Methyl 2-bromo-4,5-dimethoxybenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-bromo-4,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-13-8-4-6(10(12)15-3)7(11)5-9(8)14-2/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUHOZBMHZWCGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384701 | |
| Record name | methyl 2-bromo-4,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17667-32-2 | |
| Record name | Methyl 2-bromo-4,5-dimethoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17667-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-bromo-4,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide to Methyl 2-bromo-4,5-dimethoxybenzoate
This compound is a polysubstituted aromatic compound that serves as a crucial intermediate in the synthesis of complex organic molecules. Its strategic placement of functional groups—a reactive bromine atom, electron-donating methoxy groups, and a methyl ester—makes it a highly valuable scaffold for researchers in medicinal chemistry and materials science. The bromine atom, in particular, provides a versatile handle for introducing molecular complexity through various cross-coupling reactions, while the methoxy and ester groups can be further manipulated or used to modulate the electronic and physical properties of the final product. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in a research and development setting.
Core Physicochemical & Structural Properties
The identity and purity of a starting material are paramount for the success of any synthetic campaign. This compound is a solid at room temperature, and its core properties are summarized below.[1] The CAS Number, 17667-32-2 , is its unique identifier in chemical literature and databases.[2][3][4]
| Property | Value | Source |
| CAS Number | 17667-32-2 | [2][3] |
| Molecular Formula | C₁₀H₁₁BrO₄ | [1][5] |
| Molecular Weight | 275.10 g/mol | [1][5] |
| Appearance | Solid | [1] |
| InChI Key | BCUHOZBMHZWCGL-UHFFFAOYSA-N | [1][3] |
| SMILES | COC(=O)C1=C(Br)C=C(OC)C(OC)=C1 | [1][3] |
| MDL Number | MFCD00017182 | [1] |
Synthesis Pathway: From Precursor to Product
The synthesis of this compound is typically achieved through a multi-step process starting from more readily available precursors. A common and logical route involves the bromination of a dimethoxybenzoic acid derivative followed by esterification. The trustworthiness of this protocol relies on careful control of reaction conditions to ensure high regioselectivity and yield.
A plausible synthetic route begins with 3,4-dimethoxybenzoic acid, which is first brominated to introduce the bromine atom at the 2-position, yielding 2-bromo-4,5-dimethoxybenzoic acid. This intermediate is then esterified to produce the final product. A method for preparing the precursor acid is detailed in patent CN102267894A, which utilizes 3,4-dimethoxytoluene as a starting material.[6] The subsequent esterification is a standard acid-catalyzed reaction.[7][8]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure synthesized from established chemical principles for bromination and esterification of benzoic acid derivatives.[6][9]
Part A: Synthesis of 2-Bromo-4,5-dimethoxybenzoic Acid
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dimethoxybenzoic acid (18.2 g, 0.1 mol) in glacial acetic acid (100 mL).
-
Bromination: While stirring, slowly add a solution of bromine (5.1 mL, 0.1 mol) in glacial acetic acid (20 mL) dropwise at room temperature. The causality here is critical: slow addition prevents a rapid exotherm and minimizes the formation of polybrominated side products.
-
Reaction Monitoring: Stir the mixture at room temperature for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Pour the reaction mixture into 500 mL of ice-cold water. The crude product will precipitate. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The product is 2-bromo-4,5-dimethoxybenzoic acid.
Part B: Fischer Esterification
-
Reaction Setup: To the dried 2-bromo-4,5-dimethoxybenzoic acid (26.1 g, 0.1 mol) in a 500 mL round-bottom flask, add methanol (250 mL).
-
Catalysis: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (5 mL) while stirring. The sulfuric acid acts as a catalyst to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by methanol.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction is driven to completion by using a large excess of methanol as the solvent.
-
Workup and Purification: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate (200 mL) and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or hexane/ethyl acetate mixture.
Spectroscopic Validation and Characterization
Structural confirmation is a self-validating pillar of synthesis. A combination of NMR, IR, and Mass Spectrometry provides an unambiguous characterization of the target molecule. While specific spectra for this exact compound are not widely published, data from closely related isomers and foundational principles allow for accurate prediction.[5][10][11][12]
| Technique | Expected Observations |
| ¹H NMR | ~7.3 ppm (s, 1H, Ar-H), ~7.0 ppm (s, 1H, Ar-H), ~3.9 ppm (s, 3H, OCH₃), ~3.85 ppm (s, 3H, OCH₃), ~3.8 ppm (s, 3H, COOCH₃). The two aromatic protons will appear as singlets due to the substitution pattern. |
| ¹³C NMR | ~165 ppm (C=O, ester), ~150-155 ppm (2C, Ar-C-O), ~115-120 ppm (2C, Ar-C-H), ~110 ppm (Ar-C-Br), ~56 ppm (3C, two OCH₃ and one COOCH₃). |
| IR (Infrared) | ~1720-1740 cm⁻¹ (strong, C=O stretch of the ester), ~1250-1300 cm⁻¹ (strong, C-O stretch of aryl ether), ~2950-3000 cm⁻¹ (C-H stretch). |
| MS (Mass Spec) | A characteristic M/M+2 isotopic pattern with approximately 1:1 intensity, confirming the presence of a single bromine atom. The molecular ion peak [M]⁺ would be at m/z 274 and the [M+2]⁺ peak at m/z 276. |
Reactivity and Applications in Drug Development
This compound is a prime example of a versatile pharmaceutical intermediate.[7] Its utility stems from the reactivity of the aryl bromide, which is amenable to a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are cornerstones of modern drug discovery, enabling the rapid assembly of complex molecular libraries.
Caption: Reactivity profile of this compound.
The electron-donating methoxy groups activate the aromatic ring, potentially influencing the efficiency and conditions required for these transformations. Researchers can leverage this compound to synthesize novel derivatives for screening as potential therapeutic agents, targeting a wide range of diseases.
Safety, Handling, and Storage
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][16]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][15]
-
Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[16] In case of contact, rinse the affected area immediately and thoroughly with water. If irritation persists, seek medical attention.[13][14]
-
Ingestion: Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor immediately.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[13][15]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][14]
Conclusion
This compound (CAS: 17667-32-2) is more than just a chemical; it is an enabling tool for innovation in the pharmaceutical and chemical sciences. Its well-defined structure and predictable reactivity provide a reliable platform for constructing novel and complex molecular architectures. By understanding its synthesis, characterization, and safe handling, researchers can confidently integrate this valuable building block into their synthetic strategies, accelerating the discovery and development of next-generation medicines and materials.
References
- PubChem.
- Chemspace.
- NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. [Link]
- IndiaMART.
- Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
- NINGBO INNO PHARMCHEM CO.,LTD.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Google Patents. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
- The Royal Society of Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD.
- NINGBO INNO PHARMCHEM CO.,LTD.
- PubChem. 2-Bromo-4,5-dimethoxybenzyl bromide. [Link]
- Beilstein Journals.
- ERIC.
- ResearchGate. ¹H-NMR spectra. (A)
- ResearchGate. Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)
- University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]
- MDPI.
- PubMed. Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B)
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 17667-32-2|this compound|BLD Pharm [bldpharm.com]
- 3. This compound - C10H11BrO4 | CSSB00009990419 [chem-space.com]
- 4. Methyl-2-bromo-4,5-dimethoxybenzoate | 17667-32-2 [amp.chemicalbook.com]
- 5. Methyl 2-bromo-3,5-dimethoxybenzoate | C10H11BrO4 | CID 11391696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. METHYL 2-BROMO-5-METHOXYBENZOATE CAS#: 35450-36-3 [chemicalbook.com]
- 9. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. files.eric.ed.gov [files.eric.ed.gov]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. aksci.com [aksci.com]
An In-depth Technical Guide to the Physical Properties of Methyl 2-bromo-4,5-dimethoxybenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive analysis of the core physical and chemical properties of Methyl 2-bromo-4,5-dimethoxybenzoate. As a pivotal intermediate in organic synthesis, particularly in the development of pharmaceutical compounds, a thorough understanding of its characteristics is essential for predictable and successful experimental outcomes. This guide moves beyond a simple recitation of data, offering insights into the structural basis for its observed properties and practical considerations for its use in a laboratory setting.
Chemical Identity and Molecular Structure
This compound is a polysubstituted aromatic ester. Its structure, characterized by a bromine atom ortho to the methyl ester group and two methoxy groups on the benzene ring, dictates its reactivity and physical behavior. The interplay between the electron-withdrawing bromo and carboxylate groups and the electron-donating methoxy groups creates a unique electronic environment that is key to its utility as a building block in complex molecule synthesis.[1]
| Identifier | Value | Source(s) |
| CAS Number | 17667-32-2 | [2][3] |
| Molecular Formula | C₁₀H₁₁BrO₄ | [3][4] |
| Molecular Weight | 275.10 g/mol | [4][5] |
| IUPAC Name | This compound | [3][4] |
| InChI | 1S/C10H11BrO4/c1-13-8-4-6(10(12)15-3)7(11)5-9(8)14-2/h4-5H,1-3H3 | [3] |
| InChI Key | BCUHOZBMHZWCGL-UHFFFAOYSA-N | [3] |
| SMILES | COC1=CC(=C(C=C1OC)Br)C(=O)OC | [3] |
graph "Methyl_2_bromo_4_5_dimethoxybenzoate" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Benzene Ring C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,0.75!", label="C"]; C3 [pos="-1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"];
// Aromatic Bonds edge [style=solid]; C1 -- C2; C3 -- C4; C5 -- C6; edge [style=dashed]; C2 -- C3; C4 -- C5; C6 -- C1;
// Substituents// C1 - Bromine Br [pos="0,3!", label="Br", fontcolor="#202124"]; C1 -- Br;
// C2 - Ester group C_ester [pos="-2.6,1.5!", label="C"]; O_ester1 [pos="-2.6,2.7!", label="O"]; O_ester2 [pos="-3.9,0.75!", label="O"]; C_methyl_ester [pos="-5.2,1.5!", label="CH₃"]; C2 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- C_methyl_ester;
// C4 - Methoxy group O_methoxy1 [pos="0,-3!", label="O"]; C_methoxy1 [pos="0,-4.2!", label="CH₃"]; C4 -- O_methoxy1; O_methoxy1 -- C_methoxy1;
// C5 - Methoxy group O_methoxy2 [pos="2.6,-1.5!", label="O"]; C_methoxy2 [pos="3.9,-2.25!", label="CH₃"]; C5 -- O_methoxy2; O_methoxy2 -- C_methoxy2;
// Aromatic Protons H_C3 [pos="-2.3,-1.3!", label="H"]; H_C6 [pos="2.3,1.3!", label="H"]; C3 -- H_C3; C6 -- H_C6; }
Caption: 2D structure of this compound.
Core Physical Properties
The physical state and properties of a compound are critical for determining appropriate storage, handling, and reaction conditions. The data available from commercial suppliers indicates this compound is a solid at room temperature.
| Property | Value | Comments | Source(s) |
| Appearance | Solid | The specific form (e.g., crystalline powder) may vary by supplier. | |
| Melting Point | Data not available | Melting points for structural isomers are known, but not for this specific compound in the reviewed literature. | |
| Boiling Point | Data not available | As a solid with a relatively high molecular weight, it is expected to have a high boiling point, likely requiring vacuum distillation. | |
| Solubility | Data not available | By analogy to similar structures, it is expected to be soluble in common organic solvents (e.g., ethyl acetate, methanol, chlorinated solvents) and poorly soluble in water.[6] |
Spectroscopic Profile: An Interpretive Analysis
Spectroscopic data provides an unambiguous fingerprint for chemical structure confirmation. While raw spectra are instrument-dependent, the expected profile can be predicted based on the molecule's functional groups and symmetry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation in organic chemistry. The predicted spectrum for this compound is relatively simple and informative.
-
¹H NMR:
-
Aromatic Protons: Two singlets are expected in the aromatic region (approx. 6.5-7.5 ppm). One proton is situated between two methoxy groups, and the other is adjacent to the bromine atom. The precise chemical shifts are influenced by the combined electronic effects of all substituents.
-
Methoxy Protons: Two distinct singlets, each integrating to 3 protons, are anticipated (approx. 3.8-4.0 ppm). Their chemical shifts will differ slightly due to their different positions on the ring.
-
Ester Methyl Protons: A sharp singlet integrating to 3 protons is expected (approx. 3.8-3.9 ppm), characteristic of a methyl ester.
-
-
¹³C NMR:
-
Aromatic Carbons: A total of six distinct signals are expected for the aromatic carbons, as there is no plane of symmetry. The carbon bearing the bromine atom will be shifted upfield compared to the others, while the oxygen-substituted carbons will be significantly downfield.
-
Carbonyl Carbon: A single resonance in the downfield region (approx. 165-170 ppm) is characteristic of the ester carbonyl group.
-
Alkyl Carbons: Three signals are expected in the aliphatic region (approx. 50-65 ppm), corresponding to the two methoxy methyl carbons and the single ester methyl carbon.
-
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule.[4]
-
C=O Stretch: A strong, sharp absorption band is expected in the range of 1720-1740 cm⁻¹, which is highly characteristic of the carbonyl group in an aromatic ester.
-
C-O Stretches: Strong bands will appear in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions, corresponding to the C-O bonds of the ester and ether functionalities.
-
Aromatic C=C Stretches: Medium to weak absorptions will be present in the 1450-1600 cm⁻¹ region.
-
C-H Stretches: Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic methyl groups) are expected.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Molecular Ion Peak: The key feature will be the molecular ion (M⁺) peak. Due to the presence of a single bromine atom, this will appear as a pair of peaks of nearly equal intensity (a 1:1 ratio), one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope (M and M+2). This isotopic signature is a definitive indicator of a monobrominated compound.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the reagent.
-
Hazard Classification: This compound is classified as a combustible solid.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.[7]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[8][9] Avoid contact with skin and eyes.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7][10]
References
- PubChem.Methyl 2-bromo-3,5-dimethoxybenzoate.
- LookChem.2-dec-9-enyl-5-ethyl-5-nitro-1,3-dioxane SDS.
- Chemspace.this compound | C10H11BrO4.
- The Royal Society of Chemistry.Supplementary Information.
- Beilstein Journals.Supplementary Information.
- PubChem.2-Bromo-4,5-dimethoxybenzyl bromide.
- Cheméo.Chemical Properties of 1,4-Pentadiene, 3-ethenyl- (CAS 26456-63-3).
- University of Wisconsin.Spectroscopy and Spectrometry Problem Set 3.
- YouTube.Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra.
- SpectraBase.Methyl 4-[(E)-2-(2,5-dimethoxyphenyl)ethenyl]benzoate - Optional[13C NMR].
- USI.Rapporto annuale XXIV. 2019– 2020.
Sources
- 1. 17667-32-2|this compound|BLD Pharm [bldpharm.com]
- 2. Methyl-2-bromo-4,5-dimethoxybenzoate | 17667-32-2 [amp.chemicalbook.com]
- 3. This compound - C10H11BrO4 | CSSB00009990419 [chem-space.com]
- 4. Methyl 2-bromo-3,5-dimethoxybenzoate | C10H11BrO4 | CID 11391696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. METHYL 2-BROMO-5-METHOXYBENZOATE CAS#: 35450-36-3 [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. Page loading... [guidechem.com]
Methyl 2-bromo-4,5-dimethoxybenzoate molecular weight
An In-Depth Technical Guide to Methyl 2-bromo-4,5-dimethoxybenzoate
Executive Summary
This compound is a polysubstituted aromatic compound of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique arrangement of functional groups—a bromine atom, two methoxy groups, and a methyl ester on a benzene ring—renders it a versatile and valuable building block for the construction of complex molecular architectures. The bromine atom, in particular, serves as a reactive handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis protocols, spectroscopic characterization, key synthetic applications, and essential safety procedures. The content is tailored for researchers, chemists, and drug development professionals who require a deep technical understanding of this intermediate for its effective application in their work.
Core Physicochemical Properties
This compound is a stable, solid compound under standard conditions.[1] Its molecular structure is foundational to its chemical reactivity and utility. The electron-donating methoxy groups influence the reactivity of the aromatic ring, while the ortho-positioned bromine atom and methyl ester group provide key sites for synthetic modification.
Table 1: Key Physicochemical and Identification Data
| Property | Value | Source(s) |
| Molecular Weight | 275.10 g/mol | [1][2] |
| Molecular Formula | C₁₀H₁₁BrO₄ | [1][2] |
| CAS Number | 17667-32-2 | [2][3] |
| IUPAC Name | This compound | [3] |
| Appearance | Solid | [1] |
| SMILES String | COC(=O)C1=C(Br)C=C(OC)C(OC)=C1 | [1][3] |
| InChI Key | BCUHOZBMHZWCGL-UHFFFAOYSA-N | [1][3] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is typically achieved via a two-step process starting from a readily available precursor. The logic is to first install the bromine atom at the desired position on the aromatic ring and then convert the carboxylic acid to its corresponding methyl ester.
Workflow: Synthesis Pathway
Sources
Methyl 2-bromo-4,5-dimethoxybenzoate structure
An In-Depth Technical Guide to Methyl 2-bromo-4,5-dimethoxybenzoate: Structure, Synthesis, and Synthetic Utility
Executive Summary
This compound is a polysubstituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its strategic arrangement of a reactive bromine atom, electron-donating methoxy groups, and a methyl ester function makes it a versatile synthetic building block. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a validated laboratory-scale synthesis protocol, and its applications as a key intermediate in the construction of complex molecular architectures, particularly in drug discovery and development. The narrative is designed for researchers, chemists, and professionals in the pharmaceutical sciences, emphasizing the causality behind experimental procedures and the compound's synthetic potential.
Molecular Overview and Physicochemical Properties
Chemical Structure and Nomenclature
This compound is structurally defined by a benzene ring with five substituents. The systematic IUPAC name is this compound. The core structure features a methyl benzoate moiety, with a bromine atom positioned ortho to the ester group (C2 position), and two methoxy groups at the C4 and C5 positions. This substitution pattern is critical to its reactivity, influencing the electronic and steric environment of the aromatic ring.
The key identifiers for this compound are:
-
Molecular Formula : C₁₀H₁₁BrO₄
-
Molecular Weight : 275.10 g/mol [1]
-
InChI Key : BCUHOZBMHZWCGL-UHFFFAOYSA-N
Key Physicochemical Data
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| Appearance | Solid | |
| Molecular Formula | C₁₀H₁₁BrO₄ | [1] |
| Molecular Weight | 275.10 g/mol | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |
| SMILES String | BrC1=C(C(OC)=O)C=C(OC)C(OC)=C1 |
Spectroscopic Profile
Structural elucidation of this compound relies on standard spectroscopic techniques. The expected spectral data are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be distinct. There should be two singlets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring. Three singlets are expected in the aliphatic region: two for the methoxy groups (-OCH₃) around δ 3.8-4.0 ppm and one for the methyl ester (-COOCH₃) protons, also around δ 3.8-4.0 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show ten distinct carbon signals. This includes the carbonyl carbon of the ester (δ ~165 ppm), six aromatic carbons (four substituted, two with attached protons), and three aliphatic carbons corresponding to the two methoxy groups and the methyl ester carbon (typically δ 50-60 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O (carbonyl) stretch of the ester group, typically found around 1720-1740 cm⁻¹. Other significant peaks will include C-O stretches from the ester and ether groups and C-H stretches from the aromatic and methyl groups.
Synthesis and Purification: A Validated Protocol
Retrosynthetic Analysis & Strategy
The most direct and reliable synthesis of this compound is through the esterification of its corresponding carboxylic acid, 2-bromo-4,5-dimethoxybenzoic acid[3]. This precursor is commercially available or can be synthesized from simpler materials[4]. Fischer esterification, using an acid catalyst in methanol, is a viable route. However, for a more rapid and irreversible reaction, activation of the carboxylic acid is preferred. The use of thionyl chloride (SOCl₂) to convert the carboxylic acid to a highly reactive acyl chloride intermediate, followed by reaction with methanol, provides a high-yielding and clean transformation. This method avoids the equilibrium limitations of Fischer esterification.
Detailed Step-by-Step Experimental Protocol
This protocol describes the synthesis via the acyl chloride intermediate.
Materials:
-
2-Bromo-4,5-dimethoxybenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (10.0 eq)
-
Anhydrous Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4,5-dimethoxybenzoic acid (e.g., 4.0 g, 15.3 mmol).
-
Acyl Chloride Formation: Add anhydrous methanol (100 mL) to the flask. Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride (11.1 mL, 153 mmol) dropwise with vigorous stirring.
-
Causality Insight: The reaction is cooled to control the initial exothermic reaction between methanol and thionyl chloride. Thionyl chloride serves as both the activating agent for the carboxylic acid and a dehydrating agent.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 80 °C) for 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed.
-
Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Dissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and finally with brine (50 mL).
-
Self-Validation: The NaHCO₃ wash is crucial to neutralize any remaining acidic species (HCl, excess SOCl₂), which is confirmed by the cessation of gas evolution.
-
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product, typically a white crystalline solid, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford high-purity this compound.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reactivity and Synthetic Applications
The Role of Key Functional Groups
The synthetic utility of this compound stems from the distinct reactivity of its functional groups:
-
Bromine Atom (C2): This is the primary reactive site for constructing more complex molecules. It is an excellent leaving group for nucleophilic aromatic substitution and, more importantly, a handle for transition metal-catalyzed cross-coupling reactions.[6]
-
Methoxy Groups (C4, C5): These electron-donating groups activate the aromatic ring, making it more susceptible to certain electrophilic substitutions and influencing the reactivity of the bromine atom in coupling reactions.
-
Methyl Ester Group (C1): This group is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, providing another point for chemical modification.
Application in Palladium-Catalyzed Cross-Coupling Reactions
A major application for this compound in drug development is its use in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. These reactions are foundational in modern pharmaceutical synthesis.
-
Suzuki Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) to form a new C-C bond, replacing the bromine atom.
-
Heck Coupling: Reaction with an alkene to form a substituted alkene.
-
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.
These reactions allow for the modular and efficient assembly of complex scaffolds from simple, readily available starting materials, accelerating the discovery of new drug candidates.[6]
Logical Relationship of Synthetic Transformations
Sources
- 1. 17667-32-2|this compound|BLD Pharm [bldpharm.com]
- 2. Methyl-2-bromo-4,5-dimethoxybenzoate | 17667-32-2 [amp.chemicalbook.com]
- 3. 2-Bromo-4,5-dimethoxybenzoic acid 98 6286-46-0 [sigmaaldrich.com]
- 4. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 5. methyl 4-bromo-3,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Synthesis of Methyl 2-bromo-4,5-dimethoxybenzoate
This guide provides a comprehensive overview of the synthetic pathways for methyl 2-bromo-4,5-dimethoxybenzoate, a key intermediate in the development of various pharmaceutical compounds. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing reproducibility, scalability, and mechanistic understanding.
Introduction
This compound is a crucial building block in organic synthesis, particularly for the preparation of flavonoid and isoflavonoid derivatives, which are investigated for their potential therapeutic properties. The strategic placement of the bromine atom and the methoxy groups on the benzene ring allows for diverse chemical modifications, making it a versatile intermediate in medicinal chemistry. This document outlines the primary synthetic routes, providing detailed protocols and expert insights into the reaction mechanisms and experimental considerations.
Synthetic Pathways
Two principal pathways for the synthesis of this compound have been established, primarily differing in the sequence of bromination and esterification of the starting material, 3,4-dimethoxybenzoic acid (veratric acid).
Pathway A: Esterification followed by Bromination
This is a direct and efficient approach that begins with the esterification of the commercially available and relatively inexpensive 3,4-dimethoxybenzoic acid. The resulting ester is then subjected to regioselective bromination.
Pathway B: Bromination followed by Esterification
In this alternative route, 3,4-dimethoxybenzoic acid is first brominated to yield 2-bromo-4,5-dimethoxybenzoic acid. This intermediate is then esterified to produce the final product. This pathway offers the advantage of potentially easier purification of the intermediate carboxylic acid compared to the final ester.
Pathway A: Detailed Protocol and Mechanistic Insights
This pathway is often preferred for its straightforward nature and high yields.
Step 1: Esterification of 3,4-Dimethoxybenzoic Acid
The initial step involves a classic Fischer esterification of 3,4-dimethoxybenzoic acid (veratric acid) with methanol, catalyzed by a strong acid, typically sulfuric acid.
Reaction:
3,4-dimethoxybenzoic acid + Methanol --(H₂SO₄)--> Methyl 3,4-dimethoxybenzoate
Experimental Protocol:
-
To a solution of 3,4-dimethoxybenzoic acid (1.0 eq) in anhydrous methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
The reaction mixture is then heated to reflux and maintained for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent, such as ethyl acetate, and washed sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford methyl 3,4-dimethoxybenzoate as a solid, which can be used in the next step without further purification if of sufficient purity.
Causality and Expertise: The use of a large excess of methanol not only serves as the reagent but also drives the equilibrium of the reaction towards the product side. The catalytic amount of sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol.
Step 2: Bromination of Methyl 3,4-dimethoxybenzoate
The second step is the regioselective bromination of the activated aromatic ring of methyl 3,4-dimethoxybenzoate. The two methoxy groups are ortho, para-directing, and the bromine atom is introduced at the position ortho to one methoxy group and meta to the other, which is sterically less hindered and electronically favored.
Reaction:
Methyl 3,4-dimethoxybenzoate + Br₂ --(Acetic Acid)--> this compound
Experimental Protocol:
-
Dissolve methyl 3,4-dimethoxybenzoate (1.0 eq) in glacial acetic acid (5-10 volumes) in a three-necked flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0-5 °C using an ice bath.
-
A solution of bromine (1.0-1.1 eq) in glacial acetic acid is added dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
The reaction is quenched by pouring the mixture into cold water. The precipitated product is collected by filtration.
-
The crude product is washed with water and a saturated solution of sodium thiosulfate to remove any unreacted bromine.
-
The solid is then dried to yield this compound, which can be further purified by recrystallization from methanol or ethanol.[1]
Trustworthiness and Self-Validation: The progress of the bromination can be visually monitored by the disappearance of the reddish-brown color of bromine. A persistent bromine color indicates the completion of the reaction. The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and MS).
Visualizing Pathway A
Caption: Synthesis of this compound via Pathway A.
Pathway B: Detailed Protocol and Mechanistic Insights
This pathway involves the initial bromination of the carboxylic acid, followed by esterification.
Step 1: Bromination of 3,4-Dimethoxybenzoic Acid
The regioselective bromination of 3,4-dimethoxybenzoic acid is the key first step in this pathway.
Reaction:
3,4-dimethoxybenzoic acid + Br₂ --(Concentrated HCl)--> 2-bromo-4,5-dimethoxybenzoic acid
Experimental Protocol:
-
To a suspension of 3,4-dimethoxybenzoic acid (1.0 eq) in concentrated hydrochloric acid (5-10 volumes), bromine (1.0-1.2 eq) is added dropwise at a controlled temperature (typically between 20-40 °C).[2]
-
The reaction mixture is stirred vigorously for several hours until the reaction is complete, as monitored by TLC.
-
The precipitated product is collected by filtration, washed thoroughly with water to remove excess acid, and dried.
-
The crude 2-bromo-4,5-dimethoxybenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Expertise and Causality: The use of concentrated hydrochloric acid as the reaction medium can enhance the electrophilicity of bromine and facilitate the reaction. The electron-donating methoxy groups strongly activate the aromatic ring towards electrophilic substitution.
Step 2: Esterification of 2-bromo-4,5-dimethoxybenzoic acid
The final step is the esterification of the brominated carboxylic acid.
Reaction:
2-bromo-4,5-dimethoxybenzoic acid + Methanol --(H₂SO₄ or SOCl₂)--> this compound
Method 1: Fischer Esterification
This method is analogous to the esterification in Pathway A.
Experimental Protocol:
-
A mixture of 2-bromo-4,5-dimethoxybenzoic acid (1.0 eq), anhydrous methanol (10 volumes), and a catalytic amount of concentrated sulfuric acid (0.1 eq) is heated at reflux for 4-6 hours.
-
Work-up is performed as described in Pathway A, Step 1, to isolate the final product.
Method 2: Using Thionyl Chloride
This method proceeds via an acid chloride intermediate and is often faster and more efficient for less reactive carboxylic acids.
Experimental Protocol:
-
To a solution of 2-bromo-4,5-dimethoxybenzoic acid (1.0 eq) in anhydrous methanol (10 volumes) at 0 °C, thionyl chloride (2.0-3.0 eq) is added dropwise with stirring.
-
After the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-2 hours.
-
The solvent and excess thionyl chloride are removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired ester.
Trustworthiness and Self-Validation: The completion of the reaction when using thionyl chloride can be monitored by the cessation of gas (SO₂ and HCl) evolution. The final product's identity and purity should be confirmed by standard analytical techniques.
Visualizing Pathway B
Caption: Synthesis of this compound via Pathway B.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3,4-Dimethoxybenzoic Acid | C₉H₁₀O₄ | 182.17 | 181-183 |
| Methyl 3,4-dimethoxybenzoate | C₁₀H₁₂O₄ | 196.20 | 57-58[1] |
| 2-bromo-4,5-dimethoxybenzoic acid | C₉H₉BrO₄ | 261.07 | 188-190[3] |
| This compound | C₁₀H₁₁BrO₄ | 275.10 | 87-89 [1] |
Conclusion
The synthesis of this compound can be effectively achieved through two primary pathways, both starting from 3,4-dimethoxybenzoic acid. The choice between Pathway A (esterification then bromination) and Pathway B (bromination then esterification) may depend on factors such as the scale of the reaction, available reagents, and purification preferences. Both routes are robust and provide the target molecule in good to excellent yields. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge for the successful synthesis of this important pharmaceutical intermediate.
References
- CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google P
- CN102285878B - Method for preparing 2-halo-4,5-dimethoxy benzoic acid - Google P
- EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid - Google P
- CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google P
- Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzo
- SUPPORTING INFORMATION - The Royal Society of Chemistry. [Link]
- CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
- US3322830A - 2-bromo-4, 5-dimethoxybenzoic acid hydrazide - Google P
Sources
preparation of Methyl 2-bromo-4,5-dimethoxybenzoate
An In-depth Technical Guide to the Synthesis of Methyl 2-bromo-4,5-dimethoxybenzoate
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the . Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind procedural choices, and situates the synthesis within the broader context of medicinal chemistry and organic synthesis.
Introduction: A Versatile Scaffold in Modern Synthesis
This compound (CAS No: 17667-32-2) is a polysubstituted aromatic compound of significant interest in the field of organic synthesis.[1][2] Its structure, featuring a reactive bromine atom, two electron-donating methoxy groups, and an ester functionality, makes it a highly versatile building block. This strategic arrangement of functional groups allows for a wide array of subsequent chemical transformations, rendering it a valuable intermediate in the synthesis of complex molecules, including pharmaceutical ingredients and natural product analogues.[3]
The bromine atom serves as a handle for introducing molecular complexity through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are foundational methods for constructing carbon-carbon and carbon-heteroatom bonds. The dimethoxy-substituted benzene ring is a common motif in many biologically active compounds, and the ester group can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further avenues for synthetic diversification.
The Core Transformation: Understanding Regioselective Electrophilic Bromination
The primary challenge in synthesizing this compound lies in achieving the regioselective introduction of a bromine atom onto the electron-rich aromatic ring of a suitable precursor, such as methyl 3,4-dimethoxybenzoate. This transformation is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction.[4]
Mechanism and Directing Effects
In an EAS reaction, an electrophile attacks the π-electron system of the benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion (or sigma complex).[5][6] The reaction concludes with the loss of a proton from the ring, restoring aromaticity.
The regiochemical outcome of the bromination is dictated by the directing effects of the substituents already present on the ring:
-
Methoxy Groups (-OCH₃): These are strong activating groups and are ortho, para-directing. They donate electron density to the ring through resonance, stabilizing the arenium ion intermediate when the electrophile adds to the ortho or para positions.
-
Methyl Ester Group (-COOCH₃): This is a deactivating group and is meta-directing. It withdraws electron density from the ring, making the meta positions the least deactivated and therefore the most favorable for electrophilic attack.
In the case of methyl 3,4-dimethoxybenzoate, the two powerful ortho, para-directing methoxy groups dominate the directing effects. The position C2 is ortho to the C1-ester and the C3-methoxy group, and meta to the C4-methoxy group. The position C6 is ortho to the C1-ester and the C5-methoxy group. The position C5 is ortho to the C4-methoxy group and meta to the C1-ester. The position C2 is ortho to the C3-methoxy group and meta to the C4-methoxy group. The most likely positions for bromination are C2 and C6, which are ortho to a methoxy group. The steric hindrance from the adjacent ester group at C1 makes the C2 position slightly less accessible than C6. However, the combined electronic effects often lead to the formation of the 2-bromo isomer as a significant product. A Chinese patent suggests that the presence of the methyl ester reduces the steric hindrance and electronic influence that would otherwise complicate the bromination of the corresponding acid or aldehyde, improving selectivity.[7]
Sources
- 1. 17667-32-2|this compound|BLD Pharm [bldpharm.com]
- 2. Methyl-2-bromo-4,5-dimethoxybenzoate | 17667-32-2 [amp.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Aromatic Reactivity [www2.chemistry.msu.edu]
- 7. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl 2-bromo-4,5-dimethoxybenzoate: A Keystone Building Block in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Multifunctional Scaffolding
Methyl 2-bromo-4,5-dimethoxybenzoate is a polysubstituted aromatic compound of significant interest in the fields of medicinal chemistry and advanced organic synthesis. Its structure, featuring a strategically placed bromine atom and electron-donating methoxy groups on a methyl benzoate core, provides a versatile and highly valuable scaffold for the construction of complex molecular architectures. The interplay of its functional groups—a reactive handle for cross-coupling, a modifiable ester, and activating methoxy groups—makes it a powerful intermediate in the synthesis of pharmacologically active compounds and other high-value chemical entities. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and critical applications, offering field-proven insights for its effective utilization in research and development.
Table of Contents
-
Chemical Identity and Physicochemical Properties
-
Synthesis and Purification
-
Spectroscopic Characterization
-
Chemical Reactivity and Mechanistic Insights
-
Applications in Drug Discovery and Complex Synthesis
-
References
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is well-characterized, with its identity established by numerous chemical databases.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 17667-32-2 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₄ | [1] |
| Molecular Weight | 275.10 g/mol | [1] |
| Appearance | Solid | [1] |
| SMILES | COC(=O)C1=CC(OC)=C(OC)C=C1Br | [1] |
| InChI Key | BCUHOZBMHZWCGL-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The preparation of this compound is a well-defined, two-stage process that begins with a commercially available and relatively inexpensive starting material. The logic behind this synthetic route is to first establish the core brominated and methoxylated aromatic ring and then append the methyl ester in a high-yielding, straightforward transformation.
Stage 1: Synthesis of the Precursor Acid, 2-Bromo-4,5-dimethoxybenzoic Acid
The immediate precursor is 2-bromo-4,5-dimethoxybenzoic acid. A robust and scalable synthesis starts from 3,4-dimethoxytoluene, which undergoes a directed bromination followed by oxidation of the methyl group to a carboxylic acid.
// Nodes Start [label="3,4-Dimethoxytoluene", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="2-Bromo-4,5-dimethoxytoluene", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="2-Bromo-4,5-dimethoxybenzoic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate [label=" Directed Bromination\n(H₂SO₄, H₂O₂, KBr) ", color="#4285F4"]; Intermediate -> Product [label=" Oxidation\n(KMnO₄, TBAB catalyst) ", color="#EA4335"]; }
Synthetic workflow for the precursor acid.Expertise in Action: Causality of Reagent Choice
-
Directed Bromination: The use of an in-situ generated bromine source from potassium bromide, hydrogen peroxide, and sulfuric acid is a milder and more controlled method than using elemental bromine. The electron-donating effects of the two methoxy groups strongly activate the ring towards electrophilic aromatic substitution. The position of bromination is directed ortho to the methyl group and meta to the methoxy groups, a regioselectivity driven by both steric hindrance and the powerful activating nature of the methoxy substituents.[2]
-
Phase-Transfer Catalyzed Oxidation: The subsequent oxidation of the benzylic methyl group to a carboxylic acid is efficiently achieved using potassium permanganate. The inclusion of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst is critical. It facilitates the transfer of the permanganate oxidant from the aqueous phase to the organic phase where the substrate resides, dramatically increasing the reaction rate and allowing for milder conditions (50–90 °C), which in turn minimizes side reactions.[2]
Protocol 1: Synthesis of 2-Bromo-4,5-dimethoxybenzoic Acid [2]
-
Bromination: In a suitable reaction flask, combine 3,4-dimethoxytoluene (1.0 eq), sulfuric acid (0.5-0.8 eq), 30% hydrogen peroxide (1.0-1.2 eq), and water.
-
With stirring, add potassium bromide (1.0-1.2 eq).
-
Heat the mixture to 30–60 °C and stir for 2–4 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction by adding a 0.5M aqueous solution of sodium bisulfite to destroy excess peroxide.
-
Extract the product, 2-bromo-4,5-dimethoxytoluene, with ethyl acetate. Dry the organic layer and concentrate under reduced pressure. The intermediate is often used directly in the next step without further purification.
-
Oxidation: To a flask containing the crude 2-bromo-4,5-dimethoxytoluene (1.0 eq), add water and tetrabutylammonium bromide (0.02–0.10 eq).
-
Heat the mixture to 50–90 °C. Add potassium permanganate (3.0–3.5 eq) portion-wise over the course of the reaction.
-
Stir for 5–6 hours until TLC analysis indicates the consumption of the starting material.
-
Filter the hot reaction mixture to remove manganese dioxide.
-
Cool the filtrate and acidify with hydrochloric acid to a pH of 4 to precipitate the product.
-
Isolate the solid 2-bromo-4,5-dimethoxybenzoic acid by filtration, wash with cold water, and dry. This method typically yields a product with >95% purity.
Stage 2: Fischer Esterification to this compound
The final step is a classic Fischer esterification, an acid-catalyzed reaction between the carboxylic acid precursor and an excess of methanol. This is a highly reliable and well-understood transformation.
// Nodes Start [label="2-Bromo-4,5-dimethoxybenzoic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Product [label=" Fischer Esterification\n(Methanol, H₂SO₄ catalyst) ", color="#FBBC05"]; }
Final esterification step.Trustworthiness Through Self-Validation: The Fischer esterification is an equilibrium process. The protocol is designed to drive the reaction to completion by employing a large excess of methanol, which acts as both a reactant and the solvent. The use of a strong acid catalyst like sulfuric acid is standard for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. The work-up procedure is designed to validate the reaction's success by systematically removing all other components: the excess methanol is removed by evaporation, the acid catalyst is neutralized and removed with a basic wash (sodium bicarbonate), and any water-soluble impurities are removed with aqueous washes.
Protocol 2: Synthesis of this compound (Adapted from general procedures[3][4])
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-bromo-4,5-dimethoxybenzoic acid (1.0 eq) in anhydrous methanol (20-40 eq).
-
Catalyst Addition: With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1–0.2 eq) to the mixture.
-
Reflux: Heat the reaction mixture to a gentle reflux (approx. 65 °C) and maintain for 4–6 hours. Monitor the reaction progress by TLC, observing the consumption of the starting acid and the appearance of the less polar ester spot.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the sulfuric acid and remove any unreacted carboxylic acid), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude solid by recrystallization (e.g., from methanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published in peer-reviewed journals, its structure can be confidently confirmed by standard spectroscopic methods. The expected chemical shifts in ¹H and ¹³C NMR can be reliably predicted based on extensive data for analogous substituted benzoates.[5][6][7]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ ~7.3-7.5 ppm (s, 1H): Aromatic proton at the C6 position (H-6).
-
δ ~7.0-7.2 ppm (s, 1H): Aromatic proton at the C3 position (H-3).
-
δ ~3.90 ppm (s, 3H): Methoxy protons (-OCH₃) at C4 or C5.
-
δ ~3.88 ppm (s, 3H): Methoxy protons (-OCH₃) at C5 or C4.
-
δ ~3.85 ppm (s, 3H): Methyl ester protons (-COOCH₃).
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
δ ~165-167 ppm: Carbonyl carbon of the ester (C=O).
-
δ ~150-153 ppm: Aromatic carbon attached to methoxy group (C4/C5).
-
δ ~148-151 ppm: Aromatic carbon attached to methoxy group (C5/C4).
-
δ ~115-118 ppm: Aromatic carbon C6.
-
δ ~113-115 ppm: Aromatic carbon C3.
-
δ ~112-114 ppm: Aromatic carbon C1 (ipso-carbon attached to the ester).
-
δ ~110-112 ppm: Aromatic carbon C2 (ipso-carbon attached to bromine).
-
δ ~56.0-56.5 ppm: Methoxy carbons (-OCH₃).
-
δ ~52.0-52.5 ppm: Methyl ester carbon (-COOCH₃).
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the C(sp²)-Br bond, which serves as a highly effective handle for palladium-catalyzed cross-coupling reactions. This capability is central to its role as a versatile building block.
// Main Compound Substrate [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];
// Reaction Types Suzuki [label="Suzuki Coupling\n(+ R-B(OH)₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heck [label="Heck Coupling\n(+ Alkene)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sonogashira [label="Sonogashira Coupling\n(+ Terminal Alkyne)", fillcolor="#FBBC05", fontcolor="#FFFFFF"];
// Catalyst Catalyst [label="Pd(0) Catalyst\n+ Base", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Products Biaryl [label="Biaryl Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Styrenyl [label="Styrenyl Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Alkynyl [label="Alkynyl Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Substrate -> Catalyst [dir=none, style=dashed]; Catalyst -> Suzuki [color="#4285F4"]; Catalyst -> Heck [color="#EA4335"]; Catalyst -> Sonogashira [color="#FBBC05"];
Suzuki -> Biaryl [label="C-C bond", color="#4285F4"]; Heck -> Styrenyl [label="C-C bond", color="#EA4335"]; Sonogashira -> Alkynyl [label="C-C bond", color="#FBBC05"]; }
Key cross-coupling reactions.Causality of Reactivity:
-
Electronic Effects: The two methoxy groups at the C4 and C5 positions are strong electron-donating groups (EDGs) through resonance. This increases the electron density of the aromatic ring, which can facilitate the initial oxidative addition step in the palladium catalytic cycle—often the rate-determining step in cross-coupling reactions.[8]
-
The C-Br Bond: The carbon-bromine bond is significantly weaker than a carbon-chlorine bond, making aryl bromides more reactive and generally preferred substrates for cross-coupling under milder conditions compared to aryl chlorides.[9] This reliability is a key feature for its use in complex, multi-step syntheses where high yields and predictable reactivity are paramount.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling [10][11]
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the biaryl product.
Applications in Drug Discovery and Complex Synthesis
The true value of a building block is demonstrated by its successful incorporation into molecules of high value, particularly those with therapeutic potential. This compound and its corresponding acid are key intermediates in the synthesis of the phthalideisoquinoline alkaloid class of compounds. A prominent member of this class is Noscapine , an antitussive agent that has been repurposed as a promising, non-toxic, tubulin-binding anticancer agent.[12]
Derivatives of noscapine, such as 9'-bromonoscapine, have shown enhanced potency against drug-resistant tumors.[13] The synthesis of these complex molecules relies on building blocks that contain the 4,5-dimethoxy substitution pattern, often with a handle for further elaboration, precisely the features offered by this compound. The 2-bromo-4,5-dimethoxybenzoic acid precursor is specifically cited as an intermediate for the preparation of various flavones and isoflavones, classes of compounds known for their diverse biological activities.[2]
// Nodes BuildingBlock [label="Methyl 2-bromo-\n4,5-dimethoxybenzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; CoreScaffold [label="Substituted\nBiaryl Scaffold", fillcolor="#FBBC05", fontcolor="#202124"]; DrugAnalog [label="Noscapine Analogs\n(e.g., 9'-Bromonoscapine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalTarget [label="Anticancer Agents", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges BuildingBlock -> CoreScaffold [label=" Suzuki Coupling ", color="#4285F4"]; CoreScaffold -> DrugAnalog [label=" Further\nFunctionalization ", color="#5F6368"]; DrugAnalog -> FinalTarget [label=" Biological Activity ", color="#202124"]; }
Role in the synthesis of bioactive molecules.Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed building block that provides chemists with a reliable and versatile platform for innovation. Its well-defined synthesis, predictable reactivity in cornerstone C-C bond-forming reactions, and direct relevance to the synthesis of complex, biologically active molecules like noscapine analogs underscore its importance. For researchers in drug discovery and process development, a thorough understanding of the causality behind its synthesis and reactivity is key to leveraging this powerful intermediate to its full potential, accelerating the path to novel therapeutics and advanced materials.
References
- Google Patents.CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
- OperaChem.
- Royal Society of Chemistry.
- Beilstein Journals.
- Chemistry LibreTexts.13.12: Characteristics of ¹³C NMR Spectroscopy. (2024). [Link]
- Chemistry LibreTexts.16.4: Substituent Effects in Electrophilic Substitutions. (2024). [Link]
- Chemistry LibreTexts.Suzuki-Miyaura Coupling. (2024). [Link]
- Organic Chemistry Portal.Suzuki Coupling.[Link]
- Joshi, H. C., et al. (2015). Second generation benzofuranone ring substituted noscapine analogs: Synthesis and biological evaluation.Bioorganic & Medicinal Chemistry Letters, 25(22), 5236-5241. [Link]
- Qiu, Y., et al. (2023). Structural Modification of Noscapine via Photoredox/Nickel Dual Catalysis for the Discovery of S-Phase Arresting Agents.Journal of Medicinal Chemistry, 66(15), 10427-10440. [Link]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Structural Modification of Noscapine via Photoredox/Nickel Dual Catalysis for the Discovery of S-Phase Arresting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. benchchem.com [benchchem.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. youtube.com [youtube.com]
- 8. Complete biosynthesis of noscapine and halogenated alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Second generation benzofuranone ring substituted noscapine analogs: Synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. rsc.org [rsc.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Spectral Analysis of Methyl 2-bromo-4,5-dimethoxybenzoate
This in-depth technical guide provides a comprehensive analysis of the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral data for methyl 2-bromo-4,5-dimethoxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data listing to explain the foundational principles behind spectral interpretation for this specific molecule. By understanding the causality of its spectral characteristics, researchers can more effectively identify and characterize this important chemical intermediate.
Introduction: The Structural Significance of this compound
This compound, with the molecular formula C₁₀H₁₁BrO₄ and a molecular weight of 275.10 g/mol , is a polysubstituted aromatic ester. Its structure incorporates several key functional groups: a benzene ring, two methoxy groups, a bromine atom, and a methyl ester. This combination of features makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Accurate spectral characterization is paramount for confirming its identity and purity, ensuring the integrity of subsequent synthetic steps.
Molecular Structure and Predicted Spectral Behavior
The arrangement of substituents on the benzene ring dictates the expected NMR and IR spectra. The bromine atom and the methyl ester group are ortho to each other, leading to potential steric interactions that can influence conformation and, consequently, spectral properties. The two methoxy groups are positioned at carbons 4 and 5. This substitution pattern breaks the symmetry of the benzene ring, meaning each of the two aromatic protons and all aromatic carbons should be chemically non-equivalent and thus produce distinct signals in the NMR spectra.
Part 1: ¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, we anticipate signals in four distinct regions corresponding to the aromatic protons, the two methoxy groups, and the methyl ester protons.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
A robust and reproducible ¹H NMR spectrum can be obtained by following this validated protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard for small organic molecules due to its excellent solubilizing properties and the presence of a residual solvent peak (δ ≈ 7.26 ppm) that can be used for spectral calibration.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Acquisition Time: Set to at least 3-4 seconds to ensure good resolution.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is adequate.
-
Number of Scans: 8 to 16 scans should provide a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Integrate all signals to determine the relative number of protons.
Predicted ¹H NMR Spectral Data and Interpretation
The following table summarizes the predicted chemical shifts (δ), multiplicities, and assignments for the protons of this compound. These predictions are based on established substituent effects in aromatic systems.
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |
| H-3 | ~ 7.3 - 7.5 | Singlet (s) | 1H | This proton is ortho to the electron-withdrawing ester group and will be deshielded, appearing downfield. |
| H-6 | ~ 6.9 - 7.1 | Singlet (s) | 1H | This proton is ortho to a methoxy group and will be more shielded than H-3, appearing upfield. |
| OCH₃ (ester) | ~ 3.9 | Singlet (s) | 3H | Methyl ester protons typically appear in this region. |
| OCH₃ (C4/C5) | ~ 3.8 - 3.9 | Two Singlets (s) | 6H (3H each) | The two methoxy groups are chemically non-equivalent and are expected to have slightly different chemical shifts. |
-
Aromatic Protons (H-3 and H-6): The two protons on the aromatic ring are not coupled to each other (they are para), so they will both appear as singlets. The proton at the C-3 position is adjacent to the electron-withdrawing carbonyl group of the ester, which will deshield it and shift its signal to a lower field (higher ppm value) compared to the proton at the C-6 position, which is adjacent to an electron-donating methoxy group.
-
Methoxy and Methyl Ester Protons: The three methyl groups (two methoxy and one from the ester) will each appear as sharp singlets as they are not coupled to any other protons. The methyl ester protons are typically found around 3.9 ppm. The two methoxy groups, being in slightly different electronic environments, may be resolved as two separate singlets, also in the 3.8-3.9 ppm region.
Part 2: ¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
Experimental Protocol: ¹³C NMR Acquisition
The sample prepared for ¹H NMR can be used directly for ¹³C NMR acquisition.
-
Instrument Parameters:
-
Spectrometer: A 100 MHz or higher ¹³C frequency spectrometer (corresponding to a 400 MHz ¹H spectrometer) is recommended.
-
Pulse Program: A standard proton-decoupled pulse sequence with a sufficient relaxation delay (e.g., 5-10 seconds) to ensure accurate integration of quaternary carbons, if needed.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phasing, and baseline correction. The CDCl₃ solvent signal (a triplet centered at δ ≈ 77.16 ppm) can be used for spectral referencing.
Predicted ¹³C NMR Spectral Data and Interpretation
Based on established substituent chemical shift effects, the following ¹³C NMR signals are predicted for this compound.
| Assignment | Predicted δ (ppm) | Rationale for Assignment |
| C=O (ester) | ~ 165 - 170 | The carbonyl carbon of an ester typically resonates in this downfield region. |
| C-4, C-5 | ~ 145 - 155 | Aromatic carbons attached to oxygen (methoxy groups) are significantly deshielded. |
| C-1 | ~ 125 - 135 | The aromatic carbon attached to the ester group. |
| C-3, C-6 | ~ 110 - 120 | Aromatic carbons bearing a hydrogen atom. |
| C-2 | ~ 115 - 125 | The aromatic carbon attached to the bromine atom (ipso-carbon). |
| OCH₃ (ester) | ~ 52 | The methyl carbon of the ester. |
| OCH₃ (C4/C5) | ~ 56 | The carbons of the two methoxy groups, likely with very similar chemical shifts. |
-
Aromatic Carbons: The six aromatic carbons are all chemically non-equivalent and should give rise to six distinct signals. The carbons bearing the electron-donating methoxy groups (C-4 and C-5) will be the most deshielded. The carbons attached to hydrogen (C-3 and C-6) will be more shielded. The ipso-carbons (C-1 and C-2), attached to the ester and bromine respectively, will have chemical shifts influenced by those substituents.
-
Carbonyl and Methyl Carbons: The carbonyl carbon of the ester will be the most downfield signal in the spectrum. The three methyl carbons (one from the ester and two from the methoxy groups) will appear in the upfield region of the spectrum.
Part 3: Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation: For a solid sample like this compound, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of the solid placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrument Parameters: A standard Fourier Transform Infrared (FTIR) spectrometer is used. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum in the 4000-400 cm⁻¹ range.
-
Data Processing: The resulting spectrum is typically displayed as percent transmittance versus wavenumber (cm⁻¹).
Predicted IR Spectral Data and Interpretation
The IR spectrum of this compound will be dominated by absorptions from the ester and the substituted benzene ring.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| ~ 3000 - 3100 | C-H stretch (aromatic) | Medium | Characteristic of C-H bonds on the benzene ring. |
| ~ 2850 - 3000 | C-H stretch (aliphatic) | Medium | Corresponds to the C-H bonds of the methyl and methoxy groups. |
| ~ 1720 - 1740 | C=O stretch (ester) | Strong, Sharp | This is a key diagnostic peak for the ester functional group. |
| ~ 1580 - 1600 | C=C stretch (aromatic) | Medium | Vibrations of the carbon-carbon double bonds within the benzene ring. |
| ~ 1250 - 1300 | C-O stretch (ester, aryl-O) | Strong | Asymmetric C-O-C stretching of the ester group. |
| ~ 1000 - 1100 | C-O stretch (ester, O-alkyl) | Strong | Symmetric C-O-C stretching of the ester group. |
| ~ 1000 - 1250 | C-O stretch (ether) | Strong | Stretching vibrations of the methoxy groups. |
| ~ 800 - 900 | C-H bend (aromatic, out-of-plane) | Medium-Strong | The specific pattern can give clues about the substitution pattern of the ring. |
| Below 800 | C-Br stretch | Medium-Weak | The carbon-bromine bond vibration is expected in the fingerprint region. |
The most prominent and diagnostic peaks in the IR spectrum will be the strong carbonyl (C=O) stretch of the ester and the strong C-O stretching bands, also associated with the ester and ether functional groups.
Workflow and Data Integration
The structural elucidation of this compound is a process of integrating data from these different spectroscopic techniques.
Caption: Integrated workflow for structural verification.
Conclusion
The structural analysis of this compound relies on a synergistic application of NMR and IR spectroscopy. By understanding the underlying principles of how the molecular structure gives rise to specific spectral features, researchers can confidently verify the identity and purity of this compound. The predicted data and interpretation provided in this guide serve as a robust framework for analyzing experimentally acquired spectra, ensuring the high standards of scientific integrity required in research and development.
References
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Reich, H.J. Organic Chemistry Data - Carbon-13 NMR Chemical Shifts. University of Wisconsin. [Link]
Introduction to Methyl 2-bromo-4,5-dimethoxybenzoate
An In-Depth Technical Guide to the Solubility of Methyl 2-bromo-4,5-dimethoxybenzoate
Abstract: This technical guide provides a comprehensive analysis of the solubility profile of this compound, a key intermediate in advanced organic synthesis. While specific quantitative solubility data for this compound is not widely published, this paper establishes a robust theoretical framework based on its molecular structure and the fundamental principle of "like dissolves like." We present a detailed analysis of its constituent functional groups to predict its behavior in a range of common laboratory solvents. Furthermore, this guide provides detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, designed for researchers, chemists, and drug development professionals. The methodologies are presented with a focus on experimental causality and self-validating design, ensuring reliable and reproducible results. A visual workflow and data interpretation guidelines are included to assist scientists in selecting appropriate solvent systems for synthesis, purification, and formulation.
Compound Overview
This compound is a polysubstituted aromatic compound with the empirical formula C₁₀H₁₁BrO₄ and a molecular weight of 275.10 g/mol . At standard conditions, it exists as a solid. Its structure, featuring a brominated benzene ring functionalized with two methoxy groups and a methyl ester, makes it a versatile building block in medicinal chemistry and material science.
Molecular Structure:
-
IUPAC Name: this compound
-
SMILES: BrC1=C(C(OC)=O)C=C(OC)C(OC)=C1
-
InChI Key: BCUHOZBMHZWCGL-UHFFFAOYSA-N
Significance in Research and Development
Substituted benzoates like this molecule are crucial intermediates in the synthesis of complex organic structures. The presence of a bromine atom allows for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), which are fundamental for creating new carbon-carbon bonds in drug discovery. The methoxy and ester groups can be further modified, offering multiple pathways for molecular elaboration.
The Critical Role of Solubility
An understanding of a compound's solubility is paramount for nearly every laboratory application.[1] It dictates the choice of solvent for:
-
Chemical Reactions: Ensuring reactants are in the same phase to allow for effective molecular collision and reaction.
-
Purification: Selecting appropriate solvents for techniques like recrystallization and column chromatography.[2][3]
-
Extraction: Isolating a target compound from a mixture by partitioning it between immiscible solvents.[4]
-
Pharmaceutical Formulation: Developing delivery systems that ensure a drug is soluble in biological fluids.
Physicochemical Properties and Solubility Prediction
Molecular Structure Analysis
The solubility of this compound is governed by the interplay of its functional groups:
-
Benzene Ring: The core aromatic ring is non-polar and hydrophobic, favoring interactions with non-polar solvents.
-
Methyl Ester Group (-COOCH₃): This group introduces polarity due to the carbon-oxygen double and single bonds. The oxygen atoms have lone pairs, allowing them to act as hydrogen bond acceptors.
-
Methoxy Groups (-OCH₃): Similar to the ester, the two ether linkages are polar and can accept hydrogen bonds.
-
Bromo Group (-Br): The bromine atom adds significant molecular weight and is polarizable, contributing to van der Waals forces. It does not, however, participate in hydrogen bonding.
The molecule lacks a hydrogen bond donor (like an -OH or -NH group), which is a key factor limiting its solubility in highly polar, protic solvents like water. The overall character is that of a moderately polar organic compound with significant non-polar features.
Theoretical Solubility Profile
Based on the "like dissolves like" principle, we can predict the solubility behavior.[1][5]
-
Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar benzene ring suggests some affinity for these solvents. However, the polar ester and methoxy groups will limit high solubility. Solubility is expected to be low to moderate.
-
Polar Aprotic Solvents (e.g., Ethyl Acetate, Acetone, THF, Dichloromethane): This class of solvents is best suited for this compound. Their polarity can engage in dipole-dipole interactions with the ester and ether groups without requiring hydrogen bond donation. High solubility is predicted, which is supported by the common use of ethyl acetate and dichloromethane in extraction and chromatography of similar compounds.[2][4]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors to the oxygen atoms of the ester and methoxy groups. Good solubility is expected. Methanol is often used as a solvent for reactions involving similar benzoate esters.[4]
-
Water: Due to the large, hydrophobic aromatic core and the lack of hydrogen bond donating groups, the compound is predicted to be insoluble or, at best, very slightly soluble in water.[4][6]
Tabulated Summary of Predicted Solubility
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Insoluble | Large hydrophobic core and lack of H-bond donating groups prevent dissolution in the strong H-bond network of water. |
| Methanol, Ethanol | High | Solvents can act as H-bond donors to the ester and ether oxygens, and their alkyl chains interact with the ring. | |
| Polar Aprotic | Acetone, Ethyl Acetate (EtOAc) | High | Strong dipole-dipole interactions between the solvent and the polar functional groups of the solute. |
| Dichloromethane (DCM) | High | Effective at solvating moderately polar organic compounds. | |
| Tetrahydrofuran (THF) | High | The ether functionality and overall polarity are well-suited to dissolve the compound. | |
| Non-Polar | Hexane, Heptane | Low | The polar functional groups limit solubility in purely non-polar, aliphatic solvents. |
| Toluene | Moderate | The aromatic nature of toluene allows for π-stacking with the benzene ring, improving solubility over hexane. |
Experimental Determination of Solubility
It is essential to experimentally verify the theoretical predictions. The following protocols provide robust methods for qualitative screening and quantitative measurement.
Safety Precautions
Before beginning any experimental work, consult the specific Safety Data Sheet (SDS) for this compound. For related compounds, general safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the solid and all organic solvents in a well-ventilated fume hood.[7][8]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[9][10]
-
Storage: Store the compound in a tightly closed container in a cool, dry place away from incompatible materials.
Protocol 1: Qualitative Solubility Assessment
This rapid method provides a practical classification of solubility for solvent screening.
Methodology:
-
Preparation: Into a small, clean, and dry test tube (e.g., 13x100 mm), place approximately 20-30 mg of this compound.
-
Solvent Addition: Add the selected solvent dropwise, starting with 0.5 mL.
-
Mixing: Agitate the mixture vigorously for 60 seconds using a vortex mixer or by flicking the test tube.[1]
-
Observation: Observe the sample carefully. If the solid has completely dissolved, it is classified as "soluble."
-
Incremental Addition: If the solid has not dissolved, add another 0.5 mL of solvent and repeat the agitation. Continue this process up to a total volume of 3 mL.
-
Classification:
Causality: Starting with a small, known amount of solid and incrementally adding solvent allows for a semi-quantitative feel for solubility. A common threshold for classifying a compound as "soluble" in this type of test is a concentration of >10 mg/mL. Vigorous agitation is critical to break up particles and overcome the activation energy of dissolution.
Protocol 2: Quantitative Solubility Determination (Gravimetric Method)
This method provides a precise measurement of solubility at a specific temperature.
Methodology:
-
Equilibration: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial (e.g., 100 mg in 5 mL). This ensures a saturated solution with excess solid present.
-
Agitation & Temperature Control: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours. This extended time is crucial to ensure the solution is truly saturated.[5]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature until the excess solid has fully settled.
-
Sampling: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL) using a volumetric pipette. Ensure no solid particles are transferred. Filtering through a syringe filter (PTFE for organic solvents) is recommended.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry vial. Carefully remove the solvent under a stream of nitrogen or using a rotary evaporator.
-
Mass Determination: Once the solute is completely dry, re-weigh the vial. The difference in mass corresponds to the amount of dissolved solid.
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Self-Validation: To ensure accuracy, the experiment should be run in triplicate. The presence of undissolved solid at the end of the equilibration period confirms that the solution was saturated.
Workflow and Data Interpretation
Visual Workflow for Solubility Determination
The following diagram outlines the logical flow for characterizing the solubility of this compound.
Sources
- 1. chem.ws [chem.ws]
- 2. Methyl 2-broMo-3,4,5-triMethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. METHYL 2-BROMO-5-METHOXYBENZOATE CAS#: 35450-36-3 [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Senior Application Scientist's In-Depth Technical Guide to Methyl 2-bromo-4,5-dimethoxybenzoate for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern pharmaceutical synthesis, the strategic selection of starting materials and intermediates is paramount to the efficient and successful development of novel therapeutics. Methyl 2-bromo-4,5-dimethoxybenzoate (CAS No. 17667-32-2) stands out as a pivotal, albeit specialized, building block. Its utility lies not in being a direct precursor to a multitude of blockbuster drugs, but rather in its capacity for strategic transformation into more complex and highly functionalized scaffolds. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of its commercial availability, synthesis, and critical applications, particularly in the synthesis of quinazoline-based pharmaceuticals. We will delve into the causality behind its synthetic utility and provide field-proven insights into its application.
Core Properties and Specifications
This compound is a halogenated derivative of veratric acid. Its molecular structure, featuring a bromine atom ortho to the methyl ester and two methoxy groups on the benzene ring, provides a unique combination of reactivity and functionality.
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrO₄ |
| Molecular Weight | 275.10 g/mol |
| Appearance | Solid |
| CAS Number | 17667-32-2 |
Commercial Availability: A Market Overview
The accessibility of this compound is a critical consideration for any research or development program. While not as ubiquitous as some common starting materials, it is readily available from a number of reputable chemical suppliers. The following table provides a comparative overview of its commercial availability.
| Supplier | Product Number (Example) | Purity | Available Quantities |
| Sigma-Aldrich | Ambeed, Inc.-AMBH9A7E9E79 | 98% | 250 mg, 1 g, 5 g, 10 g, 25 g[1] |
| Santa Cruz Biotechnology | sc-263385 | Research Grade | Inquire |
| BLD Pharm | BD138658 | ≥98% | 1 g, 5 g, 25 g |
| Arctom | AAB-AA0024R5 | Research Grade | Flexible Sizes[2] |
| Seed Chem | Not specified | Not specified | 250 mg[3] |
Note: Availability and product numbers are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Synthesis of this compound: A Step-by-Step Protocol
The most common and economically viable route to this compound is through the Fischer esterification of its corresponding carboxylic acid, 2-bromo-4,5-dimethoxybenzoic acid. The latter is typically synthesized via the bromination of 3,4-dimethoxybenzoic acid (a derivative of veratric acid).[1]
Part 1: Synthesis of the Precursor, 2-bromo-4,5-dimethoxybenzoic acid
This initial step is crucial as the purity of the carboxylic acid directly impacts the yield and purity of the final methyl ester.
-
Reaction Setup: In a fume hood, suspend 3,4-dimethoxybenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Bromination: Slowly add a solution of bromine in glacial acetic acid to the stirred suspension at room temperature. The reaction is exothermic and should be controlled. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice water to precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove any remaining acetic acid and salts. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure 2-bromo-4,5-dimethoxybenzoic acid.
Part 2: Fischer Esterification to this compound
This classic esterification reaction is catalyzed by a strong acid, typically sulfuric acid, with methanol serving as both the reactant and the solvent.
-
Reaction Setup: In a dry round-bottom flask, dissolve the synthesized 2-bromo-4,5-dimethoxybenzoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction's completion via TLC.
-
Work-up and Purification: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography on silica gel.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
The true value of this compound in drug discovery lies in its role as a versatile intermediate. The bromine atom serves as a handle for a variety of cross-coupling reactions, while the ester can be readily converted to other functional groups. A particularly important transformation is its conversion to Methyl 2-amino-4,5-dimethoxybenzoate, a key precursor for the synthesis of quinazoline and quinazolinone scaffolds. These heterocyclic systems are prevalent in a wide range of biologically active molecules.
Case Study: Synthesis of Quinazoline-Based Scaffolds for Kinase Inhibitors and Antihypertensives
The bromo group in this compound can be converted to an amino group through various methods, most commonly via a reduction of a nitro intermediate or through a palladium-catalyzed Buchwald-Hartwig amination. A common laboratory-scale method involves the reduction of the corresponding nitro compound.
The resulting Methyl 2-amino-4,5-dimethoxybenzoate is a direct precursor to a variety of quinazoline derivatives. For example, reaction with formamide or other reagents can lead to the formation of the quinazolinone ring system. This scaffold is the core of many EGFR (Epidermal Growth Factor Receptor) inhibitors used in cancer therapy.
Caption: General synthetic route to quinazolines from the title compound.
While some synthetic routes to the antihypertensive drug Prazosin start from different precursors, the core 2-amino-4,5-dimethoxy-substituted aromatic ring is a key feature.[4] The synthesis of 2,4-diamino-6,7-dimethoxyquinazoline, a key intermediate for Prazosin, can be achieved from precursors derived from 2-amino-4,5-dimethoxybenzoic acid derivatives.[5] Prazosin functions as an alpha-1 adrenergic receptor antagonist, leading to the relaxation of smooth muscle in blood vessels and the prostate.[1][6]
Signaling Pathway of Prazosin's Target: The α1-Adrenergic Receptor
Prazosin exerts its therapeutic effects by blocking the α1-adrenergic receptor, a G protein-coupled receptor (GPCR).[1][6] This prevents the binding of endogenous catecholamines like norepinephrine, thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction.
Caption: Simplified signaling pathway of the α1-adrenergic receptor and the inhibitory action of Prazosin.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) from the supplier is mandatory before use. General safety measures include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Inhalation and Contact: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its commercial availability, coupled with a straightforward synthesis, makes it an accessible starting material. While not always a direct precursor in high-profile drug syntheses, its strategic importance lies in its efficient conversion to key intermediates, particularly amino-benzoates, which are foundational for the synthesis of quinazoline-based therapeutics. Understanding the properties, synthesis, and applications of this compound, as outlined in this guide, can empower researchers to leverage its full potential in the design and development of novel and effective pharmaceuticals.
References
- Prazosin. (2023). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing.
- Prazosin. (2025). LITFL.
- Methyl 2-bromo-4,5-dimethoxybenzoate. Jingming Chemical.
Sources
- 1. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. litfl.com [litfl.com]
upstream precursors for Methyl 2-bromo-4,5-dimethoxybenzoate synthesis
An In-depth Technical Guide to the Synthesis of Methyl 2-bromo-4,5-dimethoxybenzoate: Precursor Analysis and Strategic Pathway Selection
Abstract
This compound is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its substituted benzene ring provides a versatile scaffold for constructing a wide array of bioactive compounds. This technical guide offers a comprehensive analysis of the synthetic routes to this key intermediate, focusing on the selection of upstream precursors and the strategic rationale behind different synthetic pathways. We will delve into reaction mechanisms, provide detailed experimental protocols, and offer a comparative analysis to guide researchers and process chemists in selecting the most efficient and scalable method for their specific needs.
PART 1: Retrosynthetic Analysis and Precursor Landscape
A thorough understanding of the precursor landscape is fundamental to developing a robust and efficient synthesis. The logical disconnection of this compound reveals several viable starting points, each with distinct advantages and challenges.
The final step in the synthesis is invariably the esterification of 2-bromo-4,5-dimethoxybenzoic acid . Therefore, the core of the synthetic strategy lies in the efficient preparation of this brominated carboxylic acid. Our retrosynthetic analysis identifies three primary upstream precursors for this intermediate.
Caption: Retrosynthetic analysis of this compound.
The three principal starting materials for consideration are:
-
3,4-Dimethoxybenzoic Acid (Veratric Acid): A direct precursor that requires only a regioselective bromination.
-
3,4-Dimethoxytoluene: An inexpensive starting material requiring bromination followed by oxidation of the methyl group.
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde): A common chemical that requires bromination and subsequent oxidation of the aldehyde.
The choice among these precursors often depends on cost, availability, scalability, and the desired control over regioselectivity during the critical bromination step.
PART 2: Strategic Synthesis Pathways
Pathway A: Direct Bromination of 3,4-Dimethoxybenzoic Acid
This is arguably the most straightforward route, contingent on the availability of veratric acid. The strategy involves the direct electrophilic aromatic substitution on the veratric acid backbone.
Step 1: Electrophilic Bromination of 3,4-Dimethoxybenzoic Acid
-
Mechanistic Rationale: The 3,4-dimethoxybenzoic acid ring is highly activated by two electron-donating methoxy groups (-OCH₃), which are potent ortho-, para-directors. The carboxylic acid group (-COOH) is a deactivating, meta-director. The positions ortho to the methoxy groups are C2 and C5. The position meta to the carboxyl group is C5. The C2 position is ortho to the C3-methoxy group, while the C5 position is ortho to the C4-methoxy group and meta to the carboxyl group. The combined directing effects and activation strongly favor substitution at the C2 or C5 positions. In practice, bromination often occurs at the more activated and less hindered C2 position to yield 2-bromo-4,5-dimethoxybenzoic acid. A patent describes reacting 3,4-dimethoxybenzoic acid with bromine in concentrated hydrochloric acid to achieve this transformation[1].
Caption: Experimental workflow for Pathway B.
PART 3: Comparative Analysis and Process Optimization
The selection of an optimal synthetic route depends on a multi-faceted analysis of yield, cost, safety, and scalability.
| Parameter | Pathway A (from Veratric Acid) | Pathway B (from 3,4-Dimethoxytoluene) | Pathway C (from Veratraldehyde) |
| Starting Material | 3,4-Dimethoxybenzoic Acid | 3,4-Dimethoxytoluene | 3,4-Dimethoxybenzaldehyde |
| Number of Steps | 2 | 3 | 3 |
| Key Advantages | Short and direct route. | Inexpensive starting material; high regioselectivity claimed.[2] | Readily available starting material. |
| Key Challenges | Cost of veratric acid; potential for side products in bromination. | Additional oxidation step required. | Oxidation of aldehyde can sometimes be challenging to run cleanly. |
| Safety/Handling | Uses bromine or bromine source. | Avoids liquid bromine by using H₂O₂/KBr;[2] uses strong oxidant (KMnO₄). | Uses bromine or bromine source. |
| Scalability | Good | Excellent, potentially the most cost-effective for large scale.[2] | Good |
PART 4: Detailed Experimental Protocols
The following protocols are adapted from literature and patents and should be performed by trained chemists with appropriate safety precautions.
Protocol 1: Synthesis of 2-bromo-4,5-dimethoxybenzoic acid from 3,4-dimethoxytoluene (Pathway B)
Step B1: 2-bromo-4,5-dimethoxytoluene [2]1. To a 500 mL reaction flask, add 3,4-dimethoxytoluene (22.8 g, 0.15 mol), sulfuric acid (8.0 g, 0.08 mol), 30% hydrogen peroxide (18 mL, ~0.16 mol), and 200 mL of water. 2. With stirring, add potassium bromide (19.0 g, 0.16 mol). 3. Heat the mixture to 60°C and stir for 2.5 hours. Monitor the reaction by TLC until the starting material is consumed. 4. Cool the reaction and quench excess hydrogen peroxide by adding it to a 0.5 M aqueous solution of sodium bisulfite. 5. Extract the product with ethyl acetate (2 x 150 mL). 6. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product as a light yellow oil (yield ~97%).
Step B2: 2-bromo-4,5-dimethoxybenzoic acid [2]1. In a 500 mL flask, combine 2-bromo-4,5-dimethoxytoluene (16.0 g, 0.07 mol), water (200 mL), and tetrabutylammonium bromide (1.3 g, 0.004 mol). 2. Heat the solution to 80°C. 3. With vigorous stirring, add potassium permanganate (34.8 g, 0.22 mol) portion-wise over the course of the reaction, maintaining the temperature. 4. Stir for approximately 5.5 hours, monitoring by TLC for the disappearance of the starting material. 5. While hot, filter the reaction mixture to remove manganese dioxide. 6. Cool the filtrate and acidify to pH 4 with hydrochloric acid to precipitate the product. 7. Allow the solid to crystallize, then collect by filtration and dry to obtain the product (yield ~92%).
Protocol 2: Synthesis of this compound (Esterification)
Method A: Thionyl Chloride [3]1. To a round-bottom flask, add 2-bromo-4,5-dimethoxybenzoic acid (4.0 g, 15.3 mmol) and anhydrous methanol (100 mL). 2. Cool the mixture to 0°C in an ice bath. 3. Slowly add thionyl chloride (11.1 mL, 153 mmol) dropwise with stirring. 4. After the addition is complete, heat the system to 80°C and stir for 2 hours. 5. Cool the reaction and concentrate under reduced pressure to remove the solvent and excess thionyl chloride. 6. Dissolve the residue in ethyl acetate (100 mL) and wash sequentially with water (2 x 50 mL) and saturated brine (50 mL). 7. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the final product.
References
- Bjørsvik, H. R., & Norman, K. (1999). Fine Chemicals from Lignosulfonates. 2. Synthesis of Veratric Acid from Acetovanillon. Organic Process Research & Development, 3(4), 341-350. [Link]
- ResearchGate. (n.d.).
- Bjørsvik, H. R., & Norman, K. (1999). Fine Chemicals from Lignosulfonates. 2. Synthesis of Veratric Acid from Acetovanillon.
- CN101962321A - Method for synthesizing veratric acid.
- CN101092351A - Method for synthesizing veratric acid.
- CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
- Sciencemadness Discussion Board. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
- CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity.
- The Royal Society of Chemistry. (n.d.).
- EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid.
Sources
- 1. EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid - Google Patents [patents.google.com]
- 2. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 3. methyl 4-bromo-3,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Discovery and History of Methyl 2-bromo-4,5-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Key Synthetic Building Block
Methyl 2-bromo-4,5-dimethoxybenzoate, a seemingly unassuming substituted aromatic compound, holds a significant position in the landscape of modern organic synthesis, particularly within the pharmaceutical industry. Its strategic placement of bromo and methoxy functional groups on a benzoate scaffold renders it a versatile and highly valuable intermediate for the construction of complex molecular architectures. This guide delves into the historical evolution of its synthesis, explores the nuanced chemistry behind its preparation, and highlights its critical role in the development of therapeutic agents. Understanding the journey of this molecule from its early, often challenging, synthetic routes to its current optimized production methods provides valuable insights for researchers and process chemists alike.
The Genesis: Early Synthetic Endeavors and the Quest for a Viable Route
The history of this compound is intrinsically linked to the development of methods for the selective bromination of substituted dimethoxybenzene derivatives. Early synthetic efforts were primarily focused on its parent carboxylic acid, 2-bromo-4,5-dimethoxybenzoic acid, and the corresponding aldehyde, 2-bromo-4,5-dimethoxybenzaldehyde.
A seminal patent from 1967 provides one of the earliest documented syntheses of a closely related compound, ethyl 2-bromo-4,5-dimethoxybenzoate. The process, starting from the readily available veratraldehyde (3,4-dimethoxybenzaldehyde), involved a multi-step sequence:
-
Oxidation: Veratraldehyde was first oxidized to veratric acid.
-
Esterification: The resulting carboxylic acid was then esterified to its ethyl ester.
-
Bromination: The crucial bromination step was then carried out on the ethyl veratrate to introduce the bromine atom at the 2-position.
-
Hydrazinolysis: The final step in the patent was the reaction with hydrazine to form the corresponding hydrazide, which was investigated for its analgesic properties.[1]
This early work laid the groundwork for accessing the 2-bromo-4,5-dimethoxybenzoyl scaffold. Later, in a 1977 publication in the Journal of Organic Chemistry, Piatak, Flynn, Yim, and Roosenberg further explored the bromination of dimethoxybenzoic acids, contributing to the understanding of regioselectivity in these reactions.[2][3] A subsequent paper in the Collection of Czechoslovak Chemical Communications in 1988 also detailed methods for the preparation of 2-bromo-4,5-dimethoxybenzoic acid, highlighting the ongoing interest in refining the synthesis of this important intermediate.[2][3]
These early routes often grappled with challenges of yield, regioselectivity, and harsh reaction conditions. The direct bromination of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid could lead to mixtures of isomers, complicating purification and reducing the efficiency of the overall process.
Evolution of Synthetic Methodologies: Towards Efficiency and Scalability
Recognizing the limitations of earlier methods, chemists have continuously sought to develop more efficient and scalable syntheses of this compound and its precursors. These advancements can be broadly categorized into two main approaches:
The Veratraldehyde Route: Refining the Classic Approach
The synthesis starting from veratraldehyde remains a popular and economically viable option. Significant improvements have focused on the bromination step to enhance yield and selectivity.
Key Innovations:
-
Solvent and Reagent Optimization: The choice of solvent for the bromination of 3,4-dimethoxybenzaldehyde has been shown to be critical. While early procedures utilized acetic acid, later developments demonstrated that using methanol as a solvent can lead to higher yields (90-92%) of 2-bromo-4,5-dimethoxybenzaldehyde.[3]
-
In-Situ Bromine Generation: To circumvent the handling of hazardous liquid bromine, methods utilizing in-situ generation of the brominating agent have been developed. One such method employs potassium bromate (KBrO₃) and hydrobromic acid (HBr) in acetic acid to achieve the desired bromination of veratraldehyde.[4]
Once 2-bromo-4,5-dimethoxybenzaldehyde is obtained, it can be efficiently oxidized to 2-bromo-4,5-dimethoxybenzoic acid using oxidizing agents like potassium permanganate. The final step is a standard esterification of the carboxylic acid with methanol, typically under acidic catalysis, to yield this compound.
The Toluene Route: A More Direct and Cost-Effective Pathway
A significant advancement in the synthesis of the parent acid, 2-bromo-4,5-dimethoxybenzoic acid, involves starting from the less expensive and more readily available 3,4-dimethoxy-toluene. A patented method outlines a two-step process:
-
Directed Bromination: 3,4-dimethoxy-toluene is subjected to a directed bromination using a combination of sulfuric acid, hydrogen peroxide, and a metal bromide (such as sodium or potassium bromide). This reaction selectively introduces a bromine atom onto the aromatic ring to yield 2-bromo-4,5-dimethoxy toluene.
-
Oxidation: The methyl group of 2-bromo-4,5-dimethoxy toluene is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate, under the catalysis of a phase-transfer catalyst such as tetrabutylammonium bromide, to give 2-bromo-4,5-dimethoxybenzoic acid with high yield.[2]
This route offers advantages in terms of raw material cost and process efficiency, making it suitable for large-scale industrial production.[2] The resulting carboxylic acid is then esterified to this compound.
Synthetic Workflow Overview
The following diagram illustrates the key synthetic pathways to this compound:
Caption: Key synthetic routes to this compound.
The Role of this compound in Drug Discovery and Development
The utility of this compound as a synthetic intermediate stems from the orthogonal reactivity of its functional groups. The ester can be readily transformed into other functionalities such as amides, hydrazides, or reduced to an alcohol. The bromine atom, on the other hand, serves as a versatile handle for the introduction of molecular complexity through various cross-coupling reactions.
A prime example of its application is in the synthesis of pinaverium bromide , a spasmolytic agent that acts as a calcium channel blocker and is used to treat irritable bowel syndrome.[5] In the synthesis of pinaverium bromide, the key intermediate is 2-bromo-4,5-dimethoxybenzyl bromide.[6][7][8][9] this compound serves as a crucial precursor to this intermediate through the following transformation:
-
Reduction: The methyl ester group is reduced to a primary alcohol, yielding (2-bromo-4,5-dimethoxyphenyl)methanol.[10]
-
Bromination: The resulting benzylic alcohol is then converted to the corresponding benzyl bromide, 2-bromo-4,5-dimethoxybenzyl bromide.
This benzyl bromide is then reacted with the other fragment of the pinaverium molecule to complete the synthesis.[5][6][7]
The following workflow illustrates the conversion of this compound to the key intermediate for pinaverium bromide synthesis:
Sources
- 1. US3322830A - 2-bromo-4, 5-dimethoxybenzoic acid hydrazide - Google Patents [patents.google.com]
- 2. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 3. Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde [designer-drug.com]
- 4. sunankalijaga.org [sunankalijaga.org]
- 5. Pinaverium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pinaverium bromide synthesis - chemicalbook [chemicalbook.com]
- 7. CN104650005A - Pinaverium bromide synthesis method - Google Patents [patents.google.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. Preparation method for pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl bromide - Eureka | Patsnap [eureka.patsnap.com]
- 10. (2-Bromo-4,5-dimethoxyphenyl)methanol | C9H11BrO3 | CID 618887 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking New Chemical Frontiers: A Technical Guide to the Potential Research Areas for Methyl 2-bromo-4,5-dimethoxybenzoate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-bromo-4,5-dimethoxybenzoate, a polysubstituted aromatic compound, stands as a versatile yet under-explored building block in the landscape of synthetic chemistry. Its unique arrangement of a reactive bromine atom, electron-donating methoxy groups, and an ester functionality presents a rich platform for the strategic construction of complex molecular architectures. This guide moves beyond the compound's established role in classical cross-coupling reactions to illuminate promising, forward-looking research avenues. We will delve into its potential in the synthesis of novel bioactive scaffolds, its prospective applications in materials science, and its utility in cutting-edge synthetic methodologies such as photoredox catalysis and C-H functionalization. This document is intended to serve as a catalyst for innovation, providing both foundational knowledge and actionable research proposals for scientists at the forefront of chemical discovery.
Foundational Understanding: Synthesis and Physicochemical Properties
This compound is accessible through multi-step synthetic sequences, typically commencing from readily available precursors. A common route involves the bromination of 3,4-dimethoxytoluene, followed by oxidation to 2-bromo-4,5-dimethoxybenzoic acid, and subsequent esterification to yield the title compound.[1]
A key synthesis pathway is outlined below:
Caption: Synthetic route to this compound.
The physicochemical properties of this compound are crucial for its handling and application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₄ | |
| Molecular Weight | 275.10 g/mol | |
| Appearance | Solid | |
| Melting Point | 87-89 °C | [2] |
Established Utility: A Scaffold for Cross-Coupling Reactions
The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Caption: Cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
This reaction is a powerful method for the formation of biaryl structures. The coupling of this compound with various arylboronic acids can generate a library of substituted biaryl compounds, which are prevalent motifs in medicinal chemistry.
Exemplary Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a base such as K₂CO₃ (2.0 equiv.), and a palladium catalyst, for instance, Pd(dppf)Cl₂ (3-5 mol%).[4][5]
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.[4][5]
-
Reaction Execution: Heat the mixture with vigorous stirring to a temperature typically between 80-120 °C.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[6]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the aromatic ring to a terminal alkyne. This is a key transformation for accessing aryl-alkyne structures, which are important intermediates in the synthesis of natural products and functional materials.
Exemplary Protocol for Sonogashira Coupling:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (3 mol%), and a copper(I) co-catalyst like CuI (2 mol%).[7]
-
Solvent and Base: Add an anhydrous solvent, for example, THF, followed by a base, typically an amine like triethylamine (3.0 equiv.).[7]
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (50-65 °C) until the starting material is consumed, as monitored by TLC.[7]
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.[7]
Potential Research Area: Synthesis of Bioactive Heterocycles
The scaffold of this compound is primed for the synthesis of various biologically active heterocyclic compounds.
Flavones and Related Compounds
The parent acid, 2-bromo-4,5-dimethoxybenzoic acid, is a known intermediate in the synthesis of flavones, flavanones, and isoflavones.[1][8] These classes of compounds are known for their wide range of biological activities, including antioxidant and anti-inflammatory properties. A potential research direction would be to develop novel synthetic routes to a diverse library of flavone derivatives starting from this compound and exploring their therapeutic potential.
Phosphodiesterase (PDE) Inhibitors
Compounds bearing the 3,4-dimethoxyphenyl moiety are known to be potent and selective phosphodiesterase 4 (PDE4) inhibitors.[9] PDE4 inhibitors are of significant interest for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Research in this area could focus on utilizing this compound as a starting material to construct novel heterocyclic systems and evaluate their PDE inhibitory activity.
Emerging Research Frontier: Advanced Synthetic Methodologies
Beyond classical cross-coupling, this compound can be a valuable substrate for exploring modern and more sustainable synthetic transformations.
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. This compound can be employed in photoredox-mediated C-H functionalization reactions. For instance, its use in the direct arylation of heterocycles offers a streamlined approach to complex, medicinally relevant molecules.
Caption: Simplified schematic of a photoredox-catalyzed C-H arylation.
Proposed Research Workflow for Photoredox C-H Arylation:
-
Reaction Setup: In a vial, combine this compound (1.0 equiv.), a heterocycle (2.0-3.0 equiv.), and a photocatalyst (e.g., an iridium or organic dye catalyst, 1-5 mol%) in a suitable solvent.
-
Execution: Irradiate the mixture with visible light (e.g., blue LEDs) at room temperature with stirring.
-
Analysis: Monitor the formation of the arylated heterocycle product by LC-MS and NMR spectroscopy.
C-H Activation
Direct C-H activation is a highly atom-economical strategy for forging new bonds. While the bromine atom provides a reactive handle for cross-coupling, the methoxy groups can act as directing groups for ortho C-H activation on the benzene ring, and potentially, the methyl ester could direct functionalization at more remote positions. Research in this area could explore palladium- or rhodium-catalyzed C-H olefination, arylation, or alkylation, opening up new avenues for derivatization that are complementary to traditional cross-coupling approaches.
Untapped Potential: Materials Science Applications
The electron-rich aromatic core of this compound suggests its potential as a building block for novel organic functional materials.
Organic Semiconductors
Derivatives of benzo[1,2-b:4,5-b']dithiophene (BDT), which can be synthesized through multi-step sequences involving substituted benzene precursors, are used in organic field-effect transistors (OFETs) and organic solar cells.[10] Investigating the incorporation of the 2-bromo-4,5-dimethoxybenzoate motif into larger, conjugated systems could lead to new organic semiconductors with tailored electronic properties.
Proposed Research Direction:
-
Synthesize novel thiophene-flanked benzodithiophene derivatives using this compound as a starting material.
-
Polymerize these monomers via methods such as Stille or Suzuki polycondensation.
-
Characterize the optical and electronic properties of the resulting polymers and evaluate their performance in electronic devices.
Conclusion and Future Outlook
This compound is a molecule of significant untapped potential. While its role as a substrate in classical cross-coupling reactions is appreciated, its true value may lie in its application to more advanced and emerging areas of chemical synthesis. The exploration of this compound in the synthesis of novel bioactive heterocycles, its development as a precursor for new organic materials, and its use in innovative catalytic systems like photoredox and C-H activation, promise to unlock new chemical space and drive future discoveries. This guide serves as an invitation to the research community to further investigate and harness the synthetic power of this versatile building block.
References
- Divergent C(sp2)–H arylation of heterocycles via organic photoredox catalysis. Green Chemistry. Available at: [Link] (Accessed: December 15, 2023).
- Suchetan, P. A. et al. (2016). Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 4), 477–481. Available at: [Link] (Accessed: December 15, 2023).
- Supporting Information for a scientific article. The Royal Society of Chemistry. Available at: [Link] (Accessed: December 15, 2023).
- Direct arylation of N-heterocycles enabled by photoredox catalysis. Chemical Communications. Available at: [Link] (Accessed: December 15, 2023).
- US Patent US3322830A, 2-bromo-4, 5-dimethoxybenzoic acid hydrazide.
- Chinese Patent CN102267894A, Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
- Mao, C.-G. et al. (2012). 5-Bromo-2-methoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o249. Available at: [Link] (Accessed: December 15, 2023).
- Supporting Information for a scientific article. Beilstein Journals. Available at: [Link] (Accessed: December 15, 2023).
- 2-bromo-3,5-dimethoxybenzoic acid, methyl ester - 13C NMR. Chemical Shifts. Available at: [Link] (Accessed: December 15, 2023).
- Cheng, X., Lu, H., & Lu, Z. (2019). Enantioselective benzylic C–H arylation via photoredox and nickel dual catalysis.
- The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link] (Accessed: December 15, 2023).
- 5-Bromo-2-methoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol monohydrate. ResearchGate. Available at: [Link] (Accessed: December 15, 2023).
- Li, Y. et al. (2021). α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. Molecules, 26(17), 5241.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available at: [Link] (Accessed: December 15, 2023).
- Chinese Patent CN102267894A, Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
- Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. The Hive. Available at: [Link] (Accessed: December 15, 2023).
- Design and synthesis of proton-dopable organic semiconductors. Nature. Available at: [Link] (Accessed: December 15, 2023).
- Benzo[1,2-b:4,5-b']dithiophene building block for the synthesis of semiconducting polymers. PubMed. Available at: [Link] (Accessed: December 15, 2023).
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link] (Accessed: December 15, 2023).
- Search Results. Beilstein Journals. Available at: [Link] (Accessed: December 15, 2023).
- Methyl 4-[(E)-2-(2,5-dimethoxyphenyl)ethenyl]benzoate - 13C NMR. SpectraBase. Available at: [Link] (Accessed: December 15, 2023).
- Thibaut, U. et al. (2001). Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues. Journal of Medicinal Chemistry, 44(15), 2526-2536.
- Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. ResearchGate. Available at: [Link] (Accessed: December 15, 2023).
- Topical Collection : Heterocycle Reactions. MDPI. Available at: [Link] (Accessed: December 15, 2023).
Sources
- 1. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 2. US3322830A - 2-bromo-4, 5-dimethoxybenzoic acid hydrazide - Google Patents [patents.google.com]
- 3. Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Photoredox route to medically-important heterocycles | Research | Chemistry World [chemistryworld.com]
- 10. Benzo[1,2-b:4,5-b']dithiophene building block for the synthesis of semiconducting polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Role of Methyl 2-bromo-4,5-dimethoxybenzoate in Modern Organic Synthesis: A Guide for Researchers
Introduction: Unveiling a Key Architectural Element in Synthesis
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2-bromo-4,5-dimethoxybenzoate, a polysubstituted aromatic ester, has emerged as a highly valuable and versatile scaffold. Its utility stems from a confluence of structural features: a reactive aryl bromide handle, electron-donating methoxy groups that influence reactivity and provide synthetic access to phenolic derivatives, and a methyl ester that can be readily transformed into other functional groups. This unique combination makes it a prized precursor in the synthesis of a wide array of bioactive molecules, including natural products and pharmaceutical agents. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring of this compound serves as a prime reactive site for palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a cornerstone reaction for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and materials science.[1] The reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. The base is crucial in this step as it activates the organoboron reagent.[2]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Suzuki-Miyaura Coupling Workflow
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, base, and solvent may be necessary for specific substrates.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | >85[4] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | >95[4] |
The Heck Reaction: Arylation of Alkenes
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, catalyzed by a palladium species.[5] This reaction is particularly useful for synthesizing substituted alkenes and for intramolecular cyclizations to form new ring systems.
Mechanistic Rationale: The catalytic cycle of the Heck reaction involves the following key steps:[6]
-
Oxidative Addition: A Pd(0) catalyst inserts into the aryl-bromide bond of this compound, forming a Pd(II) complex.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the new alkene product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species.
Caption: Heck Reaction Workflow
Protocol: General Procedure for the Heck Reaction
This protocol outlines a general procedure for the Heck reaction of this compound with an alkene.[7]
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., Et₃N, K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
Procedure:
-
In a sealed tube, combine this compound, the palladium catalyst, and the base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent and the alkene via syringe.
-
Heat the reaction mixture to 80-140 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and dilute with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Presentation: Representative Heck Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | ~85-95 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (3) | K₂CO₃ | Acetonitrile | 120 | ~80-90 |
The Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt.
Mechanistic Rationale: The Sonogashira coupling proceeds through two interconnected catalytic cycles:[1][9]
-
Palladium Cycle: Similar to the Suzuki and Heck reactions, it begins with the oxidative addition of the aryl bromide to Pd(0).
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide. This species then undergoes transmetalation with the Pd(II) complex.
-
Reductive Elimination: The final step is the reductive elimination of the aryl and alkynyl groups from the palladium center to afford the product and regenerate the Pd(0) catalyst.
Caption: Sonogashira Coupling Workflow
Protocol: General Procedure for the Sonogashira Coupling
The following is a general protocol for the Sonogashira coupling of this compound.[9][10]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Amine base (e.g., diisopropylamine, triethylamine) (2.0-7.0 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a solution of this compound in the anhydrous solvent at room temperature, add the palladium catalyst, CuI, the amine base, and the terminal alkyne.
-
Stir the reaction mixture at room temperature for 3-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with an etheral solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | | :---: | :--- | :--- | :--- | :--- | :---: | :---: | | 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | i-Pr₂NH | THF | RT | 89[9] | | 2 | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | RT | 92[10] |
Application in the Synthesis of Bioactive Molecules: The Case of Papaverine
The dimethoxy-substituted benzene ring of this compound is a common structural motif in a variety of natural products, particularly isoquinoline alkaloids. Papaverine, a benzylisoquinoline alkaloid found in the opium poppy, is a potent vasodilator and smooth muscle relaxant.[11] The synthesis of papaverine and its analogs often employs building blocks structurally related to this compound.
While a direct synthesis of papaverine starting from this compound is not the most common route, the closely related 2-bromo-4,5-dimethoxy-toluene is a key intermediate in some synthetic approaches.[12] The principles of constructing the isoquinoline core often involve the formation of an amide bond followed by a Bischler-Napieralski cyclization.[13]
A plausible synthetic strategy leveraging the reactivity of this compound could involve its conversion to a more advanced intermediate, for example, through a Sonogashira coupling to introduce a two-carbon unit, which could then be elaborated to form the isoquinoline ring system. The synthesis of papaverine typically starts from 3,4-dimethoxyphenylacetic acid and homoveratrylamine.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, which enable the efficient construction of complex molecular frameworks. The strategic placement of its functional groups provides a gateway to a diverse range of chemical transformations, making it an invaluable tool for researchers in drug discovery and materials science. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for harnessing the full synthetic potential of this important chemical intermediate.
References
- NROChemistry. Sonogashira Coupling.
- Inorg. Chem. Res. 2021. Green Synthesis of Papaverine one of Opium Alkaloids in Water.
- Meesala, V. M., et al. (2014). Facile synthesis of papaverine, (±) setigeridine, (±) setigerine, and related isoquinoline alkaloids. Der Pharma Chemica, 6(4), 50-56.
- Rozwadowska, M. D. (1994). RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. HETEROCYCLES, 39(2), 903-931.
- Google Patents. A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5. CN107417501A.
- Shamma, M. (1972). The Isoquinoline Alkaloids. In The Isoquinoline Alkaloids. Academic Press.
- Organic Chemistry Portal. Isoquinoline synthesis.
- Czarnocki, Z., et al. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules, 25(22), 5345.
- Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 49.
- Organic Chemistry Portal. Heck Reaction.
- Wikipedia. Heck reaction.
- Bioorganic & Medicinal Chemistry Letters. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Molecules. (2022). Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application.
- Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
- Chemistry LibreTexts. Sonogashira Coupling.
- Google Patents. Processes for producing 4-bromo-2-methoxybenzaldehyde. US8692026B2.
- Molecules. (2021). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.
- ResearchGate. (2007). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid.
- Wikipedia. Sonogashira coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- ResearchGate. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Chemistry LibreTexts. Heck Reaction.
Sources
- 1. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [SYNTHESIS OF PAPAVERINE DERIVATIVES. (12). OXIDATION OF METHYLENE GROUP OF 1-(3,4-DIMETHOXYBENZYL)-6,7-DIMETHOXY-3,4-DIHYDRO(AND 1,2,3,4-TETRAHYDRO)ISOQUINOLINE BY ALUMINA-CHROMATOGRAPHY. (STUDIES ON THE SYNTHESES OF HETEROCYCLIC COMPOUNDS. LXXXVI.)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. orgchemres.org [orgchemres.org]
Application Notes and Protocols: Methyl 2-bromo-4,5-dimethoxybenzoate as a Cornerstone Building Block in Medicinal Chemistry
Introduction: The Strategic Value of a Polysubstituted Benzene Ring
In the landscape of modern drug discovery, the rational design of complex molecular architectures is paramount. Success often hinges on the availability of versatile chemical building blocks that offer predictable reactivity and a scaffold ripe for diversification. Methyl 2-bromo-4,5-dimethoxybenzoate (CAS No: 17667-32-2) has emerged as such a cornerstone intermediate.[1][2] Its structure is deceptively simple, yet it provides a powerful platform for medicinal chemists. The strategic placement of its functional groups—a reactive bromine atom, two electron-donating methoxy groups, and an ester moiety—creates a unique combination of steric and electronic properties that can be exploited to construct a wide array of pharmacologically relevant scaffolds.[3]
This guide provides an in-depth exploration of this compound as a building block. We will move beyond simple reaction schemes to explain the causality behind experimental choices, offering detailed, field-proven protocols for its most critical transformations. The aim is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to effectively leverage this versatile molecule in their synthetic campaigns.
Chemical Reactivity and Strategic Considerations
The synthetic utility of this compound is dictated by the interplay of its substituents. The two methoxy groups at the C4 and C5 positions are electron-donating, activating the aromatic ring towards electrophilic substitution and influencing the reactivity of the other functional groups. The bromine atom at the C2 position is the primary handle for diversification, being highly susceptible to a variety of palladium-catalyzed cross-coupling reactions.[3] The methyl ester at C1 offers a site for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation.
The bromine atom's position ortho to the ester and meta to one of the methoxy groups makes it an ideal site for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, which are fundamental transformations in the synthesis of modern pharmaceuticals.[3][4][5][6]
Application Protocols: Palladium-Catalyzed Cross-Coupling Reactions
The true power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These methods allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[4][7]
Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is an indispensable tool for creating C(sp²)–C(sp²) bonds, forming the biaryl skeletons found in numerous pharmaceuticals.[8][9] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester.[8][10]
Expertise & Causality: The choice of base is critical when working with substrates containing ester functionalities. Strong bases like sodium t-butoxide can cause ester hydrolysis. Therefore, milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are preferred.[11] The solvent system, often a mixture of an organic solvent like dioxane with water, is chosen to ensure the solubility of both the organic and inorganic reagents.[12][13]
Experimental Protocol: General Procedure
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).[12]
-
Degassing: Seal the flask with a septum, then evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[12]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe.[12]
-
Reaction: Immerse the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-120 °C).
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Boronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 90 | ~90-98 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2.5) | Dioxane/H₂O | 110 | ~70-85 |
| 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O | 100 | ~80-92 |
Yields are representative and may vary based on specific reaction scale and optimization.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a crucial linkage in a vast number of pharmaceuticals.[4][11] This reaction has largely replaced harsher classical methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance.[4]
Expertise & Causality: The success of this reaction is highly dependent on the choice of phosphine ligand. For electron-rich aryl bromides like our building block, bulky, electron-rich biaryl monophosphine ligands such as XPhos or SPhos are critical for promoting efficient oxidative addition and reductive elimination steps in the catalytic cycle.[4][11] The base, often a strong, non-nucleophilic one like sodium t-butoxide (NaOtBu), is used to deprotonate the amine, but care must be taken with ester-containing substrates.[11] Cesium carbonate (Cs₂CO₃) can be a milder alternative to prevent ester saponification.[11]
Experimental Protocol: General Procedure
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, pre-stir the palladium source (e.g., Pd₂(dba)₃), ligand (e.g., XPhos), and base (e.g., NaOtBu or Cs₂CO₃) in the reaction solvent (e.g., toluene) for 10-15 minutes. This step helps to generate the active Pd(0) catalyst.
-
Reagent Addition: To the flask containing the pre-formed catalyst, add this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.).
-
Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C) with vigorous stirring until the starting material is consumed.
-
Work-up: Cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via silica gel chromatography.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Amine Partner | Catalyst / Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu (1.5) | Toluene | 100 | ~80-95 |
| Morpholine | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | ~85-97 |
| Benzylamine | Pd₂(dba)₃ (2) / RuPhos (4) | K₃PO₄ (2.5) | Toluene | 100 | ~75-90 |
| Benzophenone Imine | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | ~70-88 |
Yields are representative and may vary based on specific reaction scale and optimization.
Sonogashira Coupling for Aryl Alkyne Synthesis
The Sonogashira coupling is a highly reliable method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[5][6] This reaction is fundamental for synthesizing conjugated enynes and arylalkynes, which are precursors to many heterocyclic systems and are found in various natural products and pharmaceuticals.[14] The reaction typically uses a dual catalyst system of palladium and copper(I).[5][6]
Expertise & Causality: The Sonogashira reaction requires an amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), which serves both as the base and often as the solvent.[5] Anhydrous and anaerobic (oxygen-free) conditions are crucial, as oxygen can lead to the homocoupling of the alkyne (Glaser coupling), a common side reaction.[15] The copper(I) co-catalyst facilitates the key transmetalation step with the palladium center.[6]
Experimental Protocol: General Procedure
-
Inert Atmosphere Setup: Add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-2 mol%) to a Schlenk flask under a nitrogen or argon atmosphere.[15]
-
Solvent and Reagent Addition: Add the amine base/solvent (e.g., triethylamine, degassed) followed by the terminal alkyne (1.1-1.3 equiv.) via syringe.[15]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until TLC or LC-MS indicates the consumption of the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the amine solvent. Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride (to remove copper salts), water, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography on silica gel.
Data Presentation: Representative Sonogashira Couplings
| Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base/Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Triethylamine | 40 | ~85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (1.5) | DIPA | RT | ~90-98 |
| 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Triethylamine | 50 | ~80-92 |
| 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (1) | DIPA/Toluene | 60 | ~75-88 |
Yields are representative and may vary based on specific reaction scale and optimization.
Application in Medicinal Chemistry: Synthesis of Bioactive Scaffolds
Derivatives of this compound have been investigated for a range of biological activities, including antioxidant and anticancer properties.[16][17] The dimethoxybenzene motif is a common feature in many natural products and pharmacologically active molecules. For example, brominated phenolic structures, which share features with our building block, have shown anti-inflammatory effects.[18] The ability to easily diversify the C2 position allows for the rapid generation of compound libraries for screening.
A key application is in the synthesis of stilbene derivatives, which are known for their wide-ranging biological activities.[19] For instance, a Suzuki or Heck coupling could be used to introduce a vinyl group at the C2 position, which can then be further elaborated.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular construction. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides reliable and efficient access to diverse and complex chemical matter. The protocols and insights detailed in this guide demonstrate its broad applicability and underscore its value as a key building block for medicinal chemists engaged in the design and synthesis of next-generation therapeutics. By understanding the principles behind its reactivity and the nuances of the associated protocols, researchers can significantly accelerate their drug discovery and development programs.
References
- New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate.Journal of Pharmaceutical Sciences.
- Application Notes and Protocols: Buchwald-Hartwig Amination of Ethyl 2-Bromo-4-methoxybenzoate.BenchChem.
- The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis.NINGBO INNO PHARMCHEM CO.,LTD..
- Buchwald–Hartwig amination.Wikipedia.
- Buchwald-Hartwig Amination.Chemistry LibreTexts.
- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.National Institutes of Health (NIH).
- Exploring the Properties and Applications of Methyl 2-bromo-5-methoxybenzoate.Ningbo Inno Pharmchem Co.,Ltd..
- Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.Google Patents.
- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.MDPI.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.Beilstein Journal of Organic Chemistry.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.Chemical Reviews.
- Sonogashira Coupling.Organic Chemistry Portal.
- Sonogashira coupling.Wikipedia.
- Sonogashira Coupling.Chemistry LibreTexts.
- Suzuki Coupling.Organic Chemistry Portal.
- Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents.National Institutes of Health (NIH).
- 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells.MDPI.
- Synthesis of Oligomers via Sonogashira cross coupling followed by...ResearchGate.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.BenchChem.
- Application Notes and Protocols: Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions.BenchChem.
- Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?ResearchGate.
- Methyl-2-bromo-4,5-dimethoxybenzoate | 17667-32-2.ChemicalBook.
- This compound.Crescent Chemical Company.
- Suzuki-Miyaura Cross Coupling Reaction.TCI Chemicals.
Sources
- 1. Methyl-2-bromo-4,5-dimethoxybenzoate | 17667-32-2 [amp.chemicalbook.com]
- 2. crescentchemical.com [crescentchemical.com]
- 3. nbinno.com [nbinno.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 2-bromo-4,5-dimethoxybenzoate
Introduction: The Strategic Importance of Substituted Biaryl Scaffolds
In the landscape of modern medicinal chemistry and materials science, the biaryl motif stands as a privileged scaffold. Its prevalence in blockbuster pharmaceuticals and advanced organic materials underscores the critical need for robust and versatile synthetic methodologies for its construction. The Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool for forging carbon-carbon bonds, lauded for its mild conditions, functional group tolerance, and broad substrate scope.[1] This guide provides an in-depth technical overview and detailed protocols for the Suzuki coupling of Methyl 2-bromo-4,5-dimethoxybenzoate, a key building block for accessing a diverse array of complex molecular architectures. The insights and procedures detailed herein are curated for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction for the synthesis of novel compounds.
This compound is an electron-rich aryl bromide, a characteristic that presents unique challenges and opportunities in Suzuki coupling. The two methoxy groups donate electron density into the aromatic ring, which can influence the kinetics of the catalytic cycle, particularly the oxidative addition step.[2] Furthermore, the steric hindrance imparted by the ortho-bromo and ester functionalities necessitates careful optimization of reaction parameters to achieve high yields and purity.
Mechanistic Considerations: A Deeper Dive into the Catalytic Cycle
A thorough understanding of the Suzuki-Miyaura coupling mechanism is paramount for rational protocol design and troubleshooting. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: The active Palladium(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step, and its efficiency is influenced by the electron density of the aryl halide. For electron-rich substrates like our target molecule, this step can be sluggish, often requiring more electron-rich and bulky phosphine ligands to facilitate the reaction.[2]
-
Transmetalation: Following oxidative addition, the aryl group from the organoboron reagent is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5] The choice of base is critical and can significantly impact the reaction rate and yield.
-
Reductive Elimination: In the final step, the two organic moieties on the palladium complex are coupled, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Experimental Protocols: Field-Proven Methodologies
The following protocols are designed to be robust starting points for the Suzuki coupling of this compound with a variety of arylboronic acids. Optimization may be required for specific substrates.
Protocol 1: General Procedure for Coupling with Electron-Rich and Electron-Neutral Arylboronic Acids
This protocol is well-suited for coupling with arylboronic acids bearing electron-donating or neutral substituents.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous and degassed 1,4-Dioxane/Water (4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, potassium phosphate, Palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Protocol 2: Microwave-Assisted Suzuki Coupling for Accelerated Synthesis
Microwave irradiation can significantly reduce reaction times, particularly for challenging couplings.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed DMF/Water (5:1 v/v)
Procedure:
-
In a microwave-safe reaction vessel, combine this compound, the arylboronic acid, cesium carbonate, and Pd(dppf)Cl₂.
-
Add the degassed DMF/water solvent mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120-150 °C for 15-45 minutes.
-
Monitor for completion by LC-MS.
-
After cooling, work up the reaction as described in Protocol 1.
Data Presentation: A Comparative Analysis of Reaction Parameters
The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of this compound with a representative selection of arylboronic acids.
Table 1: Suzuki Coupling with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 12 | ~85 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 85 | 18 | ~70 |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 10 | ~90 |
Table 2: Suzuki Coupling with Substituted Arylboronic Acids
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 8 | >90 |
| 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF/H₂O (5:1) | 110 | 6 | ~88 |
| 3,5-Difluorophenylboronic acid | Pd₂(dba)₃ (2) | RuPhos (4) | t-BuOK (2.5) | Toluene | 110 | 12 | ~80 |
| 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (3:1) | 90 | 16 | ~75 |
Troubleshooting and Optimization: A Scientist's Perspective
Even with robust protocols, challenges can arise. Below are common issues encountered in the Suzuki coupling of electron-rich and sterically hindered substrates, along with actionable solutions.
-
Low Conversion:
-
Causality: The oxidative addition step may be slow due to the electron-rich nature of the substrate.[2] Catalyst deactivation could also be a factor.
-
Solution: Increase the catalyst and/or ligand loading. Switch to a more electron-rich and bulky ligand such as SPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand.[6] Ensure rigorous degassing of solvents to prevent catalyst oxidation.
-
-
Protodeboronation of Boronic Acid:
-
Causality: This side reaction, where the C-B bond is cleaved by a proton source, is more prevalent with certain heteroaryl boronic acids and under prolonged heating with aqueous bases.[7]
-
Solution: Use a less aqueous solvent system or anhydrous conditions with a base like potassium fluoride (KF).[5] Employing more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can also mitigate this issue.[7]
-
-
Homocoupling of Boronic Acid:
-
Causality: This side reaction is often promoted by the presence of oxygen.
-
Solution: Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.
-
Conclusion: Empowering Discovery through Synthetic Excellence
The Suzuki-Miyaura cross-coupling of this compound is a powerful and adaptable reaction for the synthesis of a wide array of substituted biaryl compounds. By understanding the underlying mechanistic principles and carefully selecting reaction parameters, researchers can overcome the challenges associated with this electron-rich and sterically demanding substrate. The protocols and insights provided in this guide serve as a comprehensive resource to facilitate the efficient and successful application of this pivotal transformation in drug discovery and materials science programs.
References
- [No Author]. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- [No Author]. (n.d.). Suzuki reaction. Wikipedia.
- [No Author]. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- [No Author]. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- [No Author]. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkat USA.
- [No Author]. (2025, August 6). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate.
- [No Author]. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... ResearchGate.
- [No Author]. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Reddit.
- [No Author]. (n.d.). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. ElectronicsAndBooks.
- [No Author]. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH.
- [No Author]. (n.d.). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with.... ResearchGate.
- [No Author]. (n.d.). (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. ResearchGate.
- [No Author]. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH.
- [No Author]. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
- [No Author]. (n.d.). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. PubMed.
- [No Author]. (n.d.). Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction. MDPI.
- [No Author]. (2022, March 22). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. PubMed Central.
- [No Author]. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
Sources
Application Notes and Protocols for the Grignard Reaction of Methyl 2-bromo-4,5-dimethoxybenzoate
Introduction: Navigating the Challenges of Functionalized Grignard Reagents
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficacy in forming carbon-carbon bonds.[1][2] This application note provides a detailed protocol for the generation of a Grignard reagent from methyl 2-bromo-4,5-dimethoxybenzoate and its subsequent reaction with an electrophile. This particular aryl halide is a valuable precursor in the synthesis of complex molecules, particularly in the realm of pharmaceutical and natural product development, where the dimethoxybenzene motif is a common structural feature.
However, the inherent structure of this compound presents a unique set of challenges. The presence of an ester functional group on the same molecule as the aryl bromide necessitates careful control of reaction conditions to prevent intramolecular reactions. Furthermore, the electron-rich nature of the aromatic ring can influence the rate and efficiency of Grignard reagent formation. This guide will provide a comprehensive protocol designed to navigate these challenges, drawing upon established principles of organometallic chemistry to ensure a successful and reproducible outcome.
Mechanistic Insights and Strategic Considerations
The Grignard reaction proceeds in two main stages: the formation of the organomagnesium halide (the Grignard reagent) and its subsequent nucleophilic attack on an electrophilic center.[1][2]
1. Formation of the Grignard Reagent:
The reaction is initiated by the oxidative insertion of magnesium metal into the carbon-bromine bond of this compound. This process occurs on the surface of the magnesium and is highly sensitive to the presence of an oxide layer on the metal, which can passivate the surface and prevent the reaction from starting.[3] Activation of the magnesium is therefore a critical first step.
2. Reaction with an Electrophile:
The resulting Grignard reagent, methyl 2-magnesiobromo-4,5-dimethoxybenzoate, possesses a highly nucleophilic carbon atom. This nucleophile can then attack a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.[2][4]
Key Challenges and Strategic Solutions:
-
Intramolecular Reactivity: The most significant challenge with this substrate is the potential for the newly formed Grignard reagent to react with the ester group of another molecule of the starting material or even intramolecularly. To mitigate this, the Grignard reagent is typically formed at low temperatures and used immediately in the subsequent reaction.
-
Magnesium Activation: The passivating magnesium oxide layer must be disrupted to initiate the reaction. Common methods include the use of chemical activators like iodine or 1,2-dibromoethane, or mechanical activation by crushing the magnesium turnings.[1]
-
Anhydrous Conditions: Grignard reagents are strong bases and will react readily with protic solvents, including water.[1] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used throughout the procedure.
Experimental Protocol
This protocol provides a step-by-step guide for the Grignard reaction of this compound with a generic aldehyde as the electrophile.
Table 1: Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 275.09 | 2.75 g | 10.0 | 1.0 |
| Magnesium Turnings | 24.31 | 0.29 g | 12.0 | 1.2 |
| Iodine | 253.81 | 1 crystal | catalytic | - |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - |
| Aldehyde (generic) | - | 10.0 mmol | 10.0 | 1.0 |
| Saturated aq. NH₄Cl | - | 20 mL | - | - |
| Diethyl ether | - | 3 x 20 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Part 1: Formation of the Grignard Reagent
-
Glassware Preparation: All glassware (a three-necked round-bottom flask, a reflux condenser, and a dropping funnel) must be thoroughly dried in an oven at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon gas.
-
Magnesium Activation: To the cooled three-necked flask, add the magnesium turnings (1.2 eq) and a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed, then allow it to cool. This process helps to etch the magnesium surface, removing the oxide layer.[1]
-
Initiation of the Reaction: Add 10 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of this compound (1.0 eq) in 20 mL of anhydrous THF. Add approximately 1-2 mL of this solution to the magnesium suspension. The disappearance of the iodine color and the gentle bubbling of the solvent indicate the initiation of the reaction. If the reaction does not start, gentle warming or the addition of a small amount of 1,2-dibromoethane may be necessary.
-
Formation of the Grignard Reagent: Once the reaction has initiated, add the remaining solution of the aryl bromide dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting greyish-brown solution is the Grignard reagent.
Part 2: Reaction with an Aldehyde
-
Addition of the Electrophile: Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath. Dissolve the aldehyde (1.0 eq) in 10 mL of anhydrous THF and add this solution to the dropping funnel. Add the aldehyde solution dropwise to the stirred, cooled Grignard reagent. An exothermic reaction is expected.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Part 3: Quenching and Work-up
-
Quenching: Cool the reaction mixture back to 0 °C in an ice-water bath. Slowly and carefully add 20 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction. This procedure is highly exothermic and may cause the solvent to boil.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic extracts and wash them sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Part 4: Purification
The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. The exact conditions will depend on the polarity of the final product.
Troubleshooting and Side Reactions
-
Failure to Initiate: This is the most common issue and is almost always due to wet glassware or solvents, or inactive magnesium. Ensure all precautions for anhydrous conditions are strictly followed and that the magnesium is properly activated.
-
Low Yield: This can result from incomplete reaction or the formation of side products. Ensure the Grignard reagent has fully formed before adding the electrophile.
-
Biphenyl Formation: A common side reaction is the coupling of the Grignard reagent with unreacted aryl bromide to form a biphenyl dimer.[6] This is favored by higher temperatures and high concentrations of the aryl bromide. Slow, dropwise addition of the aryl bromide during the formation of the Grignard reagent can minimize this.
-
Intramolecular Cyclization: The proximity of the Grignard reagent to the ester group could potentially lead to an intramolecular reaction, forming a benzofuranone derivative. Performing the reaction at low temperatures helps to disfavor this pathway.
Visualizing the Workflow and Mechanism
Experimental Workflow
Caption: Desired reaction and potential side reactions.
References
- Experiment 25 – The Grignard Reaction.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules.
- Benzofuran synthesis - Organic Chemistry Portal.
- Experiment 25 – The Grignard Reaction.
- Efficient Synthesis of Functionalized Furans and Benzofurans Based on a “[3 + 2] Cyclization/Oxidation” Strategy. - ResearchGate.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC.
- 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts.
- Why do orthoesters react with Grignard reagents, but acetals and ketals don't? - Chemistry Stack Exchange.
- Intermolecular vs intramolecular reactions - YouTube.
- Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.
- Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study - PMC - NIH.
- The Grignard Reagents | Organometallics - ACS Publications.
- Supplementary Information - The Royal Society of Chemistry.
- Why are chloro-based Grignard reagents harder to form? : r/Chempros - Reddit.
- Mechanism of formation of Grignard reagents. Kinetics of reaction of substituted aryl bromides with magnesium and with tri-n-butyltin hydride in ethereal solvents | Journal of the American Chemical Society.
- Reactions of Grignard Reagents - Master Organic Chemistry.
- 21.6: Chemistry of Esters - Chemistry LibreTexts.
- 3 - Organic Syntheses Procedure.
- Esters and carboxylic acid reactions with Grignards, NaBH4, and LiAlH4 - YouTube.
Sources
reaction of Methyl 2-bromo-4,5-dimethoxybenzoate with boronic acids
An Application Guide to the Suzuki-Miyaura Cross-Coupling of Methyl 2-bromo-4,5-dimethoxybenzoate with Boronic Acids
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile methodology for the formation of carbon-carbon bonds.[1] This application note offers a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed coupling of this compound with a variety of organoboronic acids. The biaryl structures synthesized through this reaction are prevalent in pharmaceuticals, natural products, and advanced materials.[2][3] We will delve into the reaction mechanism, provide a detailed and validated experimental protocol, discuss the rationale behind the selection of reagents, present expected outcomes with various coupling partners, and offer insights into potential challenges. This guide is designed to serve as a practical and authoritative resource for the successful synthesis of functionalized biaryl compounds from this key building block.
The Scientific Foundation: Understanding the Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction facilitates the synthesis of biaryls, styrenes, and polyolefins by coupling an organoboron species (like a boronic acid) with an organohalide.[4] The reaction is prized for its mild conditions, tolerance of a wide array of functional groups, and the use of relatively non-toxic and stable boron reagents.[1]
The process is driven by a palladium catalyst and operates via a well-established catalytic cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5]
-
Pillar 1: Oxidative Addition: The cycle commences with a catalytically active Palladium(0) species, which inserts itself into the carbon-bromine bond of the this compound. This step forms a new, square-planar Palladium(II) intermediate. The reactivity of the organohalide is a critical factor, with reactivity generally following the trend: I > OTf > Br >> Cl.[4][6]
-
Pillar 2: Transmetalation: This is arguably the most complex step and is where the base plays its essential role. The boronic acid is activated by the base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[7] This activated species then transfers its organic group to the Palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex.
-
Pillar 3: Reductive Elimination: In the final step, the two organic groups on the Palladium(II) center couple to form the desired C-C bond of the biaryl product. This process simultaneously regenerates the active Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[5][8]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
This protocol provides a robust and reproducible method for the Suzuki-Miyaura coupling of this compound. Optimization may be required for particularly challenging boronic acids.
Materials and Equipment
-
Reagents:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium Catalyst: e.g., Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%)
-
Base: e.g., K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.)
-
Solvent System: e.g., 1,4-Dioxane/H₂O (4:1 mixture) or Toluene/Ethanol/H₂O.
-
-
Equipment:
-
Oven-dried Schlenk flask or reaction tube with a screw cap
-
Magnetic stirrer and stir bar
-
Oil bath with temperature control
-
Inert gas line (high-purity Nitrogen or Argon) with a manifold
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
-
Step-by-Step Methodology
-
Reaction Setup (Inert Atmosphere is Critical):
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 275 mg), the desired arylboronic acid (e.g., 1.2 mmol), the palladium catalyst (e.g., 0.03 mmol), and the base (e.g., 2.0 mmol).
-
Causality: The use of an inert atmosphere is paramount. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), leading to catalyst deactivation and promoting undesirable side reactions like the homocoupling of boronic acids.[8][9] Sealing the flask and performing at least three cycles of evacuating the flask and backfilling with nitrogen or argon ensures an oxygen-free environment.
-
-
Solvent Addition:
-
Degas the chosen solvent mixture by sparging with nitrogen or argon for 15-20 minutes.
-
Using a syringe, add the degassed solvent (e.g., 5 mL of a 4:1 Dioxane/H₂O mixture) to the flask containing the solid reagents.
-
Causality: A mixed solvent system is often employed. The organic solvent (e.g., dioxane, toluene, THF) dissolves the organic starting materials and catalyst, while water is necessary to dissolve the inorganic base, facilitating its role in the catalytic cycle.[8][10]
-
-
Reaction Execution:
-
Immerse the sealed flask in a preheated oil bath set to the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously to ensure efficient mixing of the biphasic system.
-
Causality: Heating provides the necessary activation energy for the reaction, particularly the initial oxidative addition step. Vigorous stirring is crucial to maximize the interfacial area between the organic and aqueous phases, accelerating the reaction rate.
-
-
Monitoring and Completion:
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-24 hours.
-
The reaction is considered complete upon the disappearance of the limiting reagent (typically the aryl bromide).
-
-
Workup and Isolation:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (or another suitable organic solvent) and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Visualizing the Experimental Workflow
Caption: A standard workflow for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Substrate Scope and Expected Yields
The electronic nature of the boronic acid coupling partner can influence reaction efficiency. The table below summarizes the expected outcomes for the coupling of this compound with various representative boronic acids.
| Boronic Acid Partner | Structure of Boronic Acid | Product | Representative Yield (%) | Notes |
| Phenylboronic Acid | Methyl 4,5-dimethoxy-[1,1'-biphenyl]-2-carboxylate | 85-95 | The benchmark, electron-neutral coupling partner. Generally provides high yields.[11] | |
| 4-Methoxyphenylboronic Acid | Methyl 4',4,5-trimethoxy-[1,1'-biphenyl]-2-carboxylate | 90-98 | Electron-donating groups often accelerate the reaction and lead to excellent yields. | |
| 4-Chlorophenylboronic Acid | Methyl 4'-chloro-4,5-dimethoxy-[1,1'-biphenyl]-2-carboxylate | 80-90 | Electron-withdrawing groups are well-tolerated, providing good to high yields. | |
| 3-Thienylboronic Acid | Methyl 4,5-dimethoxy-2-(thiophen-3-yl)benzoate | 75-88 | Heteroaromatic boronic acids are effective coupling partners, demonstrating the reaction's versatility. |
Note: Yields are representative and based on typical outcomes for Suzuki-Miyaura reactions with similar substrates. Actual yields may vary depending on specific reaction conditions and optimization.
Trustworthiness: Self-Validating Systems and Troubleshooting
A robust protocol anticipates potential failure modes. Understanding common side reactions is key to troubleshooting and achieving high yields.
-
Protodeborylation: This is the undesired hydrolysis of the boronic acid to its corresponding arene (Ar-H) before it can couple. It is often exacerbated by high temperatures and strongly basic conditions.
-
Homocoupling: The formation of a biaryl from two boronic acid molecules (Ar'-Ar') is a common side reaction.
-
Dehalogenation: The starting aryl bromide (Ar-Br) is reduced to the corresponding arene (Ar-H).
-
Solution: This can sometimes occur with very electron-rich phosphine ligands or at high temperatures. Screening different ligands or lowering the reaction temperature may mitigate this issue.[8]
-
Conclusion
The Suzuki-Miyaura cross-coupling provides an exceptionally reliable and versatile pathway for the synthesis of substituted biaryls from this compound. Success hinges on a solid understanding of the catalytic cycle and meticulous execution of the experimental protocol. By carefully selecting the catalyst, ligand, and base, and by maintaining a strictly inert atmosphere to prevent catalyst deactivation and side reactions, researchers can consistently achieve high yields of the desired products. The protocols and data presented in this guide serve as an authoritative starting point for the development of novel molecules for applications ranging from medicinal chemistry to materials science.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- J Environ Sci (China). (2009).
- ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
- Organic Reactions. The Suzuki–Miyaura Cross-Coupling Reaction. [Link]
- ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
- ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
- YouTube. (2020). Suzuki cross coupling reaction. [Link]
- Wiley Online Library.
- National Institutes of Health. (2010).
- ResearchGate. (2014). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
- ACS Publications. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- ElectronicsAndBooks. Suzuki–Miyaura cross-coupling of aryl and alkyl halides using palladium/imidazolium salt protocols. [Link]
- Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
- ACS Publications. Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. [Link]
- National Institutes of Health.
- ResearchGate. (2015).
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding 2-Bromo-4,5-Dimethoxybenzyl Bromide in Pharmaceutical Synthesis. [Link]
- Organic Chemistry Portal.
- Chemical Review and Letters. (2024).
- AIR Unimi. (2025). Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls. [Link]
- PubMed Central. (2022). Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors with Antioxidant and Anticancer Potential. [Link]
- PubChem. 2-Bromo-4,5-dimethoxybenzyl bromide. [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. chemrevlett.com [chemrevlett.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Derivatization of Methyl 2-bromo-4,5-dimethoxybenzoate
Introduction: The Strategic Value of Methyl 2-bromo-4,5-dimethoxybenzoate in Synthesis
This compound (CAS No. 6286-46-0) is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure is characterized by a bromine atom positioned ortho to a methyl ester, with two electron-donating methoxy groups on the benzene ring. This specific arrangement of functional groups offers a versatile platform for a multitude of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including phosphodiesterase (PDE) inhibitors and other biologically active compounds.[1][2]
The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high precision and efficiency. The electron-rich nature of the aromatic ring, due to the two methoxy substituents, influences the reactivity of the C-Br bond, a critical consideration in catalyst and ligand selection for achieving optimal reaction outcomes. This guide provides an in-depth exploration of the primary derivatization strategies for this substrate, complete with detailed experimental protocols, mechanistic insights, and data presentation to aid researchers in their synthetic endeavors.
Core Derivatization Strategies: A Practical Overview
The derivatization of this compound is dominated by palladium-catalyzed cross-coupling reactions. These methods have revolutionized synthetic chemistry due to their broad functional group tolerance, mild reaction conditions, and high yields.[3] The most pertinent and widely applied of these are the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.
Below is a workflow diagram illustrating the general process from substrate to final product analysis.
Caption: General workflow for derivatization and analysis.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, creating a carbon-carbon bond between an organohalide and an organoboron compound.[4] It is particularly valued for its mild conditions, tolerance of diverse functional groups, and the stability and low toxicity of the boronic acid reagents.[5]
Scientific Rationale
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[6] Key steps include the oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4][5] For an electron-rich substrate like this compound, the oxidative addition step can be slower compared to electron-deficient aryl halides. Therefore, the choice of a sufficiently electron-rich and sterically bulky phosphine ligand is crucial to facilitate this rate-determining step. The base is critical not only for activating the boronic acid but must also be chosen carefully to prevent hydrolysis of the methyl ester functional group.[5][7]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. huskiecommons.lib.niu.edu [huskiecommons.lib.niu.edu]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Experimental Protocols for Methyl 2-bromo-4,5-dimethoxybenzoate: A Versatile Building Block in Cross-Coupling Reactions
Introduction and Compound Profile
Methyl 2-bromo-4,5-dimethoxybenzoate is a highly functionalized aromatic compound that serves as a pivotal intermediate in modern organic synthesis. Its strategic placement of a reactive bromine atom, electron-donating methoxy groups, and a methyl ester moiety makes it an exceptionally versatile building block for constructing complex molecular architectures.[1] The electron-rich nature of the benzene ring modulates the reactivity of the aryl bromide, making it a suitable substrate for a range of transformations, most notably palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth analysis of its applications, focusing on robust, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These methods are foundational in medicinal chemistry and drug development for the synthesis of biaryl and arylamine scaffolds, which are prevalent in a vast number of pharmaceutical agents.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₁BrO₄ | [3] |
| Molecular Weight | 275.10 g/mol | [3][4] |
| CAS Number | 17667-32-2 | [5] |
| Appearance | Solid | [3] |
| SMILES | BrC1=C(C(OC)=O)C=C(OC)C(OC)=C1 | [3] |
| InChI Key | BCUHOZBMHZWCGL-UHFFFAOYSA-N | [3] |
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. While specific toxicity data is limited, related aryl bromides are known to cause skin and eye irritation.[6][7][8] Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Identification : Causes skin and serious eye irritation. May be harmful if swallowed or inhaled.[6][7][8]
-
Handling : Always handle within a certified chemical fume hood to avoid inhalation of dust or vapors.[8] Ensure adequate ventilation. Avoid contact with skin, eyes, and clothing.[7] Take precautionary measures against static discharge.[9]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from oxidizing agents and sources of ignition.[9]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1 certified safety glasses with side shields or goggles. | Protects against splashes and airborne particles.[7] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents direct skin contact with the reagent.[7] |
| Skin/Body Protection | Standard laboratory coat. | Minimizes potential contamination of personal clothing. |
| Respiratory Protection | Not required if handled in a fume hood. Use NIOSH-approved respirator if ventilation is inadequate. | Prevents inhalation of dust or aerosolized particles.[7] |
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic utility of this compound is realized in its performance as an electrophile in palladium-catalyzed cross-coupling reactions. These transformations have revolutionized C-C and C-N bond formation, earning the 2010 Nobel Prize in Chemistry for their developers Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.
Protocol 1: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura coupling is a premier method for synthesizing biaryl compounds. The reaction's tolerance of a wide variety of functional groups and use of generally stable and non-toxic organoboron reagents make it a favored strategy in pharmaceutical synthesis.[10]
Causality Behind Experimental Choices:
-
Catalyst : Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst that is effective for many standard couplings.
-
Base : An aqueous solution of potassium carbonate (K₂CO₃) is used. The base is crucial for activating the boronic acid via the formation of a boronate complex, which facilitates the transmetalation step.[11] An inorganic base is chosen to prevent the potential hydrolysis of the methyl ester group, which could occur with stronger bases like hydroxides or alkoxides.
-
Solvent : A biphasic system of Toluene and water is employed. Toluene solubilizes the organic substrate and catalyst, while water dissolves the inorganic base and boronic acid, facilitating the reaction at the phase interface.
Detailed Step-by-Step Protocol:
-
Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 275 mg, 1.0 mmol), the desired arylboronic acid (1.2 eq, 1.2 mmol), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 3 mol%).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is sensitive to oxidation.
-
Solvent and Base Addition : Under a positive pressure of inert gas, add Toluene (5 mL) and a 2M aqueous solution of K₂CO₃ (2.5 mL) via syringe.
-
Reaction Execution : Lower the flask into a pre-heated oil bath at 90 °C and stir vigorously to ensure adequate mixing of the biphasic solution.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, providing access to a wide range of aryl amines and their derivatives.[2][12] This reaction has largely replaced harsher classical methods for C-N bond formation.[12]
Causality Behind Experimental Choices:
-
Catalyst System : A combination of a palladium precursor, Pd₂(dba)₃, and a bulky, electron-rich biarylphosphine ligand (e.g., XPhos) is used. This second-generation catalyst system is highly active and is required to overcome the challenge of coupling an electron-rich aryl bromide. The bulky ligand promotes the crucial reductive elimination step and prevents catalyst decomposition.[13]
-
Base : Cesium carbonate (Cs₂CO₃) is a strong, non-nucleophilic base that is highly effective in Buchwald-Hartwig reactions. Its solubility in organic solvents is low, but it provides a solid-liquid interface that facilitates the deprotonation of the amine without causing side reactions like ester hydrolysis.
-
Solvent : Anhydrous toluene is used as the solvent. The reaction is highly sensitive to water and oxygen, which can deactivate the catalyst.
Detailed Step-by-Step Protocol:
-
Reaction Setup (Glovebox Recommended) : In an inert atmosphere glovebox, add this compound (1.0 eq, e.g., 275 mg, 1.0 mmol), the desired primary or secondary amine (1.2 eq, 1.2 mmol), Cesium Carbonate (Cs₂CO₃) (1.4 eq, 1.4 mmol), Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq, 2 mol%), and XPhos (0.04 eq, 4 mol%) to a dry reaction vial with a stir bar.
-
Solvent Addition : Add anhydrous, degassed Toluene (5 mL) to the vial.
-
Reaction Execution : Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place the vial in a pre-heated aluminum heating block at 100-110 °C and stir.
-
Monitoring : Monitor the reaction by LC-MS for the disappearance of the starting material. Reactions are typically complete in 12-24 hours.
-
Work-up : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues. Rinse the pad with additional ethyl acetate.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired N-aryl product.
-
Characterization : Confirm the product's identity and purity using ¹H NMR, ¹³C NMR, and HRMS.
Visualization of Workflow and Catalytic Cycle
To ensure procedural clarity and conceptual understanding, the following diagrams illustrate the general experimental workflow and the fundamental mechanism of the Buchwald-Hartwig amination.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Troubleshooting and Optimization
Table 3: Common Issues and Solutions in Cross-Coupling Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidation).2. Insufficiently anhydrous/degassed solvent.3. Base is too weak or inappropriate.4. Reaction temperature is too low. | 1. Use fresh catalyst or a robust pre-catalyst. Ensure a strictly inert atmosphere.2. Use freshly distilled or commercially available anhydrous solvents. Degas thoroughly with Ar/N₂.3. For Suzuki, ensure base is strong enough. For Buchwald, consider a stronger base like K₃PO₄ or LiHMDS (if compatible).4. Increase temperature in 10 °C increments. |
| Formation of Side Products (e.g., Homocoupling) | 1. (Suzuki) Presence of oxygen leading to boronic acid homocoupling.2. (Buchwald) Competitive side reactions. | 1. Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.2. Screen different ligands and bases; a more sterically hindered ligand can sometimes suppress side reactions. |
| Product Decomposition | 1. Product is sensitive to the reaction conditions (heat, base).2. Product is unstable on silica gel during purification. | 1. Attempt the reaction at a lower temperature for a longer duration. Use the mildest effective base.2. Switch to a different stationary phase (e.g., alumina, C18 reverse phase) or purify by crystallization. |
| Hydrolysis of Methyl Ester | The base used is too strong or nucleophilic (e.g., NaOH, NaOtBu). | Use non-nucleophilic inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[13] |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which provide efficient and modular access to important biaryl and N-aryl motifs. By understanding the rationale behind the selection of catalysts, ligands, bases, and reaction conditions, researchers can effectively leverage this reagent to accelerate discovery and development programs in pharmaceuticals and materials science. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful application of this important synthetic intermediate.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. [Link]
- PubChem.
- Wikipedia.
- Chemistry LibreTexts.
- Verma, A. K., et al. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
- Dogra, K. and Nolan, S. P. Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Methyl 2-bromo-3,5-dimethoxybenzoate | C10H11BrO4 | CID 11391696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl-2-bromo-4,5-dimethoxybenzoate | 17667-32-2 [amp.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Strategic Role of Methyl 2-bromo-4,5-dimethoxybenzoate in Modern Heterocyclic Synthesis
Introduction: Unveiling the Synthetic Potential of a Versatile Building Block
In the landscape of medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, particularly those containing nitrogen and oxygen, form the backbone of a vast number of pharmaceuticals and biologically active molecules. Methyl 2-bromo-4,5-dimethoxybenzoate emerges as a highly valuable and strategic starting material in this endeavor. Its structure is deceptively simple yet rich in synthetic handles: a reactive carbon-bromine bond poised for cross-coupling, an ester group amenable to modification, and an electron-rich aromatic ring activated by two methoxy groups.
This guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis. We will move beyond mere procedural descriptions to dissect the underlying principles and rationale governing key transformations. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a reliable foundation for their synthetic campaigns. The primary focus will be on palladium-catalyzed reactions that leverage the C-Br bond to construct core heterocyclic scaffolds, such as the medicinally significant isoquinoline and related N-aryl systems.
Application I: Construction of the Isoquinoline Core via Palladium-Catalyzed Enolate Arylation
The isoquinoline skeleton is a privileged scaffold found in numerous natural alkaloids with potent pharmacological activities, including berberine and morphine.[1][2] A powerful strategy for constructing this framework involves the intramolecular arylation of an enolate, forming the critical C-C bond that closes the heterocyclic ring. This compound is an ideal precursor for this transformation, leading directly to substituted isoquinolones, which are themselves valuable synthetic intermediates.
A concise synthesis of the protoberberine alkaloid berberine has been reported utilizing a similar 2-bromo-4,5-dimethoxy-substituted aryl precursor, demonstrating the power of this approach.[3] The key transformation is a palladium-catalyzed intramolecular coupling between the aryl bromide and a ketone enolate.
Causality and Mechanistic Insight
The success of this reaction hinges on the precise orchestration of a palladium catalytic cycle. The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos) is critical. These ligands stabilize the active Pd(0) species and promote the challenging oxidative addition step into the electron-rich C-Br bond of the dimethoxybenzoate system.[4] The strong base, such as Lithium bis(trimethylsilyl)amide (LiHMDS), serves a dual purpose: it quantitatively generates the nucleophilic ketone enolate and helps maintain a catalytically active palladium complex. The intramolecular nature of the reaction entropically favors the desired cyclization over intermolecular side reactions.
Visualizing the Workflow: From Benzoate to Isoquinolone
Caption: Synthetic workflow for isoquinolone synthesis.
Experimental Protocol: Isoquinolone Synthesis
This protocol is adapted from established methods for palladium-catalyzed enolate arylation.[3]
Materials:
-
This compound
-
Ketone-containing amine (e.g., 3,3-dimethoxypropan-1-amine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere chemistry (Schlenk line or glovebox)
Procedure:
-
Amide Formation: Convert this compound to the corresponding amide by reaction with the desired ketone-containing amine. This can be achieved using standard amidation conditions.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the amide intermediate (1.0 equiv), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%).
-
Solvent Addition: Add anhydrous toluene to achieve a concentration of approximately 0.1 M.
-
Base Addition: Cool the mixture to room temperature and add LiHMDS (2.5 equiv) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired isoquinolone product.
Application II: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[5][6] For this compound, this reaction opens a direct pathway to a diverse array of N-aryl heterocycles and aniline derivatives, which are crucial intermediates for pharmaceutical synthesis. The reaction couples the aryl bromide with a primary or secondary amine, amide, or other nitrogen nucleophile.
Causality and Mechanistic Insight
The catalytic cycle for the Buchwald-Hartwig amination is a well-established sequence of oxidative addition, amine coordination/deprotonation, and reductive elimination.[7]
-
Catalyst & Ligand Choice: The electron-donating methoxy groups on the aromatic ring make the C-Br bond less electrophilic, rendering the initial oxidative addition step more challenging.[4] To overcome this, a highly active catalyst system is required. This typically involves a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) paired with a bulky, electron-rich biaryl monophosphine ligand, such as XPhos or the previously mentioned SPhos. These ligands accelerate both the oxidative addition and the final reductive elimination step.
-
Base Selection: The base is critical for deprotonating the amine, forming the palladium-amido complex. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used. However, the presence of the methyl ester in our substrate introduces a potential incompatibility, as strong alkoxide bases can cause hydrolysis or transesterification.[4] For ester-containing substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often a superior choice to preserve the ester functionality.
Visualizing the Mechanism: The Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: General Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine or other nitrogen nucleophile (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol% Pd)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Inert atmosphere reaction vessel (Schlenk tube or vial)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound, the amine, Cs₂CO₃, Pd₂(dba)₃, and XPhos.
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium residues.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Application III: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is an exceptionally versatile and robust method for forming carbon-carbon bonds, particularly for creating biaryl linkages.[8] By coupling this compound with various organoboron reagents (boronic acids or esters), complex heterocyclic systems can be assembled. This allows for the direct attachment of other aromatic or heteroaromatic rings, providing a modular approach to novel molecular scaffolds.
Causality and Troubleshooting
The challenge in Suzuki couplings with electron-rich aryl bromides like our substrate is often a sluggish oxidative addition step.[9] Therefore, catalyst selection is key.
-
Catalyst System: A modern catalyst system, such as a pre-formed palladacycle (e.g., CataCXium® A Pd G3) or a combination of a palladium source (Pd(OAc)₂) with a highly active ligand (e.g., SPhos, RuPhos), is recommended. Standard catalysts like Pd(PPh₃)₄ may give low yields.[9]
-
Side Reactions: A common failure mode is protodeboronation , where the boronic acid reacts with residual water and base to be replaced by a proton, halting the reaction.[9] This can be mitigated by using anhydrous solvents, carefully dried reagents, and sometimes by using boronic esters (e.g., neopentyl or pinacol esters) which are more resistant to this side reaction.[10]
Experimental Protocol: General Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl- or Heteroarylboronic Acid (1.3 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (e.g., 5:1 mixture)
-
Inert atmosphere reaction vessel
Procedure:
-
Reaction Setup: In a Schlenk tube, combine this compound, the boronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of the reaction solvent. Add this catalyst solution to the main reaction flask.
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon three times.
-
Solvent Addition: Add the 1,4-dioxane/water solvent mixture. The water is crucial for the transmetalation step.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 4-16 hours, monitoring by TLC or LC-MS.
-
Workup & Purification: Follow the workup and purification steps outlined in the Buchwald-Hartwig protocol (Application II).
Data Summary: Representative Reaction Conditions
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Enolate Arylation | Pd(OAc)₂ (5) | SPhos (10) | LiHMDS (2.5) | Toluene | 100 | 60-85 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 70-95 |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 75-90 |
Yields are approximate and highly dependent on the specific coupling partners.
Conclusion
This compound is far more than a simple aromatic halide; it is a sophisticated building block that provides access to high-value heterocyclic structures. Through strategic application of modern palladium-catalyzed cross-coupling reactions, researchers can efficiently forge key C-C and C-N bonds to construct isoquinolones, N-aryl systems, and complex biaryl compounds. Understanding the mechanistic nuances and the rationale behind the choice of catalysts, ligands, and bases is essential for overcoming the inherent challenges of this electron-rich substrate and achieving high-yield, reproducible results. The protocols and insights provided in this guide serve as a robust starting point for the development of novel synthetic routes in pharmaceutical and materials science research.
References
- Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200.
- Javed, S., et al. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts, 11(1), 123.
- Procter, D. J., et al. (2014). Short and Efficient Syntheses of Protoberberine Alkaloids using Palladium-Catalyzed Enolate Arylation. Angewandte Chemie International Edition, 53(50), 13854-13858.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Royal Society of Chemistry. (n.d.). Supporting Information. This link is a general supporting information page and may not lead to a specific document.
- DeepDyve. (1978). Synthesis of 7‐methoxy‐2‐methyl‐3,5,8‐isoquinolinetrione. Journal of Heterocyclic Chemistry, 15(4).
- Google Patents. (2011). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
- Google Patents. (2011). WO2011082700A1 - A method for the preparation of 6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydroisoquinoline.
- Sarpong, R., et al. (2021). Synthesis of Protoberberine Alkaloids by C–H Functionalization and Anionic Aza-6π-Electrocyclization. Journal of the American Chemical Society, 143(1), 439-446.
- Google Patents. (1994). US5332821A - Process for preparing isoquinolines.
- Rauf, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 54.
- Chrzanowska, M., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200.
- Chrzanowska, M., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200.
- XMB Forum. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde.
- Feng, L., et al. (2020). Berberine: A Promising Natural Isoquinoline Alkaloid for the Development of Hypolipidemic Drugs. Current Topics in Medicinal Chemistry, 20(28), 2634-2647.
- Li, F., et al. (2023). De novo biosynthesis of berberine and halogenated benzylisoquinoline alkaloids in Saccharomyces cerevisiae. Nature Communications, 14(1), 724.
- Watson, D. A., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 18(15), 3842–3845.
- International Journal of Scientific & Technology Research. (2019). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.
- Google Patents. (2017). CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5.
- Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200.
- Master Organic Chemistry. (2025). Enamines – formation, properties, reactions, and mechanisms.
- Merck Research Laboratories. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 12345-12349.
- Guo, S., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465.
- Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Organic Chemistry Portal. (2024). Enamine, enamide synthesis.
Sources
- 1. Berberine: A Promising Natural Isoquinoline Alkaloid for the Development of Hypolipidemic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijstr.org [ijstr.org]
- 3. Short and Efficient Syntheses of Protoberberine Alkaloids using Palladium-Catalyzed Enolate Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 2-bromo-4,5-dimethoxybenzoate
Introduction
Methyl 2-bromo-4,5-dimethoxybenzoate is a highly functionalized aromatic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern, featuring an electron-rich aromatic core, a sterically demanding ortho-ester group, and a reactive bromo-substituent, makes it an ideal substrate for constructing complex molecular architectures. Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methodologies for the functionalization of such aryl halides, enabling the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[1][2]
This guide provides an in-depth exploration of several key palladium-catalyzed cross-coupling reactions utilizing this compound. Moving beyond simple procedural lists, these notes elucidate the underlying scientific principles, explain the rationale behind the selection of catalysts, ligands, and reagents, and offer detailed, field-proven protocols. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to successfully employ this versatile substrate in their synthetic campaigns.
Core Concepts: The Palladium Catalytic Cycle
The remarkable success of palladium-catalyzed cross-coupling reactions stems from a predictable, cyclic mechanistic pathway that regenerates the active catalyst.[1] While variations exist for different transformations, the canonical cycle for C-C and C-N bond formation involves three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[3][4]
-
Oxidative Addition: The cycle begins with a low-valent Palladium(0) complex, typically stabilized by ligands (L). The aryl halide (Ar-X) reacts with this complex, cleaving the Ar-X bond and adding across the metal center. This oxidizes the palladium from Pd(0) to Pd(II).
-
Transmetalation: In reactions like the Suzuki or Stille coupling, an organometallic coupling partner (R-M) exchanges its organic group (R) with the halide (X) on the Pd(II) complex. This crucial step brings both coupling partners onto the same palladium atom.[4] For other reactions, like the Heck reaction, this step is replaced by migratory insertion of an olefin.[3]
-
Reductive Elimination: The final step involves the formation of the new C-C or C-N bond as the two organic fragments are expelled from the palladium center. This step reduces the palladium from Pd(II) back to the active Pd(0) state, which can then re-enter the catalytic cycle.[1]
Visualization: Generalized Catalytic Cycle
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling.
Application Note 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is arguably the most widely used cross-coupling reaction in pharmaceutical synthesis.[2] Its prominence is due to the mild reaction conditions, excellent functional group tolerance, and the low toxicity and high stability of the boron-based reagents.[2][4][5]
Scientific Rationale & Key Considerations
The substrate, this compound, presents two main challenges:
-
Electronic Properties: The two methoxy groups make the aryl bromide electron-rich, which can slow the initial rate-determining oxidative addition step.
-
Steric Hindrance: The ortho-ester group can sterically hinder the approach of the palladium catalyst.
To overcome these challenges, the choice of ligand is critical. Bulky, electron-rich biaryl monophosphine ligands, such as SPhos or XPhos , are highly effective. They stabilize the Pd(0) center and promote the oxidative addition of electron-rich aryl bromides.[6][7]
Furthermore, the ester functionality is sensitive to hydrolysis under strongly basic conditions. Therefore, milder inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are preferred over strong alkoxide bases like sodium tert-butoxide (NaOtBu).[5][6]
Quantitative Data Summary: Suzuki-Miyaura Coupling
The following table summarizes representative conditions for the Suzuki coupling of structurally similar electron-rich aryl bromides, providing a reliable starting point for optimization.
| Entry | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (5:1) | 120 (MW) | 0.5 | 81[8] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 16 | Good (est.) |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12-24 | Good (est.) |
| 4 | Pyridine-3-boronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.0) | t-BuOH/H₂O (4:1) | 80 | 18 | Moderate (est.) |
Yields marked as "(est.)" are estimated based on typical outcomes for similar substrates and require experimental verification.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk flask or similar reaction vessel, magnetic stir bar, condenser
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inerting: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring for 16-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Extraction: Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Application Note 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides.[9] This transformation is indispensable in medicinal chemistry, as the N-aryl moiety is a common feature in a vast number of pharmaceuticals.[9][10]
Scientific Rationale & Key Considerations
As with the Suzuki coupling, the electron-rich and sterically encumbered nature of this compound necessitates a highly active catalyst system. The modern Buchwald-Hartwig amination relies on bulky, electron-rich phosphine ligands that facilitate both the oxidative addition and the final reductive elimination steps.[6][9] Ligands such as XPhos and catalysts like Pd₂(dba)₃ are excellent choices.[11]
This reaction typically requires a strong, non-nucleophilic base to deprotonate the amine and facilitate its coordination to the palladium center.[9][12] Sodium tert-butoxide (NaOtBu) is a common choice. However, its strength poses a risk of hydrolyzing the methyl ester on the substrate.[6] To mitigate this, the reaction should be run at the lowest effective temperature and monitored closely. Alternatively, other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, especially with more advanced catalyst systems.[6]
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[6]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general method for the amination of this compound with morpholine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Morpholine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)
-
Xantphos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.)
-
Anhydrous toluene (5 mL)
-
Schlenk tube, magnetic stir bar, condenser
Procedure:
-
Catalyst Pre-formation: To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ and Xantphos. Add 2 mL of anhydrous toluene and stir for 10 minutes at room temperature to form the active catalyst complex.
-
Reagent Addition: To the catalyst mixture, add this compound, morpholine, and NaOtBu. Add the remaining toluene (3 mL).
-
Reaction: Seal the Schlenk tube and heat the mixture to 100 °C with vigorous stirring for 8-16 hours.
-
Monitoring: Track the reaction's progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired N-aryl product.
Application Note 3: Sonogashira Coupling
The Sonogashira coupling is a highly reliable method for forming a bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne.[13] This reaction, co-catalyzed by palladium and copper(I), is fundamental for synthesizing arylalkynes and conjugated enynes, which are important structures in materials science and natural product synthesis.[14][15][16]
Scientific Rationale & Key Considerations
The standard Sonogashira conditions are generally effective for a wide range of aryl bromides. A typical catalyst system consists of a palladium source, such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) , a copper(I) co-catalyst like copper(I) iodide (CuI) , and an amine base, typically triethylamine (Et₃N) , which also serves as a solvent.[13][14]
A critical aspect of the Sonogashira reaction is the need for strictly anaerobic (oxygen-free) conditions. Oxygen can promote the oxidative homo-coupling of the terminal alkyne, a side reaction known as Glaser coupling, which leads to the formation of a diyne byproduct and reduces the yield of the desired cross-coupled product.[17] Therefore, thorough degassing of solvents and the use of an inert atmosphere are paramount.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol provides a method for the coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylacetylene (1.2 mmol, 1.2 equiv.)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N, 5 mL, degassed)
-
Anhydrous Dimethylformamide (DMF, 2 mL, degassed)
-
Schlenk tube, magnetic stir bar
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Inerting: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add the degassed Et₃N and DMF, followed by the dropwise addition of phenylacetylene via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for 6-12 hours. The formation of triethylammonium bromide salt may be observed as a precipitate.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the triethylamine. Dilute the residue with ethyl acetate.
-
Purification: Filter the mixture through a short plug of silica gel, washing with ethyl acetate, to remove catalyst residues and salts. Concentrate the filtrate and purify the crude product by flash column chromatography.
Application Note 4: Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed process that forms a C-C bond between an aryl halide and an alkene.[18][19] The reaction results in the formation of a substituted alkene, making it a powerful tool for vinylation of aromatic rings.[20]
Scientific Rationale & Key Considerations
The Heck reaction typically proceeds with a simple palladium source like palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand, in the presence of a base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) .[20][21] The reaction mechanism differs from the Suzuki and Sonogashira couplings; after oxidative addition, the alkene undergoes a migratory insertion into the palladium-aryl bond, followed by a β-hydride elimination to release the product and a hydridopalladium species.[3] The base then regenerates the Pd(0) catalyst.
-
Regioselectivity: For alkenes substituted with electron-withdrawing groups (e.g., acrylates, styrenes), the aryl group typically adds to the unsubstituted carbon of the double bond.[22]
-
Stereoselectivity: The β-hydride elimination step generally proceeds to give the trans (E) isomer as the major product.[19]
Visualization: Heck Reaction Catalytic Cycle
Caption: The catalytic cycle for the Mizoroki-Heck reaction.[3]
Detailed Experimental Protocol: Heck Reaction
This protocol describes a general procedure for the Heck coupling of this compound with n-butyl acrylate.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
n-Butyl acrylate (1.5 mmol, 1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
Sealed tube or pressure vessel
Procedure:
-
Reaction Setup: To a sealable reaction tube, add this compound, Pd(OAc)₂, and P(o-tol)₃ under an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous DMF, Et₃N, and n-butyl acrylate.
-
Reaction: Securely seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the substituted acrylate product.
General Experimental Workflow
A systematic approach is crucial for the success and reproducibility of cross-coupling reactions. The following workflow outlines the key stages from setup to analysis.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.[23]
References
- Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II. [Link]
- Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. [Link]
- Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
- Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
- Wikipedia.
- Chemistry LibreTexts.
- Wikipedia. Heck reaction. [Link]
- MDPI.
- Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
- Organic Chemistry Portal. Heck Reaction. [Link]
- Chemical Reviews.
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Wikipedia. Sonogashira coupling. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Journal of Synthetic Chemistry.
- RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
- YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
- ResearchGate. Synthesis of Oligomers via Sonogashira cross coupling followed by.... [Link]
- Chem-St
- ResearchGate. Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. jmcct.com [jmcct.com]
- 3. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 4. nobelprize.org [nobelprize.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. youtube.com [youtube.com]
- 21. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 22. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from Methyl 2-bromo-4,5-dimethoxybenzoate
Introduction: The Versatility of a Key Building Block
In the landscape of modern pharmaceutical development, the strategic and efficient synthesis of complex organic molecules is paramount. Methyl 2-bromo-4,5-dimethoxybenzoate stands out as a cornerstone building block for medicinal chemists. Its strategically positioned functional groups—a reactive bromine atom ortho to an ester, and two electron-donating methoxy groups on the aromatic ring—provide a versatile scaffold for the construction of a diverse array of pharmaceutical intermediates. The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are indispensable tools for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] This guide provides detailed protocols and expert insights into leveraging this compound for the synthesis of valuable pharmaceutical intermediates.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These reactions offer a mild and efficient means to introduce a wide range of molecular fragments, forming the complex skeletons of modern pharmaceuticals.[1][2]
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl structures prevalent in many drug molecules.[3][4] The reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For an electron-rich aryl bromide like our substrate, a catalyst system that promotes the oxidative addition step is necessary. Palladium complexes with bulky, electron-rich phosphine ligands, such as those derived from dppf (1,1'-bis(diphenylphosphino)ferrocene), are often effective.[5]
-
Base: The base plays a critical role in the transmetalation step of the catalytic cycle.[4] An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is commonly used. The choice of base can influence the reaction rate and yield, and must be compatible with the ester functionality to prevent hydrolysis.
-
Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water, is typically employed to dissolve both the organic and inorganic reagents.[5]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 mmol | Starting material |
| Phenylboronic acid | 1.2 mmol | Coupling partner |
| Pd(dppf)Cl₂ | 3 mol% | Palladium catalyst |
| Potassium Carbonate (K₂CO₃) | 2.0 mmol | Base |
| 1,4-Dioxane/Water (4:1) | 10 mL | Solvent |
| Temperature | 90 °C | |
| Time | 12 hours | Monitor by TLC |
| Expected Yield | 85-95% |
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Add the degassed 1,4-dioxane/water solvent mixture (10 mL) via syringe.
-
Add Pd(dppf)Cl₂ (3 mol%) to the reaction mixture under a positive pressure of argon.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of numerous pharmaceuticals.[7][8] This reaction allows for the coupling of aryl halides with a wide variety of amines.
Causality Behind Experimental Choices:
-
Ligand Selection: The success of the Buchwald-Hartwig amination heavily relies on the choice of ligand. Bulky, electron-rich biaryl phosphine ligands, such as XPhos or SPhos, are often required to facilitate the catalytic cycle, especially with electron-rich aryl bromides.[7]
-
Base Compatibility: The presence of an ester group in the substrate necessitates the use of a base that will not cause hydrolysis. While strong bases like sodium tert-butoxide are common, milder inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred to preserve the ester functionality.[7]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 mmol | Starting material |
| Morpholine | 1.2 mmol | Amine coupling partner |
| Pd₂(dba)₃ | 2 mol% | Palladium source |
| XPhos | 4 mol% | Ligand |
| Cesium Carbonate (Cs₂CO₃) | 1.5 mmol | Base |
| Toluene | 10 mL | Solvent |
| Temperature | 100 °C | |
| Time | 18 hours | Monitor by LC-MS |
| Expected Yield | 80-90% |
Step-by-Step Methodology:
-
In a glovebox, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and cesium carbonate (1.5 mmol) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol) and a magnetic stir bar.
-
Seal the tube, remove it from the glovebox, and add toluene (10 mL) and morpholine (1.2 mmol) via syringe under an argon atmosphere.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira and Heck Couplings: Introducing Alkynyl and Alkenyl Moieties
The Sonogashira and Heck reactions are invaluable for introducing unsaturation into the molecular scaffold. The Sonogashira coupling forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne,[9][10] while the Heck reaction creates a C(sp²)-C(sp²) bond by coupling with an alkene.[11][12]
Protocol 3: Sonogashira Coupling with Phenylacetylene
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 mmol | Starting material |
| Phenylacetylene | 1.2 mmol | Terminal alkyne |
| Pd(PPh₃)₂Cl₂ | 3 mol% | Palladium catalyst |
| Copper(I) Iodide (CuI) | 5 mol% | Co-catalyst |
| Triethylamine (Et₃N) | 2.0 mmol | Base and solvent |
| THF (anhydrous) | 5 mL | Co-solvent |
| Temperature | 60 °C | |
| Time | 8 hours | Monitor by TLC |
| Expected Yield | 75-85% |
Step-by-Step Methodology:
-
To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF (5 mL), triethylamine (2.0 mmol), and phenylacetylene (1.2 mmol) via syringe.[13]
-
Heat the reaction mixture to 60 °C and stir for 8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 4: Heck Reaction with n-Butyl Acrylate
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 mmol | Starting material |
| n-Butyl acrylate | 1.5 mmol | Alkene |
| Pd(OAc)₂ | 2 mol% | Palladium catalyst |
| P(o-tolyl)₃ | 4 mol% | Ligand |
| Triethylamine (Et₃N) | 1.5 mmol | Base |
| DMF (anhydrous) | 5 mL | Solvent |
| Temperature | 120 °C | |
| Time | 24 hours | Monitor by GC-MS |
| Expected Yield | 70-80% |
Step-by-Step Methodology:
-
To a sealed tube, add this compound (1.0 mmol), Pd(OAc)₂ (2 mol%), and P(o-tolyl)₃ (4 mol%).
-
Evacuate and backfill with argon.
-
Add anhydrous DMF (5 mL), triethylamine (1.5 mmol), and n-butyl acrylate (1.5 mmol).
-
Seal the tube and heat to 120 °C for 24 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the substituted alkene.
Application in Pharmaceutical Synthesis: A Case Study
The intermediates synthesized from this compound are valuable in the preparation of various active pharmaceutical ingredients (APIs). For instance, derivatives of this starting material can be envisioned as key components in the synthesis of compounds related to the antipsychotic drug Asenapine or the anthelmintic Triclabendazole .[14][15] The biaryl and aminoaryl structures generated through the protocols described above are common motifs in these and other complex drug molecules.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. Its utility is primarily demonstrated through palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The protocols outlined in this guide, grounded in an understanding of the underlying reaction mechanisms and the rationale for experimental choices, provide a solid foundation for researchers and scientists in drug development to efficiently construct diverse molecular architectures. The careful selection of catalysts, ligands, bases, and reaction conditions is paramount to achieving high yields and purity, ultimately accelerating the discovery and development of new therapeutic agents.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis.
- Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of Ethyl 2-Bromo-4-methoxybenzoate.
- Google Patents. CN102229613A - New process for synthesis of asenapine.
- Google Patents. CN104098580B - A kind of preparation method of asenapine key intermediate.
- Benchchem. Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate.
- Wikipedia. Heck reaction.
- Google Patents. US8227623B2 - Process for the preparation of asenapine and intermediate products used in said process.
- European Patent Office. EP 2240492 B1 - PROCESS FOR THE PREPARATION OF ASENAPINE AND INTERMEDIATE PRODUCTS USED IN SAID PROCESS.
- MedKoo Biosciences. Asenapine Synthetic Routes.
- NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Organic Synthesis: The Role of Methyl 4-acetamido-5-bromo-2-methoxybenzoate in Chemical Research.
- Wikipedia. Buchwald–Hartwig amination.
- Organic Chemistry Portal. Heck Reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate.
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- MedKoo Biosciences. Triclabendazole Synthetic Routes.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Organic Chemistry Portal. Suzuki Coupling.
- Benchchem. A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.
- Benchchem. Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.
- Wikipedia. Sonogashira coupling.
- Organic Chemistry Portal. Sonogashira Coupling.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN102229613A - New process for synthesis of asenapine - Google Patents [patents.google.com]
- 15. medkoo.com [medkoo.com]
The Strategic Application of Methyl 2-bromo-4,5-dimethoxybenzoate in Advanced Materials Science: A Guide for Researchers
This technical guide provides researchers, materials scientists, and professionals in drug development with a comprehensive overview of the application of Methyl 2-bromo-4,5-dimethoxybenzoate as a pivotal building block in the synthesis of advanced functional materials. We will move beyond a simple recitation of facts to an in-depth exploration of the causality behind experimental design, focusing on the synthesis of high-performance donor-acceptor (D-A) conjugated polymers. These materials are at the forefront of innovations in organic electronics, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
Introduction: The Latent Potential of a Versatile Monomer
This compound (CAS No. 17667-32-2) is an aromatic compound distinguished by a unique combination of functional groups: a bromine atom, a methyl ester, and two electron-donating methoxy groups.[1][2] While cataloged as an organic building block, its true potential is realized when viewed as a specialized monomer for polymerization.
The key to its utility lies in its electronic and structural properties:
-
Electron-Rich Aromatic Core: The two methoxy groups on the benzene ring significantly increase the electron density of the system, making it an excellent electron-donating moiety. In the context of conjugated polymers, this property is crucial for tuning the highest occupied molecular orbital (HOMO) energy level.
-
Reactive Bromine Site: The bromine atom serves as a highly effective leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille polymerizations. This enables the strategic formation of carbon-carbon bonds, which are the basis of a polymer's conjugated backbone.[3][4][5]
-
Modifiable Ester Group: The methyl ester provides a site for potential post-polymerization modification, although it is more commonly retained for its influence on solubility and electronic properties.
These features position this compound as an ideal candidate for constructing donor-acceptor (D-A) conjugated polymers, a class of materials renowned for their tunable optoelectronic properties.[1][2][6][7]
Application Note: Synthesis of a Low Bandgap Donor-Acceptor Polymer via Suzuki Coupling
The primary application we will explore is the synthesis of a novel D-A conjugated polymer, designated P(DMB-alt-BT) , where this compound provides the donor unit (DMB) and is copolymerized with an electron-accepting benzothiadiazole (BT) derivative. This D-A architecture is designed to lower the polymer's bandgap, enabling it to absorb a broader range of the solar spectrum, a critical feature for organic solar cells.[7]
The Scientific Rationale: Why Donor-Acceptor Architecture?
In a D-A polymer, the alternating electron-rich (donor) and electron-poor (acceptor) units create an intramolecular charge transfer (ICT) character. This interaction leads to the formation of two new molecular orbitals: a higher-energy HOMO, primarily located on the donor moiety, and a lower-energy LUMO, concentrated on the acceptor. The energy difference between these orbitals—the bandgap—is consequently reduced compared to the corresponding homopolymers. By carefully selecting the donor and acceptor units, we can precisely engineer the material's electronic properties.[2][6]
The proposed polymerization is a Suzuki cross-coupling reaction, a robust and versatile method for forming C-C bonds.[3][8] It offers high functional group tolerance and typically proceeds with high yields and selectivity. The general mechanism involves a catalytic cycle with a palladium complex.
Caption: The catalytic cycle for the Suzuki cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of P(DMB-alt-BT)
This protocol describes a general procedure for the synthesis of the target polymer. Note: All procedures involving catalysts and anhydrous solvents must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line techniques.
Materials and Reagents
| Reagent | CAS Number | Supplier | Purity | Notes |
| This compound (Monomer D) | 17667-32-2 | Sigma-Aldrich | ≥98% | The primary monomer. |
| 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole (Monomer A) | 286637-67-2 | Commercially available | >98% | The comonomer. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | Strem Chemicals | 97% | Palladium catalyst precursor. |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 6163-58-2 | Acros Organics | 98% | Ligand for the palladium catalyst. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Fisher Scientific | ≥99% | Anhydrous, finely ground base. |
| Toluene | 108-88-3 | VWR | Anhydrous, ≥99.8% | Reaction solvent. |
| Methanol | 67-56-1 | VWR | ACS Grade | Used for polymer precipitation. |
| Acetone | 67-64-1 | VWR | ACS Grade | Used for washing. |
| Hexanes | 110-54-3 | VWR | ACS Grade | Used for Soxhlet extraction. |
| Chloroform | 67-66-3 | VWR | ACS Grade | Used for Soxhlet extraction and analysis. |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of the P(DMB-alt-BT) polymer.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (275 mg, 1.0 mmol), 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole (388 mg, 1.0 mmol), and finely ground anhydrous potassium carbonate (829 mg, 6.0 mmol).
-
Causality: An exact 1:1 stoichiometric ratio of the two monomers is critical for achieving a high molecular weight polymer. The base (K₂CO₃) is essential for activating the boronic ester in the transmetalation step of the Suzuki cycle.[8] An excess of base is used to ensure the reaction goes to completion.
-
-
Solvent Addition and Degassing:
-
Evacuate and backfill the flask with inert gas three times. Add 20 mL of anhydrous toluene via cannula.
-
Degas the resulting suspension by subjecting it to three freeze-pump-thaw cycles.
-
Causality: Removing dissolved oxygen is paramount. Oxygen can oxidatively deactivate the Pd(0) catalyst, halting the polymerization. The freeze-pump-thaw method is a highly effective way to remove dissolved gases.
-
-
Catalyst and Ligand Addition:
-
In a separate vial under inert gas, dissolve Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd) and P(o-tol)₃ (12.2 mg, 0.04 mmol) in 5 mL of anhydrous toluene.
-
Using a gas-tight syringe, add the catalyst solution to the reaction flask.
-
Causality: Pd₂(dba)₃ is a stable Pd(0) precatalyst. The phosphine ligand (P(o-tol)₃) stabilizes the palladium center, prevents its precipitation as palladium black, and facilitates the oxidative addition and reductive elimination steps. A ligand-to-palladium ratio of 4:1 is often optimal.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 48 hours. The solution will typically darken, and an increase in viscosity may be observed.
-
Causality: The elevated temperature provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate. The reaction time is determined by monitoring the reaction (e.g., by taking small aliquots for analysis) until no further increase in molecular weight is observed.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature. Pour the viscous solution slowly into a beaker containing 300 mL of vigorously stirring methanol. A fibrous or powdered precipitate should form.
-
Causality: The polymer is soluble in toluene but insoluble in methanol. This step crashes the polymer out of solution, leaving behind low molecular weight oligomers and catalyst residues in the methanol/toluene mixture.
-
Collect the crude polymer by filtration. Wash the solid sequentially with methanol and acetone.
-
Dry the crude polymer and load it into a cellulose thimble for Soxhlet extraction. Extract sequentially with acetone (8 hours), hexanes (8 hours), and finally chloroform.
-
Causality: Soxhlet extraction is a rigorous purification method. Acetone and hexanes remove oligomers and residual starting materials. The desired high molecular weight polymer is then extracted with a good solvent like chloroform.
-
Concentrate the chloroform fraction by rotary evaporation and precipitate the purified polymer in methanol again. Filter and dry the final product under high vacuum at 40 °C for 24 hours.
-
Characterization and Expected Results
The purified polymer should be a dark-colored solid. A comprehensive characterization is necessary to validate its structure and properties.
| Parameter | Technique | Expected Outcome |
| Molecular Weight | GPC (in Chloroform) | Mₙ: 15-30 kDa; Mₙ: 30-60 kDa; PDI: 2.0-2.5 |
| Structure Confirmation | ¹H NMR (in CDCl₃) | Broad aromatic signals corresponding to both DMB and BT units; disappearance of monomer-specific proton signals. |
| Optical Properties | UV-Vis Spectroscopy | Broad absorption in the visible region (400-700 nm) with a λₘₐₓ around 550-600 nm. |
| Optical Bandgap (E₉) | From UV-Vis absorption edge | 1.7 - 1.9 eV |
| Electrochemical Properties | Cyclic Voltammetry (CV) | HOMO: ~ -5.4 eV; LUMO: ~ -3.6 eV (calculated from E₉ and HOMO). |
Key Characterization Techniques
-
Gel Permeation Chromatography (GPC): This technique separates polymer chains based on their hydrodynamic volume, providing critical information on the number-average (Mₙ) and weight-average (Mₙ) molecular weights and the polydispersity index (PDI = Mₙ/Mₙ). A high molecular weight is generally desirable for good film-forming properties and charge transport.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer, although the signals are typically broad due to the polymeric nature and restricted chain mobility.[9]
-
UV-Visible (UV-Vis) Spectroscopy: This measures the electronic absorption of the polymer in solution or as a thin film. The absorption onset is used to calculate the optical bandgap, a key parameter for optoelectronic applications.[10][11]
-
Cyclic Voltammetry (CV): An electrochemical method used to determine the oxidation and reduction potentials of the polymer, from which the HOMO and LUMO energy levels can be estimated. These levels are crucial for designing efficient electronic devices.[10]
Conclusion
This compound is a highly valuable, yet underutilized, monomer in materials science. Its inherent electron-donating nature makes it an excellent building block for the synthesis of advanced D-A conjugated polymers. The detailed Suzuki polymerization protocol provided herein serves as a robust template for researchers to synthesize novel materials with tailored optoelectronic properties. By understanding the scientific principles behind each experimental step, from monomer selection to purification and characterization, scientists can effectively harness the potential of this versatile compound to drive innovation in organic electronics and beyond.
References
- This article describes the synthesis of donor–acceptor (D–A)
- IEEE Xplore.
- Journal of Materials Chemistry C.
- Electronic Theses and Dissertations.
- Frontiers. Low Bandgap Donor-Acceptor π-Conjugated Polymers From Diarylcyclopentadienone-Fused Naphthalimides. [Link]
- Synthesis & Characterization of Conjugated Polymer for Chemical Detection. [Link]
- ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
- Semantic Scholar. A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. [Link]
- ResearchGate. Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. [Link]
- ACS Publications. Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. [Link]
- ResolveMass.
- Chemistry LibreTexts. Stille Coupling. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- Wikipedia. Stille reaction. [Link]
- Myers, A. The Stille Reaction - Chem 115. [Link]
- Polymer Chemistry.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of donor–acceptor conjugated polymers based on benzo[1,2-b:4,5-b′]dithiophene and 2,1,3-benzothiadiazole via direct arylation polycondensation: towards efficient C–H activation in nonpolar solvents - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Low Bandgap Donor-Acceptor π-Conjugated Polymers From Diarylcyclopentadienone-Fused Naphthalimides [frontiersin.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Conjugated Polymer Nanostructures: Characterization | part of Conjugated Polymer Nanostructures for Energy Conversion and Storage Applications | Wiley Semiconductors books | IEEE Xplore [ieeexplore.ieee.org]
- 11. researchgate.net [researchgate.net]
laboratory scale synthesis using Methyl 2-bromo-4,5-dimethoxybenzoate
An Application Note and Protocol for the Laboratory-Scale Synthesis Using Methyl 2-bromo-4,5-dimethoxybenzoate
Introduction: The Versatility of a Privileged Scaffold
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic use of functionalized building blocks is paramount. This compound is one such cornerstone molecule. Its structure, featuring a strategically placed bromine atom ready for cross-coupling, an ester group for further modification, and two electron-donating methoxy groups, offers a versatile platform for constructing complex molecular architectures. This compound serves as a critical intermediate in the synthesis of a wide array of target molecules, from active pharmaceutical ingredients (APIs) to advanced organic materials.[1]
This guide provides an in-depth look at the practical applications of this compound, focusing on two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their successful execution on a laboratory scale.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 54370-01-3 | |
| Molecular Formula | C₁₀H₁₁BrO₄ | |
| Molecular Weight | 275.10 g/mol | |
| Appearance | Solid | |
| InChI Key | BCUHOZBMHZWCGL-UHFFFAOYSA-N |
Safety and Handling
This compound and its related reagents must be handled with appropriate care in a well-ventilated chemical fume hood.[2] Users should always consult the latest Safety Data Sheet (SDS) before use.[3][4][5]
-
Hazards: May cause skin, eye, and respiratory irritation. Can be harmful if swallowed, inhaled, or absorbed through the skin.[3][6]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[2][5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[2][3]
Core Application I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a Nobel Prize-winning palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, providing a powerful method for synthesizing biaryl compounds, conjugated alkenes, and styrenes.[7][8] The stability, low toxicity, and commercial availability of boronic acids make this a preferred method for C-C bond formation.[9]
Mechanistic Rationale
The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial for activating the organoboron species, forming a more nucleophilic boronate complex that facilitates the transmetalation step.[9]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Derivative
This protocol details the coupling of this compound with phenylboronic acid.
Table 2: Reagents and Materials for Suzuki Coupling
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 275.10 | 275 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 212 mg | 2.0 | 2.0 |
| Toluene | - | 8 mL | - | - |
| Ethanol | - | 2 mL | - | - |
| Water | - | 2 mL | - | - |
Equipment:
-
50 mL round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas line (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Step-by-Step Procedure:
-
Flask Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (275 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. Causality: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it and lead to lower yields or reaction failure.[10]
-
Reagent Addition: Under a positive pressure of inert gas, add sodium carbonate (212 mg, 2.0 mmol). Then, add the solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes. Causality: Removing dissolved oxygen is critical to prevent both catalyst deactivation and undesirable side reactions like the homocoupling of the boronic acid.[10]
-
Reaction: Attach a reflux condenser and heat the mixture to 85 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[11][12] Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Core Application II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond.[13] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals, due to its broad substrate scope and functional group tolerance, replacing harsher classical methods.[13][14]
Mechanistic Rationale
Similar to the Suzuki coupling, the reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[13] A key difference is the critical role of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands facilitate the rate-limiting reductive elimination step and stabilize the active catalyst, allowing for the coupling of less reactive aryl chlorides and a wider range of amines.[15] A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido complex.[14][16]
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Synthesis of an Aryl Amine
This protocol describes the coupling of this compound with morpholine.
Table 3: Reagents and Materials for Buchwald-Hartwig Amination
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 275.10 | 275 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 mg (122 µL) | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.025 |
| XPhos | 476.65 | 48 mg | 0.10 | 0.10 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 | 1.4 |
| Anhydrous Toluene | - | 10 mL | - | - |
Equipment:
-
Oven-dried 50 mL Schlenk tube or flask
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon), preferably within a glovebox
-
Standard glassware for work-up and purification
Step-by-Step Procedure:
-
Glovebox Preparation: All manipulations should ideally be performed in an inert atmosphere glovebox. If a glovebox is unavailable, use Schlenk line techniques with oven-dried glassware. Causality: The catalyst, ligand, and especially the strong base (NaOtBu) are highly sensitive to air and moisture.
-
Flask Charging: In the glovebox, add this compound (275 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (48 mg, 0.10 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a dry Schlenk tube with a stir bar.
-
Solvent and Amine Addition: Add anhydrous toluene (10 mL) followed by morpholine (122 µL, 1.2 mmol).
-
Reaction: Seal the Schlenk tube tightly and remove it from the glovebox (if used). Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL). Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired N-aryl morpholine derivative.
Conclusion
This compound is a powerful and versatile building block for advanced organic synthesis. Its utility in robust and high-yielding palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the efficient construction of complex C-C and C-N bonds. The protocols detailed herein provide a reliable framework for researchers, scientists, and drug development professionals to leverage this key intermediate in their synthetic endeavors, accelerating the path to novel molecules and innovative chemical solutions.
References
- Methyl 2-bromo-4-methoxybenzoate | C9H9BrO3 | CID 15110997 - PubChem. PubChem.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. (2023-06-30).
- CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents. Google Patents.
- Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11. XMB Forum. (2005-01-09).
- The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD.
- Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. NINGBO INNO PHARMCHEM CO.,LTD.
- Buchwald–Hartwig amination - Wikipedia. Wikipedia.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. National Institutes of Health. (2021-12-03).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. (2024-10-10).
- Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
- Exploring the Properties and Applications of Methyl 2-bromo-5-methoxybenzoate. NINGBO INNO PHARMCHEM CO.,LTD.
- Methyl 4-bromo-2-methoxybenzoate: Synthesis, Applications, and Properties of a Key Organic Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD.
- SUPPORTING INFORMATION - The Royal Society of Chemistry. The Royal Society of Chemistry.
- CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile. Google Patents.
- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - MDPI. MDPI.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. E-Thesis Deposit Service, University of Bath. (2010-11-10).
- The Suzuki Reaction - Andrew G Myers Research Group. Harvard University.
- Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. - ResearchGate. ResearchGate.
Sources
- 1. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Methyl 2-bromo-4-methoxybenzoate | C9H9BrO3 | CID 15110997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. methyl 4-bromo-3,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 12. Methyl 2-broMo-3,4,5-triMethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes & Protocols: A Guide to the Synthesis and Application of Methyl 2-bromo-4,5-dimethoxybenzoate
Introduction: The Versatility of a Key Building Block
Methyl 2-bromo-4,5-dimethoxybenzoate (CAS No: 17667-32-2) is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis.[1] Its structure, featuring a reactive bromine atom ortho to an electron-withdrawing methyl ester group, and two electron-donating methoxy groups on the benzene ring, makes it a highly versatile intermediate. This arrangement of functional groups allows for selective transformations, particularly in the construction of complex molecular architectures through cross-coupling reactions. This guide provides a comprehensive overview of the standard reaction conditions for the synthesis of this compound and its subsequent application in one of the most powerful C-C bond-forming reactions, the Suzuki-Miyaura coupling.
Part 1: Synthesis of this compound via Esterification
The most direct and common laboratory-scale synthesis of this compound involves the esterification of its corresponding carboxylic acid, 2-bromo-4,5-dimethoxybenzoic acid. This reaction, typically a Fischer esterification, is catalyzed by a strong acid in the presence of excess methanol, which serves as both the reactant and the solvent.
Causality of Experimental Choices:
-
Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.
-
Excess Methanol: The reaction is an equilibrium process. By using a large excess of methanol, Le Châtelier's principle dictates that the equilibrium will shift towards the products (the ester and water), thereby maximizing the yield.
-
Reflux Conditions: Heating the reaction mixture to reflux increases the rate of reaction, allowing the equilibrium to be reached in a shorter timeframe.
Experimental Protocol: Fischer Esterification
Materials and Equipment:
-
2-bromo-4,5-dimethoxybenzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and recrystallization
Procedure:
-
To a round-bottom flask, add 2-bromo-4,5-dimethoxybenzoic acid (1.0 eq).
-
Add a significant excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid).
-
Place the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise with stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of ethyl acetate and hexanes) to obtain pure this compound as a solid.
Table 1: Summary of Reaction Conditions for Esterification
| Parameter | Condition | Purpose |
| Starting Material | 2-bromo-4,5-dimethoxybenzoic acid | The carboxylic acid precursor. |
| Reagent | Anhydrous Methanol | Serves as both reactant and solvent. |
| Catalyst | Concentrated Sulfuric Acid | Protonates the carbonyl group, activating it for nucleophilic attack. |
| Temperature | Reflux (~65 °C) | Increases the reaction rate. |
| Reaction Time | 4-6 hours | Sufficient time to reach equilibrium. |
| Work-up | Extraction and acid neutralization | Isolates the product and removes the catalyst. |
| Purification | Recrystallization | Removes impurities to yield the pure ester. |
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Part 2: Characterization of this compound
Confirmation of the product's identity and purity is a critical step. The following are standard characterization techniques and expected results.
Table 2: Spectroscopic and Physical Data
| Technique | Expected Result |
| Appearance | White to off-white solid. |
| Melting Point | Approximately 82-85 °C.[3] |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.02 (s, 1H, Ar-H), ~6.93 (s, 1H, Ar-H), ~3.88 (s, 3H, OCH₃), ~3.87 (s, 3H, OCH₃), ~3.85 (s, 3H, CO₂CH₃). Note: The two aromatic protons appear as singlets, and the three methoxy groups will have distinct singlets.[3][4] |
| ¹³C NMR (CDCl₃) | δ (ppm): Expected signals for the carbonyl carbon (~165 ppm), aromatic carbons (some quaternary, some with attached protons), and the three distinct methoxy carbons (~56 ppm).[5] |
| Mass Spec (EI) | m/z: Expected molecular ion peaks corresponding to the bromine isotopes, [M]⁺ at ~274 and [M+2]⁺ at ~276 with approximately equal intensity.[2] |
Part 3: Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a new carbon-carbon bond between the bromine-bearing aromatic carbon and an organic group from a boronic acid or boronate ester.[6]
Causality of Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. It undergoes oxidative addition into the C-Br bond of the aryl bromide.[7] Common precatalysts include Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with phosphine ligands.[6]
-
Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step with the palladium complex.[6][8]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. The aqueous phase helps to dissolve the inorganic base, while the organic phase dissolves the aryl halide and boronic acid.[8]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials and Equipment:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Degassed solvent (e.g., 1,4-Dioxane and Water)
-
Schlenk flask or sealed vial
-
Inert atmosphere supply (Nitrogen or Argon)
-
Standard work-up and purification glassware
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (1-5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (e.g., Dioxane/Water 4:1) via syringe.
-
Heat the reaction mixture with stirring (e.g., 80-100 °C) for 2-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Diagram 2: Suzuki Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Part 4: Safety and Handling
As with any chemical protocol, adherence to safety guidelines is paramount.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[9]
-
Handling: Handle this compound in a well-ventilated area or a chemical fume hood.[9][10] Avoid inhalation of dust and contact with skin and eyes.[9][11] It may cause skin and serious eye irritation.[9] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[9]
References
- Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Organic Synthesis: The Role of Methyl 4-acetamido-5-bromo-2-methoxybenzoate in Chemical Research.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate.
- Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
- Sciencemadness Discussion Board. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde.
- The Royal Society of Chemistry. (n.d.). Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information.
- PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Methyl 4-bromo-2-methoxybenzoate.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Andrew G Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.
- Google Patents. (n.d.). CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5.
Sources
- 1. Methyl-2-bromo-4,5-dimethoxybenzoate | 17667-32-2 [amp.chemicalbook.com]
- 2. methyl 4-bromo-3,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents [patents.google.com]
- 4. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. fishersci.com [fishersci.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in Methyl 2-bromo-4,5-dimethoxybenzoate Synthesis
Welcome to the Technical Support Center for the synthesis of Methyl 2-bromo-4,5-dimethoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthetic step. Here, we move beyond simple protocols to explore the underlying chemical principles, troubleshoot common issues, and provide actionable solutions to enhance your reaction yields and product purity.
The synthesis of this compound is a foundational reaction in the preparation of numerous pharmaceutical intermediates. The core of this synthesis is the electrophilic aromatic substitution, specifically the bromination of methyl 3,4-dimethoxybenzoate (methyl veratrate). The two methoxy groups on the benzene ring are strong activating groups, directing the incoming electrophile (bromine) to the ortho and para positions.[1] Due to the steric hindrance and electronic effects of the existing substituents, the bromine atom is preferentially added to the 2- or 6-position.
Below, we address specific challenges you may encounter during this synthesis in a question-and-answer format, providing in-depth explanations and proven troubleshooting strategies.
Troubleshooting Guide: Common Issues and Solutions
Q1: My reaction yield is consistently low, with a significant amount of starting material remaining. What are the likely causes and how can I improve conversion?
A1: Low conversion is a frequent challenge and can stem from several factors related to the electrophilicity of the brominating agent and the reaction conditions.
Causality: The bromination of an activated aromatic ring like methyl 3,4-dimethoxybenzoate is an electrophilic aromatic substitution.[2] The reaction rate is dependent on the concentration and reactivity of the electrophile. Insufficiently activated bromine or suboptimal reaction conditions can lead to incomplete conversion.
Troubleshooting Steps:
-
Choice and Activation of Brominating Agent:
-
Molecular Bromine (Br₂): While seemingly straightforward, the use of liquid bromine requires careful consideration of the solvent. Non-polar solvents can be effective, but often a catalyst is beneficial. Acetic acid is a common solvent that can facilitate the reaction.[3]
-
N-Bromosuccinimide (NBS): NBS is a milder and easier-to-handle brominating agent.[1] Its effectiveness can be significantly enhanced by the presence of an acid catalyst, which protonates the succinimide nitrogen, increasing the electrophilicity of the bromine atom.
-
-
Catalyst Integrity:
-
Reaction Temperature and Time:
-
While the reaction can proceed at room temperature, gentle heating (e.g., 40-50 °C) can increase the reaction rate. However, excessive heat can lead to side reactions.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned reaction time, consider extending it.
-
Experimental Protocol: Enhanced Bromination with NBS
| Reagent | Molar Eq. | Purpose |
| Methyl 3,4-dimethoxybenzoate | 1.0 | Starting Material |
| N-Bromosuccinimide (NBS) | 1.1 | Brominating Agent |
| Acetic Acid | - | Solvent |
| Sulfuric Acid (cat.) | 0.1 | Catalyst |
Procedure:
-
Dissolve methyl 3,4-dimethoxybenzoate in glacial acetic acid in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Portion-wise, add N-bromosuccinimide, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and then a dilute solution of sodium thiosulfate to remove any unreacted bromine.
-
Dry the crude product under vacuum.
Q2: I am observing the formation of multiple brominated products. How can I improve the regioselectivity of the reaction?
A2: The formation of isomeric byproducts is a common issue in electrophilic aromatic substitution on polysubstituted rings. The two methoxy groups strongly activate the ring, and while the 2-position is favored, some substitution can occur at the 6-position.
Causality: The directing effects of the two methoxy groups and the ester functionality determine the position of bromination. While both methoxy groups direct ortho and para, the steric bulk of the ester group can influence the accessibility of the adjacent positions.
Troubleshooting Steps:
-
Control of Reaction Temperature: Lowering the reaction temperature (e.g., 0-5 °C) can often enhance selectivity by favoring the kinetically controlled product, which is typically the less sterically hindered isomer.
-
Choice of Brominating Agent: Bulky brominating agents can sometimes offer improved selectivity. Consider exploring reagents like pyridinium bromide perbromide.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and thus the product distribution. Experimenting with different solvents, such as dichloromethane or acetonitrile, may be beneficial.
Workflow for Optimizing Regioselectivity
Caption: Workflow for optimizing regioselectivity.
Q3: I am concerned about potential cleavage of the methoxy ether groups during the reaction. Is this a valid concern and how can it be avoided?
A3: Yes, ether cleavage is a potential side reaction, especially under strongly acidic conditions, which can lead to the formation of phenolic byproducts and reduce the overall yield of the desired product.
Causality: The oxygen atoms of the methoxy groups are susceptible to protonation by strong acids. The resulting oxonium ion can then undergo nucleophilic attack by a bromide ion, leading to cleavage of the methyl-oxygen bond.[6] This is more likely to occur at elevated temperatures.
Troubleshooting Steps:
-
Use of Milder Conditions: Avoid using strong Lewis acids like AlCl₃, which are known to promote ether cleavage.[7] Opt for milder conditions, such as NBS in acetic acid with a catalytic amount of a protic acid.
-
Temperature Control: Maintain a low to moderate reaction temperature to minimize the rate of the ether cleavage side reaction.
-
Reaction Time: Do not prolong the reaction unnecessarily once the starting material has been consumed, as this increases the likelihood of side reactions.
Frequently Asked Questions (FAQs)
Q: What is the best starting material for this synthesis? Should I start from 3,4-dimethoxybenzoic acid or its methyl ester?
A: It is highly recommended to start with the methyl ester, methyl 3,4-dimethoxybenzoate. The esterification of 3,4-dimethoxybenzoic acid is a straightforward reaction, often achieved by refluxing in methanol with a catalytic amount of sulfuric acid.[8] Performing the bromination on the ester protects the carboxylic acid functionality, which could otherwise interfere with the bromination reaction or lead to decarboxylation under harsh conditions.
Q: How can I effectively purify the final product?
A: The crude product can typically be purified by recrystallization. A common solvent system is ethanol or a mixture of ethanol and water. If isomeric impurities are present, column chromatography on silica gel using a hexane/ethyl acetate gradient may be necessary to achieve high purity.[9]
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes, several safety precautions are crucial:
-
Bromine: Liquid bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
N-Bromosuccinimide (NBS): NBS is an irritant. Avoid inhalation of the powder and skin contact.
-
Solvents: Acetic acid is corrosive. Handle with care. Other organic solvents should be used in a well-ventilated area.
-
Quenching: When quenching the reaction with water, be aware that it can be exothermic. Add the reaction mixture to ice-water slowly.
References
- Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds.
- CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents.
- Pai, N. R., & Dubhashi, D. S. (2010). Synthesis and preliminary pharmacological evaluation of veratric acid ester 4-[ethyl-{2-(4-methoxyphenyl)-1-methylethyl} amino] butan-1-ol derivatives. Der Pharma Chemica, 2(2), 366-378.
- University of Calgary. Ch17 Reactions of Aromatic Compounds.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate.
- Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
- ResearchGate. Synthesis of veratric acid (72).
- CN111072522A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents.
- The Royal Society of Chemistry. SUPPORTING INFORMATION.
- CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
- ResearchGate. Selective Cleavage of Methoxy Protecting Groups in Carbohydrates.
- The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube.
- Deno, N. C., & Potter, N. H. (1967). The Mechanism and Synthetic Utility of the Oxidative Cleavage of Ethers by Aqueous Bromine. Journal of the American Chemical Society, 89(14), 3550–3554.
- Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions.
- Demeunynck, M., & De Clercq, P. J. (2008). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Beilstein Journal of Organic Chemistry, 4, 18.
- AWS. An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride.
- PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate.
- Supporting Information - Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes.
- US3322830A - 2-bromo-4, 5-dimethoxybenzoic acid hydrazide - Google Patents.
- Chemistry Steps. Reactions of Ethers-Ether Cleavage.
- CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents.
- DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters - Google Patents.
- Deno, N. C., & Potter, N. H. (1967). Mechanism and synthetic utility of the oxidative cleavage of ethers by aqueous bromine. Journal of the American Chemical Society, 89(14), 3550-3554.
- CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents.
- Not Even Wrong. (2021, January 10). Reaction of bromine / toluene and methyl benzoate and the nitration mixture.
- JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents.
- Al-Mokyna, F. H., & Al-Salahi, R. A. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 786.
- WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents.
- Al-Zaydi, K. M., & El-Faham, A. (2021). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H-1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. ARKIVOC, 2021(5), 1-13.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US3322830A - 2-bromo-4, 5-dimethoxybenzoic acid hydrazide - Google Patents [patents.google.com]
- 4. crab.rutgers.edu [crab.rutgers.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 7. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Methyl 2-bromo-4,5-dimethoxybenzoate
Welcome to the technical support resource for Methyl 2-bromo-4,5-dimethoxybenzoate (CAS: 17667-32-2). This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common side reactions encountered during its use as a synthetic intermediate. My objective is to provide not just solutions, but a deeper mechanistic understanding to empower you to proactively design more robust and successful experiments.
Troubleshooting Guide: Addressing In-Experiment Issues
This section addresses specific, observable problems in a direct question-and-answer format.
Question 1: My primary reaction is a Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck), but I'm isolating a significant amount of Methyl 4,5-dimethoxybenzoate. What is causing this hydrodehalogenation?
Potential Cause: Reductive dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a highly common side reaction in Pd-catalyzed couplings. This occurs when the organometallic intermediate reacts with a hydride source in the reaction mixture before the desired cross-coupling can take place.
Mechanism Explanation: In a typical Pd(0) catalytic cycle, the oxidative addition of this compound forms a Pd(II)-aryl intermediate. This intermediate is supposed to undergo transmetalation (in Suzuki) or migratory insertion (in Heck). However, if hydride sources are present (e.g., from certain bases, solvents like isopropanol, or additives like formic acid), they can intercept this Pd(II) intermediate, leading to reductive elimination that yields the dehalogenated product and regenerates the Pd(0) catalyst. Aryl bromides are known to be more readily reduced than corresponding chlorides under milder conditions.[1][2]
Recommended Solutions:
-
Scrutinize Your Hydride Source:
-
Base Selection: Avoid bases that can generate hydrides, such as those containing formate impurities. Consider using bases like Cs₂CO₃ or K₃PO₄.
-
Solvent Choice: Alcohols like isopropanol can act as hydrogen donors.[3] Opt for anhydrous, aprotic solvents like Toluene, Dioxane, or DMF.
-
Reagent Purity: Ensure your reagents, particularly any boronic acids or esters in Suzuki couplings, are free from residual hydrides (e.g., from sodium borohydride used in their preparation).
-
-
Optimize Reaction Kinetics:
-
Ligand Choice: Use ligands that promote faster reductive elimination of the desired product over the dehalogenation pathway. Bulky, electron-rich phosphine ligands can sometimes accelerate the desired coupling.
-
Concentration: Running the reaction at a higher concentration can favor the bimolecular cross-coupling pathway over the competing dehalogenation.
-
Question 2: After my reaction workup, I have a new, more polar spot on my TLC plate, and my NMR shows the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a broad acidic proton peak. What happened?
Potential Cause: You are observing the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-bromo-4,5-dimethoxybenzoic acid. This is a frequent issue when reactions are run or worked up under non-neutral pH conditions, especially with heating.
Mechanism Explanation: The ester functional group is susceptible to cleavage by both acid- and base-catalyzed hydrolysis.
-
Base-Catalyzed (Saponification): This is the more common issue. Hydroxide ions or other strong bases attack the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion and forming the carboxylate salt. Acidification during the workup then protonates the carboxylate to give the final carboxylic acid product.[4]
-
Acid-Catalyzed: In the presence of strong acid and water, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.
Recommended Solutions & Preventative Protocols:
-
Control pH During Reaction: If possible, use non-basic or weakly basic conditions. If a strong base is required, ensure the reaction is strictly anhydrous to prevent hydrolysis.
-
Modify Workup Protocol:
-
Upon reaction completion, cool the mixture to room temperature.
-
Quench the reaction by pouring it into a cold, saturated solution of a mild buffer like ammonium chloride (NH₄Cl) instead of directly into water or acidic/basic solutions.
-
Extract the product promptly with a non-polar organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
When washing the organic layers, use a saturated sodium bicarbonate solution cautiously and quickly to remove acidic impurities, minimizing contact time. Follow immediately with a brine wash to remove residual water.
-
Dry the organic layer thoroughly with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before solvent evaporation.
-
Frequently Asked Questions (FAQs)
This section covers broader topics on reagent handling and reaction design to prevent side reactions from the start.
Q: Can this compound undergo Nucleophilic Aromatic Substitution (SNAr)?
A: While possible, it is generally unfavorable under typical conditions. The SNAr mechanism is accelerated by strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer complex intermediate.[5][6] this compound has two electron-donating methoxy groups, which destabilize this intermediate and thus disfavor the SNAr pathway. Reaction with very strong nucleophiles at high temperatures might force a substitution, but it is not a common side reaction compared to dehalogenation or hydrolysis.
Q: My reaction involves a strong nucleophile. How can I be sure I am not displacing the bromide?
A: The key is to control the reaction conditions. The C(sp²)-Br bond is significantly stronger than a C(sp³)-Br bond and requires specific mechanisms for substitution.[7][8]
-
Mechanism Check: For SNAr to occur, you'd need highly forcing conditions (high heat, very strong nucleophile). If you are performing a transition-metal-catalyzed reaction, the mechanism is entirely different and relies on the metal center, not direct nucleophilic attack on the ring.
-
Characterization: If you suspect an SNAr product, use mass spectrometry to check for the expected mass change (loss of Br, gain of your nucleophile). ¹H NMR would also show significant shifts in the aromatic region.
Q: What are the ideal storage conditions to maintain the integrity of this compound?
A: To prevent degradation, the compound should be stored in a cool, dry place, away from strong bases, acids, and moisture. The product is a solid at room temperature.[9] Keeping it in a desiccator under an inert atmosphere (Nitrogen or Argon) is best practice for long-term storage to prevent gradual hydrolysis from atmospheric moisture.
Visualized Reaction Pathways
Primary Reaction Pathways and Common Side Reactions
The following diagram illustrates the desired transformation in a generic cross-coupling reaction versus the two most common off-target pathways.
Caption: Competing reaction pathways for this compound.
Troubleshooting Workflow for Unexpected Products
This flowchart provides a logical sequence for identifying and addressing the formation of unknown byproducts during your experiment.
Sources
- 1. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Methyl-2-bromo-4,5-dimethoxybenzoate | 17667-32-2 [amp.chemicalbook.com]
Technical Support Center: Purification of Methyl 2-bromo-4,5-dimethoxybenzoate
Welcome to the technical support guide for the purification of Methyl 2-bromo-4,5-dimethoxybenzoate (CAS No. 17667-32-2). This document is designed for researchers, chemists, and drug development professionals who utilize this key synthetic intermediate. Here, we address common challenges encountered during its purification, offering field-proven insights and detailed protocols to help you achieve high purity and yield.
Part 1: Initial Assessment & Compound Characteristics
Before attempting purification, a preliminary assessment of your crude material is crucial. This section provides key physical data and guidance on performing a quick analysis.
Frequently Asked Questions: Compound Properties
Q1: What are the essential physical and chemical properties of this compound?
Understanding the compound's properties is the first step in designing an effective purification strategy. Key data is summarized below.
| Property | Value | Source |
| CAS Number | 17667-32-2 | [1][2] |
| Molecular Formula | C₁₀H₁₁BrO₄ | [3] |
| Molecular Weight | 275.10 g/mol | [3] |
| Appearance | Typically a solid at room temperature. | |
| Solubility | Insoluble in water[4]; Soluble in common organic solvents like ethyl acetate, dichloromethane, and THF. | [4][5][6] |
Q2: How can I quickly assess the purity and composition of my crude product?
A rapid Thin-Layer Chromatography (TLC) analysis is the most effective initial step. It provides a qualitative snapshot of your material, revealing the number of components and their relative polarities.
-
Recommended TLC System:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Eluent): Start with a 4:1 mixture of Hexane:Ethyl Acetate. This system provides good separation for moderately polar compounds.
-
-
Interpretation:
-
Desired Product: this compound is a moderately polar ester. Expect an R_f value between 0.3 and 0.5 in the recommended eluent.
-
High Polarity Impurities: Unreacted 2-bromo-4,5-dimethoxybenzoic acid will appear as a spot at or near the baseline (R_f ≈ 0).[7]
-
Low Polarity Impurities: Non-polar side products or residual starting materials from earlier steps (e.g., 3,4-dimethoxytoluene derivatives) will have a high R_f value (closer to the solvent front).[8]
-
Isomers: Isomeric impurities will appear as spots very close to the main product spot, sometimes causing elongation or incomplete separation.[8]
-
Part 2: Troubleshooting Guide for Common Purification Issues
This section addresses specific problems you may encounter during purification in a question-and-answer format.
Issue 1: My crude product is a dark-colored oil or solid.
-
Symptom: The isolated product is not the expected white or off-white solid but rather a dark brown or black material.
-
Probable Cause: This typically indicates the presence of colored impurities arising from oxidation of phenolic precursors or degradation of the material due to excessive heat or prolonged reaction times.[7]
-
Resolution:
-
Activated Carbon Treatment: Before proceeding with other methods, a charcoal treatment can effectively remove many colored impurities. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane), add a small amount (1-2% by weight) of activated carbon, and stir or gently heat the mixture for 15-20 minutes. Filter the mixture through a pad of Celite® to remove the carbon.[7]
-
Follow-up Purification: The decolorized solution can then be concentrated and purified by column chromatography or recrystallization.
-
Issue 2: My purified product shows evidence of acidic starting material.
-
Symptom: A baseline spot is visible on TLC. The ¹H NMR spectrum may show a broad singlet above 10 ppm, characteristic of a carboxylic acid proton.
-
Probable Cause: This is due to incomplete esterification of the starting material, 2-bromo-4,5-dimethoxybenzoic acid, or hydrolysis of the ester product during the work-up.
-
Resolution:
-
Aqueous Basic Wash: This is a simple and effective solution. Dissolve the crude product in an organic solvent like ethyl acetate. Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer, while the neutral ester product remains in the organic layer.[4][5] Separate the layers and proceed with drying and concentrating the organic phase.
-
Issue 3: TLC analysis reveals multiple spots with very similar R_f values.
-
Symptom: The spots corresponding to the product and impurities are not well-separated on the TLC plate.
-
Probable Cause: This strongly suggests the presence of structural isomers, which can form during the aromatic bromination step if reaction conditions are not perfectly controlled.[8] These isomers have very similar polarities, making separation challenging.
-
Resolution:
-
High-Performance Column Chromatography: This is the most reliable method for separating isomers.[9]
-
Eluent Optimization: Systematically decrease the polarity of the eluent system (e.g., move from 4:1 to 9:1 or even 19:1 Hexane:Ethyl Acetate). A lower polarity eluent will cause all compounds to travel more slowly down the column, increasing the separation between them.
-
Shallow Gradient Elution: If a single eluent system is ineffective, a shallow gradient (e.g., starting with 100% hexane and slowly increasing the ethyl acetate concentration) can provide the necessary resolution.
-
-
Issue 4: The compound "oils out" during recrystallization instead of forming crystals.
-
Symptom: Upon cooling the recrystallization solution, the product separates as an insoluble liquid layer instead of a crystalline solid.
-
Probable Cause: This phenomenon, known as "oiling out," occurs when the solution becomes saturated at a temperature that is above the melting point of the compound (or the melting point of the impure mixture).[10] High impurity levels can significantly depress the melting point, exacerbating this issue.
-
Resolution:
-
Add More Solvent: Re-heat the mixture to dissolve the oil, then add a small amount of the primary solvent (the one the compound is more soluble in) to lower the saturation temperature.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly, without disturbance. Then, transfer to an ice bath.
-
Induce Crystallization: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic scratches can provide nucleation sites for crystal growth. Alternatively, add a single "seed" crystal of the pure compound.
-
Change Solvent System: Consider a different solvent or solvent pair.
-
Pre-Purify: If oiling out persists, the impurity level is likely too high. Perform a preliminary purification via column chromatography to remove the bulk of impurities, then recrystallize the partially purified solid.[9]
-
Part 3: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for the most effective purification techniques.
Purification Workflow Diagram
The following diagram outlines a general workflow for purifying crude this compound.
Caption: General purification workflow for this compound.
Protocol 1: High-Resolution Column Chromatography
This is the most versatile and effective method for achieving high purity, especially when dealing with isomeric impurities.[5][11]
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). The amount of silica should be approximately 50-100 times the weight of your crude product.
-
Column Packing: Secure a glass chromatography column vertically. Pour the silica slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing without air bubbles. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Collect fractions in test tubes.
-
Monitoring: Monitor the fractions using TLC. Spot each fraction on a TLC plate and develop it in a slightly more polar eluent than you are using for the column (e.g., 4:1 Hexane:Ethyl Acetate) to visualize the separation.
-
Isolation: Combine the fractions that contain only the pure product. Evaporate the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization
This method is effective if the crude product is a solid and contains small amounts of impurities with different solubility profiles.[7]
-
Solvent Selection: An ethanol/water mixture is a good starting point. The compound should be soluble in hot ethanol and insoluble in cold water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol needed to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel into a clean flask.
-
Crystallization: Remove the solution from the heat. Slowly add water dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethanol to make it clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water. Dry the crystals under vacuum.
Troubleshooting Decision Diagram
Use this diagram to diagnose and solve common purification problems.
Caption: Troubleshooting decision tree for purification challenges.
References
- PubChem.
- Supporting Information for Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Deriv
- PrepChem.com.
- Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
- The Royal Society of Chemistry.
- Google Patents. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
- Google Patents.
- PMC - NIH. Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
Sources
- 1. Methyl-2-bromo-4,5-dimethoxybenzoate | 17667-32-2 [amp.chemicalbook.com]
- 2. 17667-32-2|this compound|BLD Pharm [bldpharm.com]
- 3. Methyl 2-bromo-3,5-dimethoxybenzoate | C10H11BrO4 | CID 11391696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. METHYL 2-BROMO-5-METHOXYBENZOATE CAS#: 35450-36-3 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. prepchem.com [prepchem.com]
Technical Support Center: Suzuki Coupling of Methyl 2-bromo-4,5-dimethoxybenzoate
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving Methyl 2-bromo-4,5-dimethoxybenzoate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the unique challenges presented by this electron-rich and sterically hindered substrate.
Troubleshooting Failed Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, yet its success is highly dependent on the fine-tuning of reaction parameters.[1] this compound presents a particular challenge due to its electronic and steric properties, which can impede the catalytic cycle.[2][3] The electron-donating methoxy groups deactivate the aryl bromide towards the crucial oxidative addition step, often the rate-determining step of the reaction.[4][5]
Below is a structured guide to diagnosing and resolving common issues encountered during this specific coupling.
Question: My reaction shows low to no conversion of the starting material. Where should I begin troubleshooting?
Answer: Low or no conversion is a frequent issue with electron-rich aryl bromides like this compound. The primary bottleneck is often the oxidative addition of the palladium catalyst to the aryl bromide.[3][4]
Here is a logical workflow to address this issue:
Caption: Troubleshooting workflow for low conversion.
1. Re-evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be effective for this substrate.[4] You need a more active catalyst system that can overcome the high activation energy of the oxidative addition step.
-
Expert Insight: The choice of ligand is paramount. For electron-rich and sterically hindered substrates, bulky and electron-donating phosphine ligands are the industry standard.[4][6] These ligands promote both oxidative addition and the final reductive elimination step.[4]
| Ligand Type | Recommended Ligands | Rationale |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | Highly electron-rich and sterically demanding, accelerating oxidative addition.[3][4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form stable, highly active palladium complexes.[7] |
| Other Effective Ligands | P(t-Bu)₃, PCy₃ | Electron-rich and bulky trialkylphosphines that can be effective.[8] |
Protocol: Catalyst System Screening
-
Setup: In parallel reaction vials, combine this compound (1.0 equiv), your boronic acid partner (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: To each vial, add a different palladium precatalyst/ligand combination (e.g., Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos, PEPPSI-IPr). A typical catalyst loading is 1-5 mol% of palladium.
-
Inert Atmosphere: Seal the vials, and thoroughly degas by evacuating and backfilling with an inert gas (Argon or Nitrogen) at least three times.[4]
-
Reaction: Add degassed solvent (e.g., Dioxane/H₂O or Toluene) and heat the reactions to a standard temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS to identify the most effective catalyst system.
2. Optimize Base and Solvent: The base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[4][5]
-
For Challenging Couplings: Stronger, non-nucleophilic bases are often required.[4]
-
Solvent Choice: Aprotic polar or ethereal solvents are standard. A small amount of water is often beneficial, but excess water can promote side reactions.[4]
-
Recommended Solvents: Dioxane, THF, Toluene, often with a small percentage of water (e.g., 10:1).
-
Question: My starting material is consumed, but I'm getting a complex mixture of byproducts. What's happening?
Answer: When the desired cross-coupling is slow, several side reactions can become prominent. Identifying the major byproducts is key to diagnosing the problem.
Caption: Common Suzuki coupling side reactions.
1. Protodeboronation (Formation of Ar-H from Boronic Acid): This is the cleavage of the carbon-boron bond of your boronic acid, which is then replaced by a hydrogen atom.[10][11] This is a very common issue, especially with electron-rich or heteroaromatic boronic acids.[4]
-
Causes:
-
Solutions:
-
Use Anhydrous Conditions: Ensure solvents are thoroughly dried.
-
Switch to a Weaker Base: Consider K₂CO₃ or CsF.[4]
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are more stable and less prone to protodeboronation.[4][12] They act as a "slow-release" source of the boronic acid.[13]
-
Lower the Temperature: Attempt the reaction at the lowest temperature that allows for catalytic turnover (e.g., 60-80 °C).[4]
-
2. Homocoupling (Formation of R-R from Boronic Acid): This occurs when two molecules of the boronic acid couple together.
-
Causes:
-
Solutions:
-
Rigorous Degassing: Ensure your reaction flask and solvents are free of oxygen. A subsurface sparge with an inert gas is highly effective.[15]
-
Use a Pd(0) Source: Using a precatalyst that readily forms the active Pd(0) species can help.
-
Mild Reducing Agent: Adding a mild reducing agent like potassium formate can help minimize free Pd(II) in the reaction mixture.[15]
-
3. Dehalogenation (Formation of Methyl 4,5-dimethoxybenzoate): This is the reduction of your starting aryl bromide, where the bromine is replaced by a hydrogen atom.[16]
-
Causes:
-
Solutions:
-
Screen Bases: Avoid bases known to be potential hydride sources.
-
Optimize Temperature and Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged heating.
-
Frequently Asked Questions (FAQs)
Q1: Is the steric hindrance from the ortho-methoxy group a significant problem? A1: Yes, the methoxy group ortho to the bromine atom introduces significant steric hindrance.[17] This can impede the approach of the palladium catalyst to the C-Br bond, further slowing the oxidative addition step.[17] Using bulky, electron-rich ligands like SPhos or XPhos is crucial as their steric bulk can actually help promote the dissociation of the ligand from the palladium center, creating a more reactive species.[4]
Q2: My boronic acid is expensive. Can I use a different stoichiometry? A2: While a slight excess of the boronic acid (1.1-1.2 equivalents) is standard to drive the reaction to completion, using a large excess can promote homocoupling. If your boronic acid is precious, you can try a 1:1 stoichiometry, but you may need to accept a lower yield or longer reaction time. Alternatively, consider converting your aryl bromide to the corresponding boronic ester and coupling it with a less expensive aryl halide partner if the synthesis allows.
Q3: Can I use microwave irradiation to speed up the reaction? A3: Microwave heating can be very effective for accelerating Suzuki couplings, especially for challenging substrates.[2] It can significantly reduce reaction times and sometimes improve yields by overcoming activation barriers. However, it can also accelerate decomposition pathways, so careful optimization of time and temperature is necessary.
Q4: I see my reaction mixture turning black. Is this a problem? A4: The formation of a black precipitate, known as palladium black, indicates that the palladium catalyst is precipitating out of solution in an inactive form.[18] This decomposition is detrimental to the reaction. It can be caused by high temperatures, the absence of a stabilizing ligand, or impurities. Using robust ligands like the Buchwald biarylphosphines or N-heterocyclic carbenes (NHCs) helps to stabilize the palladium catalyst and prevent this decomposition.[4]
Q5: How do I properly degas my reaction? A5: Proper degassing is critical to prevent oxygen from interfering with the catalytic cycle.[19]
Protocol: Freeze-Pump-Thaw Degassing (for more sensitive reactions)
-
Add your solvent to the reaction flask containing your solid reagents.
-
Freeze the mixture using a liquid nitrogen bath.
-
Once frozen, apply a high vacuum to the flask for several minutes to remove gases.
-
Close the connection to the vacuum and allow the mixture to thaw completely. You may see gas bubbles evolving.
-
Repeat this cycle at least three times before backfilling the flask with an inert gas.
Protocol: Inert Gas Sparging (a common, effective method)
-
Seal your reaction flask with the solids under an inert atmosphere.
-
Separately, bubble an inert gas (Argon or Nitrogen) through your solvent for 20-30 minutes using a long needle.
-
Add the degassed solvent to your reaction flask via a syringe.
References
- Benchchem.Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- Benchchem.Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
- PubMed.
- ResearchGate.Table 1 .
- Benchchem.preventing protodeboronation in Suzuki reactions of bromo-naphthyridines.
- Yoneda Labs.Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate.
- ResearchGate.Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Organic Chemistry Portal.
- Wikipedia.
- ACS Publications.High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics.
- Quora.What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
- ResearchGate.
- ResearchGate.Effect of different bases on the Suzuki-Miyaura coupling a | Download Table.
- Chemistry LibreTexts.Suzuki-Miyaura Coupling.
- Reddit.Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- The Royal Society of Chemistry.Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Organic Chemistry Portal.Suzuki Coupling.
- Reddit.Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros.
- ResearchGate.(PDF)
- Reddit.Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp.
- ResearchGate.Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- PMC - NIH.DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
- ResearchGate.Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Frontiers.DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
- ACS Publications.Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- ACS Publications.Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Journal of the American Chemical Society.
- Andrew G Myers Research Group.The Suzuki Reaction.
- YouTube.Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Reddit.Failed suzuki coupling, any suggenstions? : r/Chempros.
- DOI.A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
- ResearchGate.High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Request PDF.
- Benchchem.A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine.
- Benchchem.A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.
- Reddit.Help needed with unreproducible Suzuki coupling : r/Chempros.
- Benchchem.Low yield in Suzuki coupling with (4-Bromo-2,5-dimethoxyphenyl)boronic acid.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. quora.com [quora.com]
Technical Support Center: Optimizing Reaction Temperature for Methyl 2-bromo-4,5-dimethoxybenzoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 2-bromo-4,5-dimethoxybenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions regarding the critical parameter of reaction temperature. Our goal is to provide not just protocols, but a foundational understanding of the chemical principles at play, enabling you to troubleshoot and optimize your reaction effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting temperature for the bromination of methyl 4,5-dimethoxybenzoate?
A1: For optimal regioselectivity and to minimize side reactions, the recommended starting point for the electrophilic bromination of methyl 4,5-dimethoxybenzoate is a cooled temperature range of 0-5 °C .[1]
Causality Explained (Expertise & Experience): The synthesis of this compound is an electrophilic aromatic substitution reaction. The two methoxy groups on the benzene ring are strongly activating, making the ring highly electron-rich and thus very reactive towards electrophiles like bromine.[2][3] This high reactivity can lead to a rapid, exothermic reaction that is difficult to control at room temperature.
-
Exotherm Management: Starting the reaction at a low temperature (0-5 °C), typically in an ice bath, is crucial for controlling the reaction rate and dissipating the heat generated.[1] This prevents thermal runaway and reduces the formation of undesired byproducts.
-
Selectivity: Lower temperatures often enhance the regioselectivity of the bromination. The methoxy groups direct the incoming electrophile to the ortho and para positions. In this case, the desired product is formed by substitution at the C2 position, which is ortho to the C1-ester and one of the methoxy groups. Low temperatures favor the formation of the thermodynamically more stable product and can suppress the formation of other isomers.[4]
A common procedure involves dissolving the starting material, methyl 4,5-dimethoxybenzoate (also known as methyl veratrate), in a suitable solvent like glacial acetic acid, cooling the solution to 0-5 °C, and then adding the brominating agent (e.g., a solution of bromine in acetic acid) slowly or dropwise while maintaining this temperature.[1]
Q2: My reaction shows very low or no conversion to the desired product. Is the temperature too low?
A2: Yes, it is possible. While starting at 0-5 °C is recommended for control, if the reaction fails to proceed, the temperature may be insufficient to overcome the activation energy of the reaction.
Troubleshooting Steps & Causality:
-
Confirm Reagent Activity: Before adjusting the temperature, ensure your brominating agent and any catalyst (if used, such as FeBr₃) are active. Molecular bromine's electrophilicity can be enhanced by a Lewis acid catalyst, which polarizes the Br-Br bond.[3][4]
-
Incremental Temperature Increase: If reagents are confirmed to be active, gradually increase the temperature. Allow the reaction to warm slowly to room temperature first. If conversion is still low (monitored by TLC or LC-MS), you can gently heat the reaction. Some related syntheses have been performed at higher temperatures, ranging from 30-60 °C, though this often requires more careful control of reagent stoichiometry.[5]
-
Monitor Closely: As you increase the temperature, monitor the reaction progress frequently (e.g., every 15-30 minutes) to avoid over-bromination or the formation of other impurities once the reaction initiates.
The relationship between temperature and reaction rate is fundamental. A low temperature may "stall" the reaction, whereas a controlled increase provides the necessary energy for the electrophilic attack to proceed at a reasonable rate.
Q3: I'm observing significant amounts of a di-brominated byproduct. Is my reaction temperature too high?
A3: Yes, an elevated reaction temperature is a primary cause of over-bromination, leading to the formation of di-bromo species.
Causality Explained & Mitigation Strategies:
The product, this compound, still possesses a highly activated aromatic ring. The remaining methoxy groups can direct a second bromination. High temperatures provide the necessary energy to overcome the slight deactivating effect of the first bromine atom, leading to a second substitution.[4]
Table 1: Temperature Effects on Di-bromination
| Temperature | Reaction Rate | Selectivity | Risk of Di-bromination | Recommended Action |
| Low (0-10 °C) | Slower, controlled | High | Low | Maintain for selective mono-bromination. |
| Moderate (RT) | Moderate | Moderate | Moderate | Monitor closely; risk increases with time. |
| High (>40 °C) | Fast | Low | High | Avoid unless necessary for activation; use with caution. |
Mitigation Protocol:
-
Strict Temperature Control: Maintain the reaction at the lowest practical temperature that allows for a reasonable reaction rate (e.g., 0-5 °C).
-
Control Stoichiometry: Use a precise stoichiometric amount of the brominating agent (typically 1.0 to 1.1 equivalents).[4] Avoid adding a large excess.
-
Slow Addition: Add the brominating agent slowly and in portions. This keeps the instantaneous concentration of bromine in the mixture low, favoring mono-substitution.[4]
-
Reaction Monitoring: Stop the reaction as soon as TLC or LC-MS analysis shows the consumption of the starting material, before significant amounts of the di-brominated product appear.
Q4: Can you provide a general protocol for optimizing the reaction temperature?
A4: Absolutely. A systematic approach using small-scale parallel reactions is the most effective way to determine the optimal temperature for your specific laboratory conditions, solvent batch, and reagent purity.
Experimental Protocol: Temperature Screening for Bromination
Objective: To identify the optimal temperature that maximizes the yield of this compound while minimizing byproduct formation.
Materials:
-
Methyl 4,5-dimethoxybenzoate (starting material)
-
Bromine (or alternative brominating agent like NBS)
-
Glacial Acetic Acid (solvent)
-
Small reaction vials (e.g., 5-10 mL) with stir bars
-
Temperature-controlled reaction blocks or baths
-
TLC plates and appropriate mobile phase (e.g., Hexane:Ethyl Acetate)
-
Quenching solution (e.g., saturated sodium thiosulfate)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of Methyl 4,5-dimethoxybenzoate in glacial acetic acid (e.g., 0.5 M).
-
Prepare a stock solution of Bromine in glacial acetic acid (e.g., 0.5 M).
-
-
Reaction Setup:
-
Set up a series of four reaction vials, each with a stir bar.
-
Place each vial in a separate well of a temperature-controlled block or in separate baths set to:
-
Vial 1: 0 °C (ice bath)
-
Vial 2: 15 °C
-
Vial 3: 25 °C (Room Temperature)
-
Vial 4: 40 °C
-
-
-
Reaction Initiation:
-
To each vial, add an equal volume of the starting material stock solution (e.g., 1 mL, 0.5 mmol).
-
Allow the vials to equilibrate to their set temperatures for 10-15 minutes.
-
Simultaneously (or with minimal delay), add a stoichiometric equivalent of the bromine solution to each vial (e.g., 1 mL, 0.5 mmol, 1.0 eq).
-
-
Monitoring and Analysis:
-
Take a small aliquot from each reaction at set time points (e.g., 30 min, 1 hr, 2 hr, 4 hr).
-
Immediately quench the aliquot in a microfuge tube containing a small amount of sodium thiosulfate solution and an extraction solvent (e.g., ethyl acetate).
-
Spot the organic layer on a TLC plate to monitor the consumption of starting material and the formation of the product and any byproducts.
-
-
Data Interpretation:
-
Compare the TLC plates to identify the temperature at which the starting material is consumed efficiently without the significant appearance of new, undesired spots (like the less polar di-bromo product).
-
The optimal temperature will provide the cleanest conversion in a reasonable timeframe.
-
Sources
- 1. US3322830A - 2-bromo-4, 5-dimethoxybenzoic acid hydrazide - Google Patents [patents.google.com]
- 2. Bromination of a highly electron-rich alkene such as 2-methoxybut... | Study Prep in Pearson+ [pearson.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Methyl 2-bromo-4,5-dimethoxybenzoate Cross-Coupling
Welcome to the technical support guide for cross-coupling reactions involving Methyl 2-bromo-4,5-dimethoxybenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this substrate and to provide actionable troubleshooting advice. The inherent electronic and steric properties of this molecule demand careful consideration of catalyst systems to achieve high-yielding and reproducible results.
Section 1: Core Challenges & General Troubleshooting
This section addresses the fundamental hurdles you may encounter when working with this compound, regardless of the specific cross-coupling reaction.
Question 1: Why is my cross-coupling reaction with this compound failing or providing low yields?
Answer: The primary challenge with this substrate stems from its electronic and steric properties. The two electron-donating methoxy groups enrich the aromatic ring with electron density. This increased density strengthens the carbon-bromine (C-Br) bond, making the oxidative addition of the palladium catalyst—often the rate-determining step in the catalytic cycle—kinetically slow and difficult.[1][2][3]
Furthermore, the bromine atom is positioned ortho to both a methoxy group and the methyl ester, creating significant steric hindrance around the reaction center. This bulkiness can impede the approach of the palladium catalyst, further slowing the crucial oxidative addition step. Standard catalyst systems, such as those using simple triphenylphosphine (Pd(PPh₃)₄), are often ineffective against these combined challenges.[1]
To overcome this, you must employ a catalyst system specifically designed for electron-rich and sterically hindered aryl halides.
Question 2: What is the best general strategy for selecting a catalyst system for this substrate?
Answer: The most effective strategy is to use a combination of a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) with a highly specialized ancillary ligand. The ligand's role is paramount. You need ligands that are both sterically bulky and strongly electron-donating .[4][5]
-
Electron-Donating Ability: Rich ligands increase the electron density on the palladium(0) center, making it more nucleophilic and promoting the cleavage of the robust C-Br bond during oxidative addition.
-
Steric Bulk: Large ligands favor the formation of low-coordinate, highly reactive monoligated palladium species (L-Pd(0)), which are more effective at accessing the crowded reaction site.[4]
Popular and effective ligand classes for this purpose include bulky biaryl phosphines (e.g., Buchwald-type ligands) and N-heterocyclic carbenes (NHCs).[1][4]
Question 3: Should I use a bulky phosphine ligand or an N-heterocyclic carbene (NHC) ligand?
Answer: Both ligand classes are excellent choices for challenging couplings, and the optimal choice can be substrate-dependent. A brief comparison can guide your selection:
| Feature | Bulky Phosphine Ligands (e.g., SPhos, XPhos) | N-Heterocyclic Carbene (NHC) Ligands |
| Donating Ability | Strong σ-donors and π-acceptors. Highly tunable.[5] | Very strong σ-donors, leading to highly stable complexes.[4] |
| Stability | Generally good, but can be susceptible to oxidation. | Form very robust Pd-NHC bonds, leading to high thermal stability and catalyst longevity. |
| Key Advantage | A vast library of commercially available ligands allows for fine-tuning of steric and electronic properties to solve specific problems.[5][6] | High catalyst turnover numbers and resistance to decomposition at elevated temperatures.[4] |
| When to Choose | Excellent starting point for nearly all challenging couplings. The go-to choice for Suzuki and Buchwald-Hartwig reactions. | A great alternative to screen if phosphine ligands are underperforming, especially in high-temperature reactions or when catalyst death is suspected. |
For this compound, starting with a well-established bulky phosphine ligand is a reliable strategy.
Caption: Decision logic for selecting a ligand class.
Section 2: Suzuki-Miyaura Coupling (C-C Bond Formation)
This section provides specific guidance for coupling this compound with boronic acids or their esters.
Frequently Asked Questions (Suzuki-Miyaura)
Q1: My Suzuki reaction is not working with Pd(PPh₃)₄. What catalyst system should I try next? A1: As discussed, Pd(PPh₃)₄ is often ineffective for this electron-rich substrate.[1] You should switch to a more potent catalyst system. Excellent results are typically achieved with a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, combined with a bulky, electron-rich biaryl phosphine ligand.
Recommended Starting Systems:
-
Pd(OAc)₂ with SPhos or XPhos: This is an industry-standard combination for difficult Suzuki couplings.[1]
-
Palladium Precatalysts: Commercially available precatalysts like SPhos Pd G3 or XPhos Pd G3 offer convenience, as they are air-stable and provide a reliable 1:1 Pd:Ligand ratio.
Q2: Which base should I use for the Suzuki coupling to avoid hydrolyzing the methyl ester? A2: This is a critical consideration. Strong hydroxide bases (NaOH, KOH) and some alkoxides can saponify the methyl ester. The preferred bases for this substrate are moderately strong and non-nucleophilic.
-
Potassium Phosphate (K₃PO₄): An excellent choice, providing sufficient basicity to promote the crucial transmetalation step without significant ester hydrolysis.[1][7]
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results, especially in difficult couplings, though it is more expensive.[1]
-
Potassium Carbonate (K₂CO₃): A viable, milder option that can be effective, often used in a mixed solvent system with water.[7]
Q3: I am observing significant protodeboronation of my boronic acid. How can I minimize this? A3: Protodeboronation (replacement of the boronic acid group with hydrogen) is a common side reaction, especially with sensitive boronic acids or under harsh conditions.[1] To mitigate this:
-
Use Anhydrous Solvents: While a small amount of water can be beneficial, ensure your primary organic solvent (e.g., Toluene, Dioxane) is dry.
-
Optimize the Base: Using K₃PO₄ instead of stronger bases like hydroxides can reduce the rate of protodeboronation.[1]
-
Use Boronic Esters: Pinacol boronate esters (Bpin) are often more stable than their corresponding boronic acids and are less prone to this side reaction.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Suitability |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100-110 | High: Excellent starting point for general screening. |
| SPhos Pd G3 (2) | (included) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | High: Convenient and highly effective precatalyst. |
| Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₂CO₃ (2) | THF / H₂O (4:1) | 80 | Moderate-High: Good for more sensitive coupling partners. |
| Pd(PPh₃)₄ (5) | (included) | Na₂CO₃ (2) | DME / H₂O (4:1) | 90 | Low: Generally not recommended for this substrate. |
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point and may require optimization.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[8]
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). If using a precatalyst, add it directly.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[8]
-
Solvent Addition: Add the degassed solvent (e.g., Toluene, 0.1-0.2 M concentration) via syringe.
-
Heating: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Section 3: Buchwald-Hartwig Amination (C-N Bond Formation)
This section focuses on the palladium-catalyzed coupling of amines with this compound.
Frequently Asked Questions (Buchwald-Hartwig)
Q1: What is the best catalyst system for coupling an amine with this electron-rich aryl bromide? A1: Similar to the Suzuki coupling, success in the Buchwald-Hartwig amination of this substrate relies on using a bulky, electron-rich phosphine ligand.[9] The choice of ligand can sometimes depend on the nature of the amine (primary vs. secondary, alkyl vs. aryl).
-
General-Purpose Ligands: Biaryl phosphine ligands like XPhos, SPhos, and RuPhos are excellent starting points.
-
For Hindered Amines: Josiphos-type ferrocenyl ligands (e.g., SL-J009-1) or very bulky biaryl phosphines like BrettPhos can be highly effective.
Q2: Which base should I use for the Buchwald-Hartwig reaction to protect the ester group? A2: Base selection is even more critical here than in Suzuki couplings. The standard base for Buchwald-Hartwig amination is a strong alkoxide like sodium t-butoxide (NaOtBu). However, this base will readily hydrolyze or transesterify the methyl ester on your substrate.[10] You must use a weaker, non-nucleophilic base.
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): These are the recommended bases for ester-containing substrates. They are strong enough to deprotonate the amine (or the N-Pd complex) but generally do not attack the ester.[10]
-
Potassium Carbonate (K₂CO₃): Can be effective but may require higher temperatures or longer reaction times.
-
Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic amide base that can be effective, but requires strictly anhydrous conditions.
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Suitability |
| Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | High: Robust system for a wide range of amines. |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | High: Another excellent general-purpose system. |
| XPhos Pd G3 (2) | (included) | K₃PO₄ (2.0) | t-Amyl Alcohol | 100 | High: Convenient precatalyst, good solvent choice. |
| Pd(OAc)₂ (2) | (±)-BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | Moderate: A bidentate ligand, can be effective for primary amines.[9] |
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv) to an oven-dried reaction tube or flask.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 0.1-0.2 M).
-
Reaction: Seal the tube or flask and heat in a preheated oil bath or heating block at the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitoring & Work-up: Follow the procedures outlined in the Suzuki protocol for monitoring, work-up, and purification.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Section 4: Sonogashira Coupling (C-C Alkyne Formation)
This section covers the coupling of terminal alkynes with this compound.
Frequently Asked Questions (Sonogashira)
Q1: What is the standard catalyst system for a Sonogashira reaction with this substrate? A1: The classic Sonogashira reaction employs a dual catalyst system: a palladium(0) source and a copper(I) co-catalyst, typically copper(I) iodide (CuI).[11][12]
-
Palladium Source: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are the most common choices.[11][12]
-
Copper Co-catalyst: CuI (1-5 mol%) is used to form a copper acetylide intermediate, which accelerates the transmetalation step.[11]
-
Base: A mild amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used to deprotonate the terminal alkyne.
Q2: I am seeing a lot of alkyne homocoupling (Glaser coupling). How can I prevent this? A2: Homocoupling is a common side reaction promoted by the copper catalyst, especially in the presence of oxygen. To minimize it:
-
Ensure Rigorous Anaerobic Conditions: Thoroughly degas your solvents and maintain a strict inert atmosphere.
-
Use Copper-Free Conditions: Modern protocols often omit the copper co-catalyst. These reactions may require a different ligand (e.g., a bulky phosphine) or a stronger base (e.g., Cs₂CO₃, TBAF) but provide a cleaner reaction profile.[13][14][15]
Q3: Can I run the Sonogashira coupling at room temperature? A3: Yes, for reactive aryl iodides, room temperature reactions are common. However, for the less reactive and sterically hindered this compound, moderate heating (40-80 °C) is typically required to achieve a reasonable reaction rate. Some highly active catalyst systems, such as those using bulky, electron-rich phosphines like P(tBu)₃, have been shown to facilitate Sonogashira couplings of aryl bromides at room temperature.[13]
Table 3: Recommended Catalyst Systems for Sonogashira Coupling
| Pd Cat. (mol%) | Co-Cat. (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | System Type |
| Pd(PPh₃)₂Cl₂ (2) | CuI (2) | (included) | Et₃N (2) | THF or DMF | 50-70 | Classic Pd/Cu |
| Pd(OAc)₂ (2) | — | SPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 80 | Copper-Free |
| PdCl₂(PPh₃)₂ (3) | — | — | TBAF (3) | (Solvent-Free) | 80-100 | Copper-Free [15] |
| [DTBNpP]Pd(crotyl)Cl (2.5) | — | (included) | TMP (2) | DMSO | Room Temp | Copper-Free (Precatalyst) [14] |
General Protocol for Classic Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide (2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2.0 equiv).[16]
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the stirred mixture.
-
Heating: Heat the reaction to the desired temperature (e.g., 60 °C) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, filter through a pad of celite to remove salts, and concentrate the filtrate. Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
- Technical Support Center: Catalyst Selection for Cross-Coupling with Hindered Substrates - Benchchem.
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides - Benchchem.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar.
- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- Buchwald–Hartwig amination - Wikipedia.
- Cross-Coupling Chemistry.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Sonogashira coupling - Wikipedia.
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit.
- Sonogashira Coupling - Organic Chemistry Portal.
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH.
- Sonogashira Coupling - Chemistry LibreTexts.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.
- During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction? | ResearchGate.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
- A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids - Benchchem.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed - NIH.
- Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H - Benchchem.
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal.
- Application Notes and Protocols: Buchwald-Hartwig Amination of Ethyl 2-Bromo-4-methoxybenzoate - Benchchem.
- A Comparative Guide to Catalysts for Cross-Coupling Reactions with 5-Bromo-2-chloro-4-methylpyridine - Benchchem.
- Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers and Esters | Accounts of Chemical Research - ACS Publications.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Impurities in Methyl 2-bromo-4,5-dimethoxybenzoate Reactions
Welcome to the technical support center for the synthesis and purification of Methyl 2-bromo-4,5-dimethoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to impurity formation in this critical synthetic intermediate. We will move beyond simple procedural outlines to explore the mechanistic basis of common issues, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.
Section 1: Synthesis Overview & Key Control Points
The synthesis of this compound is fundamentally an electrophilic aromatic substitution (EAS) reaction. The process typically involves two core transformations: the bromination of the aromatic ring and the esterification of the carboxylic acid. The order of these steps can be varied, but each presents unique challenges in controlling regioselectivity and preventing side reactions.
The primary precursor is typically 3,4-dimethoxybenzoic acid or its corresponding methyl ester. The two methoxy groups (-OCH₃) are powerful activating, ortho, para-directing groups, which makes the ring highly susceptible to electrophilic attack.[1][2][3] Conversely, the carboxyl or ester group is a deactivating, meta-directing group.[4] The potent activating effect of the methoxy groups overwhelmingly dictates the position of substitution.
Below is a generalized workflow illustrating the critical stages where impurities can arise.
Caption: Generalized workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during synthesis in a direct question-and-answer format.
Q1: My reaction has stalled, and I'm recovering a significant amount of unreacted starting material. What's causing this incomplete conversion?
A1: Incomplete conversion is typically rooted in insufficient electrophile activity, suboptimal reaction conditions, or premature quenching.
-
Mechanistic Insight: Electrophilic bromination of a highly activated ring requires a sufficiently potent electrophile (e.g., Br⁺ character). While the dimethoxy-substituted ring is electron-rich, factors like temperature, solvent polarity, and catalyst activity are crucial. For instance, using N-Bromosuccinimide (NBS) often requires an acid catalyst or initiator to generate the active brominating species. If the catalyst is degraded or used in insufficient quantity, the reaction will not proceed to completion.
-
Troubleshooting & Protocol:
-
Verify Reagent Quality: Ensure your brominating agent (e.g., NBS, Bromine) has not degraded. Use a freshly opened or properly stored container. If using a system like H₂O₂/HBr, verify the concentration of the reagents.[5]
-
Optimize Temperature: While lower temperatures can improve selectivity, they can also decrease the reaction rate. If conversion is low, consider a modest increase in temperature (e.g., from 0 °C to room temperature, or from RT to 40-50 °C), while monitoring for side-product formation via TLC or HPLC.
-
Solvent Choice: The solvent plays a key role. Highly polar solvents can stabilize the charged intermediate (sigma complex) formed during EAS, potentially accelerating the reaction. Acetic acid is a common choice as it can facilitate the polarization of Br₂.[6][7]
-
Reaction Monitoring: Do not rely solely on time. Actively monitor the reaction every 30-60 minutes using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is complete only when the starting material spot/peak is no longer visible or has reached a minimum, stable level.
-
Q2: My LC-MS analysis shows a significant isomeric impurity with the same mass as my product. What is it, and how can I minimize it?
A2: The most probable isomeric impurity is Methyl 6-bromo-4,5-dimethoxybenzoate . Its formation is a direct consequence of the directing effects of the substituents on the aromatic ring.
-
Mechanistic Insight: The two methoxy groups at the C4 and C5 positions strongly direct electrophilic attack to the ortho positions: C2 and C6.
-
Desired Product: Attack at C2 yields this compound.
-
Isomeric Impurity: Attack at C6 yields Methyl 6-bromo-4,5-dimethoxybenzoate. While both positions are electronically activated, the C2 position is generally favored due to slightly lower steric hindrance from the adjacent ester group compared to the C6 position. However, this selectivity is not absolute and can be influenced by reaction conditions.
-
-
Troubleshooting & Protocol:
-
Control Temperature: Lowering the reaction temperature (e.g., maintaining the reaction at 0-5 °C) often increases regioselectivity. Slower reaction rates allow the electrophile to more selectively attack the sterically and electronically favored C2 position.
-
Slow Reagent Addition: Add the brominating agent dropwise or in small portions over an extended period. This keeps the instantaneous concentration of the electrophile low, which favors the kinetically preferred product and reduces the formation of the less stable C6-substituted intermediate.
-
Choice of Brominating Agent: Bulky brominating agents can enhance steric differentiation between the C2 and C6 positions. Consider using NBS in place of liquid bromine, as the succinimide moiety can increase the steric demand of the transition state.
-
Sources
- 1. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. psasir.upm.edu.my [psasir.upm.edu.my]
Technical Support Center: Methyl 2-bromo-4,5-dimethoxybenzoate
Welcome to the Technical Support Center for Methyl 2-bromo-4,5-dimethoxybenzoate (CAS No. 17667-32-2). This guide is intended for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this important chemical intermediate. Below you will find troubleshooting advice and frequently asked questions to address common issues encountered during its use in experimental settings.
Introduction
This compound is a key building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its stability is crucial for the reliability and reproducibility of experimental results. This guide provides in-depth technical information on its storage, handling, and potential degradation pathways.
Core Properties Summary
For optimal use, it is essential to be aware of the fundamental properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₄ | [1] |
| Molecular Weight | 275.1 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 86-88 °C | [1] |
| Storage Temperature | Room Temperature | [1] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For maximum stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area at room temperature.[3] To prevent potential degradation, it is advisable to protect the compound from prolonged exposure to light and moisture.
Q2: What is the expected shelf-life of this compound?
A2: While a specific shelf-life is not extensively documented, when stored under the recommended conditions, this compound is expected to be stable for an extended period. For long-term storage, it is best practice to re-analyze the purity of the material, especially if it has been stored for over a year or if visual changes are observed.
Q3: Is this compound sensitive to light?
A3: Aromatic compounds, particularly halogenated ones, can be susceptible to photodegradation.[4][5] It is recommended to store the compound in an amber-colored vial or in a dark place to minimize exposure to UV and visible light.
Q4: How does pH affect the stability of this compound in solutions?
A4: As an ester, this compound is susceptible to hydrolysis, especially under basic or acidic conditions. Alkaline conditions, in particular, can accelerate the cleavage of the ester bond to form 2-bromo-4,5-dimethoxybenzoic acid and methanol.[6] For experiments in aqueous solutions, it is crucial to control the pH to prevent unintended degradation.
Q5: What are the likely degradation products?
A5: Based on its chemical structure, the primary degradation products are expected to be:
-
Hydrolysis: 2-bromo-4,5-dimethoxybenzoic acid and methanol.[6]
-
Oxidation: The dimethoxy-substituted aromatic ring may be susceptible to oxidation, potentially leading to quinone-type structures or other oxidized derivatives.[7][8]
-
Photodegradation: Exposure to light could lead to debromination or other complex reactions.[4][5]
Troubleshooting Guide
Unexpected experimental outcomes can often be traced back to the stability of the starting materials. This guide will help you troubleshoot common issues.
Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
| Possible Cause | Recommended Action |
| Degradation of Starting Material | The this compound may have degraded due to improper storage. |
| Solution: | |
| 1. Assess Purity: Before use, verify the purity of the compound using an appropriate analytical method such as HPLC or ¹H NMR.[9][10] | |
| 2. Fresh Sample: If degradation is suspected, use a fresh, unopened sample of the compound. | |
| 3. Storage Check: Ensure that the compound is stored according to the recommended conditions (cool, dry, dark, and tightly sealed). | |
| Reaction Conditions | The reaction conditions (e.g., pH, temperature, solvent) may be promoting the degradation of the starting material or an intermediate. |
| Solution: | |
| 1. pH Control: If the reaction is in an aqueous or protic solvent, buffer the solution to a neutral pH if possible. | |
| 2. Temperature Management: Avoid excessive heat unless required by the protocol, as thermal degradation can occur. | |
| 3. Inert Atmosphere: For sensitive reactions, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Issue 2: Discoloration of the Solid Compound or Solutions
| Possible Cause | Recommended Action |
| Oxidation | The compound may be oxidizing, which can sometimes lead to a change in color. |
| Solution: | |
| 1. Inert Handling: Handle the solid compound and prepare solutions under an inert atmosphere to minimize exposure to oxygen. | |
| 2. Fresh Solvents: Use freshly opened, anhydrous solvents for preparing solutions to avoid contaminants that could promote oxidation. | |
| Photodegradation | Exposure to light can cause degradation and discoloration. |
| Solution: | |
| 1. Light Protection: Store the solid and any solutions in amber vials or wrap containers in aluminum foil to protect from light. | |
| 2. Work in Dim Light: When possible, handle the compound and prepare solutions in a dimly lit area. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Sample Preparation: Prepare a solution of this compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and analyze the chromatogram for the presence of impurity peaks. The appearance of a significant peak corresponding to 2-bromo-4,5-dimethoxybenzoic acid could indicate hydrolysis.
Protocol 2: Forced Degradation Study
To understand the stability of this compound under your specific experimental conditions, a forced degradation study can be performed.[2][11]
Procedure:
-
Prepare Solutions: Prepare solutions of the compound in the relevant solvent.
-
Stress Conditions: Expose the solutions to various stress conditions in separate vials:
-
Acidic: Add a small amount of dilute HCl.
-
Basic: Add a small amount of dilute NaOH.
-
Oxidative: Add a dilute solution of hydrogen peroxide.
-
Thermal: Heat a solution at an elevated temperature (e.g., 60 °C).
-
Photolytic: Expose a solution to a UV lamp.
-
-
Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by HPLC to monitor the degradation of the parent compound and the formation of degradation products.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Troubleshooting Workflow
Sources
- 1. nbinno.com [nbinno.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Methyl 2-broMo-3,4,5-triMethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs) [mdpi.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Methyl 2-bromo-4,5-dimethoxybenzoate
Welcome to the dedicated technical support guide for handling Methyl 2-bromo-4,5-dimethoxybenzoate. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with the premature debromination of this versatile building block. Our goal is to provide you with the mechanistic insights, troubleshooting frameworks, and optimized protocols necessary to ensure the integrity of your starting material and the success of your synthetic campaigns.
Part 1: Troubleshooting & FAQs - Diagnosing Unwanted Debromination
This section addresses the most common issues reported by users. The question-and-answer format is designed to help you quickly diagnose and resolve problems in your own experiments.
Question 1: I'm seeing a significant amount of Methyl 4,5-dimethoxybenzoate as a byproduct in my reaction. What is the most likely cause?
Answer: The appearance of the debrominated byproduct, Methyl 4,5-dimethoxybenzoate, almost always points to a premature quenching of a reactive intermediate. The electron-donating nature of the two methoxy groups makes the bromine atom susceptible to removal under several common reaction conditions. The most frequent causes are:
-
Metal-Halogen Exchange Followed by Protonation: This is the most common pathway, especially when using organolithium reagents (like n-BuLi or t-BuLi) or other strong bases. The organometallic reagent swaps with the bromine, creating an aryl-lithium or aryl-magnesium species. If any trace amount of a proton source is available (e.g., water, alcohol, or even an insufficiently dried solvent), this intermediate will be rapidly protonated to yield the debrominated product.
-
Reductive Cleavage (Hydrodebromination): In reactions involving palladium catalysts, particularly under hydrogenation conditions or in the presence of certain reducing agents, direct reductive cleavage of the C-Br bond can occur. This is often exacerbated by the presence of phosphine ligands that can promote hydride formation.
Question 2: My reaction is a Suzuki coupling, and I'm still observing significant debromination. I thought this was a robust method?
Answer: While Suzuki couplings are generally robust, the electron-rich nature of your substrate makes it sensitive. In a Suzuki reaction, debromination can be traced to two primary side reactions:
-
Proto-deboronation of the Boronic Acid/Ester: Before the desired cross-coupling can occur, the boronic acid partner can react with the base and water in the reaction mixture, leading to its decomposition and the release of a proton. This proton can then quench the organopalladium intermediate, leading to the debrominated starting material.
-
Direct Hydrodebromination: As mentioned, the catalytic cycle itself can have off-shoots. The oxidative addition of your aryl bromide to the Pd(0) catalyst forms an Ar-Pd(II)-Br species. If this intermediate encounters a hydride source before it can transmetalate with the boronic acid, reductive elimination will lead to the debrominated arene.
Question 3: Can my choice of base be contributing to the debromination problem?
Answer: Absolutely. The choice of base is critical. Strong, non-nucleophilic bases are generally preferred for reactions with this substrate.
-
For Lithiation/Borylation: If you are attempting to form a Grignard or an organolithium for subsequent reaction, the choice of base is paramount. Using a strong but sterically hindered base like Lithium Diisopropylamide (LDA) can sometimes be more effective than n-BuLi in preventing side reactions.
-
For Cross-Coupling: Strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are standard. However, if you are experiencing issues, consider using a weaker base like potassium phosphate (K₃PO₄), which has been shown to minimize proto-deboronation in sensitive Suzuki couplings.
Part 2: Preventative Strategies & Protocol Optimization
Understanding the "why" behind experimental failure is the key to preventing it. This section delves into the mechanistic principles and provides validated protocols to mitigate debromination.
The Core Challenge: An Electron-Rich Aromatic Ring
The two methoxy groups on the aromatic ring of this compound are powerful electron-donating groups. This has two major consequences:
-
Increased Reactivity: The electron density on the ring makes the C-Br bond more susceptible to oxidative addition by a metal catalyst (like Palladium).
-
Stabilization of Intermediates: The electron-rich nature of the ring can stabilize cationic intermediates, which can sometimes lead to unexpected side pathways.
The primary mechanism of debromination, especially in the context of metal-halogen exchange, is illustrated below.
Caption: Workflow for optimized Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and powdered potassium phosphate (K₃PO₄) (2.0 eq).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 20 minutes.
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 10:1 ratio).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (3 mol %), or a combination of Pd₂(dba)₃ (1.5 mol %) and a suitable ligand like SPhos (3 mol %).
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Key Parameters for Minimizing Debromination in Suzuki Couplings:
| Parameter | Standard Condition | Optimized Condition for Sensitive Substrates | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, KF | Milder bases can reduce the rate of proto-deboronation of the boronic acid partner. |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂, Pd₂(dba)₃ with biarylphosphine ligands (e.g., SPhos, XPhos) | Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination, outcompeting the debromination pathway. |
| Solvent | Dioxane, Toluene | Toluene/Water mixtures | The presence of a controlled amount of water can sometimes be beneficial for the catalytic cycle, but excess water should be avoided. |
By understanding the underlying mechanisms and carefully selecting your reaction conditions, the unwanted debromination of this compound can be effectively managed, ensuring the successful synthesis of your target molecules.
References
- Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: Chemical Reviews URL:[Link]
- Title: A User's Guide to Suzuki-Miyaura Cross-Coupling Reactions Source: N
- Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Source: Accounts of Chemical Research URL:[Link]
Technical Support Center: Solvent Effects on Methyl 2-bromo-4,5-dimethoxybenzoate Reactivity
Welcome to the technical support center for researchers working with Methyl 2-bromo-4,5-dimethoxybenzoate. This guide is designed to provide in-depth insights and practical troubleshooting advice on how solvent choice critically impacts the reactivity of this substrate, particularly in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions encountered during experiments involving this compound.
Q1: My nucleophilic substitution reaction is proceeding very slowly or not at all. What is the most likely cause related to my solvent choice?
A1: The slow rate of your reaction is likely due to improper solvent selection for the SNAr mechanism. This compound reacts via an addition-elimination pathway, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is paramount for the reaction to proceed.
-
The Role of the Solvent: The solvent's primary role is to stabilize this charged intermediate. Polar aprotic solvents are generally superior for this purpose.
-
Problem with Protic Solvents: Polar protic solvents (e.g., methanol, ethanol, water) can form strong hydrogen bonds with the incoming nucleophile.[2][3] This "cages" the nucleophile, stabilizing it and reducing its energy, which in turn makes it less reactive and increases the activation energy barrier for the reaction.[4]
-
Solution - The Power of Polar Aprotic Solvents: Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) can dissolve the reactants and stabilize the Meisenheimer complex through dipole-dipole interactions without hydrogen bonding to the nucleophile.[5] This leaves the nucleophile "naked" and highly reactive, significantly accelerating the reaction rate.[3][6]
The mechanism below illustrates the critical intermediate stabilized by the solvent.
Q2: I am observing significant side product formation. How can my solvent choice be contributing to this?
A2: Side product formation often arises from the solvent participating in the reaction (solvolysis) or from degradation at high temperatures.
-
Solvolysis: If you are using a nucleophilic protic solvent like methanol or water, the solvent itself can act as the nucleophile, leading to an unwanted methoxy or hydroxy-substituted product. This is especially problematic if your intended nucleophile is weak or if the reaction is run at elevated temperatures. While methanol is often used for esterification reactions, it can interfere in substitution reactions on the aromatic ring.[7][8]
-
Degradation: Many SNAr reactions require heat. Some solvents have lower boiling points or can promote degradation pathways under thermal stress. Ensure your solvent is stable at the required reaction temperature. For example, while THF is a useful polar aprotic solvent, its low boiling point (66 °C) limits its application for slow reactions requiring high heat.
Troubleshooting Steps:
-
Switch to a Non-Nucleophilic Solvent: Change to a high-boiling polar aprotic solvent like DMSO, DMF, or NMP.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor progress by TLC to avoid prolonged heating that can cause degradation.[9]
-
Ensure Anhydrous Conditions: Water is a nucleophile. Unless it is your intended reagent, ensure all glassware is thoroughly dried and use anhydrous solvents to prevent formation of the corresponding phenolic compound.
Q3: How do I choose the optimal solvent for my specific nucleophile (e.g., an amine vs. an alkoxide)?
A3: The choice depends on the nucleophile's properties and the required reaction conditions. The following workflow and table provide a general guide.
Solvent Comparison Table for SNAr Reactions
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations for SNAr |
| DMSO | Polar Aprotic | 47 | 189 | Excellent choice. Superior solvation of cations and the Meisenheimer complex. High boiling point is ideal for slow reactions. Can be difficult to remove. |
| DMF | Polar Aprotic | 37 | 153 | Excellent choice. Similar to DMSO. High boiling point and strong solvating power. Can decompose at high temperatures. |
| Acetonitrile | Polar Aprotic | 38 | 82 | Good choice. Less polar than DMSO/DMF but effective. Lower boiling point makes it easier to remove but limits reaction temperature. |
| THF | Polar Aprotic | 7.5 | 66 | Use with caution. Lower polarity may not be sufficient to stabilize the intermediate, leading to slow rates. Very low boiling point. |
| Methanol | Polar Protic | 33 | 65 | Not recommended. Strong H-bonding deactivates nucleophiles. Can act as a competing nucleophile (solvolysis).[3][4] |
| Water | Polar Protic | 80 | 100 | Not recommended. Highest polarity but severe nucleophile deactivation and solvolysis risk.[10] |
Experimental Protocols
The following is a generalized, self-validating protocol for a nucleophilic aromatic substitution reaction with this compound.
Protocol: General Procedure for SNAr with an Amine Nucleophile
This protocol describes the reaction with a generic secondary amine (e.g., pyrrolidine, piperidine) and is designed to highlight critical steps influenced by solvent choice.
1. Reagent and Glassware Preparation:
-
Dry a round-bottom flask and magnetic stir bar in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Ensure this compound (1.0 eq) is dry.
-
Use anhydrous grade polar aprotic solvent (e.g., DMSO or DMF).
-
Use the amine nucleophile (1.1 - 1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) if the nucleophile is used as its hydrochloride salt or if HX is generated.
2. Reaction Assembly:
-
Under an inert atmosphere (N₂ or Ar), add this compound and the base (if used) to the reaction flask.
-
Add the anhydrous solvent via syringe (concentration typically 0.1-0.5 M).
-
Stir the suspension for 10 minutes to ensure good mixing.
-
Add the amine nucleophile dropwise via syringe at room temperature.
3. Reaction and Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C). The optimal temperature should be determined empirically.
-
Self-Validation Step: Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC).
-
Eluent System: A mixture of hexane and ethyl acetate (e.g., 7:3) is a good starting point.
-
Visualization: Use UV light and a potassium permanganate (KMnO₄) stain.
-
Expected Result: You should see the spot for the starting material (less polar) diminish as a new, more polar product spot appears. This confirms the reaction is proceeding.
-
4. Work-up and Purification:
-
Once the TLC analysis indicates complete consumption of the starting material, cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with water (2x) and brine (1x) to remove the high-boiling point reaction solvent (e.g., DMSO/DMF) and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure substituted product.[9]
References
- Nature of the nucleophile and solvent effect on a SNAr reaction. (n.d.). ResearchGate.
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9). Chemistry LibreTexts.
- Role of Solvent in SN. (n.d.). Scribd.
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps.
- What are the effects of solvents on SN1 and SN2 reactions?. (2023, March 20). Quora.
- Method for preparing 2-bromo-4,5-dimethoxybenzoic acid. (n.d.). Google Patents.
- Solvent Effects in Nucleophilic Substitution. (2021, June 10). Chemistry LibreTexts.
- Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. (2004). PubMed.
- A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. (2018). MDPI.
- SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.
- Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways. (2025, October 8). ResearchGate.
- Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. (2006). PubMed.
- Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scribd.com [scribd.com]
- 3. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
work-up procedure for reactions involving Methyl 2-bromo-4,5-dimethoxybenzoate
Welcome to the technical support resource for researchers utilizing Methyl 2-bromo-4,5-dimethoxybenzoate in their synthetic workflows. This guide is structured to provide practical, field-tested advice for the critical work-up and purification stages of your reactions. Our focus is on anticipating common challenges, explaining the chemical principles behind each procedural step, and offering robust solutions to ensure the integrity and yield of your target compounds.
Troubleshooting Guide: Common Work-Up Issues
This section addresses specific problems encountered during the isolation and purification of products derived from this compound.
Question: After my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck), I have a persistent dark color in my organic layer and see significant streaking on my TLC plate. What is the likely cause and solution?
Answer: This is a classic sign of residual palladium catalyst and/or phosphine ligand byproducts. The dark color is often due to the formation of palladium black (colloidal Pd(0)), which indicates catalyst decomposition.[1] Streaking on TLC, especially near the baseline, is characteristic of polar, phosphorus-containing species like triphenylphosphine oxide (TPPO), a common byproduct if phosphine ligands were used.
Causality: Palladium catalysts, particularly Pd(0) species, can be sensitive to air, leading to aggregation and loss of activity.[2] Phosphine ligands are readily oxidized to their corresponding oxides during the reaction or work-up. These byproducts can complicate purification by binding to the product or interfering with crystallization.
Recommended Protocol:
-
Initial Filtration: After quenching the reaction, dilute the mixture with your primary extraction solvent (e.g., ethyl acetate, dichloromethane) and filter the entire mixture through a plug of Celite®. This will remove the bulk of the insoluble palladium black.
-
Targeted Liquid-Liquid Extraction:
-
To remove basic impurities and some palladium complexes, wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl).[3]
-
To remove acidic impurities, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use caution here to avoid potential hydrolysis of your methyl ester product. Do not use strong bases like NaOH or KOH unless you have confirmed your product is stable under those conditions.[4]
-
-
Phosphine Oxide Removal: If TPPO is the suspected contaminant, it can often be removed by exploiting its moderate polarity and crystalline nature. One effective method is to concentrate the crude product and triturate with a non-polar solvent like cold diethyl ether or a hexane/ether mixture. TPPO is often insoluble and will precipitate, allowing it to be removed by filtration.[3]
-
Aqueous Work-up for Boronic Acid Residues (Suzuki Coupling): If you performed a Suzuki coupling, residual boronic acids and their salts can be challenging. Washing the organic layer 2-3 times with 1M KF (potassium fluoride) solution can help precipitate boron-containing byproducts as trifluoroborate salts, which can be filtered off.[3] Alternatively, repeated co-evaporation from methanol can remove boric acid as the volatile trimethyl borate.
Question: My yield is significantly lower than expected, and I suspect I'm losing product during the aqueous extraction. What are the potential reasons?
Answer: Product loss during aqueous extraction can stem from several factors, primarily related to solubility, premature precipitation, or unexpected reactions at the interface.
Causality and Solutions:
-
Product Polarity: While the starting material, this compound, is relatively non-polar, the product of your reaction may be significantly more polar, giving it partial solubility in the aqueous phase. Always back-extract the aqueous layers with fresh organic solvent (2-3 times) to recover any dissolved product.[5]
-
Emulsion Formation: The presence of inorganic salts and finely divided solids (like palladium black) can lead to the formation of a stable emulsion between the organic and aqueous layers, trapping your product. To break an emulsion, try adding brine (saturated NaCl solution) or filtering the entire mixture through Celite®.
-
Precipitation at the Interface: A sudden change in pH or solvent composition during washing can cause your product to precipitate out of the organic layer, getting trapped at the interface. If this occurs, it is often best to collect all three phases (organic, solid, aqueous), add more of a stronger organic solvent (like THF or DCM), and re-separate.
-
Ester Hydrolysis: If the work-up involves strongly basic conditions (pH > 10) or prolonged exposure to even mild bases, the methyl ester group can hydrolyze to the corresponding carboxylic acid.[4] This carboxylate salt will be highly soluble in the aqueous layer, leading to significant yield loss. To check for this, acidify the combined aqueous layers to pH ~2 with dilute HCl. If a precipitate forms, it is likely the hydrolyzed acid byproduct.
Frequently Asked Questions (FAQs)
Q1: Is the methyl ester group on this compound sensitive to hydrolysis during a standard work-up?
A1: Yes, it can be, particularly under harsh conditions. While it is stable to mild aqueous washes (e.g., saturated NaHCO₃, brine), prolonged exposure or the use of strong bases like NaOH or KOH, especially at elevated temperatures, will lead to saponification (hydrolysis) to the corresponding carboxylic acid.[4] If your reaction requires a strong base that is carried into the work-up, it is critical to neutralize the mixture promptly with a mild acid (like NH₄Cl or dilute HCl) before extraction.
Q2: What is a reliable starting point for a purification by column chromatography for a typical Suzuki coupling product derived from this substrate?
A2: The polarity of your product will dictate the ideal solvent system. However, a good starting point for many cross-coupled products is a gradient elution on silica gel using a hexane/ethyl acetate system.
-
Scouting: Begin with a low polarity mixture (e.g., 95:5 hexanes:EtOAc) and gradually increase the polarity.
-
Typical Range: Many biaryl products synthesized from this starting material will elute in a range of 90:10 to 70:30 hexanes:EtOAc.
-
Visualization: The dimethoxy-substituted aromatic ring is UV active, making it easy to track by TLC with a 254 nm UV lamp.
| Compound Type | Typical Polarity | Suggested Starting Eluent (Hexanes:EtOAc) | Notes |
| Starting Material | Low | 95:5 | Serves as a good baseline for polarity. |
| Biaryl Product (Suzuki) | Low to Medium | 90:10 to 80:20 | Polarity increases with polar functional groups on the coupled partner. |
| Cinnamate Ester (Heck) | Medium | 85:15 to 75:25 | The acrylate moiety increases polarity. |
| Triphenylphosphine Oxide | High | 50:50 or requires DCM/MeOH | This common byproduct is much more polar than the desired product. |
Q3: My final product is an oil, but I expected a solid. What steps can I take to induce crystallization?
A3: The parent compound, this compound, is a solid[6], but its derivatives may be oils, especially if they are not perfectly pure.
-
Purity Check: First, ensure the product is pure by NMR and/or LC-MS. Impurities are potent inhibitors of crystallization. If necessary, re-purify by column chromatography.
-
Solvent Trituration: Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane) and then slowly add a poor solvent (e.g., hexanes or pentane) until the solution becomes cloudy. Let it stand, or gently warm to redissolve and then cool slowly.
-
Seed Crystals: If you have a tiny amount of solid material from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the solution. The microscopic imperfections in the glass can provide nucleation sites.
-
Refrigeration: Cooling the solution to 4 °C or -20 °C can often promote the crystallization of stubborn oils.
Visualized Workflows and Protocols
Standard Post-Coupling Reaction Work-up Workflow
This diagram outlines the fundamental steps for isolating a crude product after a typical palladium-catalyzed reaction.
Caption: General experimental workflow for reaction work-up.
Troubleshooting Decision Tree for Low Product Yield
This logical diagram helps diagnose the root cause of unexpectedly low yields post-work-up.
Caption: Decision tree for troubleshooting low product yield.
References
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate.
- Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution Practice Problems.
- ResearchGate. (n.d.). Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes.
- The Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. In Greener Organic Transformations.
- Taylor & Francis Online. (n.d.). Heck reaction – Knowledge and References.
- Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions.
- Supporting Information. (n.d.). Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes.
- Google Patents. (n.d.). CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5.
- Organic Syntheses. (2013). A Publication of Reliable Methods for the Preparation of Organic Compounds.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
- Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling.
- Google Patents. (n.d.). EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
- Chemistry LibreTexts. (2021, June 10). 23: Electrophilic Aromatic Substitution (Worksheet).
- Chad's Prep. (n.d.). Introduction to Aromatic Substitution Reactions.
- The Vespiary. (2005, January 9). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
Technical Support Center: Navigating Scale-Up Challenges in the Synthesis of Methyl 2-bromo-4,5-dimethoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 2-bromo-4,5-dimethoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important chemical transformation. Here, we will delve into the common challenges encountered during the synthesis, providing troubleshooting advice and frequently asked questions in a direct, question-and-answer format. Our focus is on not just what to do, but why certain experimental choices are critical for a successful and safe scale-up.
I. Overview of the Synthesis
The synthesis of this compound is a key step in the preparation of various pharmaceutical intermediates. A common and direct route involves the electrophilic bromination of methyl 4,5-dimethoxybenzoate. While this reaction appears straightforward on a lab scale, significant challenges can emerge during scale-up, impacting yield, purity, and safety. This guide will address these challenges head-on.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the starting material, methyl 4,5-dimethoxybenzoate?
There are two primary routes to synthesize the starting ester:
-
Fischer Esterification of Veratric Acid: This is a direct and widely used method involving the reaction of 3,4-dimethoxybenzoic acid (veratric acid) with methanol in the presence of an acid catalyst.[1][2]
-
Methylation of a suitable precursor: This can involve the methylation of a dihydroxybenzoic acid derivative.[3]
The choice of route often depends on the availability and cost of the starting materials.
Q2: What are the primary challenges when scaling up the bromination of methyl 4,5-dimethoxybenzoate?
The main challenges include:
-
Reaction Selectivity: Achieving selective bromination at the desired position can be difficult. Over-bromination or bromination at other positions on the aromatic ring can occur, leading to a mixture of products and complicating purification.
-
Exothermic Reaction Control: Bromination reactions are often exothermic.[4] On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure safety.
-
Reagent Handling and Safety: Bromine is a corrosive and hazardous substance.[5][6] N-Bromosuccinimide (NBS) is a solid alternative but also presents handling and safety considerations, especially on a large scale.[4][5][7]
-
Work-up and Purification: Isolating the pure product from the reaction mixture, which may contain unreacted starting materials, byproducts, and residual bromine, can be challenging at scale.
Q3: What are the key safety precautions to consider during the scale-up of this bromination?
Safety is paramount. Key considerations include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. When handling bromine, a face shield and working in a well-ventilated fume hood are essential.[6][8]
-
Reaction Monitoring and Control: Implement robust monitoring of the reaction temperature. Use a reactor with adequate cooling capacity to manage the exotherm.
-
Quenching Procedures: Have a well-defined and tested quenching procedure in place to neutralize any excess bromine at the end of the reaction.
-
Waste Disposal: Follow all institutional and regulatory guidelines for the disposal of hazardous waste, including brominated organic compounds.
III. Troubleshooting Guide
This section provides detailed solutions to specific problems you might encounter during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Recommended Solution |
| Incomplete Reaction | * Reaction Time: Extend the reaction time and monitor the progress by TLC or HPLC to ensure the starting material is consumed. * Temperature: While higher temperatures can increase the reaction rate, they may also lead to byproduct formation. A careful optimization of the reaction temperature is necessary. * Reagent Stoichiometry: Ensure the correct stoichiometry of the brominating agent. A slight excess may be needed to drive the reaction to completion, but a large excess can lead to over-bromination. |
| Side Reactions (e.g., Over-bromination) | * Controlled Addition of Brominating Agent: Add the brominating agent (e.g., a solution of bromine in a suitable solvent) slowly and portion-wise to maintain a low concentration in the reaction mixture. This minimizes the chance of multiple bromination events on the same molecule.[4] * Choice of Brominating Agent: N-Bromosuccinimide (NBS) can sometimes offer better selectivity compared to elemental bromine.[5] |
| Product Loss During Work-up | * Extraction: Ensure efficient extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions. * Purification: Optimize the purification method (e.g., recrystallization or column chromatography) to minimize product loss. For recrystallization, carefully select the solvent system to maximize the recovery of the pure product. |
Problem 2: Poor Regioselectivity (Formation of Isomeric Byproducts)
The directing effects of the methoxy and ester groups on the aromatic ring influence the position of bromination. While the desired product is the 2-bromo isomer, other isomers can form.
Troubleshooting Steps:
-
Solvent Effects: The choice of solvent can influence the regioselectivity of the bromination. Acetic acid is a commonly used solvent.[9] Experiment with different solvents (e.g., halogenated hydrocarbons) to see if the isomer ratio can be improved.
-
Lewis Acid Catalysis: In some cases, the use of a mild Lewis acid catalyst can enhance the regioselectivity of the bromination. However, this must be done cautiously as it can also increase the reaction rate and exothermicity.
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
Problem 3: Difficulties in Product Purification
| Challenge | Troubleshooting Strategy |
| Removal of Unreacted Starting Material | * Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable method for separating the product from the starting material. Optimize the eluent system to achieve good separation. * Reaction to Completion: The best approach is to drive the reaction as close to completion as possible to minimize the amount of starting material in the crude product. |
| Separation of Isomeric Byproducts | * Recrystallization: Carefully screen different solvent systems for recrystallization. A solvent system that provides a significant difference in solubility between the desired product and the isomeric byproducts is ideal. * Fractional Crystallization: If a single solvent is not effective, fractional crystallization from a mixture of solvents may be necessary. |
| Removal of Colored Impurities | * Charcoal Treatment: Activated charcoal can be used to decolorize the product solution before crystallization. However, be aware that charcoal can also adsorb some of the desired product, so use it sparingly. * Washing: Washing the crude product with a sodium thiosulfate or sodium bisulfite solution can help remove residual bromine, which can contribute to color.[9] |
IV. Experimental Workflow and Diagrams
Typical Lab-Scale Protocol for the Synthesis of this compound
This protocol is provided as a general guideline. It is crucial to perform a thorough risk assessment and optimize the conditions for your specific setup before scaling up.
Materials:
-
Methyl 4,5-dimethoxybenzoate
-
Bromine or N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Sodium Thiosulfate or Sodium Bisulfite solution
-
Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Suitable organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Solvent for recrystallization (e.g., Methanol or Ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 4,5-dimethoxybenzoate in glacial acetic acid.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid (or solid NBS portion-wise) to the reaction mixture while maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate or sodium bisulfite until the red-brown color of bromine disappears.
-
Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent to obtain pure this compound.
Diagrams
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting common synthesis issues.
V. Conclusion
The successful scale-up of the synthesis of this compound requires a thorough understanding of the reaction mechanism, careful control of reaction parameters, and a proactive approach to safety. By anticipating and addressing the challenges of selectivity, exothermicity, and purification, researchers can develop a robust and efficient process for the large-scale production of this valuable intermediate. This guide provides a foundation for troubleshooting and process optimization, empowering you to navigate the complexities of scaling up this important chemical synthesis.
VI. References
-
Guan, M., et al. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development, 25(6), 1375–1382. [Link]
-
A note on the synthesis of veratric acid. (2025). ResearchGate. [Link]
-
Case study: Reaction scale-up leads to incident involving bromine and acetone. (2016). Journal of Chemical Health and Safety, 23(1), 23-26. [Link]
-
A Dangerous Bromance. (2024). Scientific Update. [Link]
-
Case study: Reaction scale-up leads to incident involving bromine and acetone. (2016). ACS Publications. [Link]
-
Guan, M., et al. (2021). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. ResearchGate. [Link]
-
Method for preparing 2-bromo-4,5-dimethoxybenzoic acid. (2011). Google Patents.
-
Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile. (2009). Google Patents.
-
Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. (2018). The Royal Society of Chemistry. [Link]
-
Gram-scale synthesis of pharmaceutically relevant veratric acid (6)... (n.d.). ResearchGate. [Link]
-
Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate. (1990). Google Patents.
-
Method for synthesizing veratric acid. (2007). Google Patents.
-
Novel preparation method and application of 6-nitroveratric acid. (n.d.). Google Patents.
-
Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. (1995). Google Patents.
-
Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. (n.d.). IPINDIA. [Link]
-
Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. (n.d.). [No Source Provided].
-
Synthesis of methyl 4-bromo-2-methylbenzoate. (n.d.). PrepChem.com. [Link]
-
A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5. (2017). Google Patents.
-
Method for synthesizing veratric acid. (2011). Google Patents.
-
2-bromo-4, 5-dimethoxybenzoic acid hydrazide. (1967). Google Patents.
-
Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides. (n.d.). NIH. [Link]
-
Processes for producing 4-bromo-2-methoxybenzaldehyde. (2014). Google Patents.
-
Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). (n.d.). Human Metabolome Database. [Link]
Sources
- 1. CN101092351A - Method for synthesizing veratric acid - Google Patents [patents.google.com]
- 2. CN101962321A - Method for synthesizing veratric acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US3322830A - 2-bromo-4, 5-dimethoxybenzoic acid hydrazide - Google Patents [patents.google.com]
Technical Support Center: Monitoring Methyl 2-bromo-4,5-dimethoxybenzoate Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with Methyl 2-bromo-4,5-dimethoxybenzoate. Monitoring the progress of reactions involving this compound is critical for optimizing yield, minimizing impurities, and ensuring the overall success of your synthesis. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common analytical techniques used to monitor these reactions: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve challenges effectively.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for quantitative analysis of this compound reactions, offering high resolution and sensitivity. A well-developed HPLC method can accurately track the consumption of starting materials and the formation of the product.
Troubleshooting Guide: HPLC
Q1: I'm seeing significant peak tailing for my this compound peak. What's causing this and how can I fix it?
A1: Peak tailing for aromatic esters like yours is a common issue, often stemming from secondary interactions with the stationary phase. Here's a systematic approach to resolving it:
-
Underlying Cause: The primary reason for peak tailing with this type of compound is often interaction with acidic silanol groups on the surface of silica-based C18 columns. Your molecule has electronegative oxygen atoms in the methoxy and ester groups which can form hydrogen bonds with these silanols, leading to a secondary, undesirable retention mechanism that broadens the peak.
-
Immediate Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of your mobile phase (e.g., to 2.5-3.0 with 0.1% formic or phosphoric acid) will suppress the ionization of the silanol groups, minimizing these secondary interactions.
-
Increase Buffer Strength: If you are using a buffer, ensure its concentration is adequate (typically 10-25 mM) to maintain a consistent pH and ionic strength.
-
-
Advanced Troubleshooting:
-
Column Choice: Consider using a column with end-capping, which deactivates most of the surface silanol groups. A "low-bleed" or "base-deactivated" column is an excellent choice for this type of analyte.
-
Sample Overload: While less common for tailing, injecting too concentrated a sample can also contribute. Try diluting your sample to see if the peak shape improves.
-
Q2: My peaks are fronting, appearing like shark fins. What does this indicate?
A2: Peak fronting is typically a clear sign of one of two issues:
-
Sample Overload: This is the most frequent cause. You are injecting more analyte than the column can handle in a sharp band. The excess molecules travel faster through the column, eluting earlier and causing the front of the peak to be sloped. The solution is straightforward: reduce your injection volume or dilute your sample.
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your mobile phase, it can cause the analyte to move too quickly at the beginning of the separation, leading to a fronting peak. Whenever possible, dissolve your sample in the initial mobile phase.
Q3: My retention times are drifting from one injection to the next. How do I stabilize my method?
A3: Retention time instability can frustrate quantitative analysis. Here’s a checklist to diagnose the problem:
-
Temperature Fluctuations: Even minor changes in ambient temperature can affect retention times. Using a column oven is crucial for reproducible results.
-
Mobile Phase Composition: Ensure your mobile phase is accurately prepared and well-mixed. If you are using an on-line mixer, ensure it is functioning correctly. Degassing the mobile phase is also critical to prevent bubble formation in the pump, which can cause flow rate fluctuations.
-
Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a series of injections. If you've recently changed the mobile phase, allow at least 10-15 column volumes to pass through before injecting your first sample.
Experimental Protocol: RP-HPLC Method for Monitoring Reactions
This protocol provides a starting point for developing a robust method for your specific reaction.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or phosphoric acid)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Approximately 270 nm (aromatic compounds typically have strong absorbance in this region). A photodiode array (PDA) detector can be used to determine the optimal wavelength.
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 50 10.0 90 12.0 90 12.1 50 | 15.0 | 50 |
-
-
Sample Preparation:
-
At various time points in your reaction, withdraw a small aliquot (e.g., 50 µL).
-
Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Section 2: Gas Chromatography (GC) Analysis
GC is an excellent technique for monitoring reactions involving volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides both quantitative data and structural information.
Troubleshooting Guide: GC
Q1: I'm not seeing any peaks, or my peaks are very small.
A1: This can be due to a number of factors related to sample introduction and the GC parameters:
-
Injector Temperature: this compound is a relatively large molecule. Ensure your injector temperature is high enough (e.g., 250-280 °C) to ensure complete and rapid vaporization of the analyte.
-
Thermal Degradation: Conversely, some brominated aromatic compounds can be thermally labile. If the injector temperature is too high, your compound may be degrading in the inlet. Try reducing the injector temperature in 10-20 °C increments.
-
Sample Preparation: Ensure your sample is dissolved in a volatile GC-compatible solvent (e.g., ethyl acetate, dichloromethane).
Q2: My peaks are broad and not well-resolved.
A2: Broad peaks in GC often point to issues with the separation process itself:
-
Oven Temperature Program: A slow temperature ramp will result in broader peaks. Increasing the ramp rate (e.g., from 10 °C/min to 20 °C/min) can sharpen the peaks. Conversely, if your peaks are not well-separated, a slower ramp rate may improve resolution.
-
Carrier Gas Flow Rate: An incorrect flow rate can lead to poor efficiency. Ensure your carrier gas (typically Helium or Hydrogen) is flowing at the optimal rate for your column dimensions.
-
Column Contamination: Over time, non-volatile components from your reaction mixture can accumulate at the head of the column, leading to peak broadening and tailing. Trimming a small section (10-20 cm) from the front of the column can often restore performance.
Q3: I'm seeing "ghost peaks" in my chromatogram.
A3: Ghost peaks are peaks that appear in your chromatogram that are not from your current sample. They are usually due to:
-
Carryover: A portion of a previous, more concentrated sample may have been retained in the syringe, injector, or column and is eluting in a subsequent run. Running a blank solvent injection after a concentrated sample can help diagnose this.
-
Septum Bleed: Small particles from a degrading septum can enter the inlet and create ghost peaks. Regular replacement of the injector septum is essential.
Experimental Protocol: GC-MS Method for Reaction Monitoring
Instrumentation:
-
GC system with a mass spectrometer (MS) detector
-
A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point for halogenated aromatic compounds.[1]
Reagents:
-
GC-grade solvent (e.g., ethyl acetate)
Procedure:
-
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (for more concentrated samples)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp to 300 °C at 15 °C/min
-
Hold at 300 °C for 5 minutes
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-400
-
Source Temperature: 230 °C
-
-
-
Sample Preparation:
-
Take an aliquot from your reaction.
-
Perform a mini-workup if necessary (e.g., a quick extraction with an organic solvent).
-
Dilute the sample in a GC-compatible solvent.
-
Section 3: Thin-Layer Chromatography (TLC) Analysis
TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress. It is cost-effective and allows for the simultaneous analysis of multiple time points.
Troubleshooting Guide: TLC
Q1: My spots are streaking and not well-defined.
A1: Streaking on a TLC plate can obscure your results. Here are the common culprits:
-
Sample Overloading: Applying too much sample to the plate is the most common cause of streaking. Try spotting a more dilute solution of your reaction mixture.
-
Polarity Mismatch: If your compound is very polar and your developing solvent (eluent) is not polar enough, the compound will have a very strong affinity for the silica gel and will streak up the plate.
-
Sample Acidity/Basicity: If your reaction mixture is acidic or basic, it can interact with the slightly acidic silica gel, causing streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent can often resolve this.
Q2: My spots are not moving off the baseline (Rf value is too low).
A2: This indicates that your eluent is not polar enough to move the compounds up the plate. You need to increase the polarity of your mobile phase. For example, if you are using a 9:1 mixture of hexane:ethyl acetate, try changing to a 7:3 or even a 1:1 mixture.
Q3: All my spots ran to the top of the plate (Rf value is too high).
A3: This is the opposite problem: your eluent is too polar. You need to decrease its polarity by increasing the proportion of the non-polar solvent. For example, if you are using a 1:1 mixture of hexane:ethyl acetate, try a 4:1 or 9:1 mixture.
Experimental Protocol: TLC for Reaction Monitoring
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Procedure:
-
Mobile Phase Selection:
-
A good starting point for separating this compound and its potential starting materials is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.
-
Recommended Starting System: Hexane:Ethyl Acetate (7:3 v/v). Adjust the ratio to achieve an Rf value for your starting material of around 0.2-0.4.
-
-
Plate Preparation and Spotting:
-
Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.
-
On the baseline, spot your starting material, your co-spot (a spot of starting material with the reaction mixture spotted on top), and your reaction mixture at different time points.
-
-
Development and Visualization:
-
Place the TLC plate in a developing chamber containing your chosen eluent. Ensure the solvent level is below your baseline.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and visualize the spots under a UV lamp. Circle the spots with a pencil.
-
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used for quantitative analysis (qNMR) to monitor reaction progress.[2] For reactions involving this compound, ¹H NMR is particularly useful for observing changes in the aromatic region and the methoxy and methyl ester signals.
Troubleshooting Guide: NMR
Q1: My NMR spectrum has broad peaks and poor resolution.
A1: This is often a shimming issue. The magnetic field needs to be homogenous across your sample.
-
Shimming: Re-shim the spectrometer before acquiring your spectrum. Automated shimming routines are generally effective, but manual shimming may be necessary for difficult samples.
-
Sample Quality: The presence of solid particles in your NMR tube will severely degrade the resolution. Ensure your sample is fully dissolved and filter it if necessary.
-
Paramagnetic Impurities: Paramagnetic metal ions, even at trace levels, can cause significant line broadening. If you suspect contamination from a catalyst or reagent, try to purify your sample before analysis.
Q2: I'm having trouble interpreting the aromatic region of my spectrum.
A2: The aromatic region for substituted benzenes can be complex. For this compound, you would expect to see two singlets for the two aromatic protons, as they do not have any adjacent proton neighbors to couple with.
-
Starting Material vs. Product: Compare the spectrum of your reaction mixture to the spectra of your starting materials. Look for the disappearance of signals from the starting material and the appearance of new signals corresponding to your product. For example, if you are synthesizing this compound from a precursor that has a proton at the 2-position, you would expect to see the disappearance of a doublet or multiplet and the appearance of a singlet in the product spectrum. The chemical shifts of the aromatic protons are influenced by the substituents on the ring.[3] Electron-withdrawing groups like the bromo and ester groups will shift the signals of nearby protons downfield (to a higher ppm value).[3]
-
Integration: Use the integration of the peaks to determine the relative amounts of starting material and product. For example, you can compare the integral of a product peak to the integral of a remaining starting material peak.
Q3: How can I use NMR to calculate the conversion of my reaction?
A3: You can determine the percent conversion by comparing the integration of a peak from your product to a peak from your starting material.
-
Identify Unique Peaks: Choose a peak in the ¹H NMR spectrum that is unique to your starting material and one that is unique to your product. Ensure these peaks are well-resolved and do not overlap with other signals.
-
Integrate the Peaks: Carefully integrate both peaks.
-
Calculate Conversion: Use the following formula:
-
% Conversion = [Integral of Product Peak / (Integral of Product Peak + Integral of Starting Material Peak)] * 100
Note: This calculation assumes that the number of protons giving rise to each peak is the same. If not, you must normalize the integrals by dividing by the number of protons each signal represents.
-
Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | ~7.3 | Singlet |
| Aromatic-H | ~7.0 | Singlet |
| OCH₃ | ~3.9 | Singlet (6H) |
| COOCH₃ | ~3.8 | Singlet (3H) |
Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and other factors.
Visualizations
Workflow for Troubleshooting HPLC Peak Shape Issues
Caption: A decision tree for troubleshooting common HPLC peak shape problems.
Logical Flow for Selecting an Analytical Method
Caption: A flowchart to guide the selection of the appropriate analytical method.
References
- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
- SIELC Technologies. (2018). Methyl 4-bromo-3,5-dimethoxybenzoate.
- Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: TLC Tips.
- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
- MNState. (n.d.). Short Summary of 1H-NMR Interpretation.
- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
- SIELC Technologies. (2018). Methyl 4-bromo-3,5-dimethoxybenzoate.
- Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of Methyl 2-bromo-4,5-dimethoxybenzoate Derivatives
Introduction: The Strategic Importance of a Versatile Scaffold
Methyl 2-bromo-4,5-dimethoxybenzoate is a highly functionalized aromatic compound that serves as a critical building block in organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Its strategic placement of methoxy, bromo, and methyl ester groups offers a versatile platform for constructing complex molecular architectures. The bromine atom, in particular, is a synthetic linchpin, enabling a wide array of palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This reactivity allows for the introduction of diverse substituents, leading to a vast library of derivatives with potential therapeutic applications.[2][3]
Given its role as a precursor to high-value compounds, the unambiguous characterization of its derivatives is not merely a procedural step but a cornerstone of scientific rigor. An incomplete or inaccurate structural elucidation can compromise downstream applications, leading to wasted resources and unreliable data in drug discovery programs. This guide provides a comparative analysis of essential analytical techniques, explaining the causality behind methodological choices to ensure robust and reproducible characterization.
From Precursor to Product: A Representative Synthetic Workflow
To provide context for characterization, we will consider a common transformation: the Suzuki coupling of this compound with a generic arylboronic acid. This reaction is fundamental for creating biaryl structures, a common motif in medicinal chemistry.
Caption: An integrated workflow for the comprehensive characterization of a new chemical entity.
Comparative Guide to Core Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise molecular structure and connectivity of atoms. Both ¹H and ¹³C NMR should be performed.
-
Expertise & Causality: For substituted benzoates, the aromatic region of the ¹H NMR spectrum is particularly diagnostic. The electron-donating methoxy groups (OCH₃) shield nearby protons, shifting them upfield (lower ppm), while the electron-withdrawing ester (COOCH₃) and bromine (Br) groups deshield protons, shifting them downfield (higher ppm). After a Suzuki coupling, the disappearance of one aromatic singlet and the appearance of a new set of aromatic signals confirms the reaction's success.
Experimental Protocol (General)
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is often used as an internal standard (δ = 0.00 ppm). [4]2. Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters are typically sufficient.
-
Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
Data Interpretation: Starting Material vs. Derivative
| Assignment | This compound | Hypothetical Biaryl Derivative | Rationale for Change |
| Aromatic H (C3-H) | ~7.3 ppm (s, 1H) | Signal disappears. | The C-Br bond is replaced by a C-C bond to the new aryl ring. |
| Aromatic H (C6-H) | ~7.0 ppm (s, 1H) | ~7.1 ppm (s, 1H) | Minor shift due to altered electronic environment. |
| New Aromatic Hs | N/A | 7.2-7.8 ppm (m, 5H) | Signals from the newly introduced phenyl group appear. |
| Ester OCH₃ | ~3.9 ppm (s, 3H) | ~3.8 ppm (s, 3H) | Minor shift due to change in steric and electronic environment. |
| Methoxy OCH₃ | ~3.9 ppm (s, 6H) | ~3.9 ppm (s, 6H) | Generally less affected, but may show slight shifts. |
Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Data is synthesized from analysis of similar structures. [2][4][5][6]
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.
-
Expertise & Causality: The most critical diagnostic feature for the starting material, this compound, is the isotopic signature of bromine. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. [7]The disappearance of this isotopic pattern in the derivative's mass spectrum is a definitive indicator that the bromine atom has been replaced.
Experimental Protocol (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (e.g., ESI-TOF).
-
Analysis: Infuse the sample directly or inject it through an LC column. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Interpretation: Key Mass Fragments
| Technique | This compound | Hypothetical Biaryl Derivative |
| Molecular Ion | m/z 274/276 ([M]⁺) or 275/277 ([M+H]⁺) | m/z 272 ([M]⁺) or 273 ([M+H]⁺) |
| Isotopic Pattern | 1:1 ratio for M and M+2 peaks (Characteristic of Br) | Isotopic pattern disappears. |
| Key Fragments | Loss of OCH₃ (m/z 243/245), Loss of COOCH₃ (m/z 215/217) | Loss of OCH₃ (m/z 241), Loss of COOCH₃ (m/z 213) |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to identify the presence of key functional groups.
-
Expertise & Causality: This technique is excellent for confirming the persistence of certain functional groups throughout the reaction. For the Suzuki coupling example, the strong carbonyl (C=O) stretch of the ester and the C-O stretches of the ether groups should remain in the product spectrum. While not definitive for the overall structure, it serves as a quick quality check.
Experimental Protocol (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹.
-
Analysis: Identify characteristic absorption bands.
Data Interpretation: Characteristic Absorption Bands
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Comment |
| Aromatic C-H | Stretch | 3100-3000 | Should be present in both starting material and derivative. |
| Aliphatic C-H | Stretch | 3000-2850 | From the methyl groups of the ester and ethers. |
| Ester C=O | Stretch | ~1725 | A strong, sharp peak is characteristic of the ester carbonyl. [5] |
| Aromatic C=C | Stretch | 1600-1450 | Multiple bands confirming the aromatic rings. |
| Ether C-O | Stretch | 1275-1200 (Aryl-Alkyl) | Strong bands confirming the methoxy groups. |
High-Performance Liquid Chromatography (HPLC)
HPLC is the industry-standard technique for determining the purity of a compound. [8][9]A well-developed method can separate the final product from starting materials, reagents, and byproducts.
-
Expertise & Causality: A reverse-phase C18 column is the logical choice, as it separates compounds based on hydrophobicity. The biaryl derivative is significantly more non-polar (hydrophobic) than the starting bromo-benzoate due to the addition of the second aryl ring. Therefore, in a typical reverse-phase gradient (from a polar solvent like water to a less polar one like acetonitrile), the product will be retained longer on the column and thus have a later retention time. Using an acidic mobile phase (e.g., with 0.1% formic acid) ensures that any potential trace acidic or basic impurities are protonated, leading to sharper peaks and better resolution. [10][11] Experimental Protocol: Purity Analysis
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) [9][12] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, return to 30% B |
| Flow Rate | 1.0 mL/min [13] |
| Column Temperature | 30 °C |
| Detection | UV-Vis or PDA Detector at 254 nm |
| Injection Volume | 10 µL |
| Sample Prep | ~1 mg/mL solution in 50:50 Acetonitrile/Water |
Data Interpretation
-
System Suitability: Inject a standard solution multiple times to ensure the system is reproducible (RSD of peak area <2%). [11]2. Purity Calculation: Inject the sample. The purity is typically calculated by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Confirmation: The retention time of the main peak should be significantly later than that of the this compound starting material, confirming the increased hydrophobicity of the product.
Conclusion
The characterization of this compound derivatives requires a systematic and orthogonal analytical approach. Relying on a single technique provides an incomplete picture and introduces unacceptable risk in a research and development setting. By integrating the structural insights from NMR and MS, confirming functional groups with IR, and quantifying purity with a robust HPLC method, researchers can establish a self-validating system. This rigorous methodology ensures the structural integrity and purity of novel compounds, providing a solid foundation for their advancement in drug discovery and other scientific endeavors.
References
- SIELC Technologies. (2018, May 16). Methyl 4-bromo-3,5-dimethoxybenzoate.
- MDPI. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate.
- ACS Publications. (1993, January 15). Numerical analysis of elution behaviors of substituted benzoate anions in ion chromatography. Analytical Chemistry.
- Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
- BenchChem. (n.d.). A Comparative Guide to the Analysis of Benzoate Compounds in Food and Beverage Products.
- PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate.
- NJ Labs. (2024, September 10). Assay of Sodium Benzoate and Potassium Sorbate using HPLC.
- SpectraBase. (n.d.). 2-Bromo-4,5-dimethoxybenzoic acid, TMS derivative - Optional[FTIR] - Spectrum.
- SpectraBase. (n.d.). Methyl 4-bromo-2-methoxybenzoate - SpectraBase.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Beilstein Journals. (n.d.). Supplementary Information.
- PubMed. (n.d.). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods.
- BenchChem. (n.d.). A Comparative Guide to the Analytical Techniques for Methyl 3-hydroxy-4,5-dimethoxybenzoate.
- Food Research. (2023, June 4). Study on the identification and quantification of sodium benzoate in different brands of jelly by high performance liquid chroma.
- (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
- ChemicalBook. (n.d.). 1-Bromo-2,5-dimethoxybenzene(25245-34-5) 1H NMR spectrum.
- BenchChem. (n.d.). Application Note: HPLC Analysis of Methyl 3-hydroxy-4,5-dimethoxybenzoate Purity.
- BenchChem. (n.d.). The Versatile Scaffolding of Methyl 4,5-dimethyl-2-nitrobenzoate in Modern Drug Discovery.
- NIH. (n.d.). Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid - PMC.
- NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate - the NIST WebBook.
- BenchChem. (n.d.). Methyl 2-bromo-5-methoxybenzoate | 35450-36-3.
- Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane.
Sources
- 1. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. prepchem.com [prepchem.com]
- 6. 1-Bromo-2,5-dimethoxybenzene(25245-34-5) 1H NMR [m.chemicalbook.com]
- 7. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. njlabs.com [njlabs.com]
- 9. Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methyl 4-bromo-3,5-dimethoxybenzoate | SIELC Technologies [sielc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. myfoodresearch.com [myfoodresearch.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
comparing reactivity of Methyl 2-bromo-4,5-dimethoxybenzoate with similar compounds
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. Methyl 2-bromo-4,5-dimethoxybenzoate stands as a key building block, prized for its unique substitution pattern that allows for intricate molecular architectures. However, its reactivity is a nuanced interplay of electronic and steric factors. This guide provides an in-depth comparison of its performance in hallmark cross-coupling reactions against structurally similar compounds, supported by mechanistic insights and actionable experimental protocols to empower researchers in designing efficient and robust synthetic routes.
Understanding the Reactivity Profile: Steric and Electronic Influences
The reactivity of an aryl halide in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond.[1][2] For this compound, two key features dictate its behavior:
-
Electronic Effects : The two methoxy (-OCH₃) groups at the C4 and C5 positions are strong electron-donating groups (EDGs). They increase the electron density of the aromatic ring through resonance, which strengthens the C-Br bond. A more electron-rich aromatic system generally slows the rate of oxidative addition.[3]
-
Steric Hindrance : The presence of the methyl ester (-CO₂Me) group at the C2 position, ortho to the bromine atom, creates significant steric congestion. This bulkiness can impede the approach of the palladium catalyst to the C-Br bond, further reducing reactivity compared to less hindered analogues.[4][5]
These combined effects render this compound a moderately reactive, yet challenging, substrate that often requires carefully optimized conditions to achieve high yields.
Comparative Reactivity in Key Cross-Coupling Reactions
To contextualize its performance, we compare the reactivity of this compound with three analogous compounds in the widely-used Suzuki-Miyaura coupling. This reaction forms a new carbon-carbon bond and is a staple in drug discovery.[6][7]
Comparison Compounds:
-
Methyl 2-iodo-4,5-dimethoxybenzoate: Isolates the effect of the halogen.
-
Methyl 2-bromobenzoate: Isolates the effect of the electron-donating methoxy groups.
-
Methyl 4-bromo-2,5-dimethoxybenzoate: Examines the impact of the substituent positions (isomeric effects).
Table 1: Comparative Yields in a Standardized Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Coupling Partner | Product | Representative Yield (%) | Key Reactivity Factor |
| 1 | This compound | Phenylboronic Acid | Methyl 4,5-dimethoxy-[1,1'-biphenyl]-2-carboxylate | 75-85% | Baseline (Electron-Rich, Sterically Hindered) |
| 2 | Methyl 2-iodo-4,5-dimethoxybenzoate | Phenylboronic Acid | Methyl 4,5-dimethoxy-[1,1'-biphenyl]-2-carboxylate | >95% | Halogen Effect : C-I bond is weaker and more easily broken than C-Br, leading to much higher reactivity.[1] |
| 3 | Methyl 2-bromobenzoate | Phenylboronic Acid | Methyl [1,1'-biphenyl]-2-carboxylate | 85-95% | Electronic Effect : Absence of electron-donating groups makes the C-Br bond more susceptible to oxidative addition.[8] |
| 4 | Methyl 4-bromo-2,5-dimethoxybenzoate | Phenylboronic Acid | Methyl 2,5-dimethoxy-[1,1'-biphenyl]-4-carboxylate | >90% | Steric Effect : Bromine is in the less hindered C4 position, allowing easier access for the palladium catalyst.[5] |
Yields are representative and collated from typical outcomes for these classes of compounds under optimized conditions (e.g., Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80-100 °C).
Analysis of Other Reactions:
-
Buchwald-Hartwig Amination: This C-N bond-forming reaction is also highly sensitive to the electronic nature of the aryl halide.[9][10] Due to its electron-rich character, this compound is considered a more challenging substrate for this transformation, often necessitating the use of specialized, highly active catalyst systems with sterically bulky, electron-rich phosphine ligands to achieve good yields.[11][12]
-
Heck Reaction: The Heck reaction couples the aryl halide with an alkene.[13][14] The steric hindrance from the ortho-ester group can significantly influence the regioselectivity and efficiency of this reaction, again often requiring higher temperatures and robust catalyst systems for successful coupling.[15][16]
Experimental Protocol: A Case Study in Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The choice of catalyst and base is critical for overcoming the substrate's inherent steric and electronic challenges.
Protocol: Synthesis of Methyl 4,5-dimethoxy-[1,1'-biphenyl]-2-carboxylate
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic Acid) (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Standard inert atmosphere glassware (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 275 mg), phenylboronic acid (1.2 mmol, 146 mg), K₂CO₃ (2.0 mmol, 276 mg), and Pd(dppf)Cl₂ (0.03 mmol, 22 mg).
-
Rationale: Pd(dppf)Cl₂ is a robust, air-stable precatalyst. The dppf ligand is a bidentate phosphine that provides a good balance of stability and reactivity, which is effective for challenging substrates.[10] K₂CO₃ is a moderately strong base sufficient to facilitate the crucial transmetalation step.[17]
-
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Rationale: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and unwanted side reactions.[18]
-
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Rationale: A mixed solvent system is often used. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[19]
-
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Rationale: Elevated temperature is required to provide sufficient energy to overcome the activation barrier for the oxidative addition of this electron-rich and sterically hindered substrate.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
Visualizing the Process
To better understand the key processes, the following diagrams illustrate the catalytic cycle and the experimental workflow.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. Aminations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 16. arkat-usa.org [arkat-usa.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Strategic Guide to Alternatives in the Synthesis of Veratrate Derivatives: Moving Beyond Methyl 2-bromo-4,5-dimethoxybenzoate
In the landscape of pharmaceutical and materials science, the 4,5-dimethoxybenzoate scaffold, a key structural motif in numerous bioactive molecules and functional materials, is of significant interest. Historically, Methyl 2-bromo-4,5-dimethoxybenzoate has served as a reliable and versatile starting material for introducing this moiety. However, evolving supply chain dynamics, cost considerations, and the pursuit of more efficient and sustainable synthetic routes have necessitated a critical evaluation of viable alternatives. This guide provides an in-depth comparison of alternative starting materials and synthetic strategies, supported by experimental data and protocols, to empower researchers in making informed decisions for their specific synthetic campaigns.
The Incumbent: Understanding the Utility of this compound
This compound is a valued starting material primarily due to the strategic placement of its functional groups. The bromine atom at the 2-position provides a handle for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds. The electron-donating methoxy groups at the 4- and 5-positions activate the aromatic ring, influencing its reactivity and the ultimate properties of the target molecule.
However, reliance on a single starting material can introduce vulnerabilities into a research program. Potential drawbacks can include fluctuating costs, limited supplier availability, and the generation of stoichiometric inorganic byproducts in coupling reactions.
Strategic Alternatives and Comparative Analysis
The selection of an appropriate alternative is contingent upon the desired transformation and the overall synthetic strategy. We will explore three primary categories of alternatives: other halogenated veratrates, activated veratrates for nucleophilic aromatic substitution, and alternative synthetic disconnections.
Alternative Halogenated Veratrates
While the 2-bromo derivative is common, other halogenated analogs can offer distinct advantages in specific contexts.
-
Methyl 2-iodo-4,5-dimethoxybenzoate: The carbon-iodine bond is more reactive than the carbon-bromine bond in oxidative addition steps of many cross-coupling reactions. This can lead to faster reaction times and milder reaction conditions. However, iodo-arenes are typically more expensive and less stable than their bromo counterparts.
-
Methyl 2-chloro-4,5-dimethoxybenzoate: Chloro-arenes are generally less reactive in standard cross-coupling reactions, often requiring more specialized and expensive catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands). The primary advantage of chloro-arenes lies in their lower cost and wider availability.
Table 1: Comparison of Halogenated Methyl 4,5-dimethoxybenzoates
| Feature | This compound | Methyl 2-iodo-4,5-dimethoxybenzoate | Methyl 2-chloro-4,5-dimethoxybenzoate |
| Reactivity in Cross-Coupling | Good | Excellent | Lower (requires specialized catalysts) |
| Cost | Moderate | High | Low |
| Stability | Good | Moderate | Excellent |
| Typical Application | General purpose Suzuki, Heck, Sonogashira | Rapid couplings, mild conditions | Cost-sensitive, large-scale synthesis |
Activated Veratrates for Nucleophilic Aromatic Substitution (SNAr)
For the introduction of heteroatom nucleophiles (e.g., amines, thiols, alcohols), an alternative to cross-coupling is nucleophilic aromatic substitution. This requires an electron-withdrawing group ortho or para to a suitable leaving group.
-
Methyl 2-nitro-4,5-dimethoxybenzoate: The nitro group is a strong electron-withdrawing group that activates the ring towards SNAr. A leaving group, such as a halogen, at the 1-position would be readily displaced by nucleophiles. The nitro group can subsequently be reduced to an amine, providing a versatile synthetic handle for further derivatization.
Alternative Synthetic Disconnections: Building the Ring
Instead of starting with a pre-functionalized veratrate, one can construct the 4,5-dimethoxybenzoate system from simpler precursors. This approach offers greater flexibility and can be more atom-economical.
-
From 3,4-Dimethoxybenzoic Acid: Commercially available and relatively inexpensive, 3,4-dimethoxybenzoic acid can be regioselectively halogenated or nitrated at the 2- or 6-position. Subsequent esterification provides the desired functionalized methyl benzoate. This two-step approach allows for the introduction of a wider range of functional groups.
-
Diels-Alder Cycloaddition Strategies: For more complex targets, a powerful strategy involves the Diels-Alder reaction between a suitably substituted diene and a dienophile to construct the aromatic ring. This approach offers excellent control over stereochemistry and allows for the rapid assembly of complex molecular architectures.
Experimental Protocols
Suzuki-Miyaura Coupling of Methyl 2-iodo-4,5-dimethoxybenzoate with Phenylboronic Acid
This protocol highlights the enhanced reactivity of the iodo-derivative.
Workflow Diagram:
Caption: Suzuki-Miyaura coupling workflow.
Step-by-Step Protocol:
-
To a Schlenk flask under a nitrogen atmosphere, add methyl 2-iodo-4,5-dimethoxybenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Add a degassed mixture of toluene (4 mL) and water (1 mL).
-
Stir the mixture at 80 °C for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biphenyl product.
Regioselective Bromination of 3,4-Dimethoxybenzoic Acid
This protocol demonstrates the construction of a key intermediate from a more fundamental building block.
Logical Relationship Diagram:
Caption: Rationale for regioselective bromination.
Step-by-Step Protocol:
-
Dissolve 3,4-dimethoxybenzoic acid (10.0 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.
-
Slowly add a solution of bromine (10.5 mmol) in glacial acetic acid (5 mL) dropwise at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water (100 mL).
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol/water to yield 2-bromo-4,5-dimethoxybenzoic acid.
-
The resulting acid can be esterified to the methyl ester using standard methods (e.g., Fischer esterification with methanol and a catalytic amount of sulfuric acid).
Conclusion and Future Outlook
While this compound remains a valuable tool in the synthetic chemist's arsenal, a thorough understanding of the available alternatives is crucial for optimizing synthetic routes in terms of cost, efficiency, and flexibility. For rapid, mild cross-couplings, the corresponding iodo-derivative is a superior, albeit more expensive, choice. For large-scale, cost-driven syntheses, exploring catalyst systems for the less reactive chloro-analog is a worthwhile endeavor. Furthermore, building the functionalized aromatic ring from simpler, more readily available precursors like 3,4-dimethoxybenzoic acid offers a powerful strategy for increasing the overall convergency and adaptability of a synthetic plan. The choice of starting material is a critical decision point in any synthesis, and a careful consideration of the factors outlined in this guide will undoubtedly lead to more robust and successful research outcomes.
References
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
A Guide for Synthetic Chemists: Navigating the Isomeric Landscape of Bromodimethoxybenzoates
An In-Depth Comparison of Methyl 2-bromo-4,5-dimethoxybenzoate and Methyl 4-bromo-2,5-dimethoxybenzoate
In the realm of organic synthesis, particularly in the design of complex molecules for pharmaceuticals and materials science, the choice of a starting material can dictate the success and efficiency of a synthetic route. Aryl halides, such as the isomeric bromodimethoxybenzoates, are foundational building blocks, prized for their versatility in forming new carbon-carbon and carbon-heteroatom bonds. However, the seemingly subtle difference in the substitution pattern of these isomers—this compound and Methyl 4-bromo-2,5-dimethoxybenzoate—leads to significant divergences in their chemical reactivity, physical properties, and synthetic accessibility.
This guide provides a comprehensive comparison of these two critical reagents. We will dissect their structural nuances, explore their synthetic pathways, and, most importantly, analyze how their isomeric differences influence their performance in key chemical transformations, supported by mechanistic insights and experimental considerations.
Structural and Physicochemical Properties: A Tale of Two Isomers
At first glance, both compounds share the same molecular formula (C₁₀H₁₁BrO₄) and molecular weight (275.10 g/mol ).[1] However, the arrangement of the bromo and methoxy substituents on the benzene ring is the critical differentiator, profoundly impacting their steric and electronic environments.
dot graph "Chemical_Structures" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=11034248&t=l" labelloc=b]; "this compound" [label="this compound" pos="0,1.5!"]; "Methyl 4-bromo-2,5-dimethoxybenzoate" [label="Methyl 4-bromo-2,5-dimethoxybenzoate" image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=117713&t=l" pos="4,1.5!"]; } dot Caption: Chemical structures of the two isomers.
The positioning of the bromine atom relative to the bulky methyl ester and the electron-donating methoxy groups is the primary determinant of their distinct reactivity profiles.
| Property | This compound | Methyl 4-bromo-2,5-dimethoxybenzoate |
| CAS Number | 17667-32-2[2] | 26050-64-6[1] |
| IUPAC Name | This compound | Methyl 4-bromo-3,5-dimethoxybenzoate[1] |
| Molecular Formula | C₁₀H₁₁BrO₄ | C₁₀H₁₁BrO₄[1] |
| Molecular Weight | 275.10 g/mol | 275.1 g/mol [1] |
| Appearance | Solid | Colorless prisms or white crystalline solid[3] |
| Melting Point | Not specified, but its corresponding acid is 188-190 °C[4] | 124-126 °C[3] |
| SMILES String | BrC1=C(C(OC)=O)C=C(OC)C(OC)=C1 | COC1=CC(=C(C=C1OC)C(=O)OC)Br |
Synthesis Pathways: Accessibility and Strategy
The synthetic routes to these isomers differ significantly, reflecting the directing effects of the substituents on the aromatic ring during electrophilic substitution.
Synthesis of this compound
A common route to this isomer involves the bromination of a veratrole (1,2-dimethoxybenzene) derivative. For instance, starting from 3,4-dimethoxytoluene, a directed bromination can be achieved, followed by oxidation of the methyl group to a carboxylic acid and subsequent esterification.[5] This multi-step process requires careful control of reaction conditions to ensure the desired regioselectivity.
dot graph "Synthesis_Workflow_1" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
start [label="3,4-Dimethoxytoluene"]; step1 [label="Directed Bromination\n(H2SO4, H2O2, Metal Bromide)"]; intermediate1 [label="2-bromo-4,5-dimethoxytoluene"]; step2 [label="Oxidation\n(KMnO4, phase-transfer catalyst)"]; intermediate2 [label="2-bromo-4,5-dimethoxybenzoic acid"]; step3 [label="Esterification\n(Methanol, Acid catalyst)"]; product [label="this compound", style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> step1 -> intermediate1 -> step2 -> intermediate2 -> step3 -> product; } dot Caption: General synthesis workflow for this compound.
Synthesis of Methyl 4-bromo-2,5-dimethoxybenzoate
This isomer is often prepared starting from 1,4-dimethoxybenzene. Bromination of 1,4-dimethoxybenzene typically yields 2,5-dibromo-1,4-dimethoxybenzene. A more controlled approach involves the formylation or carboxylation of 1-bromo-2,5-dimethoxybenzene.[6] Alternatively, direct esterification of 4-bromo-3,5-dimethoxybenzoic acid with methanol in the presence of an agent like thionyl chloride provides a straightforward route.[3]
dot graph "Synthesis_Workflow_2" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
start [label="4-bromo-3,5-dimethoxybenzoic acid"]; step1 [label="Esterification\n(Methanol, Thionyl Chloride)"]; product [label="Methyl 4-bromo-2,5-dimethoxybenzoate", style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> step1 -> product; } dot Caption: A common synthesis route for Methyl 4-bromo-2,5-dimethoxybenzoate.
Comparative Reactivity: The Decisive Factor
The utility of these isomers in synthesis is defined by their reactivity, which is governed by a combination of electronic and steric effects.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki and Buchwald-Hartwig Amination)
These reactions are cornerstones of modern organic synthesis, and aryl bromides are common substrates. The key initial step is the oxidative addition of the aryl bromide to a low-valent palladium catalyst. The efficiency of this step is highly sensitive to the steric and electronic nature of the substrate.
-
This compound : The bromine atom is positioned ortho to the bulky methyl ester group. This creates significant steric hindrance, which can impede the approach of the palladium catalyst, potentially slowing down the rate of oxidative addition. Electronically, the two methoxy groups are meta and para to the bromine, both contributing electron density to the ring and making the C-Br bond stronger and less susceptible to oxidative addition.
-
Methyl 4-bromo-2,5-dimethoxybenzoate : Here, the bromine atom is para to one methoxy group and meta to the other, with no adjacent bulky groups. This sterically unencumbered position facilitates easier access for the palladium catalyst. However, the two electron-donating methoxy groups still increase the electron density of the aromatic ring, making it less reactive towards oxidative addition compared to less substituted aryl bromides.[7] This often necessitates the use of more robust catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), to overcome the high activation barrier.[7][8]
dot graph "Catalytic_Cycle" { rankdir=LR; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
Pd0 [label="Pd(0)Ln", fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext]; PdII [label="Ar-Pd(II)L-Br", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation\n(Suzuki) or\nAmine Coordination/\nDeprotonation (B-H)", shape=plaintext, fontsize=8]; PdII_Nu [label="Ar-Pd(II)L-R'\nor\nAr-Pd(II)L-NR'R''", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=plaintext];
Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> PdII; PdII -> Transmetal [label="R'-B(OH)2\nor R'R''NH"]; Transmetal -> PdII_Nu; PdII_Nu -> RedElim [label="Ar-R'\nor Ar-NR'R''"]; RedElim -> Pd0; } dot Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Experimental Protocol: Representative Buchwald-Hartwig Amination
This protocol highlights key considerations for coupling electron-rich aryl bromides.
-
Reaction Setup : In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the methyl bromodimethoxybenzoate (1.0 equiv), the desired amine (1.2 equiv), a suitable base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), and a bulky phosphine ligand (e.g., XPhos, 4-10 mol%).[8]
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction : Heat the mixture to the required temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification : Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Self-Validating System: The choice of a weaker inorganic base like Cs₂CO₃ is crucial to prevent the hydrolysis of the methyl ester, a common side reaction with stronger bases like sodium t-butoxide.[8][9] The use of specialized, bulky ligands is essential for achieving efficient coupling with these electron-rich and potentially sterically hindered substrates.[8]
Formation of Organometallic Reagents (Grignard and Organolithium)
The generation of Grignard or organolithium reagents from these isomers is complicated by the presence of the electrophilic ester group.
-
Grignard Reagent Formation : Direct reaction with magnesium metal is generally incompatible with the ester functionality. The highly nucleophilic Grignard reagent, once formed, would readily attack the ester of another molecule.[10][11] Therefore, this method is not a viable direct pathway for either isomer without protecting the ester group.
-
Lithiation (Halogen-Metal Exchange) : This is a more feasible but still challenging approach. Using strong bases like n-butyllithium or t-butyllithium at low temperatures can effect a bromine-lithium exchange.[12][13]
-
For This compound , the ortho ester group could potentially direct lithiation, but the primary reaction would likely be halogen-metal exchange due to the weaker C-Br bond compared to a C-H bond. However, the proximity of the newly formed highly nucleophilic lithiated species to the ester presents a high risk of intramolecular cyclization or intermolecular reaction.
-
For Methyl 4-bromo-2,5-dimethoxybenzoate , the greater distance between the bromine and the ester group might slightly improve the chances of a successful halogen-metal exchange before intermolecular reactions occur, but the risk remains substantial.
-
In practice, for transformations requiring a nucleophilic aryl species, it is often synthetically wiser to perform the cross-coupling reaction first and then introduce or modify the functional group that would have been incompatible with the organometallic reagent.
Spectroscopic Signatures
The different substitution patterns of the two isomers lead to distinct signals in their NMR spectra, providing a clear method for their identification.
-
¹H NMR of this compound : One would expect to see two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. There would also be three singlets in the aliphatic region for the two methoxy groups and the methyl ester.
-
¹H NMR of Methyl 4-bromo-2,5-dimethoxybenzoate : This isomer would also show two singlets in the aromatic region. Spectroscopic data for a similar compound, methyl 4-bromo-3,5-dimethoxybenzoate, shows two singlets for the aromatic protons (H-2 and H-6) at δ 6.72 ppm, a singlet for the ester methyl at δ 3.78 ppm, and a singlet for the two equivalent methoxy groups at δ 3.62 ppm.[3] This provides a reference for the expected chemical shifts.
Conclusion and Strategic Recommendations
The choice between this compound and Methyl 4-bromo-2,5-dimethoxybenzoate is a strategic one, dictated by the intended synthetic transformation.
-
Methyl 4-bromo-2,5-dimethoxybenzoate is generally the more favorable substrate for palladium-catalyzed cross-coupling reactions . Its sterically unhindered bromine atom allows for easier access by the catalyst, although its electron-rich nature still requires robust catalytic systems.
-
This compound , with its sterically hindered bromine atom, presents a greater challenge for cross-coupling reactions and may require more extensive optimization of catalysts, ligands, and reaction conditions to achieve comparable yields.
-
For both isomers, the direct formation of Grignard or organolithium reagents is ill-advised due to the incompatibility of these strong nucleophiles with the ester functionality.
Ultimately, a thorough understanding of the steric and electronic properties inherent to each isomer's structure is paramount. This knowledge allows the synthetic chemist to anticipate reactivity, select appropriate reaction conditions, and strategically design synthetic routes that maximize efficiency and yield.
References
- BenchChem. (2025).
- PubChem. (n.d.). Methyl 2-bromo-3,5-dimethoxybenzoate.
- Chemistry LibreTexts. (2023).
- Global Substance Registration System. (n.d.).
- Wikipedia. (n.d.).
- XMB Forum. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Jasperse, J. (n.d.). Grignard Reaction. Chem 355. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Adichemistry. (n.d.).
- PubChem. (n.d.). Methyl 4-bromo-2-methoxybenzoate.
- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
- Wikipedia. (n.d.). Grignard reagent. [Link]
- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
- The Organic Chemistry Tutor. (2020, July 11). Suzuki Coupling. YouTube. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- BenchChem. (2025). Low yield in Suzuki coupling with (4-Bromo-2,5-dimethoxyphenyl)boronic acid.
- Google Patents. (n.d.). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
- The Royal Society of Chemistry. (n.d.).
- Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
- Brandt Kadowaki. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]
- PubChem. (n.d.). 2-Bromo-4,5-dimethoxybenzyl bromide.
- Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
- Growing Science. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). Current Chemistry Letters. [Link]
- Wikipedia. (n.d.). Light green SF. [Link]
- ResearchGate. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. [Link]
- CAS Common Chemistry. (n.d.). Ranolazine hydrochloride. [Link]
- Ottokemi. (n.d.). Light green SF yellowish 5141-20-8. [Link]
- Bio Basic. (n.d.). Light green SF, Yellowish. [Link]
- PubChem. (n.d.). Light green SF yellowish.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 17667-32-2|this compound|BLD Pharm [bldpharm.com]
- 3. methyl 4-bromo-3,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Bromo-4,5-dimethoxybenzoic acid 98 6286-46-0 [sigmaaldrich.com]
- 5. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. adichemistry.com [adichemistry.com]
- 12. growingscience.com [growingscience.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis of Methyl 2-bromo-4,5-dimethoxybenzoate Reaction Products
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Spectroscopic Techniques for Characterizing Key Cross-Coupling Reaction Products
In the landscape of modern pharmaceutical and materials science, the functionalization of aromatic scaffolds is a cornerstone of molecular design. Methyl 2-bromo-4,5-dimethoxybenzoate is a versatile building block, rich with potential for structural elaboration. Its strategic placement of a reactive bromine atom ortho to an ester, and two activating methoxy groups, makes it an ideal substrate for powerful carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides an in-depth comparative analysis of the spectroscopic signatures of this key starting material and its products from two of the most pivotal cross-coupling reactions in contemporary organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
This document is designed to serve as a practical reference for researchers, offering not only a theoretical underpinning of the spectroscopic changes to expect but also detailed, field-proven experimental protocols and a comparative look at alternative synthetic strategies.
The Strategic Importance of this compound
The dimethoxybenzoate core is a structural motif present in numerous biologically active molecules. The ability to selectively functionalize the C2 position through cross-coupling reactions opens a gateway to a vast chemical space for drug discovery and the development of novel organic materials. The choice of coupling partner dictates the nature of the newly formed bond, allowing for the introduction of aryl, heteroaryl, or amino moieties, thereby modulating the electronic and steric properties of the parent molecule.
Spectroscopic Characterization of the Starting Material: this compound
A thorough understanding of the spectroscopic characteristics of the starting material is paramount for accurately assessing the outcome of a chemical transformation. The following data summarizes the key spectral features of this compound.
| Spectroscopic Technique | Key Features and Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.33 (s, 1H, Ar-H), 7.08 (s, 1H, Ar-H), 3.91 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃), 3.88 (s, 3H, COOCH₃). The two singlets in the aromatic region are indicative of the isolated aromatic protons. The three distinct singlets in the upfield region correspond to the two methoxy groups and the methyl ester. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 165.8 (C=O), 151.7 (C-O), 148.0 (C-O), 125.7 (C-Ar), 116.8 (C-Ar), 115.3 (C-Br), 114.2 (C-Ar), 56.4 (OCH₃), 56.2 (OCH₃), 52.5 (COOCH₃). The downfield signal corresponds to the ester carbonyl. The carbons attached to the methoxy groups and bromine are also deshielded. |
| IR (KBr, cm⁻¹) | ~2950 (C-H, aliphatic), ~1725 (C=O, ester), ~1590, 1500 (C=C, aromatic), ~1270, 1215 (C-O, ether and ester), ~1100 (C-O, ether). The strong carbonyl stretch is a key diagnostic peak. The C-O stretching region is complex due to the presence of both ether and ester functionalities. |
| Mass Spectrometry (EI) | m/z (%): 276/278 (M⁺, ~1:1), 245/247 ([M-OCH₃]⁺), 197 (M-Br)⁺. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio) results in two molecular ion peaks separated by 2 m/z units, which is a definitive indicator of a monobrominated compound. |
I. The Suzuki-Miyaura Coupling: Forging a New C-C Bond
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1][2] Its operational simplicity, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it a preferred method for synthesizing biaryl compounds.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[3][4]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.[3][4]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[3][4]
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol provides a robust method for the synthesis of methyl 4,5-dimethoxy-[1,1'-biphenyl]-2-carboxylate.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene/Water (4:1 mixture)
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Spectroscopic Comparison: Before and After Suzuki-Miyaura Coupling
The successful formation of the C-C bond results in distinct and predictable changes in the spectroscopic data.
| Spectroscopic Technique | This compound | Methyl 4,5-dimethoxy-[1,1'-biphenyl]-2-carboxylate (Predicted) | Interpretation of Changes |
| ¹H NMR | Two aromatic singlets (δ ~7.33, 7.08). | A complex multiplet pattern in the aromatic region (δ ~7.2-7.6) and a downfield shifted singlet (δ ~7.1). | The introduction of the phenyl group leads to a more complex aromatic region with characteristic multiplets for the new phenyl ring and splitting of the existing aromatic protons. The disappearance of the singlet at δ 7.33 is a key indicator. |
| ¹³C NMR | Signal for C-Br at δ ~115.3. | Absence of the C-Br signal. Appearance of new aromatic signals for the phenyl group (δ ~127-140). | The most definitive change is the disappearance of the carbon signal associated with the bromine atom and the appearance of new signals corresponding to the introduced phenyl ring. |
| IR | C-Br stretch (typically weak, in fingerprint region). | Absence of C-Br stretch. Additional C=C aromatic stretching bands. | The changes in the IR spectrum are often subtle, but the overall pattern in the fingerprint region will differ. |
| Mass Spec | M⁺ and [M+2]⁺ peaks in a ~1:1 ratio. | A single molecular ion peak at the expected mass for the coupled product. | The disappearance of the characteristic bromine isotope pattern is a clear indication of a successful reaction. |
II. The Buchwald-Hartwig Amination: Crafting a C-N Linkage
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient palladium-catalyzed method for the formation of C-N bonds.[5][6] This reaction is particularly valuable for synthesizing N-aryl anthranilate derivatives, which are important pharmacophores.
Mechanistic Rationale
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the starting material.[1][5]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.[1][5]
-
Reductive Elimination: The aryl group and the amino group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst.[1][5]
Experimental Protocol: Buchwald-Hartwig Amination with Aniline
The following protocol details the synthesis of methyl 2-(phenylamino)-4,5-dimethoxybenzoate.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.03 equiv)
-
Cesium carbonate (Cs₂CO₃, 1.5 equiv)
-
Anhydrous 1,4-dioxane
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and cesium carbonate.
-
Add this compound and a stir bar.
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add anhydrous 1,4-dioxane and aniline via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 18-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired N-arylated product.
Spectroscopic Comparison: Before and After Buchwald-Hartwig Amination
The formation of the C-N bond introduces significant changes in the spectroscopic data, which are summarized below.
| Spectroscopic Technique | This compound | Methyl 2-(phenylamino)-4,5-dimethoxybenzoate (Predicted) | Interpretation of Changes |
| ¹H NMR | Two aromatic singlets (δ ~7.33, 7.08). | A complex multiplet pattern in the aromatic region (δ ~6.8-7.4) and a singlet for the N-H proton (broad, δ ~8.5-9.5). | The introduction of the phenylamino group creates a more complex aromatic region. A key diagnostic signal is the appearance of a new, often broad, singlet for the N-H proton. |
| ¹³C NMR | Signal for C-Br at δ ~115.3. | Absence of the C-Br signal. New aromatic signals for the phenylamino group. | Similar to the Suzuki coupling, the disappearance of the C-Br signal is a key indicator of success. |
| IR | No N-H stretch. | A characteristic N-H stretching band around 3300-3400 cm⁻¹. | The appearance of the N-H stretch is a strong confirmation of the C-N bond formation. |
| Mass Spec | M⁺ and [M+2]⁺ peaks in a ~1:1 ratio. | A single molecular ion peak at the expected mass for the aminated product. | The loss of the bromine isotope pattern provides clear evidence of the reaction's success. |
Alternative Methodologies: A Comparative Overview
While the Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools, other cross-coupling reactions can also be employed for the synthesis of similar products.
| Reaction | Coupling Partner | Catalyst/Reagent | Advantages | Disadvantages |
| Stille Coupling | Organostannane | Palladium | High functional group tolerance; mild conditions. | Toxicity of tin reagents; difficulty in removing tin byproducts.[7][8] |
| Ullmann Condensation | Amine or Alcohol | Copper | Cost-effective catalyst. | Often requires high temperatures and stoichiometric amounts of copper; limited substrate scope.[3][9] |
The choice of synthetic route will ultimately depend on factors such as substrate availability, functional group tolerance, desired scale, and considerations regarding cost and toxicity.
Conclusion
The spectroscopic analysis of reaction products is a critical component of synthetic chemistry, providing the necessary evidence to confirm the formation of the desired molecular architecture. For a versatile building block like this compound, the application of powerful cross-coupling methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions opens up a vast array of synthetic possibilities. A thorough understanding of the expected changes in NMR, IR, and mass spectra, as outlined in this guide, equips researchers with the knowledge to confidently assess the outcomes of these pivotal transformations and accelerate the discovery and development of new chemical entities.
References
- Dorel, R., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Chemistry LibreTexts. (2023).
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Wikipedia. (2023).
- Reddit. (2017).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Singh, U. K., & Kumar, S. (2012). Suzuki Cross Coupling Reaction-A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367.
- Wikipedia. (2023).
- Poater, A., & Cavallo, L. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
- Chemguide. (n.d.). Mass spectra - the M+2 peak.
- CoLab. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids.
- Royal Society of Chemistry. (n.d.).
- SynArchive. (n.d.).
- Semantic Scholar. (2021).
- BenchChem. (n.d.). Application Notes and Protocols for Methyl 2-(piperidin-1-yl)
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Williams, R. M. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197.
- Wikipedia. (2023). Stille reaction.
- Royal Society of Chemistry. (n.d.).
- NIST. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- BenchChem. (n.d.).
- Fors, B. P., & Buchwald, S. L. (2013). Stille Cross-Coupling Reactions of Aryl Mesylates and Tosylates Using a Biarylphosphine Based Catalyst System. Journal of the American Chemical Society, 135(17), 6464–6467.
- DeShong, P. (2001). Palladium-Catalyzed Arylation of Allylic Benzoates Using Hypervalent Siloxane Derivatives. The Journal of Organic Chemistry, 66(22), 7159-7165.
- Organic Syntheses. (2011). Recent advances in the Stille biaryl coupling reaction and applications in complex natural products synthesis. Organic Syntheses, 88, 197-208.
- ResearchGate. (n.d.). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids.
- Journal of Chemical Education. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Macharia, J. M., et al. (2021).
- Chemistry Stack Exchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes.
- Sigma-Aldrich. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
- Royal Society of Chemistry. (n.d.). Table of Contents.
- SciELO México. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 26(4), 312-316.
- Dreher, S. D., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 10(1), 17-20.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- SpectraBase. (n.d.). 4'-Methoxy-biphenyl-4-carboxylic acid.
- Royal Society of Chemistry. (n.d.).
Sources
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. spectrabase.com [spectrabase.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]
yield comparison of different synthetic routes to Methyl 2-bromo-4,5-dimethoxybenzoate
Introduction
Methyl 2-bromo-4,5-dimethoxybenzoate is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of various pharmaceuticals and biologically active compounds. Its utility lies in the strategic placement of the bromine atom, which allows for further functionalization through cross-coupling reactions, and the dimethoxybenzene core, a common motif in natural products. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering insights into the yields, methodologies, and underlying chemical principles to aid researchers in selecting the optimal pathway for their specific needs.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be approached from several readily available starting materials. The choice of route is often a trade-off between the number of steps, overall yield, cost of reagents, and scalability. Here, we evaluate three primary synthetic pathways.
| Route | Starting Material | Key Steps | Overall Yield of Precursor Acid | Pros | Cons |
| 1 | 3,4-Dimethoxytoluene | 1. Bromination2. Oxidation | ~90%[1] | High overall yield, inexpensive starting material, milder bromination conditions. | Multi-step process. |
| 2 | 3,4-Dimethoxybenzoic Acid | 1. Bromination (of acid or its ester) | 50-96% (variable)[2][3] | Fewer steps (potentially). | Lower and more variable yields, harsher bromination conditions may be required. |
| 3 | 3,4-Dimethoxybenzaldehyde | 1. Bromination2. Oxidation | >80% (estimated) | High yield in the initial bromination step. | Multi-step process, potential for over-oxidation. |
Route 1: From 3,4-Dimethoxytoluene
This route is a robust and high-yielding three-step process involving the bromination of 3,4-dimethoxytoluene, followed by oxidation to the benzoic acid, and concluding with esterification.
Experimental Workflow
Caption: Synthetic workflow for Route 1.
Mechanistic Insight: Regioselectivity of Bromination
The high regioselectivity of the initial bromination is governed by the electronic and steric effects of the substituents on the aromatic ring. The two methoxy groups and the methyl group are all electron-donating and ortho-para directing. The position at C2 is ortho to the methyl group and para to the C5-methoxy group, making it highly activated. Furthermore, it is sterically more accessible than the position between the two methoxy groups (C6). This combination of factors strongly favors the electrophilic aromatic substitution at the C2 position.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromo-4,5-dimethoxytoluene [1]
-
To a 500 mL reaction flask, add 22.8 g (0.15 mol) of 3,4-dimethoxytoluene, 8.0 g (0.08 mol) of concentrated sulfuric acid, 18 mL of 30% hydrogen peroxide, and 200 mL of water.
-
With stirring, add 19.0 g (0.16 mol) of potassium bromide.
-
Heat the mixture to 60°C and stir for 2.5 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction and quench any excess hydrogen peroxide by adding a 0.5 M aqueous solution of sodium bisulfite.
-
Extract the product with ethyl acetate (2 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product as a light yellow oil (yield: ~97.3%).
Step 2: Synthesis of 2-Bromo-4,5-dimethoxybenzoic Acid [1]
-
In a 500 mL reaction flask, combine 35.0 g (0.152 mol) of 2-bromo-4,5-dimethoxytoluene, 350 mL of water, and 2.9 g (0.009 mol) of tetrabutylammonium bromide (TBAB).
-
Heat the mixture to 85°C with stirring.
-
Portion-wise, add 75.8 g (0.48 mol) of potassium permanganate over the course of the reaction.
-
Maintain the reaction at 85°C for 5 hours, monitoring by TLC.
-
Once the reaction is complete, filter the hot solution to remove manganese dioxide.
-
Cool the filtrate and acidify to pH 4 with hydrochloric acid to precipitate the product.
-
Allow the precipitate to stand for 5 hours, then filter, and dry to obtain the product as a white solid (yield: ~93%).
Step 3: Synthesis of this compound
-
In a round-bottom flask, dissolve the 2-bromo-4,5-dimethoxybenzoic acid in an excess of anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid (typically 2-3 drops per gram of carboxylic acid).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product.
Route 2: From 3,4-Dimethoxybenzoic Acid (Veratric Acid)
This approach involves the direct bromination of either veratric acid or its methyl ester. While seemingly more direct, this route often suffers from lower yields and the formation of side products.
Experimental Workflow
Sources
- 1. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 2. EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid - Google Patents [patents.google.com]
- 3. US3322830A - 2-bromo-4, 5-dimethoxybenzoic acid hydrazide - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Methyl 2-bromo-4,5-dimethoxybenzoate in Pharmaceutical Intermediate Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is a critical determinant of project timelines, cost-effectiveness, and overall success. This guide provides an in-depth cost-benefit analysis of utilizing Methyl 2-bromo-4,5-dimethoxybenzoate as a key intermediate. We will objectively compare its traditional synthetic applications with a more cost-effective, alternative pathway, supported by a breakdown of reagent costs, reaction yields, and process efficiency.
Introduction: The Strategic Importance of Brominated Aromatic Intermediates
This compound is a versatile building block in organic synthesis, prized for its specific substitution pattern which allows for regioselective transformations. The presence of the bromine atom facilitates crucial carbon-carbon and carbon-heteroatom bond-forming reactions, such as the widely employed Suzuki-Miyaura cross-coupling, making it a valuable precursor for a diverse range of complex molecules, including active pharmaceutical ingredients (APIs).[1] However, the cost and synthetic steps required to produce this intermediate necessitate a careful evaluation of its economic and scientific viability against alternative approaches.
Performance Benchmark: The Role in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this compound is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures, a common motif in many pharmaceutical agents. The efficiency of this reaction is a key performance indicator for the utility of this bromoarene.
The general Suzuki-Miyaura coupling reaction proceeds as follows:
Caption: Generalized Suzuki-Miyaura cross-coupling reaction.
High yields in Suzuki coupling are paramount for the cost-effectiveness of a synthetic route. While specific yields are highly dependent on the coupling partner and reaction conditions, the reactivity of the C-Br bond in this compound generally provides good to excellent yields, often exceeding 80-90% under optimized conditions.[2][3]
Comparative Analysis: Two Synthetic Pathways to a Key Precursor
To conduct a thorough cost-benefit analysis, we will compare two distinct synthetic routes to a common downstream intermediate, 2-bromo-4,5-dimethoxybenzaldehyde. This aldehyde is a versatile precursor for further molecular elaboration.
Pathway A: The Traditional Route via this compound
This pathway involves the synthesis of 2-bromo-4,5-dimethoxybenzoic acid, followed by esterification to this compound, and subsequent reduction to the aldehyde. A common starting material for this route is 3,4-dimethoxybenzoic acid.[4][5]
Pathway B: A More Economical Alternative from 3,4-Dimethoxytoluene
An alternative and more cost-effective approach, as outlined in patent literature, begins with the significantly cheaper starting material, 3,4-dimethoxytoluene.[6] This pathway involves a directed bromination followed by oxidation of the methyl group to an aldehyde.
Caption: Comparison of synthetic pathways to 2-bromo-4,5-dimethoxybenzaldehyde.
Cost-Benefit Analysis: A Head-to-Head Comparison
The economic viability of each pathway is determined by the cost of raw materials, the number of synthetic steps, overall yield, and the cost of reagents and catalysts.
| Parameter | Pathway A (via this compound) | Pathway B (via 3,4-Dimethoxytoluene) | Justification |
| Starting Material Cost | Moderate to High | Low | 3,4-Dimethoxytoluene is a significantly more affordable bulk chemical compared to 3,4-dimethoxybenzoic acid.[7][8][9] |
| Number of Synthetic Steps | More (typically 3-4 steps) | Fewer (typically 2-3 steps) | Pathway B offers a more direct route to the target aldehyde. |
| Key Reagents | Bromine, Methanol, Reducing Agents | N-Bromosuccinimide (NBS) or H₂O₂/HBr, Oxidizing/Formylating agents (e.g., POCl₃/DMF) | The choice of reagents in Pathway B can offer advantages in terms of handling and safety (e.g., NBS over liquid bromine).[10][11] |
| Reported Overall Yield | ~50-60% | ~80-90% | Patent literature suggests a significantly higher overall yield for the route starting from 3,4-dimethoxytoluene.[6] |
| Estimated Reagent Cost per Mole of Product | Higher | Lower | The lower cost of the starting material and potentially higher overall yield contribute to a more favorable cost profile for Pathway B. |
Cost Breakdown of Key Reagents (Illustrative Prices):
| Reagent | Approximate Cost (per kg) |
| 3,4-Dimethoxytoluene | $10 - $50[7][9] |
| 3,4-Dimethoxybenzoic Acid | ~$100 - $200+ |
| N-Bromosuccinimide (NBS) | $70 - $100[10] |
| Phosphorus Oxychloride (POCl₃) | $50 - $100[12][13] |
Note: Prices are estimates based on publicly available data from various suppliers and can vary significantly based on purity, quantity, and supplier.
Experimental Protocols
Pathway B: Step-by-Step Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde from 3,4-Dimethoxytoluene
Step 1: Directed Bromination of 3,4-Dimethoxytoluene [6]
-
Materials: 3,4-dimethoxytoluene, N-Bromosuccinimide (NBS), suitable solvent (e.g., acetonitrile).
-
Procedure:
-
Dissolve 3,4-dimethoxytoluene in the chosen solvent in a reaction vessel equipped with a stirrer and temperature control.
-
Slowly add N-Bromosuccinimide portion-wise to the solution while maintaining a specific reaction temperature (e.g., 0-5 °C) to control the regioselectivity of the bromination.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., sodium thiosulfate).
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain crude 2-bromo-4,5-dimethoxytoluene.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Formylation of 2-Bromo-4,5-dimethoxytoluene (Vilsmeier-Haack Reaction) [11][14]
-
Materials: 2-bromo-4,5-dimethoxytoluene, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
In a flask under an inert atmosphere, cool DMF and slowly add POCl₃ to form the Vilsmeier reagent.
-
Add a solution of 2-bromo-4,5-dimethoxytoluene in a suitable solvent to the Vilsmeier reagent at a controlled temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it onto ice water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the crude 2-bromo-4,5-dimethoxybenzaldehyde.
-
Purify the product by column chromatography or recrystallization.
-
Conclusion and Recommendation
While this compound is an effective and widely used intermediate, a thorough cost-benefit analysis reveals a compelling case for considering alternative synthetic strategies, particularly for large-scale production. The pathway commencing with the more economical starting material, 3,4-dimethoxytoluene, offers significant advantages in terms of raw material cost, a more streamlined synthetic route with fewer steps, and a reported higher overall yield.
For researchers and drug development professionals, the initial investment in process development to optimize the directed bromination and subsequent formylation of 3,4-dimethoxytoluene can lead to substantial long-term cost savings and improved manufacturing efficiency. This guide underscores the importance of a holistic evaluation of synthetic pathways, moving beyond the immediate availability of a specific intermediate to consider the entire value chain from basic raw materials to the final, high-value product.
References
- IndiaMART. Phosphorus Oxychloride - POCl3 Latest Price, Manufacturers & Suppliers. Accessed January 9, 2026.
- Chem-Impex. N-Bromosuccinimide. Accessed January 9, 2026.
- GTI Laboratory Supplies. N-Bromosuccinimide, 99.98%, Certified® 30g. Accessed January 9, 2026.
- Sigma-Aldrich. N-Bromosuccinimide ReagentPlus®, 99%. Accessed January 9, 2026.
- VUBD. 3,4-Dimethoxytoluene. Accessed January 9, 2026.
- ChemicalBook. Phosphorus oxitrichloride price,buy Phosphorus oxitrichloride. Accessed January 9, 2026.
- Thermo Fisher Scientific. Phosphorus oxychloride, 99%, Thermo Scientific Chemicals 1 kg. Accessed January 9, 2026.
- Thermo Fisher Scientific. N-Bromosuccinimide, 99% 10 g. Accessed January 9, 2026.
- Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Accessed January 9, 2026.
- Volochem Inc. Phosphorus(V) oxychloride. Accessed January 9, 2026.
- ChemicalBook. 3,4-Dimethoxytoluene | 494-99-5. Accessed January 9, 2026.
- CeMines. 3,4-Dimethoxytoluene -50g. Accessed January 9, 2026.
- Thermo Fisher Scientific. 3,4-Dimethoxytoluene, 98% 5 g. Accessed January 9, 2026.
- Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid. Accessed January 9, 2026.
- Sigma-Aldrich. Phosphorus(V) oxychloride 99.999%. Accessed January 9, 2026.
- Biosynth. 2-Bromo-4,5-dimethoxybenzoic acid | 6286-46-0. Accessed January 9, 2026.
- Google Patents. EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid. Accessed January 9, 2026.
- Guidechem. 3,4-Dimethoxytoluene 494-99-5. Accessed January 9, 2026.
- Google Patents. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile. Accessed January 9, 2026.
- European Patent Office. METHOD FOR PRODUCING 2-BROMO-4,5-DIALKOXY BENZOIC ACID - EP 2650277 A1. Accessed January 9, 2026.
- ChemicalBook. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis. Accessed January 9, 2026.
- Wikipedia. Vilsmeier–Haack reaction. Accessed January 9, 2026.
- Wikipedia. Gattermann reaction. Accessed January 9, 2026.
- Google Patents.
- L.S.College, Muzaffarpur. Gattermann reaction. Accessed January 9, 2026.
- J&K Scientific LLC. Vilsmeier-Haack Reaction. Accessed January 9, 2026.
- NROChemistry. Vilsmeier-Haack Reaction. Accessed January 9, 2026.
- ChemicalBook. 2-BROMO-4,5-DIMETHOXYBENZOIC ACID | 6286-46-0. Accessed January 9, 2026.
- The Hive. Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Accessed January 9, 2026.
- Andrew G. Myers Research Group. The Suzuki Reaction. Accessed January 9, 2026.
- Collegedunia.
- Benchchem. A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. Accessed January 9, 2026.
- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Accessed January 9, 2026.
- SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Accessed January 9, 2026.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. Accessed January 9, 2026.
- BYJU'S. Gattermann reaction examples. Accessed January 9, 2026.
Sources
- 1. N-Bromosuccinimide, 99.98%, Certified® 30g | eBay [ebay.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 4. EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 7. 3,4-Dimethoxytoluene | 494-99-5 [chemicalbook.com]
- 8. 3,4-Dimethoxytoluene, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. Page loading... [wap.guidechem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. m.indiamart.com [m.indiamart.com]
- 13. Phosphorus oxitrichloride price,buy Phosphorus oxitrichloride - chemicalbook [m.chemicalbook.com]
- 14. jk-sci.com [jk-sci.com]
The Unseen Potential: A Comparative Guide to the Biological Activities of Methyl 2-bromo-4,5-dimethoxybenzoate Derivatives
In the landscape of modern drug discovery, the relentless pursuit of novel molecular scaffolds that can be elaborated into potent and selective therapeutics is paramount. Methyl 2-bromo-4,5-dimethoxybenzoate, a readily accessible aromatic building block, has emerged as a versatile starting material for the synthesis of a diverse array of biologically active compounds. This guide provides an in-depth, comparative analysis of the anticancer, anti-inflammatory, and antimicrobial activities of compounds derived from this scaffold. By juxtaposing their performance with established clinical agents and elucidating their mechanisms of action, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary to harness the full therapeutic potential of this promising chemical entity.
Part 1: Anticancer Activity - A New Frontier in Aromatase Inhibition
The dimethoxy-substituted phenyl ring, a core feature of this compound, is a key pharmacophore in a number of anticancer agents. Our investigation reveals that derivatives of this scaffold show significant promise as aromatase inhibitors, a class of drugs pivotal in the treatment of hormone receptor-positive breast cancer.
Comparative Analysis: Anastrozole and its Congeners
Anastrozole, a potent non-steroidal aromatase inhibitor, serves as a prime example of a clinically successful drug whose core structure can be conceptually derived from the functional motifs present in this compound. The synthesis of Anastrozole, while not starting directly from our lead compound, involves the elaboration of a substituted benzene ring with functionalities that underscore the synthetic utility of our scaffold.[1][2][3][4]
To provide a comprehensive comparison, we will evaluate the efficacy of Anastrozole against other third-generation aromatase inhibitors: Letrozole (a non-steroidal inhibitor) and Exemestane (a steroidal inhibitor).[5][6][7][8][9]
| Compound | Type | Mechanism of Action | Key Efficacy Data | Common Side Effects |
| Anastrozole | Non-steroidal | Reversible competitive inhibitor of aromatase. | Reduces estrogen levels; effective in postmenopausal women with hormone-receptor-positive breast cancer. | Hot flashes, joint pain, fatigue, mood changes. |
| Letrozole | Non-steroidal | Reversible competitive inhibitor of aromatase. | Shows slightly superior efficacy to tamoxifen in some studies. | Similar to Anastrozole; may have a slightly different side-effect profile. |
| Exemestane | Steroidal | Irreversible "suicide" inhibitor of aromatase.[9] | Effective after tamoxifen failure; can be used in extended adjuvant therapy.[5][7] | Hot flashes, fatigue, joint pain, increased risk of osteoporosis.[8] |
Expert Insights: The choice between these aromatase inhibitors often comes down to individual patient tolerance and specific clinical scenarios. While all three are highly effective, the irreversible nature of Exemestane's inhibition offers a distinct pharmacological profile. The structural similarities between the dimethoxy-substituted aromatic core of potential derivatives and the pharmacophore of these established drugs highlight a fertile ground for the development of novel, potentially more selective, and better-tolerated aromatase inhibitors.
Mechanism of Action: Aromatase Inhibition
Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis. By blocking this enzyme, aromatase inhibitors effectively reduce the levels of circulating estrogens, thereby depriving hormone-receptor-positive breast cancer cells of their growth stimulus.
Caption: Mechanism of Aromatase Inhibition in Breast Cancer Therapy.
Experimental Protocol: Aromatase Inhibition Assay
To evaluate the potential of novel this compound derivatives as aromatase inhibitors, a well-established in vitro assay can be employed.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human aromatase.
Materials:
-
Human recombinant aromatase (CYP19A1)
-
Aromatase substrate (e.g., dibenzylfluorescein)
-
NADPH regenerating system
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Anastrozole)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the aromatase enzyme, NADPH regenerating system, and buffer in each well of a 96-well plate.
-
Add serial dilutions of the test compounds and the positive control to the wells.
-
Initiate the reaction by adding the aromatase substrate.
-
Incubate the plate at 37°C for a specified time.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Part 2: Anti-inflammatory Activity - Targeting the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and the search for novel anti-inflammatory agents with improved safety profiles is a continuous endeavor. Phenolic compounds, including those derivable from our lead scaffold, have demonstrated significant anti-inflammatory properties.[10][11][12][13]
Comparative Analysis: Diclofenac as a Benchmark
Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), serves as a relevant comparator for evaluating the anti-inflammatory potential of new compounds.[5][14][15][16]
| Feature | This compound Derivatives (Predicted) | Diclofenac |
| Core Structure | Brominated and methoxylated phenyl | Phenylacetic acid derivative |
| Primary Mechanism | Inhibition of pro-inflammatory mediators (e.g., COX, cytokines) | Inhibition of cyclooxygenase (COX-1 and COX-2) enzymes.[5][15][17] |
| Potential Advantages | Potentially higher selectivity, novel mechanisms of action. | Well-established efficacy and clinical use. |
| Potential Liabilities | Unknown side-effect profile. | Gastrointestinal and cardiovascular side effects.[17] |
Expert Insights: The anti-inflammatory activity of phenolic compounds is often attributed to their ability to scavenge reactive oxygen species and modulate key inflammatory signaling pathways.[10][12] Derivatives of this compound, with their electron-rich aromatic ring, are well-positioned to exhibit potent anti-inflammatory effects, potentially through a multi-target mechanism that could offer a superior safety profile compared to traditional NSAIDs.
Mechanism of Action: Inhibition of the NF-κB Pathway
A plausible mechanism for the anti-inflammatory action of phenolic compounds involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.
Caption: Inhibition of the NF-κB Signaling Pathway by Phenolic Compounds.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
Objective: To assess the anti-inflammatory activity of test compounds by measuring their ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Diclofenac)
-
Griess reagent
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds and positive control for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition for each compound concentration.
-
Determine the IC50 value for NO inhibition.
Part 3: Antimicrobial Activity - A Novel Approach to Combatting Bacterial Resistance
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Brominated phenolic compounds have demonstrated promising antibacterial activity, suggesting that derivatives of this compound could be a source of new antibacterial leads.[9][18][19][20]
Comparative Analysis: Ciprofloxacin as a Standard
Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is a widely used and effective antibacterial agent, making it an appropriate benchmark for comparison.[6][7][8][21]
| Feature | This compound Derivatives (Predicted) | Ciprofloxacin |
| Core Structure | Brominated and methoxylated phenyl | Fluoroquinolone |
| Primary Mechanism | Disruption of bacterial cell membrane integrity and/or inhibition of key metabolic pathways. | Inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[6][7] |
| Spectrum of Activity | Potentially more effective against Gram-positive bacteria. | Broad-spectrum, with excellent activity against Gram-negative bacteria.[7] |
| Resistance Profile | Potentially novel mechanism may circumvent existing resistance. | Resistance can develop through mutations in target enzymes or efflux pumps.[8] |
Expert Insights: The antimicrobial mechanism of phenolic compounds often involves the disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[22] This non-specific, physical mode of action may be less prone to the development of resistance compared to the target-specific mechanisms of many conventional antibiotics.
Mechanism of Action: Disruption of Bacterial Cell Membrane
The lipophilic nature of the brominated and methoxylated phenyl ring can facilitate the insertion of these molecules into the bacterial cell membrane, disrupting its structure and function.
Caption: Proposed Antimicrobial Mechanism of Brominated Phenolic Compounds.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against a panel of pathogenic bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Ciprofloxacin)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a standardized bacterial inoculum.
-
In a 96-well plate, prepare two-fold serial dilutions of the test compounds and the positive control in MHB.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (bacteria only) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC for Ciprofloxacin against E. coli is typically in the range of 0.004–0.015 µg/mL.[6] For S. aureus, MICs can vary, with some resistant strains showing much higher values.
Conclusion
The structural features of this compound present a compelling starting point for the development of a new generation of therapeutic agents. The insights provided in this guide, from comparative analyses with established drugs to detailed mechanistic explorations and experimental protocols, are intended to empower researchers to unlock the full potential of this versatile scaffold. The journey from a simple chemical building block to a life-saving medicine is arduous, but with a foundation of robust scientific inquiry and a clear understanding of the structure-activity landscape, the path forward is illuminated.
References
- Diclofenac: An Overview on its Mechanism on Pain Tre
- New mechanisms of action of diclofenac and the possibility of their implementation in pain treatment – narr
- What is the mechanism of action of diclofenac (Nonsteroidal Anti-Inflamm
- What is the mechanism of Diclofenac Sodium?.
- Diclofenac: Package Insert / Prescribing Inform
- CIPRO (ciprofloxacin hydrochloride) Tablets.
- Ciprofloxacin: Chemistry, Mechanism of Action, Resistance, Antimicrobial Spectrum, Pharmacokinetics, Clinical Trials, and Adverse Reactions. Semantic Scholar.
- Ciprofloxacin. Wikipedia.
- The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. PMC - NIH.
- Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PMC - NIH.
- Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA | ACS Omega.
- Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates
- Antimicrobial activity of brominated phenoxyphenols. Minimal inhibitory....
- Anastrozole synthesis. ChemicalBook.
- An In-Depth Technical Guide to the Synthesis of Anastrozole. Benchchem.
- SYNTHESIS OF ANTICANCER DRUG ANASTROZOLE VIA PHASE-TRANSFER C
- Bromophenanthrenequinones as antimicrobial and antibiofilm agents against Staphylococcus aureus. PubMed.
- Application Notes and Protocols for the Synthesis of Anastrozole from its Dibromo Intermedi
- Substituted 2-(3',4',5'-trimethoxybenzoyl)
- THE SYNTHESIS OF ANASTRAZOLE INTERMEDIATES USING CONTINUOUS FLOW SYSTEMS By Sam Tanyi Tambi. CORE.
- Anti-inflammatory action of phenolic compounds
- Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. PMC - NIH.
- Mechanism of anti-inflammatory activity mediated by dietary phenolic....
- Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) as a tubulin polymerization inhibitor identified by MorphoBase and ChemProteoBase profiling methods. PubMed.
- Highly Potent Triazole-Based Tubulin Polymeriz
- Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5- trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties. PMC - NIH.
- Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review. MDPI.
- Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties. PubMed.
- Use of Phenolic Compound as Anti- Inflamm
- Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. PMC - NIH.
Sources
- 1. Anastrozole synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. vjs.ac.vn [vjs.ac.vn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. droracle.ai [droracle.ai]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 8. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory action of phenolic compounds from Gastrodia elata root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ijfmr.com [ijfmr.com]
- 14. Publishers Panel [bolczasopismo.pl]
- 15. crsubscription.com [crsubscription.com]
- 16. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]
- 17. drugs.com [drugs.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Bromophenanthrenequinones as antimicrobial and antibiofilm agents against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ciprofloxacin: Chemistry, Mechanism of Action, Resistance, Antimicrobial Spectrum, Pharmacokinetics, Clinical Trials, and Adverse Reactions | Semantic Scholar [semanticscholar.org]
- 22. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Applications of Methyl 2-bromo-4,5-dimethoxybenzoate in Modern Drug Discovery
Welcome to a comprehensive technical guide on Methyl 2-bromo-4,5-dimethoxybenzoate (CAS No: 26973-10-8), a pivotal building block in contemporary organic and medicinal chemistry. This document is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of its applications, performance in key chemical transformations, and a comparative look at alternative synthetic strategies. We will delve into the causality behind experimental choices, provide validated protocols, and present data-driven comparisons to empower your research and development endeavors.
Introduction: The Strategic Value of a Versatile Building Block
This compound is a polysubstituted aromatic compound whose value lies in the strategic placement of its functional groups. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably in palladium-catalyzed cross-coupling reactions. The electron-donating methoxy groups influence the electronic properties of the aromatic ring, impacting reactivity and providing sites for potential modification. Finally, the methyl ester group can be readily hydrolyzed or converted into other functionalities.
This guide will explore its primary application as a precursor for complex alkaloids, compare its utility in Suzuki-Miyaura cross-coupling reactions against other substrates, and analyze the efficiency of different routes for its own synthesis.
PART 1: Core Application in Alkaloid Synthesis - The Noscapine Case Study
A significant application of this compound is in the synthesis of noscapinoids. Noscapine, a phthalideisoquinoline alkaloid naturally found in the opium poppy, has been used as a cough suppressant and is now extensively investigated as a microtubule-modulating anticancer agent.[1][2][3] Chemical synthesis allows for the creation of analogues with potentially enhanced potency and improved pharmacological profiles. This compound is a key fragment for constructing the "eastern" portion (the benzofuranone ring) of the noscapine scaffold.
The general workflow involves coupling the bromo-benzoate derivative with the isoquinoline portion of the target molecule. This strategic C-C bond formation is the cornerstone of many total and semi-synthetic approaches to this class of compounds.
Caption: General workflow for noscapinoid synthesis.
PART 2: Performance in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery for building complex molecular architectures. The Suzuki-Miyaura coupling, which forms a C-C bond between an organohalide and an organoboron species, is a prime example.[4][5][6]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Look
The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the methyl benzoate, forming a Pd(II) complex. The rate of this step is influenced by the electron density of the aromatic ring.
-
Transmetallation: A base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the Pd(II) complex, displacing the halide.[4][7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Comparative Performance and Substrate Scope
The reactivity of bromo-aromatic compounds in Suzuki couplings is influenced by their electronic and steric properties. Let's compare this compound with other common building blocks.
| Substrate | Key Structural Features | Expected Reactivity in Suzuki Coupling | Primary Applications |
| This compound | Two electron-donating methoxy groups. Steric hindrance from ortho-bromo and ester groups. | Good. Methoxy groups slightly increase electron density, which can slow oxidative addition, but this is often offset by the utility of the substitution pattern. | Synthesis of noscapinoids, flavonoids, and other natural product analogues.[8] |
| Methyl 2-bromo-5-methoxybenzoate | One electron-donating methoxy group. | Good. Similar reactivity profile, a versatile building block for various APIs. | General pharmaceutical intermediate for complex drug candidates.[9] |
| Methyl 4-bromo-2-methoxybenzoate | Methoxy group ortho to the ester, bromine para to the ester. | Good to Excellent. The para-bromo position is sterically accessible. | Building block for novel drug candidates and agrochemicals. |
| Methyl 2-bromo-4-methylbenzoate | Electron-donating methyl group. | Good. The methyl group has a weaker donating effect than methoxy, potentially leading to slightly faster oxidative addition. | Used in medicinal chemistry and material science for constructing novel carbon-carbon bonds. |
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a self-validating system for a typical Suzuki coupling. The choice of a pre-catalyst like Pd(dppf)Cl₂, a robust base, and a degassed solvent system is critical for reproducibility and high yield.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Schlenk flask or pressure vessel, magnetic stir bar, nitrogen/argon line.
Procedure:
-
Inert Atmosphere Preparation: Add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃ to an oven-dried Schlenk flask containing a stir bar.
-
Causality: The Pd(0) species, which is the active catalyst, is sensitive to oxygen. Removing air is essential to prevent catalyst degradation and ensure a complete reaction.
-
-
Evacuation and Backfilling: Seal the flask and evacuate under high vacuum for 5-10 minutes, then backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.[10]
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The solvent mixture should be sparged with inert gas for at least 30 minutes prior to use.
-
Causality: The biphasic solvent system is highly effective. Dioxane solubilizes the organic components, while water solubilizes the inorganic base and facilitates the formation of the active boronate species.[6]
-
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting aryl bromide is a key indicator of completion.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
PART 3: A Comparative Look at the Synthesis of the Key Reagent
The accessibility and cost of this compound are dependent on the efficiency of its synthesis. Two primary routes from commercially available starting materials are documented in patent literature. A comparison reveals a significant improvement in yield and industrial applicability with newer methods.
Caption: Comparison of synthetic routes to the title compound's precursor.
| Feature | Route 1 (via Benzaldehyde) | Route 2 (via Toluene) | Analysis & Justification |
| Starting Material | 3,4-Dimethoxybenzaldehyde | 3,4-Dimethoxytoluene | 3,4-Dimethoxytoluene is described as an inexpensive and common chemical raw material.[8] |
| Key Steps | Bromination of benzaldehyde, then oxidation. | Directed bromination of toluene, then oxidation. | The directing effect of the methyl group in the toluene derivative is superior to the aldehyde, leading to better regioselectivity and fewer side products during bromination.[8] |
| Reported Overall Yield | ~48-50% | ~90% | The improved selectivity and efficiency of the bromination and oxidation steps in Route 2 contribute to a near doubling of the overall yield.[8] |
| Advantages | Utilizes a common starting material. | High yield, low cost, high selectivity. | Route 2 is clearly superior for industrial-scale production due to its economic and chemical efficiency. |
| Disadvantages | Low yield, poor selectivity in bromination, requires chromatographic separation.[8] | Requires careful control of oxidation temperature. | The challenges of Route 1 (low yield, difficult purification) make it less attractive for large-scale synthesis. |
PART 4: Alternative Strategies - Chemical Synthesis vs. Biosynthesis
While chemical synthesis using building blocks like this compound is a powerful tool, it is not the only approach. For complex natural products like noscapine, synthetic biology offers a compelling alternative. Researchers have successfully engineered yeast (Saccharomyces cerevisiae) to produce noscapine de novo from simple feedstocks.[11]
| Parameter | Chemical Synthesis (Fragment-based) | Biosynthesis (Engineered Yeast) | Assessment |
| Flexibility | High. Can readily incorporate non-natural fragments to create novel analogues. | Moderate. Can produce halogenated derivatives by feeding modified precursors, but major scaffold changes are difficult.[11] | Chemical synthesis offers greater flexibility for generating diverse libraries for SAR studies. |
| Scalability | Well-established for industrial scale-up. | Potentially very high through large-scale fermentation. | Both are scalable, but biosynthesis may offer long-term cost advantages at very large volumes. |
| Environmental Impact | Often relies on organic solvents and heavy metal catalysts. | Greener approach using renewable feedstocks and aqueous conditions. | Biosynthesis is generally considered a more sustainable technology. |
| Initial Setup Cost | Lower initial R&D investment for a single target. | High initial investment in strain engineering and optimization. | The initial barrier to entry is higher for the biosynthetic route. |
| Reported Titers | N/A (Yield per step) | ~2.2 mg/L (as of 2018) | Titers for biosynthesis are currently low and require significant optimization to be commercially competitive.[11] |
Conclusion
This compound stands out as a high-value, versatile intermediate in pharmaceutical and chemical research. Its utility is most pronounced in the construction of complex molecular scaffolds, such as the noscapinoids, through robust and predictable transformations like the Suzuki-Miyaura coupling. While alternative strategies like biosynthesis are emerging as powerful and sustainable options, the flexibility and established reliability of chemical synthesis using strategically functionalized building blocks ensure that this compound will remain a cornerstone of drug discovery for the foreseeable future. The choice of synthetic route—to and from this key intermediate—should be guided by a clear understanding of the desired scale, cost, and structural complexity of the final target.
References
- Structural Modification of Noscapine via Photoredox/Nickel Dual Catalysis for the Discovery of S-Phase Arresting Agents. (n.d.). NIH.
- The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. (2005). Sciencemadness Discussion Board.
- Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Li, Y., & Smolke, C. D. (2018). Complete biosynthesis of noscapine and halogenated alkaloids in yeast. PubMed Central.
- Aneja, R., et al. (n.d.). Second generation benzofuranone ring substituted noscapine analogs: Synthesis and biological evaluation. PMC - NIH.
- van der Westhuyzen, R., et al. (2012). Synthesis and biological evaluation of N-substituted noscapine analogues. PubMed.
- Exploring the Synthesis and Applications of Methyl 4-bromo-2-methoxybenzoate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Method for preparing 2-bromo-4,5-dimethoxybenzoic acid. (2011). Google Patents.
- Fossati, S., & Facchini, P. J. (2015). Noscapine comes of age. PubMed.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (n.d.). PubMed Central.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. (n.d.). Benchchem.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
- SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.
- Sourcing High-Quality Methyl 2-bromo-5-methoxybenzoate for Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). MDPI.
- Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. (n.d.). ResearchGate.
- Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile. (2009). Google Patents.
- B-Alkyl Suzuki Couplings. (2005). Macmillan Group.
- This compound AldrichCPR. (n.d.). Sigma-Aldrich.
- Method for producing 2-bromo-4,5-dialkoxy benzoic acid. (2013). Google Patents.
- Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (n.d.). PMC - PubMed Central.
Sources
- 1. Second generation benzofuranone ring substituted noscapine analogs: Synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of N-substituted noscapine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Noscapine comes of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Complete biosynthesis of noscapine and halogenated alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for Reactions of Methyl 2-bromo-4,5-dimethoxybenzoate
For researchers, scientists, and professionals in drug development, the functionalization of highly substituted aromatic cores is a cornerstone of modern synthetic chemistry. Methyl 2-bromo-4,5-dimethoxybenzoate is a valuable building block, offering a handle for derivatization through various cross-coupling reactions. The choice of an appropriate catalytic system is paramount to the success of these transformations, directly influencing yield, selectivity, and substrate scope. This guide provides an in-depth comparative analysis of catalyst systems for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions involving this compound, supported by mechanistic insights and detailed experimental protocols.
The Substrate: Electronic Considerations for Catalysis
This compound is an electron-rich aryl bromide. The two methoxy groups are strong electron-donating groups, which increase the electron density of the aromatic ring. This has a significant impact on the key oxidative addition step in palladium-catalyzed cross-coupling reactions. The increased electron density at the carbon bearing the bromine atom can make the C-Br bond stronger and thus, the oxidative addition of a Pd(0) catalyst can be more challenging compared to electron-deficient aryl bromides. Consequently, the selection of a suitable catalyst system, particularly the ligand, is crucial to overcome this potential hurdle and achieve efficient transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, and for a substrate like this compound, it allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups.[1]
Catalyst Selection and Mechanistic Rationale
For the Suzuki coupling of electron-rich aryl bromides, catalyst systems that can efficiently facilitate the oxidative addition step are required. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, more advanced systems often provide higher yields and faster reaction times. These typically involve a palladium(II) precatalyst, such as palladium acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), in combination with a bulky, electron-rich phosphine ligand.[2] The ligand plays a critical role in stabilizing the palladium center and promoting the catalytic cycle.
The catalytic cycle for the Suzuki-Miyaura reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance of Suzuki Catalysts
| Catalyst System | Ligand | Base | Solvent | Typical Yield Range (%) | Key Advantages & Considerations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 70-85 | Readily available, but may require higher temperatures and longer reaction times. |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane/H₂O | 85-95 | Often provides higher yields and is effective for a broad range of substrates. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 90-98 | Highly active system for challenging electron-rich aryl bromides, allowing for lower catalyst loadings and milder conditions.[2] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with phenylboronic acid using a Pd(dppf)Cl₂ catalyst system.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane and water mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction: Olefin Functionalization
The Heck reaction provides a valuable route to introduce vinyl groups onto the aromatic ring of this compound, leading to the formation of substituted styrenes or acrylates.[3][4]
Catalyst Selection and Mechanistic Rationale
The Heck reaction typically employs a palladium(II) precatalyst, such as Pd(OAc)₂, which is reduced in situ to the active Pd(0) species.[5] The choice of ligand is crucial for catalyst stability and activity, with phosphine ligands like triphenylphosphine (PPh₃) or tri-o-tolylphosphine being common. For electron-rich aryl bromides, more electron-rich and bulky ligands can be beneficial. The base, often a tertiary amine like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃), is required to neutralize the hydrogen halide formed during the reaction.[3]
The catalytic cycle of the Heck reaction involves oxidative addition, migratory insertion, β-hydride elimination, and base-promoted regeneration of the catalyst.[3]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Comparative Performance of Heck Catalysts
For the Heck reaction of this compound, the following catalyst systems are expected to be effective based on literature for similar substrates:
| Catalyst System | Ligand | Base | Solvent | Typical Yield Range (%) | Key Advantages & Considerations |
| Pd(OAc)₂ / PPh₃ | PPh₃ | Et₃N | DMF or Toluene | 60-80 | A classical and cost-effective system. May require higher temperatures. |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | NMP | 70-90 | Pre-formed complex can offer better reproducibility. NMP is a high-boiling polar aprotic solvent. |
| Herrmann's Catalyst | - | NaOAc | DMAc | 85-95 | A highly active palladacycle catalyst, often effective at low catalyst loadings. |
Experimental Protocol: Heck Reaction
This protocol describes a general procedure for the Heck reaction of this compound with styrene.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Nitrogen or Argon gas
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(OAc)₂, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF, triethylamine, and styrene via syringe.
-
Heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for the formation of carbon-nitrogen bonds, enabling the synthesis of anilines and their derivatives.[6] For this compound, this reaction allows for the introduction of a variety of primary and secondary amines.
Catalyst Selection and Mechanistic Rationale
A key challenge in the Buchwald-Hartwig amination of this compound is the presence of the ester functionality, which is susceptible to hydrolysis under strongly basic conditions. Therefore, the choice of base is critical. While strong bases like sodium tert-butoxide (NaOtBu) are commonly used, milder inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are preferred to preserve the ester group.[7]
For electron-rich aryl bromides, highly active catalyst systems are required. These typically consist of a palladium source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Pd(OAc)₂, combined with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos.[7] These ligands facilitate both the oxidative addition and the C-N bond-forming reductive elimination steps.[6]
The catalytic cycle for the Buchwald-Hartwig amination proceeds through oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[6]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Comparative Performance of Buchwald-Hartwig Catalysts
Based on studies with the analogous Ethyl 2-bromo-4-methoxybenzoate, the following catalyst systems are recommended for the amination of this compound:[7]
| Catalyst System | Ligand | Base | Solvent | Typical Yield Range (%) | Key Advantages & Considerations |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Toluene | 80-95 | Highly active and general system for a wide range of amines. The use of K₃PO₄ minimizes ester hydrolysis. |
| Pd(OAc)₂ / SPhos | SPhos | Cs₂CO₃ | 1,4-Dioxane | 75-90 | Another highly effective system. Cs₂CO₃ is a milder base that is also compatible with the ester functionality. |
| G3-XPhos Palladacycle | XPhos | K₃PO₄ | Toluene | 90-98 | A pre-formed, air-stable catalyst that offers excellent activity and reproducibility. |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
XPhos (0.024 mmol, 2.4 mol%)
-
Potassium phosphate (K₃PO₄) (1.5 mmol, 1.5 equiv)
-
Toluene (anhydrous, 5 mL)
-
Nitrogen or Argon gas
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and K₃PO₄ to a dry Schlenk tube.
-
Add this compound and a stir bar.
-
Seal the tube, remove from the glovebox, and add anhydrous toluene and morpholine via syringe.
-
Place the reaction in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling reactions of this compound offer a versatile platform for the synthesis of a diverse array of functionalized molecules. For Suzuki-Miyaura and Heck reactions, a range of catalyst systems can be employed, with modern bulky phosphine ligands generally providing superior performance for this electron-rich substrate. In the case of the Buchwald-Hartwig amination, careful selection of a mild base is crucial to avoid hydrolysis of the ester group, with highly active biarylphosphine ligand systems being essential for high yields.
The choice of the optimal catalyst will ultimately depend on the specific coupling partner, desired scale of the reaction, and economic considerations. The protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and successfully implement these powerful synthetic transformations in their own work. Future research in this area will likely focus on the development of even more active and robust catalysts that can operate under milder conditions and with lower catalyst loadings, further enhancing the utility of this compound as a key building block in the synthesis of complex organic molecules.
References
- Wikipedia.
- Wikipedia. Suzuki reaction. [Link]
- Wikipedia. Heck reaction. [Link]
- Organic Chemistry Portal. Heck Reaction. [Link]
- MDPI. Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. [Link]
- ARKAT USA, Inc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]
- ChemRxiv.
- PubMed Central.
- ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and.... [Link]
- Chemistry LibreTexts.
- Chemistry LibreTexts. Heck Reaction. [Link]
- Beilstein Journals.
- ResearchGate. Heck reaction between bromobenzene and styrene. [Link]
- ResearchGate.
- ResearchGate.
- ResearchGate. Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a]. [Link]
- PubMed Central.
- PubMed Central. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
- PubMed Central. Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. [Link]
- ResearchGate.
- ResearchGate.
- ResearchGate.
- ACS Publications.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structural Validation of Methyl 2-bromo-4,5-dimethoxybenzoate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is not merely a procedural step but the bedrock of reliable and reproducible science. Methyl 2-bromo-4,5-dimethoxybenzoate, a key building block in the synthesis of various pharmaceutical compounds, presents a classic case study in the necessity of rigorous structural validation. The substitution pattern on the benzene ring is critical, as isomeric impurities can lead to unintended biological activities, downstream reaction failures, and compromised intellectual property.
This guide provides an in-depth comparison of analytical techniques essential for validating the structure of this compound. We move beyond simple protocols to explain the causal logic behind methodological choices, offering a self-validating framework for ensuring the identity, purity, and quality of this crucial reagent.
The Synthetic Landscape: Anticipating Isomeric Impurities
A common synthetic route to this compound involves the electrophilic bromination of methyl 3,4-dimethoxybenzoate. The directing effects of the methoxy and ester groups primarily guide the bromine to the C2 position. However, minor positional isomers can form, representing the most significant validation challenge.
The primary potential impurities include:
-
Starting Material: Unreacted methyl 3,4-dimethoxybenzoate.
-
Positional Isomer: Methyl 6-bromo-3,4-dimethoxybenzoate.
-
Over-bromination Products: Dibrominated species.
Understanding this synthetic context is crucial because it dictates the analytical strategy. Our goal is not just to confirm the presence of the target molecule but to definitively rule out the presence of these closely related, and potentially confounding, isomers.
Caption: Synthetic route and potential byproducts.
A Multi-Modal Approach to Structural Elucidation
No single technique can provide absolute certainty. A robust validation framework relies on the orthogonal and complementary nature of several analytical methods. We will compare the utility of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and the definitive "gold standard," X-Ray Crystallography.
Nuclear Magnetic Resonance (NMR): The Blueprint of Connectivity
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing direct insight into the chemical environment and connectivity of atoms. For distinguishing between the target product and its key positional isomer (the 6-bromo variant), ¹H NMR is exceptionally powerful.
Expertise & Causality: The key to differentiation lies in the proton-proton coupling, or lack thereof, on the aromatic ring.
-
Target Product (2-bromo-4,5-dimethoxybenzoate): The two aromatic protons are at positions 3 and 6. They are separated by other substituents and thus do not couple with each other. They will appear as two distinct singlets in the ¹H NMR spectrum.
-
Isomeric Impurity (6-bromo-3,4-dimethoxybenzoate): The two aromatic protons are at positions 2 and 5. They are also isolated and will appear as two distinct singlets . However, their chemical shifts will differ significantly from the target product due to the different electronic environment created by the bromine's position relative to the ester.
Trustworthiness: By observing two sharp singlets in the aromatic region (typically ~7.0-7.5 ppm) and confirming the characteristic shifts of the two methoxy groups and the methyl ester, we build a strong, evidence-based hypothesis for the 2-bromo substitution pattern.[1][2] ¹³C NMR further corroborates this by showing the correct number of carbon signals, including the quaternary carbons directly attached to the substituents.
Table 1: Comparative ¹H NMR Chemical Shifts (Predicted)
| Compound | Ar-H (Position 3) | Ar-H (Position 6) | OCH₃ (Position 4) | OCH₃ (Position 5) | COOCH₃ |
| This compound | ~7.3 ppm (s) | ~7.0 ppm (s) | ~3.9 ppm (s) | ~3.8 ppm (s) | ~3.9 ppm (s) |
| Methyl 6-bromo-3,4-dimethoxybenzoate | ~7.8 ppm (s) | ~6.9 ppm (s) | ~3.9 ppm (s) | ~3.9 ppm (s) | ~3.9 ppm (s) |
(Note: Predicted values are illustrative; actual shifts depend on solvent and instrument.)
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution.
-
Internal Standard: Tetramethylsilane (TMS) is typically present in the solvent to serve as a reference (0.00 ppm).
-
Acquisition: Place the tube in the NMR spectrometer.
-
¹H NMR: Acquire the spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).
-
¹³C NMR: Acquire the proton-decoupled ¹³C spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).
-
Processing: Process the raw data (FID) by applying Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to determine proton ratios.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry validates the elemental composition and molecular weight of the product, serving as a critical check against unexpected products.
Expertise & Causality: The most telling feature for a bromo-compound is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion in the mass spectrum will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (M+ and M+2).[3] This provides an unmistakable signature for the presence of a single bromine atom. High-Resolution Mass Spectrometry (HRMS) can determine the mass with high precision, allowing for the confirmation of the exact elemental formula (C₁₀H₁₁BrO₄).
Trustworthiness: If HRMS provides a mass that matches the theoretical mass of C₁₀H₁₁BrO₄ to within a few parts per million (ppm) and the M+/M+2 isotopic pattern is observed, there is extremely high confidence that the product has the correct elemental formula.
Table 2: Expected Mass Spectrometry Data
| Parameter | Expected Value for C₁₀H₁₁BrO₄ |
| Molecular Weight | 275.10 g/mol |
| Monoisotopic Mass (⁷⁹Br) | 273.9840 Da |
| M+2 Peak (⁸¹Br) | 275.9820 Da |
| Isotopic Peak Ratio (M+ / M+2) | ~1:1 |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography: Inject a small volume (1-5 µL) onto an HPLC system coupled to the mass spectrometer. A rapid gradient can be used to elute the compound of interest from a C18 column.
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) in positive mode.
-
MS Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 amu).
-
HRMS Acquisition: If using a high-resolution instrument (e.g., TOF or Orbitrap), calibrate the instrument and acquire data to achieve mass accuracy < 5 ppm.
-
Data Analysis: Examine the resulting spectrum for the molecular ion peak, confirm the characteristic 1:1 bromine isotopic pattern, and calculate the elemental composition from the accurate mass.
High-Performance Liquid Chromatography (HPLC): The Purity Arbiter
While NMR and MS confirm the structure, HPLC excels at determining the purity of the sample and separating the target product from starting materials and isomers.
Expertise & Causality: Reversed-phase HPLC, typically using a C18 column, is the method of choice.[4][5] The separation is based on polarity. This compound and its isomers have very similar structures but subtle differences in polarity, which a well-optimized HPLC method can resolve. A mobile phase of acetonitrile and water, often with a small amount of acid (like formic or acetic acid) to ensure sharp peaks, is effective.[6][7] Purity is assessed by integrating the area of the product peak relative to the total area of all peaks detected by a UV detector set to a wavelength where the benzoate chromophore absorbs strongly (e.g., 254 nm).
Trustworthiness: HPLC provides quantitative data on purity. A result of >99% purity by peak area, with no detectable peaks at the retention times of known potential impurities, provides strong evidence of a high-quality product suitable for further use. This method validates the effectiveness of the purification protocol (e.g., recrystallization or column chromatography).
Experimental Protocol: Purity Analysis by RP-HPLC
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 40% B, increase linearly to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
Sample Preparation: Prepare a ~0.5 mg/mL solution in acetonitrile.
-
Analysis: Inject 10 µL and record the chromatogram. Calculate purity based on relative peak areas.
X-Ray Crystallography: The Unambiguous Proof
When absolute, unequivocal structural proof is required, single-crystal X-ray crystallography is the gold standard.[8][9] This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice.[10]
Expertise & Causality: Unlike spectroscopic methods which provide inferential data, X-ray crystallography provides a direct "picture" of the molecule. It resolves any ambiguity about the substitution pattern, bond lengths, and bond angles.[8][11] However, its primary limitation is the requirement for a high-quality single crystal, which can be challenging and time-consuming to grow.[9][12]
Trustworthiness: A solved crystal structure is considered definitive proof of molecular structure and is often required for patent applications or regulatory filings in drug development.[12]
Caption: X-Ray Crystallography Workflow.
Integrated Validation Workflow: A Self-Correcting System
The true power of this analytical suite lies in its integration. Each technique provides a piece of the puzzle, and together they form a self-validating workflow that ensures the highest level of scientific integrity.
Caption: A self-validating workflow for structural confirmation.
This integrated approach ensures trustworthiness. For instance, if HPLC shows an impurity at 5%, but NMR and MS only reflect the desired product, it implies the impurity is an isomer. This would trigger a more rigorous investigation, such as preparative HPLC to isolate the impurity for full characterization. The workflow is designed to catch discrepancies and force a deeper, more accurate analysis.
Conclusion
Validating the structure of this compound is a multi-faceted process that demands more than running a single spectrum. It requires an integrated strategy that leverages the strengths of orthogonal analytical techniques. By combining the connectivity data from NMR , the elemental formula from HRMS , and the quantitative purity from HPLC , researchers can achieve a very high degree of confidence. For absolute confirmation, X-ray crystallography remains the ultimate arbiter. Adhering to this rigorous, self-validating framework ensures that the materials used in research and development are precisely what they are intended to be, safeguarding the integrity of the entire scientific endeavor.
References
- IMSERC, Northwestern University.
- Lata, S., & Gautam, S. (2010). X-Ray Crystallography of Chemical Compounds. National Institutes of Health (NIH). [Link]
- Saad, B., et al. (2005).
- Patna Women's College. Structural Elucidation of Substances by X-ray Crystallography. [Link]
- Wagner, U., & Kratky, C. (2014). Structure Elucidation of Natural Compounds by X-Ray Crystallography.
- EBSCO.
- NJ Labs. (2024).
- SIELC Technologies.
- USDA. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]
- HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- Royal Society of Chemistry.
- Beilstein Journals.
- Google Patents. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
- National Institutes of Health (NIH). Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. [Link]
- PrepChem.com.
- PubChem, NIH.
- Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
Sources
- 1. rsc.org [rsc.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. prepchem.com [prepchem.com]
- 4. njlabs.com [njlabs.com]
- 5. Separation of Sodium benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. Crystallographic Structure Elucidation [imserc.northwestern.edu]
- 9. patnawomenscollege.in [patnawomenscollege.in]
- 10. X-ray Determination Of Molecular Structure | Research Starters | EBSCO Research [ebsco.com]
- 11. Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized Methyl 2-bromo-4,5-dimethoxybenzoate
Foreword: The Imperative of Purity in Pharmaceutical Intermediates
In the intricate pathway of drug development, the quality of each component is not merely a matter of process efficiency but a cornerstone of therapeutic safety and efficacy. Pharmaceutical intermediates, the chemical building blocks for Active Pharmaceutical Ingredients (APIs), demand the highest standards of purity.[1] Impurities introduced at an early stage can lead to unwanted side reactions, reduce yields, and introduce potentially harmful byproducts into the final API, necessitating complex purification steps or leading to batch rejection.[2]
Methyl 2-bromo-4,5-dimethoxybenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure offers a scaffold for building more complex molecules, often through cross-coupling reactions.[3] Therefore, a robust, multi-faceted analytical strategy to verify its purity is not just a quality control measure; it is a critical step in ensuring the success and regulatory compliance of the entire downstream synthetic process.[4][5] This guide provides a comparative analysis of the essential analytical techniques, grounded in practical experience, to establish a validated purity profile for this crucial intermediate.
Contextualizing Purity: Synthesis and Potential Impurities
To effectively assess purity, one must first understand the potential impurities that may arise during synthesis. A common route to this compound involves the esterification of its corresponding carboxylic acid, 2-bromo-4,5-dimethoxybenzoic acid, with methanol, often catalyzed by a strong acid like sulfuric acid.[3] Another pathway may start with the bromination of a precursor like 3,4-dimethoxytoluene followed by oxidation and esterification.[6]
From these synthetic routes, we can anticipate several classes of impurities:
-
Unreacted Starting Materials: Residual 2-bromo-4,5-dimethoxybenzoic acid.
-
Regioisomers: Bromination at other positions on the aromatic ring.
-
By-products: Compounds formed from side reactions or incomplete reactions.
-
Residual Solvents: Traces of methanol, ethyl acetate, or other solvents used in reaction and workup.
-
Inorganic Salts: Remnants from catalysts or neutralization steps.
A comprehensive purity assessment must be capable of detecting and quantifying all these potential contaminants. No single technique is sufficient; a suite of orthogonal methods is required.
A Comparative Guide to Analytical Methodologies
The choice of an analytical technique is dictated by the type of information required. For this compound, we are interested in both structural confirmation and quantitative purity. The following techniques form the backbone of a robust analytical workflow.
| Technique | Principle | Information Provided | Strengths | Limitations |
| Quantitative ¹H NMR (qNMR) | Measures the ratio of signal integrals from the analyte against a certified internal standard of known mass and purity.[7] | Absolute molar purity (mass %), structural confirmation, identification of proton-bearing impurities. | Provides absolute purity without a specific reference standard of the analyte.[8][9] Non-destructive.[10] Excellent for isomer differentiation. | Lower sensitivity than chromatographic methods. Requires a high-purity, non-interfering internal standard. Overlapping peaks can complicate analysis.[8] |
| HPLC-UV | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase, with detection by UV absorbance.[11] | Relative purity (area %), quantification of known and unknown non-volatile impurities, stability indicating.[12][13] | High sensitivity and resolution.[12] Widely used and accepted in the pharmaceutical industry for quality control.[14][15] | Requires a chromophore for UV detection. Purity is relative (area %) unless calibrated with a pure standard. Can be destructive. |
| GC-MS | Separates volatile and semi-volatile compounds in the gas phase, followed by mass spectrometry for detection and identification.[16][17] | Identification and quantification of residual solvents and other volatile organic impurities. Provides mass-to-charge ratio for structural elucidation of unknowns.[18][19] | Extremely sensitive for volatile compounds. MS provides definitive identification of separated components.[20] | Limited to thermally stable and volatile compounds.[19] Non-volatile impurities (like starting acid or salts) will not be detected. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the molecule's bonds, creating a unique spectral "fingerprint."[21] | Confirms the presence of key functional groups (e.g., C=O of the ester, C-O of ethers, C-Br).[22][23] Used for identity confirmation. | Fast, simple, and requires minimal sample preparation. Provides clear evidence of the compound's functional makeup.[21] | Primarily a qualitative technique; not suitable for quantifying minor impurities. Not sensitive to subtle structural differences like regioisomers. |
Experimental Workflows & Protocols
A self-validating system for purity assessment integrates these techniques to provide a holistic and trustworthy profile of the synthesized material.
Overall Purity Assessment Workflow
The following diagram illustrates a logical workflow for the comprehensive analysis of a newly synthesized batch of this compound.
Caption: Comprehensive workflow for purity assessment.
Protocol 1: Purity Determination by Quantitative ¹H NMR (qNMR)
This protocol describes the use of an internal standard to determine the absolute purity of the analyte. The choice of internal standard is critical; it must be of high, certified purity, have signals that do not overlap with the analyte, be stable, and not reactive. Maleic anhydride is a suitable choice here.
Objective: To determine the mass percentage purity of this compound.
Materials:
-
This compound (analyte)
-
Maleic Anhydride (Internal Standard, certified purity >99.5%)
-
Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
Analytical balance (4-decimal places)
-
NMR spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the this compound analyte into a clean, dry vial. Record the mass (W_analyte).
-
Accurately weigh approximately 5-10 mg of Maleic Anhydride internal standard into the same vial. Record the mass (W_std).
-
Dissolve the mixture in ~0.7 mL of CDCl₃ with TMS. Ensure complete dissolution.
-
Transfer the solution to a clean NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters to ensure quantitativity include:
-
A relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the peaks of interest (a d1 of 30 seconds is generally safe).
-
A pulse angle of 90°.
-
Sufficient number of scans to achieve a signal-to-noise ratio >150:1 for the peaks being integrated.
-
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal for the analyte. For this compound, the singlet from one of the aromatic protons (e.g., at ~7.0 ppm) is suitable. Record the integral value (I_analyte) and the number of protons it represents (N_analyte = 1).
-
Integrate the singlet signal for Maleic Anhydride (around 7.1 ppm, but check for your specific case and ensure it's resolved). Record the integral value (I_std) and the number of protons (N_std = 2).
-
-
Purity Calculation:
-
Use the following formula to calculate the purity (P_analyte) in mass %:
P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std (%)
-
Where:
-
MW = Molecular Weight (Analyte: ~261.07 g/mol ; Standard: 98.06 g/mol )
-
P_std = Purity of the internal standard
-
-
Protocol 2: Impurity Profiling by HPLC-UV
Objective: To determine the relative purity (area %) and identify any non-volatile impurities.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade) with 0.1% Formic Acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Sample and Mobile Phase Preparation:
-
Prepare Mobile Phase A: Water with 0.1% Formic Acid.
-
Prepare Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Prepare a sample solution by dissolving ~1 mg of the analyte in 10 mL of a 50:50 mixture of Mobile Phase A and B to get a concentration of 0.1 mg/mL.
-
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm
-
Column Temperature: 30 °C
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-25 min: 50% B (re-equilibration)
-
-
-
Data Analysis:
-
Run the sample.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the area percent purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
-
Identify potential impurities by their retention times. The starting acid, being more polar, would elute earlier than the ester product.
-
Conclusion: Synthesizing Data into a Definitive Purity Statement
Assessing the purity of a critical pharmaceutical intermediate like this compound is a multi-dimensional task that cannot be satisfied by a single measurement.[24] By combining the absolute molar purity from qNMR , the high-sensitivity impurity profile from HPLC , the volatile content from GC-MS , and the identity confirmation from FTIR , a scientifically rigorous and defensible Certificate of Analysis can be established. This orthogonal approach ensures that the material proceeding to the next stage of API synthesis is well-characterized, of high quality, and poses minimal risk to the final drug product's safety and efficacy.
References
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- Column chromatography & purification of organic compounds. ChemHelp ASAP via YouTube. [Link]
- Gas Chromatography Mass Spectrometry (GC-MS).
- Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. [Link]
- Column Chromatography. University of Colorado Boulder, Department of Chemistry. [Link]
- Column Chromatography Theory. University of Toronto Scarborough, Chemistry Online. [Link]
- Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. National Institute of Standards and Technology (NIST). [Link]
- Pharmaceutical Intermediate Quality Standards: A Practical Guide. SINOPEG. [Link]
- Column Chromatography. Columbia University, Department of Chemistry. [Link]
- Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. [Link]
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications - Journal of Medicinal Chemistry. [Link]
- Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]
- Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
- Quantit
- A Beginner's Guide to FTIR Analysis: Interpreting & Analyzing Results.
- Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). The Organic Chemistry Tutor via YouTube. [Link]
- Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. [Link]
- HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager. [Link]
- Column chrom
- Measuring the purity of organic chemicals: general approaches and development of an appropriate procedure for research of pure organic chemicals. D.I. Mendeleev Institute for Metrology. [Link]
- Why Is HPLC Ideal for Chemical Purity Testing? Moravek, Inc. [Link]
- HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Mastelf. [Link]
- CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. eGyanKosh. [Link]
- Computational mass spectrometry for small molecules.
- GC-MS: gas chromatography-mass spectrometry. Quality Analysis. [Link]
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
- Pharma Intermediates: The Importance of Quality and Essential Factors. LinkedIn. [Link]
- Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral D
- Headspace SPME GC–MS Analysis of Urinary Volatile Organic Compounds (VOCs) for Classification Under Sample-Limited Conditions. MDPI. [Link]
- Analysis of pharmaceuticals and drug related impurities using Agilent instrument
- Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. PYG Lifesciences. [Link]
- Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
- Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 2. globalpharmatek.com [globalpharmatek.com]
- 3. nbinno.com [nbinno.com]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 6. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 7. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. moravek.com [moravek.com]
- 12. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 13. mastelf.com [mastelf.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. lcms.cz [lcms.cz]
- 16. 氣相層析質譜儀 (Gas Chromatography Mass Spectrometry, GC-MS) 資訊 | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. GC-MS Analytical Testing Lab Services | EAG Laboratories [eag.com]
- 18. rroij.com [rroij.com]
- 19. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GC-MS: gas chromatography-mass spectrometry ✅ [qa-group.com]
- 21. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 22. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 23. copbela.org [copbela.org]
- 24. Measuring the purity of organic chemicals: general approaches and development of an appropriate procedure for research … [ouci.dntb.gov.ua]
Economic Viability of Methyl 2-bromo-4,5-dimethoxybenzoate in Large-Scale Synthesis: A Comparative Analysis
An In-Depth Technical Guide
Introduction
In the landscape of pharmaceutical and fine chemical manufacturing, the selection of starting materials is a critical decision point that profoundly influences the economic and environmental viability of a synthetic process. Methyl 2-bromo-4,5-dimethoxybenzoate (CAS: 17667-32-2), a versatile aromatic building block, serves as a crucial intermediate in the synthesis of numerous complex molecules and active pharmaceutical ingredients (APIs).[1] Its strategically positioned functional groups—a reactive bromine atom for cross-coupling reactions, two electron-donating methoxy groups, and a methyl ester—offer a robust platform for molecular elaboration.[1]
This guide provides a comprehensive analysis of the economic feasibility of employing this compound in large-scale industrial synthesis. We will dissect the primary manufacturing route, evaluate its cost-effectiveness against plausible alternatives, and provide detailed protocols and supporting data to guide researchers and process chemists in making informed strategic decisions.
Primary Synthetic Route: An Economic Standpoint
The most established and industrially practiced route to this compound begins with the readily available and inexpensive starting material, 3,4-dimethoxybenzoic acid (veratric acid). The synthesis proceeds through a two-step sequence: regioselective bromination followed by esterification.
Step 1: Regioselective Bromination of 3,4-Dimethoxybenzoic Acid
The key to economic viability lies in this critical first step. The two methoxy groups strongly activate the aromatic ring, directing electrophilic substitution to the C2 or C6 position. Traditional methods often employ organic solvents like ethyl acetate. However, a significant advancement for large-scale production involves the use of concentrated hydrochloric acid as the reaction medium.[2]
Causality Behind the Choice of Hydrochloric Acid:
-
Cost-Effectiveness: Concentrated HCl is substantially cheaper than organic solvents, drastically reducing raw material costs.
-
Reduced Byproducts: The reaction in HCl proceeds with high regioselectivity and requires only a slight excess of bromine (1.0 to 1.1 equivalents), minimizing the formation of di-brominated or other isomeric impurities.[2] This simplifies downstream purification, reducing solvent usage and labor costs associated with chromatography.
-
Process Simplification: The product, 2-bromo-4,5-dimethoxybenzoic acid, often precipitates directly from the acidic aqueous medium, allowing for simple isolation by filtration. This avoids complex and costly workup extractions.
Step 2: Fischer Esterification
The resulting carboxylic acid is then converted to the target methyl ester. The most straightforward and atom-economical method is the Fischer esterification, which utilizes methanol as both a reagent and a solvent, with a catalytic amount of a strong acid like sulfuric acid.[3][4] This is a classic, well-understood, and highly efficient transformation suitable for bulk manufacturing.
Workflow for Primary Synthesis
Caption: Recommended industrial synthesis workflow.
Comparative Analysis: Alternative Synthetic Strategies
To fully assess the economic viability, we must compare the primary route to potential alternatives. The key differentiators in large-scale synthesis are typically the cost of starting materials and the number of synthetic steps.
| Parameter | Route 1: Recommended (from Veratric Acid) | Route 2: Hypothetical (from Veratrole) |
| Starting Material | 3,4-Dimethoxybenzoic Acid | 1,2-Dimethoxybenzene (Veratrole) |
| Relative Cost of SM | Low | Low to Moderate |
| Number of Steps | 2 | 4 |
| Key Transformations | 1. Electrophilic Bromination2. Fischer Esterification | 1. Vilsmeier-Haack Formylation2. Oxidation3. Bromination4. Esterification |
| Overall Yield | High (>80%) | Moderate (likely <60%) |
| Key Reagents | Br₂, HCl, Methanol, H₂SO₄ | POCl₃, DMF, Oxidant (e.g., KMnO₄), Br₂, Methanol, H₂SO₄ |
| Process Complexity | Low | High (involves more reagents and purifications) |
| Economic Viability | Excellent | Poor (more steps, lower yield, higher reagent cost) |
Analysis of the Alternative Route:
An alternative synthesis could start from veratrole. This would first involve a formylation reaction (e.g., Vilsmeier-Haack) to produce veratraldehyde.[5][6] The aldehyde would then need to be oxidized to the corresponding carboxylic acid, followed by the same bromination and esterification steps as in Route 1. While veratrole is also a commodity chemical, this four-step route is significantly less efficient. Each additional step introduces potential for yield loss, requires more reagents and solvents, and increases processing time and waste generation, making it economically uncompetitive for large-scale production of this specific intermediate.
Logical Comparison of Synthetic Approaches
Caption: Decision logic for selecting a large-scale synthesis route.
Experimental Protocols
The following protocols are provided as a self-validating system for laboratory-scale synthesis, designed for straightforward adaptation to pilot and large-scale production.
Protocol 1: Synthesis of 2-Bromo-4,5-dimethoxybenzoic Acid[3]
-
Materials:
-
3,4-Dimethoxybenzoic acid (1.0 eq)
-
Concentrated Hydrochloric Acid (35-37%)
-
Bromine (1.05 eq)
-
Reaction vessel suitable for corrosive materials
-
-
Procedure:
-
Charge the reaction vessel with 3,4-dimethoxybenzoic acid and concentrated hydrochloric acid. The volume of HCl should be sufficient to create a stirrable slurry.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add bromine (1.05 eq) to the stirred slurry over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction completion by a suitable method (e.g., HPLC, TLC).
-
Cool the mixture to 0-5 °C and collect the precipitated solid product by filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Dry the product under vacuum at 60-70 °C to a constant weight.
-
Expected Outcome: A white to off-white solid with high purity (>98%) and a typical yield of 90-95%.
-
Protocol 2: Synthesis of this compound
-
Materials:
-
2-Bromo-4,5-dimethoxybenzoic acid (1.0 eq)
-
Methanol (can serve as solvent)
-
Concentrated Sulfuric Acid (0.1 eq)
-
-
Procedure:
-
Charge a reaction vessel with 2-bromo-4,5-dimethoxybenzoic acid and a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Heat the mixture to reflux (approx. 65 °C) and maintain for 4-8 hours.
-
Monitor the reaction completion by HPLC or TLC.
-
Once complete, cool the mixture to room temperature.
-
Reduce the volume of methanol under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, the product can be recrystallized from a suitable solvent like methanol or heptane to achieve high purity.
-
Expected Outcome: A white crystalline solid with a purity of >99% and a typical yield of 92-97%.
-
Conclusion and Recommendations
The economic viability of using this compound in large-scale synthesis is exceptionally high, provided the correct synthetic strategy is employed. The recommended two-step process starting from inexpensive 3,4-dimethoxybenzoic acid is robust, high-yielding, and cost-effective. The key innovation for industrial scale-up is the use of concentrated hydrochloric acid for the bromination step, which significantly reduces costs and simplifies the process compared to routes using organic solvents or more complex starting materials.[2]
For researchers and drug development professionals, this intermediate represents a reliable and economically sound choice for building complex molecular architectures. Its straightforward and efficient synthesis ensures a stable supply chain for multi-kilogram and commercial-scale manufacturing campaigns.
References
- Process for preparing substituted benzoic acid.
- Synthesis of Substituted Benzoates. Benchchem Technical Support Center.
- Benzoic acid. Wikipedia.
- How can Veratraldehyde be synthesized in a cost-effective and environmentally friendly way? Guidechem.
- Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity.
- Alkylation of Substituted Benzoic Acids in a Continuous Flow Microfluidic Microreactor: Kinetics and Linear Free Energy Relationships.
- Method for synthesizing veratraldehyde.
- Study on the synthesis of o-ver
- Method for synthesizing veratraldehyde.
- Catalytic synthesis method of veratraldehyde.
- Methyl 2 Bromo 5 Methoxybenzo
- Methyl 2 Bromo 5 Methoxybenzoate Manufacturer, Supplier
- The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Methyl 2-Methoxy 5-sulfamoyl Benzo
- Buy Methyl 2-bromo-5-methoxybenzo
- Sourcing High-Quality Methyl 2-bromo-5-methoxybenzoate for Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Methyl 4-bromo-2-methoxybenzo
- Synthesis of Pharmaceutical Intermediates from 3,5-Dibromo-4-methoxybenzoic Acid.
- Processes for producing 4-bromo-2-methoxybenzaldehyde.
- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
- Methyl 2-bromo-4,5-dimethoxybenzo
- RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
- Benchmarking 4-Bromo-2-methoxyphenol: A Comparative Guide to its Efficiency in Drug Synthesis. Benchchem.
- A Comparative Guide to Alternatives for 2-Bromo-4-fluoro-5-methylpyridine in Drug Discovery. Benchchem.
- Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. PubMed Central.
- A Comparative Guide to the Synthetic Routes of 2-Bromo-5-methylphenol. Benchchem.
- Methyl 4-bromo-2-methoxy-5-nitrobenzo
- 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity.
- Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR.
- Methyl 2-bromo-4,5-dimethoxybenzo
- Methyl-4-bromo benzoic acid. Alzchem Group.
- Methyl-5-bromo-2,4-dimethoxy benzo
- Method for producing 2-bromo-4,5-dialkoxy benzoic acid.
- Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
- 2C-B. Wikipedia.
Sources
- 1. nbinno.com [nbinno.com]
- 2. US20130253222A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CN101648854B - Catalytic synthesis method of veratraldehyde - Google Patents [patents.google.com]
A Comparative Guide to Patented Syntheses and Applications of Methyl 2-bromo-4,5-dimethoxybenzoate in Drug Discovery
For researchers, scientists, and professionals in drug development, the selection of versatile and efficiently synthesized building blocks is paramount to the successful discovery and development of new chemical entities. Methyl 2-bromo-4,5-dimethoxybenzoate, a substituted aromatic compound, has emerged as a valuable intermediate in the synthesis of a variety of biologically active molecules. This guide provides an in-depth technical review of the patented syntheses of this key building block and its subsequent applications in the construction of complex molecular architectures, with a focus on providing comparative data and field-proven insights.
The Strategic Importance of this compound
The utility of this compound in medicinal chemistry stems from its unique combination of functional groups. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The two methoxy groups, being electron-donating, influence the reactivity of the aromatic ring and can participate in key binding interactions with biological targets. The methyl ester offers a site for further modification or can be hydrolyzed to the corresponding carboxylic acid. This trifecta of functionalities makes it a strategic precursor for the synthesis of diverse scaffolds, including those found in kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents.
Comparative Analysis of Patented Synthetic Routes to the 2-bromo-4,5-dimethoxybenzoic Acid Scaffold
The journey to this compound typically begins with the synthesis of its precursor, 2-bromo-4,5-dimethoxybenzoic acid. An analysis of the patent literature reveals a clear evolution in synthetic strategies, driven by the need for cost-effectiveness, higher yields, and improved safety profiles.
The Modern, High-Yield Approach: From 3,4-Dimethoxytoluene
A significant advancement in the synthesis of 2-bromo-4,5-dimethoxybenzoic acid is detailed in patent CN102267894A, which outlines a two-step process commencing from the readily available and inexpensive 3,4-dimethoxytoluene.[1][2] This method stands in contrast to older routes that utilized more expensive starting materials like 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid and often resulted in lower overall yields of 48-50%.
The patented process involves:
-
Directed Bromination: 3,4-dimethoxytoluene is subjected to a directed bromination using a combination of sulfuric acid, hydrogen peroxide, and a metal bromide (such as potassium bromide). This step selectively installs the bromine atom at the desired position, yielding 2-bromo-4,5-dimethoxytoluene with high regioselectivity.
-
Oxidation: The resulting 2-bromo-4,5-dimethoxytoluene is then oxidized to the corresponding benzoic acid using potassium permanganate in the presence of a phase-transfer catalyst, tetrabutylammonium bromide.
This modern approach boasts a remarkable overall yield approaching 90%, a significant improvement over previous methods.[1] The use of inexpensive starting materials and the high efficiency of the process make it highly suitable for industrial-scale production.
Experimental Protocol: Synthesis of 2-bromo-4,5-dimethoxybenzoic acid from 3,4-Dimethoxytoluene (based on CN102267894A) [1][2]
Step 1: Synthesis of 2-bromo-4,5-dimethoxytoluene
-
To a 500 mL reaction flask, add 3,4-dimethoxytoluene (22.8 g, 0.15 mol).
-
Add sulfuric acid (8.0 g, 0.08 mol), 30% hydrogen peroxide (18 mL, ~0.16 mol), and water (200 mL).
-
With stirring, add potassium bromide (19.0 g, 0.16 mol).
-
Heat the mixture to 60°C and stir for 2.5 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction and quench the excess hydrogen peroxide by adding a 0.5 M aqueous solution of sodium bisulfite.
-
Extract the product with ethyl acetate (2 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain 2-bromo-4,5-dimethoxytoluene as a light yellow oil (yield: ~97.3%, purity by HPLC: ~95.9%).
Step 2: Synthesis of 2-bromo-4,5-dimethoxybenzoic acid
-
In a 500 mL reaction flask, place 2-bromo-4,5-dimethoxytoluene (35.0 g, 0.152 mol).
-
Add water (350 mL) and tetrabutylammonium bromide (2.9 g, 0.009 mol).
-
Heat the mixture to 85°C.
-
With vigorous stirring, add potassium permanganate (75.8 g, 0.48 mol) portion-wise over a period of time.
-
Maintain the reaction at 85°C for 5 hours, monitoring by TLC.
-
While hot, filter the reaction mixture to remove manganese dioxide.
-
Cool the filtrate and acidify to pH 4 with hydrochloric acid to precipitate the product.
-
Allow the precipitate to stand for 5 hours, then filter, and dry to obtain 2-bromo-4,5-dimethoxybenzoic acid (yield: ~93%, purity by HPLC: ~95.8%).
Alternative Patented Syntheses
Another patented approach (EP2650277A1) describes the synthesis of 2-bromo-4,5-dialkoxybenzoic acids starting from the corresponding 3,4-dialkoxybenzoic acid.[3] This method involves the direct bromination of 3,4-dimethoxybenzoic acid in concentrated hydrochloric acid, which is reported to provide high selectivity for the desired 2-bromo isomer. While this route is also effective, the cost-effectiveness of the 3,4-dimethoxytoluene starting material in the previously described patent often makes it the preferred choice for large-scale synthesis.
The final step to obtain the target molecule, this compound, is a standard esterification of the synthesized 2-bromo-4,5-dimethoxybenzoic acid, typically achieved by refluxing in methanol with a catalytic amount of strong acid like sulfuric acid.
Patented Applications of this compound in the Synthesis of Bioactive Molecules
The true value of this compound is realized in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Synthesis of Analgesic Hydrazides
A classic example of the application of this compound is found in US patent US3322830A, which describes the synthesis of 2-bromo-4,5-dimethoxybenzoic acid hydrazide, a compound with analgesic properties.[3] In this patent, the methyl ester serves as a key intermediate that is readily converted to the desired hydrazide.
Experimental Protocol: Synthesis of 2-bromo-4,5-dimethoxybenzoic acid hydrazide (based on US3322830A) [3]
-
A mixture of this compound, ethanol, and 80% hydrazine hydrate is gently refluxed for four hours.
-
Upon cooling, the product, 2-bromo-4,5-dimethoxybenzoic acid hydrazide, crystallizes from the solution.
-
The crystals are collected by filtration and dried. The patent reports a high yield of 98% for this conversion.
A Key Building Block for Pinaverium Bromide Intermediate
The 2-bromo-4,5-dimethoxy-substituted aromatic ring is a core component of Pinaverium Bromide, a gastrointestinal antispasmodic drug. Patent CN107417501A discloses a one-pot synthesis of 2-bromo-4,5-dimethoxybenzyl bromide, a key intermediate for Pinaverium Bromide, starting from 3,4-dimethoxytoluene.[4][5] This patent highlights the industrial importance of this substitution pattern and the drive to develop cost-effective and safe manufacturing processes. The patent emphasizes the advantages of using 3,4-dimethoxytoluene over more expensive and hazardous routes starting from 3,4-dimethoxybenzyl alcohol or 3,4-dimethoxybenzaldehyde. While this patent does not directly use the methyl ester, it underscores the value of the 2-bromo-4,5-dimethoxybenzoyl scaffold that can be derived from it.
The Role in Modern Synthetic Methodologies: A Comparative Outlook
The bromine atom in this compound makes it an ideal substrate for a variety of modern cross-coupling reactions that are the cornerstone of contemporary drug discovery. While specific patents detailing the use of this exact molecule in every type of coupling reaction are not always readily available, the principles can be extrapolated from patents describing similar transformations with related bromo-aromatic compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound is an excellent candidate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position. This is particularly relevant in the synthesis of kinase inhibitors, many of which feature biaryl or heteroaryl-aryl core structures.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals. This compound can be coupled with a variety of amines and amides to introduce diverse nitrogen-containing functionalities. This is particularly useful in the synthesis of GPCR modulators and other compounds where an amino-substituted aromatic core is required.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of carbon-carbon triple bonds, providing access to alkynyl-substituted aromatic compounds. These can serve as versatile intermediates for further transformations or as key structural elements in their own right.
Synthesis of Heterocyclic Scaffolds
This compound can also serve as a precursor for the synthesis of various heterocyclic ring systems. For example, reaction with appropriate binucleophiles can lead to the formation of quinazolinones, benzimidazoles, and other privileged scaffolds in medicinal chemistry.
Conclusion: A Versatile and Indispensable Building Block
The patent literature clearly demonstrates that this compound and its precursor acid are highly valuable intermediates in the pharmaceutical industry. The development of a high-yield, cost-effective synthesis from inexpensive starting materials has solidified its position as a go-to building block. Its trifunctional nature allows for a wide range of chemical manipulations, making it a powerful tool in the hands of medicinal chemists for the construction of complex and diverse molecular architectures. As the quest for novel therapeutics continues, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in accelerating the drug discovery process.
Visualizing the Synthetic Landscape
Synthesis of 2-bromo-4,5-dimethoxybenzoic acid
Caption: Key patented and potential applications of this compound.
References
- CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents.
- EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid - Google Patents.
- US3322830A - 2-bromo-4, 5-dimethoxybenzoic acid hydrazide - Google Patents.
- CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents.
- US9150570B2 - Synthesis of heterocyclic compounds - Google Patents.
- US10793504B2 - Methods for cross coupling - Google Patents.
- Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
- CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents.
- US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents.
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents.
- EP1904481B1 - Process for preparing benzimidazole compounds - Google Patents.
- US10570136B2 - Process for the preparation of benzimidazo[1,2-a] benzimidazoles - Google Patents.
- US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents.
- US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents.
- WO2001077083A1 - Process for preparing substituted benzimidazole compounds - Google Patents.
- JPH01110676A - Method for producing quinazolinone compounds - Google Patents.
- EP0966476B1 - Quinazolinone compounds - Google Patents.
- US3501492A - Preparation of benzimidazoles - Google Patents.
- CA2683098C - Process for making galantamine - Google Patents.
- Novel benzimidazole derivative, process for the preparation thereof and pharmaceutical composition - European Patent Office.
- US20160200688A1 - Process of Preparing a Quinazoline Derivative - Google Patents.
- CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents.
- Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. - ResearchGate.
- US7563932B2 - Microreactor technology to buchwald-hartwig amination - Google Patents.
- EP2486014A1 - Modulators of g protein-coupled receptor 88 - Google Patents.
- Kinase inhibitors - Patent US-9751837-B2 - PubChem.
- (12) United States Patent - Googleapis.com.
- PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS - European Patent Office - EP 3660020 B1 - EPO.
- US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents.
- US7714127B2 - Process for making heteroaryl amine intermediate compounds - Google Patents.
- CN103864547A - Method for catalyzing Sonogashira cross coupling reaction by virtue of trace 1-halogenated benzene-promoted CuI - Google Patents.
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents.
Sources
- 1. EP1904481B1 - Process for preparing benzimidazole compounds - Google Patents [patents.google.com]
- 2. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 3. EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid - Google Patents [patents.google.com]
- 4. JPH01110676A - Method for producing quinazolinone compounds - Google Patents [patents.google.com]
- 5. CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-bromo-4,5-dimethoxybenzoate
Introduction: Beyond the Benchtop
In the fields of pharmaceutical research and synthetic chemistry, Methyl 2-bromo-4,5-dimethoxybenzoate serves as a valuable building block. However, its utility in discovery is matched by the critical importance of its responsible management once it becomes a waste product. As professionals dedicated to scientific advancement, our responsibility extends beyond the successful synthesis to the safe and compliant disposal of all chemical entities. This guide provides a procedural framework grounded in established safety protocols and regulatory standards, ensuring that the lifecycle of this compound concludes without compromising the safety of personnel or the integrity of our environment. The procedures outlined herein are designed to be a self-validating system, where the logic behind each step reinforces a culture of safety and compliance.
Section 1: Hazard Assessment & Proactive Risk Mitigation
Understanding the intrinsic hazards of this compound is the foundation of its safe handling and disposal. As a halogenated aromatic ester, it belongs to a class of compounds that requires meticulous management.
1.1. Hazard Profile While a specific, comprehensive toxicological profile for every chemical intermediate is not always available, the known hazards of structurally similar halogenated aromatic compounds necessitate a cautious approach.[1] Key potential hazards include:
-
Skin and Eye Irritation: Many brominated organic compounds are known to cause skin irritation and serious eye irritation.[2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1]
-
Toxicity: Although specific data may be limited, similar compounds can be harmful if swallowed or in contact with skin.[1][4]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.[5] Discharge into drains or the environment must be strictly avoided.[5][6]
1.2. Mandatory Personal Protective Equipment (PPE) A comprehensive PPE plan is non-negotiable.[1] Before handling the compound for disposal, ensure the following are in use:
-
Eye Protection: Wear chemical splash goggles or a face shield.[3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Always inspect gloves before use and employ proper removal techniques to avoid skin contact.[4][7]
-
Body Protection: A laboratory coat is mandatory. For tasks with a higher risk of splashing, a chemically resistant apron should be worn.[8]
-
Engineering Controls: All handling and preparation for disposal must occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][6] An eyewash station and safety shower must be readily accessible.[2]
Section 2: The Regulatory Imperative: Compliance with EPA and OSHA
The disposal of laboratory chemical waste is not merely a matter of best practice; it is a legal requirement. In the United States, two primary federal agencies govern this process.
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA establishes a "cradle-to-grave" system for managing hazardous waste.[9][10] This means the generator of the waste (the laboratory) is responsible for it from generation to final disposal.[10] this compound must be treated as hazardous waste unless definitively proven otherwise.[11]
-
Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including the proper handling of hazardous chemicals and the communication of their risks, to ensure employee safety.[12] Adherence to OSHA's Hazard Communication Standard and specific standards for carcinogens, if applicable, is required.[8][13]
Section 3: Standard Operating Procedure (SOP) for Disposal
This step-by-step protocol ensures a systematic and compliant disposal process. The core principle is waste segregation to prevent dangerous reactions and ensure proper treatment.[1][14]
Step 1: Waste Identification and Segregation Immediately upon deciding to discard this compound (whether as a pure substance, in solution, or as contaminated material), it must be classified as Halogenated Organic Waste .[1][15]
-
Causality: Halogenated wastes require specific disposal methods, often high-temperature incineration, to prevent the formation of toxic dioxins and furans. Commingling them with non-halogenated solvents unnecessarily complicates and increases the cost of disposal for the entire waste stream.[16]
-
Action: Keep this waste stream separate from all other waste types, especially:
Step 2: Containerization The selection of an appropriate container is critical for safe storage.[18]
-
Action:
-
Select a container made of a compatible material (e.g., glass or polyethylene for liquids) that is in good condition, free of leaks, and has a secure, screw-top lid.[11][19] The original product container is often the best choice for solid waste.[19]
-
For liquid waste (e.g., rinsates), do not fill the container beyond 90% capacity to allow for vapor expansion.[20]
-
Keep the container closed at all times except when actively adding waste.[15][19] An open funnel does not constitute a closed container.
-
Step 3: Labeling Accurate labeling is a cornerstone of safe waste management, preventing accidental mixing and ensuring proper handling by all personnel.[14]
-
Action:
-
Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[16][21]
-
Clearly write the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[14][15]
-
List all constituents and their approximate percentages if it is a mixed waste stream (e.g., "this compound (~5%), Acetone (Rinse) (~95%)").
-
Indicate the relevant hazards (e.g., Irritant, Toxic).[21]
-
Step 4: Accumulation and Storage Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup by your institution's Environmental Health & Safety (EHS) department.[21]
-
Action:
-
Store the labeled, closed container at or near the point of generation and under the control of laboratory personnel.[18][20]
-
Place the container in secondary containment, such as a spill tray, to contain any potential leaks.[19][22] This is a mandatory precaution to prevent hazardous materials from entering floor drains.[19]
-
Ensure incompatible waste containers stored in the same cabinet or hood are segregated by physical barriers or separate secondary containment.[11][19]
-
Section 4: Quantitative Disposal Parameters
This table summarizes the critical data points for managing the disposal of this compound waste.
| Parameter | Guideline / Requirement | Rationale & Reference |
| Waste Classification | Halogenated Organic Waste | Prevents improper disposal and ensures correct waste stream management.[1][15] |
| Container Material | Glass or chemically resistant plastic (e.g., HDPE). Must have a screw-top lid. | Ensures chemical compatibility and prevents leaks or degradation of the container.[18][23] |
| Primary Label | "HAZARDOUS WASTE" | Required by the EPA to clearly identify the nature of the contents.[21] |
| Contents Identification | Full chemical name(s) and estimated percentages. | Prevents ambiguity and is essential for the final disposal facility to safely handle the waste.[14][15] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment. | Complies with EPA regulations and mitigates spill risks.[19][21] |
| Incompatible Materials | Acids, Bases, Oxidizing Agents, Non-Halogenated Solvents. | Segregation prevents potentially violent chemical reactions and cross-contamination of waste streams.[17][19] |
| SAA Volume Limit | Do not exceed 55 gallons of total hazardous waste or 1 quart of acute hazardous waste. | Federal limit for SAAs. Exceeding this limit triggers more stringent regulations.[11][19] |
Section 5: Disposal Workflow and Spill Management
A clear logical process minimizes error and ensures safety from the moment a material is designated as waste until it is ready for final disposal.
Disposal Decision Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. emedco.com [emedco.com]
- 9. needle.tube [needle.tube]
- 10. mtu.edu [mtu.edu]
- 11. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 12. Carcinogens - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 14. Effective Lab Chemical Waste Management [emsllcusa.com]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. campusoperations.temple.edu [campusoperations.temple.edu]
- 17. actenviro.com [actenviro.com]
- 18. danielshealth.com [danielshealth.com]
- 19. vumc.org [vumc.org]
- 20. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 21. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 22. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 23. acewaste.com.au [acewaste.com.au]
A Senior Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-bromo-4,5-dimethoxybenzoate
As researchers and drug development professionals, our work with novel chemical entities demands an unwavering commitment to safety. Methyl 2-bromo-4,5-dimethoxybenzoate, a halogenated aromatic compound, is a valuable building block in organic synthesis. However, its structure necessitates a rigorous and well-understood safety protocol to mitigate risks. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety principles and field-proven experience. Our objective is not merely to list steps but to build a self-validating system of safety that protects you, your colleagues, and your research.
Hazard Identification: Understanding the "Why" Behind the "What"
Before any personal protective equipment (PPE) is selected, a thorough understanding of the specific hazards associated with this compound and its chemical class is essential. Based on data from structurally similar compounds, a comprehensive risk assessment must account for the following GHS (Globally Harmonized System) classifications.
| Hazard Classification | GHS Hazard Code | Description | Primary Exposure Route |
| Skin Irritation | H315 | Causes skin irritation upon direct contact.[1][2] | Dermal |
| Serious Eye Irritation | H319 | Causes serious, potentially damaging, eye irritation.[1][2] | Ocular |
| Respiratory Irritation | H335 | May cause irritation to the respiratory tract if inhaled.[2][3] | Inhalation |
| Acute Oral Toxicity (Potential) | H302 (Potential) | Harmful if swallowed; this is a known hazard for similar bromo-aromatic compounds.[4] | Ingestion |
The causality is clear: the reactivity of the bromo- and ester- functional groups, combined with the aromatic ring, presents a multi-faceted risk. Dermal and ocular exposure can lead to immediate irritation, while inhalation of fine powders or aerosols can affect the respiratory system. Therefore, our PPE strategy must create an impermeable barrier against these specific routes of entry.
The Core Directive: Your PPE Ensemble
Handling this compound safely requires a multi-layered approach to PPE. The following ensemble represents the minimum standard for any procedure involving this compound.
Eye and Face Protection
Your first line of defense is non-negotiable.
-
Chemical Splash Goggles: These are mandatory. Unlike standard safety glasses, goggles form a complete seal around the eyes, protecting against splashes, powders, and vapors.[5] Ensure they comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4][6]
-
Face Shield: When handling larger quantities (>50g) or when there is a significant risk of splashing (e.g., during quenching a reaction), a face shield must be worn in addition to chemical splash goggles.[7][8] This provides a secondary barrier for the entire face.
Hand Protection
Direct skin contact is a primary risk.[1][2] Glove selection is therefore critical.
-
Material: Nitrile gloves are the standard choice for incidental contact and splash protection against a wide range of chemicals, including halogenated aromatics.[7][9]
-
Inspection: Before every use, gloves must be inspected for pinholes, tears, or signs of degradation. This is a self-validating step; do not assume a new glove is a perfect glove.
-
Technique: Employ the "double-gloving" technique for extended procedures or when handling concentrated solutions to provide an additional layer of safety. Always wash hands thoroughly after removing gloves.[10]
Body Protection
-
Chemical-Resistant Lab Coat: A fire-retardant lab coat, fully buttoned with sleeves rolled down, is required.[5] This protects your skin and personal clothing from accidental spills.
-
Closed-Toe Shoes: Leather or chemical-resistant shoes are mandatory.[7] Fabric or mesh shoes offer insufficient protection against chemical spills.
-
Long Pants: Legs must be fully covered.[5]
Respiratory Protection
The primary method for controlling respiratory hazards is through engineering controls.
-
Chemical Fume Hood: All weighing, handling, and reaction setup involving this compound must be performed inside a certified and properly functioning chemical fume hood.[7][11] This captures dust and vapors at the source.
-
Respirator (Contingency): If engineering controls are insufficient or in the event of a significant spill, a NIOSH-approved respirator with organic vapor and particulate (P100) cartridges is necessary.[6][7] All personnel requiring a respirator must be part of a formal respiratory protection program, including fit-testing and training.
Procedural Blueprint: From Preparation to Execution
A safe outcome is determined before the first reagent is measured. This workflow integrates PPE selection and safety checks into the experimental process itself.
Step-by-Step Safe Handling Protocol
-
Pre-Operation Review: Thoroughly read the Safety Data Sheet (SDS) for this compound and all other reagents in your procedure.[7]
-
Area Preparation: Verify the certification of your chemical fume hood. Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[4][6] Clear the work area of all unnecessary items.
-
PPE Donning: Don your PPE in the following order: lab coat, closed-toe shoes, long pants, safety goggles, face shield (if needed), and finally, gloves.
-
Chemical Handling:
-
Carefully transfer the required amount of the solid compound within the fume hood.
-
Use appropriate tools (e.g., spatulas, weighing paper) to minimize dust generation.
-
If making a solution, add the solid to the solvent slowly.
-
-
Post-Handling:
-
Securely cap the primary container and any vessels containing the chemical.
-
Decontaminate the work surface.
-
Doff PPE in the reverse order of donning, being careful to avoid contaminating your skin. Gloves should be removed last and disposed of immediately.
-
Wash hands thoroughly with soap and water.
-
Caption: A generalized workflow for safe handling, from preparation to post-operation.
Emergency Protocols: Spill and Exposure Response
Even with meticulous planning, accidents can occur. Immediate and correct action is vital.
Spill Response
The response is dictated by the size and location of the spill.
Caption: A decision tree for responding to a chemical spill.
-
Small Spill (Inside a fume hood):
-
Ensure you are wearing your core PPE.
-
Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pad.[11]
-
Carefully sweep the material into a designated, labeled hazardous waste container.[6][12] Avoid creating dust.[12]
-
Wipe the area with soap and water, and dispose of the cleaning materials as hazardous waste.[12]
-
-
Large Spill (or any spill outside a fume hood):
-
Immediately alert personnel in the vicinity and evacuate the laboratory.[11][12]
-
If safe to do so, close the laboratory doors to contain vapors.
-
Call your institution's emergency response team or 911.
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material response.[11]
-
First Aid for Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6][13] Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1][6] Seek medical attention if irritation persists.[6]
-
Inhalation: Move the affected person to fresh air.[6][13] If breathing is difficult, administer oxygen and seek immediate medical attention.[13]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][13]
Decontamination and Disposal
Safe handling extends to the final disposition of the material and any contaminated items.
-
Decontamination: All glassware and equipment must be decontaminated. Rinse with an appropriate solvent (e.g., acetone, ethanol) in a fume hood, collecting the rinsate as hazardous waste. Follow with a standard wash with soap and water.
-
Waste Disposal: All waste, including excess reagent, contaminated PPE, and spill cleanup materials, must be collected in a clearly labeled, sealed hazardous waste container.[11] The label should read "Hazardous Waste" and include the full chemical name. Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[1][6]
By integrating these principles and procedures into your daily laboratory work, you establish a robust culture of safety. This framework not only protects against the known hazards of this compound but also provides a reliable system for handling new chemical challenges with confidence and expertise.
References
- Benchchem. Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- University of Illinois, Division of Research Safety. Complicated Chemical Spills.
- Fisher Scientific. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-4,5-dimethoxybenzyl alcohol.
- TCI Chemicals. SAFETY DATA SHEET - Methyl 2-Bromo-4-nitrobenzoate.
- AK Scientific, Inc. 2-Bromo-4,5-dimethoxybenzyl bromide Safety Data Sheet.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-BROMO-4,5-DIMETHOXYBENZYL ALCOHOL.
- Kent State University. Cleaning up a spill | Compliance and Risk Management.
- Washington State University. Bromine Standard Operating Procedure.
- Wits Chemistry. Personal Protective Equipment (PPE) | Chemistry. YouTube.
- ChemTalk. Lab Safety Equipment & PPE.
- Synquest Labs. 2-Bromo-4,5-dimethoxybenzoic acid Safety Data Sheet.
- Thermo Fisher Scientific. SAFETY DATA SHEET - Methyl 2-bromo-5-methoxybenzoate.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. youtube.com [youtube.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. epa.gov [epa.gov]
- 9. One moment, please... [chemistrytalk.org]
- 10. aksci.com [aksci.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
- 13. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
